Product packaging for L-Glyceric acid sodium(Cat. No.:)

L-Glyceric acid sodium

Cat. No.: B11928538
M. Wt: 128.06 g/mol
InChI Key: IUEMQUIQAPPJDL-DKWTVANSSA-M
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

L-Glyceric acid sodium is a useful research compound. Its molecular formula is C3H5NaO4 and its molecular weight is 128.06 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C3H5NaO4 B11928538 L-Glyceric acid sodium

3D Structure of Parent

Interactive Chemical Structure Model





Properties

Molecular Formula

C3H5NaO4

Molecular Weight

128.06 g/mol

IUPAC Name

sodium (2S)-2,3-dihydroxypropanoate

InChI

InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1

InChI Key

IUEMQUIQAPPJDL-DKWTVANSSA-M

Isomeric SMILES

C([C@@H](C(=O)[O-])O)O.[Na+]

Canonical SMILES

C(C(C(=O)[O-])O)O.[Na+]

Origin of Product

United States

Foundational & Exploratory

L-Glyceric Acid Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric acid sodium salt, the sodium salt of the L-enantiomer of glyceric acid, is a key biomarker in the diagnosis of Primary Hyperoxaluria Type II (PH2), a rare inherited metabolic disorder. This technical guide provides an in-depth overview of the chemical and physical properties, synthesis, and biological role of this compound salt. Detailed experimental protocols for its analysis are presented, alongside a discussion of its metabolic pathway and relevance in clinical diagnostics. This document serves as a comprehensive resource for professionals in research, clinical diagnostics, and drug development.

Chemical and Physical Properties

This compound salt is a white, crystalline powder. Its properties are crucial for its handling, analysis, and potential applications.

PropertyValueReferences
Chemical Name Sodium L-glycerate; (S)-2,3-Dihydroxypropanoic acid sodium salt[1]
CAS Number 28305-26-2[1]
Molecular Formula C₃H₅NaO₄[1]
Molecular Weight 128.06 g/mol [1]
Appearance White to off-white powder or crystals[1]
Optical Activity [α]/D -18.5±3.0°, c = 1 in H₂O[1]
Assay ≥95.0% (TLC), ≥98.0% (GC) for analytical standard[1]

Biological Role and Signaling Pathway

L-Glyceric acid is primarily significant in the context of the inborn error of metabolism known as Primary Hyperoxaluria Type II (PH2), also referred to as L-glyceric aciduria.

Metabolic Pathway in Primary Hyperoxaluria Type II

PH2 is an autosomal recessive disorder caused by mutations in the GRHPR gene, which encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[2][3] This enzyme is crucial for the detoxification of glyoxylate and the metabolism of hydroxypyruvate.[4][5]

A deficiency in GRHPR leads to two key metabolic disruptions:

  • Impaired reduction of glyoxylate to glycolate: This results in the accumulation of glyoxylate, which is then oxidized to oxalate, leading to hyperoxaluria and the formation of calcium oxalate kidney stones.[2]

  • Impaired reduction of hydroxypyruvate to D-glycerate: The accumulation of hydroxypyruvate forces an alternative metabolic route where it is reduced to L-glycerate by lactate dehydrogenase (LDH).[6]

The resulting increase in L-glycerate in the urine is a hallmark of PH2 and is used to differentiate it from Primary Hyperoxaluria Type I (PH1), which is characterized by high levels of glycolic acid.[6]

Signaling Pathway Diagram

metabolic_pathway cluster_glyoxylate Glyoxylate Metabolism cluster_hydroxypyruvate Hydroxypyruvate Metabolism glyoxylate Glyoxylate glycolate Glycolate glyoxylate->glycolate GRHPR (Normal) oxalate Oxalate glyoxylate->oxalate Lactate Dehydrogenase (in PH2) hyperoxaluria Hyperoxaluria oxalate->hyperoxaluria hydroxypyruvate Hydroxypyruvate d_glycerate D-Glycerate hydroxypyruvate->d_glycerate GRHPR (Normal) l_glycerate L-Glycerate hydroxypyruvate->l_glycerate Lactate Dehydrogenase (in PH2) l_glyceric_aciduria L-Glyceric Aciduria l_glycerate->l_glyceric_aciduria grhpr_deficiency GRHPR Deficiency (Primary Hyperoxaluria Type II) grhpr_deficiency->glyoxylate grhpr_deficiency->hydroxypyruvate

Metabolic pathway in Primary Hyperoxaluria Type II.

Experimental Protocols

Synthesis of this compound Salt

The synthesis of enantiomerically pure this compound salt is not straightforward due to the prochiral nature of its precursor, glycerol.[7] Common methods involve either the chiral resolution of a racemic mixture of DL-glyceric acid or an asymmetric synthesis approach.

Conceptual Protocol for Synthesis via Microbial Resolution:

This protocol is based on the principle of enantioselective degradation of D-glyceric acid by specific microorganisms, leaving behind the desired L-enantiomer.[8]

  • Racemic DL-Glyceric Acid Production:

    • Synthesize DL-glyceric acid by the oxidation of glycerol using a suitable oxidizing agent like nitric acid or through catalytic oxidation.[7]

  • Microbial Culture Preparation:

    • Isolate and culture bacterial strains capable of enantiospecific degradation of D-glyceric acid, such as certain species of Serratia or Pseudomonas.[8]

    • Grow the selected strain in a suitable nutrient medium until a sufficient cell density is reached.

  • Enantioselective Degradation:

    • Introduce the racemic DL-glyceric acid into the microbial culture.

    • Incubate the culture under optimal conditions (temperature, pH, aeration) to allow for the selective consumption of D-glyceric acid.

    • Monitor the reaction progress by chiral HPLC to determine the depletion of the D-enantiomer and the concentration of the L-enantiomer.

  • Isolation of L-Glyceric Acid:

    • Once the D-enantiomer is consumed, remove the bacterial cells by centrifugation or filtration.

    • Purify the L-glyceric acid from the culture supernatant using techniques such as ion-exchange chromatography.

  • Formation of the Sodium Salt:

    • Dissolve the purified L-glyceric acid in a suitable solvent (e.g., water or ethanol).

    • Carefully add one molar equivalent of sodium hydroxide or sodium bicarbonate solution while monitoring the pH to reach neutrality.

    • Isolate the this compound salt by evaporation of the solvent and subsequent recrystallization from a suitable solvent system (e.g., ethanol/water).

Experimental Workflow for Synthesis:

synthesis_workflow cluster_synthesis Synthesis cluster_resolution Chiral Resolution cluster_purification Purification and Salt Formation glycerol Glycerol oxidation Oxidation glycerol->oxidation dl_glyceric_acid DL-Glyceric Acid oxidation->dl_glyceric_acid degradation Enantioselective Degradation dl_glyceric_acid->degradation microbial_culture Microbial Culture (e.g., Serratia sp.) microbial_culture->degradation l_glyceric_acid_impure Impure L-Glyceric Acid degradation->l_glyceric_acid_impure purification Purification (e.g., Chromatography) l_glyceric_acid_impure->purification l_glyceric_acid_pure Pure L-Glyceric Acid purification->l_glyceric_acid_pure salt_formation Salt Formation l_glyceric_acid_pure->salt_formation naoh NaOH / NaHCO₃ naoh->salt_formation na_l_glycerate This compound Salt salt_formation->na_l_glycerate

Workflow for the synthesis of this compound salt.
Analytical Methods

Accurate quantification of L-glyceric acid is crucial for the diagnosis of PH2. Several analytical methods are employed for this purpose.

3.2.1. Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):

This is a highly sensitive and specific method for the separation and quantification of L- and D-glyceric acid enantiomers in biological fluids.[9]

  • Sample Preparation: Urine samples can often be analyzed with minimal pretreatment, such as dilution.

  • Chromatographic Separation:

    • Column: A narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column is effective for chiral separation.[9]

    • Mobile Phase: An isocratic mobile phase of triethylamine acetate at pH 4.1 with 10% methanol can be used.[9]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the negative ion mode is typically used.[9]

    • Detection: Multiple reaction monitoring (MRM) is employed to specifically detect the parent-to-daughter ion transitions of the glyceric acid enantiomers, ensuring high selectivity.

3.2.2. High-Performance Liquid Chromatography (HPLC) with UV Detection:

This method often requires derivatization of L-glyceric acid to a UV-absorbing compound.[10]

  • Sample Preparation (Plasma): Deproteinization of plasma samples is required.

  • Derivatization:

    • Incubate the sample with lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD⁺) in the presence of phenylhydrazine.

    • L-glycerate is oxidized to β-hydroxypyruvate, which then reacts with phenylhydrazine to form a UV-absorbing phenylhydrazone derivative.[10]

  • Chromatographic Separation:

    • Column: A reversed-phase C18 column is typically used.

    • Mobile Phase: A suitable gradient of an aqueous buffer and an organic solvent (e.g., methanol or acetonitrile) is employed.

  • Detection: The phenylhydrazone derivative is detected using a UV detector.

3.2.3. Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS analysis requires derivatization to increase the volatility of the polar L-glyceric acid.[11]

  • Sample Preparation: Extraction of L-glyceric acid from the biological matrix is necessary.

  • Derivatization: A two-step derivatization is common for polar metabolites:

    • Oximation: To protect the keto group if present in related metabolites.

    • Silylation: Using reagents like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) to convert the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.[11]

  • Chromatographic Separation: A capillary column with a non-polar stationary phase is used.

  • Mass Spectrometric Detection: Electron ionization (EI) is typically used, and the resulting fragmentation pattern is compared to spectral libraries for identification and quantification.

Applications in Drug Development and Research

The primary application of this compound salt is as an analytical standard for the diagnosis of Primary Hyperoxaluria Type II.[6] Its direct therapeutic applications are not well-established. However, research into related compounds and derivatives has explored some potential uses:

  • Biomaterials: Glyceric acid has been investigated as a monomer for the synthesis of biodegradable polymers.[12]

  • Cosmetics: Derivatives of glyceric acid have shown potential for promoting skin cell viability and collagen production in vitro.[12]

The use of sodium salts of active pharmaceutical ingredients (APIs) is a common strategy in drug development to improve properties such as solubility and stability. While there is no specific evidence for this compound salt being used as a counter-ion for drug formulation, the principles of salt formation are well-established in the pharmaceutical industry.

Conclusion

This compound salt is a crucial molecule in the field of clinical chemistry, serving as a definitive biomarker for the diagnosis of Primary Hyperoxaluria Type II. This guide has provided a comprehensive overview of its chemical properties, biological significance, and the analytical methods used for its detection and quantification. While its direct therapeutic applications are limited, the understanding of its role in metabolic pathways is vital for the management of PH2. The detailed methodologies and conceptual protocols presented herein offer a valuable resource for researchers and clinicians working with this important compound.

References

An In-depth Technical Guide to L-Glyceric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Core Compound Identity and Properties

CAS Number: 28305-26-2

Synonyms: Sodium L-glycerate, (S)-2,3-Dihydroxypropanoic acid sodium salt.[1][2]

L-Glyceric acid sodium salt is the sodium salt of L-Glyceric acid, a naturally occurring three-carbon sugar acid.[3] It is a chiral molecule and a key biomarker in the diagnosis of the rare inherited metabolic disorder, Primary Hyperoxaluria Type 2 (PH2), also known as L-glyceric aciduria.[3][4][5]

Physicochemical Data
PropertyValueSource
CAS Number 28305-26-2[1]
Molecular Formula C₃H₅NaO₄[6]
Molecular Weight 128.06 g/mol [6]
Appearance White powder or crystals[1]
Optical Activity [α]/D = -18.5±3.0° (c = 1 in H₂O)
Solubility Soluble in water.[6]
Storage Store at -20°C as a powder or -80°C in solvent.[6]
Stability Stable under recommended storage conditions.[6]

Note: The molecular weight of the free acid (L-Glyceric acid) is 106.08 g/mol .[1]

Biological Significance and Signaling Pathways

The primary and most well-documented biological role of L-Glyceric acid is its involvement in the pathophysiology of Primary Hyperoxaluria Type 2 (PH2).

Metabolic Pathway in Primary Hyperoxaluria Type 2

PH2 is an autosomal recessive disorder caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and the reduction of glyoxylate to glycolate. In the absence of functional GRHPR, hydroxypyruvate accumulates and is subsequently reduced to L-Glyceric acid by D-lactate dehydrogenase. This leads to the characteristic L-glyceric aciduria observed in PH2 patients. The accumulation of glyoxylate also leads to its oxidation to oxalate, resulting in hyperoxaluria and the formation of calcium oxalate kidney stones.[4]

PH2_Pathway cluster_normal Normal Metabolism cluster_ph2 Primary Hyperoxaluria Type 2 Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Glycolate Glycolate Glyoxylate->Glycolate GRHPR Hydroxypyruvate Hydroxypyruvate L-Glyceric Acid L-Glyceric Acid Hydroxypyruvate->L-Glyceric Acid D-Lactate Dehydrogenase D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate GRHPR GRHPR_Deficiency GRHPR Deficiency cluster_ph2 cluster_ph2

Metabolic pathway alterations in Primary Hyperoxaluria Type 2.

Experimental Protocols

Enzymatic Synthesis of L-Glyceric Acid

A common method for the preparation of L-Glyceric acid involves the enzymatic resolution of a racemic mixture of DL-glyceric acid.

Principle: This method utilizes microorganisms that selectively consume one enantiomer (D-Glyceric acid), leaving the desired L-enantiomer in the medium.

Example Protocol:

  • Strain Selection: Isolate bacterial strains, such as those from the Serratia or Pseudomonas genera, that demonstrate the ability to selectively degrade D-Glyceric acid.

  • Culture Conditions: Cultivate the selected strain in a suitable medium containing DL-glyceric acid as the primary carbon source.

  • Monitoring: Monitor the degradation of D-Glyceric acid and the accumulation of L-Glyceric acid over time using chiral High-Performance Liquid Chromatography (HPLC).

  • Purification: Once the D-enantiomer is consumed, remove the bacterial cells by centrifugation. The supernatant containing L-Glyceric acid can then be purified using techniques such as ion-exchange chromatography.

  • Salt Formation: To obtain the sodium salt, the purified L-Glyceric acid is neutralized with a stoichiometric amount of sodium hydroxide or sodium bicarbonate, followed by lyophilization or crystallization.

Enzymatic_Synthesis Start DL-Glyceric Acid Mixture Process1 Incubation with D-Glyceric Acid Assimilating Bacteria Start->Process1 Process2 Selective Consumption of D-Glyceric Acid Process1->Process2 Process3 Centrifugation to Remove Bacterial Cells Process2->Process3 Process4 Purification of L-Glyceric Acid (e.g., Ion-Exchange Chromatography) Process3->Process4 Process5 Neutralization with NaOH or NaHCO3 Process4->Process5 End This compound Salt Process5->End

Workflow for the enzymatic synthesis of this compound salt.

Chiral HPLC Analysis of Glyceric Acid Enantiomers

The accurate quantification of L-Glyceric acid in biological samples is crucial for the diagnosis of PH2. Chiral HPLC is the method of choice for separating and quantifying the D- and L-enantiomers.

Principle: This technique employs a chiral stationary phase that interacts differently with the two enantiomers of glyceric acid, leading to their separation.

Example Protocol:

  • Sample Preparation: Urine or plasma samples are typically deproteinized, for example, by ultrafiltration.

  • Chromatographic System:

    • Column: A chiral column, such as one with a ristocetin A glycopeptide bonded to a silica gel support, is commonly used.[7]

    • Mobile Phase: An isocratic mobile phase, for instance, a mixture of triethylamine acetate buffer at a specific pH with an organic modifier like methanol, is employed.[7]

    • Detection: Detection is often achieved using tandem mass spectrometry (MS/MS) in the negative ion mode for high sensitivity and specificity.[7]

  • Analysis: The retention times of the D- and L-glyceric acid peaks are determined using standards. The concentration of L-Glyceric acid in the biological sample is then quantified by comparing its peak area to a calibration curve.

Chiral_HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC-MS/MS Analysis cluster_data Data Processing Sample Biological Sample (Urine/Plasma) Deproteinization Deproteinization (e.g., Ultrafiltration) Sample->Deproteinization Injection Injection onto Chiral Column Deproteinization->Injection Separation Enantiomeric Separation Injection->Separation Detection MS/MS Detection (Negative Ion Mode) Separation->Detection Quantification Quantification against Calibration Curve Detection->Quantification

Workflow for chiral HPLC analysis of glyceric acid.

Applications in Drug Development

The primary application of this compound salt in the context of drug development is as a biomarker for the diagnosis and monitoring of Primary Hyperoxaluria Type 2. Its accurate measurement is essential for differentiating PH2 from other forms of hyperoxaluria, which is critical for guiding appropriate therapeutic strategies.

While direct therapeutic applications of this compound salt are not established, its unique properties and biological relevance suggest potential areas for future research:

  • Drug Formulation: The use of glycerol and its derivatives in pharmaceutical formulations is well-established, leveraging their properties as solubilizers, stabilizers, and permeation enhancers.[8] The specific properties of this compound salt in this context remain an area for exploration.

  • Metabolic Research: As an endogenous metabolite, L-Glyceric acid can be used as a standard in metabolomics research to study metabolic pathways and identify other potential biomarkers for various diseases.[9][10]

Safety and Handling

According to available safety data sheets, this compound salt is considered harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[6] Standard laboratory safety precautions should be followed when handling this compound. This includes wearing appropriate personal protective equipment such as gloves and safety glasses, and working in a well-ventilated area.[6] The compound should be stored in a tightly sealed container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[6]

This technical guide provides a comprehensive overview of the current knowledge on this compound salt. Further research is warranted to fully elucidate its potential roles in broader signaling pathways and to explore its applications in drug formulation and development beyond its established use as a diagnostic biomarker.

References

(S)-2,3-Dihydroxypropanoic Acid Sodium Salt: A Comprehensive Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of (S)-2,3-Dihydroxypropanoic acid sodium salt, also known as Sodium L-glycerate. It is intended for researchers, scientists, and drug development professionals, offering detailed information on its structure, properties, synthesis, and biological relevance.

Chemical and Physical Properties

(S)-2,3-Dihydroxypropanoic acid sodium salt is the sodium salt of the (S)-enantiomer of glyceric acid. It is a white, crystalline powder that is soluble in water. The compound is of interest due to its presence in biological systems and its potential applications in various fields, including pharmaceuticals and biotechnology.

Physicochemical Properties

The following table summarizes the key physicochemical properties of (S)-2,3-Dihydroxypropanoic acid and its sodium salt.

PropertyValueReference
Chemical Formula C₃H₅NaO₄
Molecular Weight 128.06 g/mol
CAS Number 28305-26-2
IUPAC Name Sodium (2S)-2,3-dihydroxypropanoate
Synonyms Sodium L-glycerate, (S)-Glyceric acid sodium salt
Appearance White powder or crystals
Solubility 9.43 M in water
Optical Activity [α]/D = -18.5±3.0° (c = 1 in H₂O)
SMILES C(--INVALID-LINK--O)O.[Na+]
InChI InChI=1S/C3H6O4.Na/c4-1-2(5)3(6)7;/h2,4-5H,1H2,(H,6,7);/q;+1/p-1/t2-;/m0./s1

Synthesis of (S)-2,3-Dihydroxypropanoic Acid

(S)-2,3-Dihydroxypropanoic acid can be produced through two primary routes: microbial fermentation and catalytic oxidation of glycerol. The resulting acid can then be neutralized with a sodium base to form the sodium salt.

Synthesis Routes Overview

Synthesis_Routes Glycerol Glycerol Microbial Microbial Fermentation Glycerol->Microbial Catalytic Catalytic Oxidation Glycerol->Catalytic S_Glyceric_Acid (S)-2,3-Dihydroxypropanoic Acid Microbial->S_Glyceric_Acid (e.g., Acetobacter sp.) Catalytic->S_Glyceric_Acid (e.g., Au or Pt catalyst) Sodium_Salt (S)-2,3-Dihydroxypropanoic Acid Sodium Salt S_Glyceric_Acid->Sodium_Salt NaOH Sodium Hydroxide or Sodium Bicarbonate NaOH->Sodium_Salt

Caption: Synthesis pathways for (S)-2,3-Dihydroxypropanoic acid sodium salt.

Experimental Protocols

This protocol is based on the methods described for producing glyceric acid using acetic acid bacteria.

Objective: To produce L-glyceric acid through fermentation of glycerol using a selected microbial strain.

Materials:

  • Glycerol (feedstock)

  • Selected microbial strain (e.g., Gluconobacter frateurii or Acetobacter tropicalis)

  • Culture medium components: yeast extract, peptone, KH₂PO₄, K₂HPO₄, MgSO₄·7H₂O

  • 5 M Sodium Hydroxide (for pH control)

  • 5-liter jar fermentor with controls for pH, temperature, and aeration

  • Shaker incubator

  • Centrifuge

  • HPLC system for quantification of glyceric acid

Procedure:

  • Pre-culture Preparation: Inoculate a loopful of the selected microbial strain into a sterile seed medium containing glycerol (50 g/L), yeast extract (5 g/L), and peptone (5 g/L). Incubate at 30°C for 48 hours in a shaker incubator.

  • Fermentation:

    • Prepare the fermentation medium in the 5-liter jar fermentor. The medium composition can be optimized, but a typical medium contains glycerol (100-200 g/L), yeast extract (5 g/L), peptone (5 g/L), KH₂PO₄ (0.9 g/L), K₂HPO₄ (0.1 g/L), and MgSO₄·7H₂O (1 g/L).

    • Inoculate the fermentor with the pre-culture (5% v/v).

    • Maintain the fermentation conditions: temperature at 30°C, pH controlled at 6.0 by the automated addition of 5 M NaOH, and aeration at a specific rate (e.g., 1 vvm).

  • Monitoring and Harvesting:

    • Take samples periodically to measure cell growth (optical density) and the concentration of glycerol and glyceric acid using HPLC.

    • Continue the fermentation until the glycerol is consumed or the production of glyceric acid plateaus.

    • Harvest the fermentation broth by centrifuging to remove the microbial cells.

  • Purification and Salt Formation:

    • The supernatant containing L-glyceric acid can be further purified using methods like electrodialysis.

    • To obtain the sodium salt, carefully neutralize the purified L-glyceric acid solution with a stoichiometric amount of sodium hydroxide or sodium bicarbonate, followed by crystallization or lyophilization.

This protocol outlines a general procedure for the selective oxidation of glycerol.

Objective: To synthesize glyceric acid by the catalytic oxidation of glycerol.

Materials:

  • Glycerol

  • Supported noble metal catalyst (e.g., 1% Au on activated carbon or 5% Pt on activated carbon)

  • Sodium hydroxide

  • Stirred tank reactor with temperature and pressure control

  • Oxygen supply

  • Filtration system

  • HPLC for product analysis

Procedure:

  • Reaction Setup:

    • Charge the stirred tank reactor with an aqueous solution of glycerol (e.g., 0.3 M).

    • Add the supported catalyst to the glycerol solution.

    • Add a base such as sodium hydroxide to adjust the pH, which can influence the reaction rate and selectivity.

  • Reaction:

    • Heat the reactor to the desired temperature (e.g., 60-90°C).

    • Pressurize the reactor with oxygen to a specific pressure (e.g., 3-10 bar).

    • Stir the reaction mixture vigorously to ensure good contact between the reactants and the catalyst.

  • Monitoring and Work-up:

    • Monitor the reaction progress by taking samples and analyzing the conversion of glycerol and the yield of glyceric acid by HPLC.

    • After the reaction is complete, cool the reactor and release the pressure.

    • Separate the catalyst from the reaction mixture by filtration.

  • Product Isolation and Salt Formation:

    • The resulting aqueous solution contains sodium glycerate.

    • The product can be isolated by crystallization after concentration of the solution.

Biological Context and Potential Signaling Pathways

(S)-2,3-Dihydroxypropanoic acid, as L-glyceric acid, is a metabolite found in humans. Its accumulation is associated with the rare metabolic disorder Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria.

Role in Primary Hyperoxaluria Type II

PH2 is an autosomal recessive disorder caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the conversion of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. A deficiency in GRHPR leads to the accumulation of hydroxypyruvate, which is then reduced to L-glyceric acid by D-lactate dehydrogenase. The accumulation of L-glyceric acid in urine is a key diagnostic marker for PH2.

PH2_Pathway cluster_0 Primary Hyperoxaluria Type II (PH2) Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate Normal Pathway L_Glyceric_Acid L-Glyceric Acid (Accumulates in Urine) Hydroxypyruvate->L_Glyceric_Acid Alternative Pathway in PH2 Glycolysis Glycolysis D_Glycerate->Glycolysis GRHPR Deficient GRHPR GRHPR->D_Glycerate LDH D-Lactate Dehydrogenase LDH->L_Glyceric_Acid

Caption: Metabolic pathway alteration in Primary Hyperoxaluria Type II.

Applications in Drug Development

General Experimental Protocol for Sodium Salt Characterization

Objective: To prepare and characterize the sodium salt of a weakly acidic API.

Materials:

  • Weakly acidic API

  • Sodium hydroxide (NaOH) solution (e.g., 1 M)

  • Ethanol or other suitable anti-solvent

  • Deionized water

  • Analytical instrumentation: Differential Scanning Calorimetry (DSC), X-ray Powder Diffraction (XRPD), Fourier-Transform Infrared Spectroscopy (FTIR), Dynamic Vapor Sorption (DVS), and dissolution apparatus.

Procedure:

  • Salt Formation:

    • Dissolve the API in a suitable solvent (e.g., ethanol).

    • Add a stoichiometric amount of NaOH solution dropwise while stirring.

    • The sodium salt may precipitate directly or can be induced by the addition of an anti-solvent or by evaporation of the solvent.

    • Collect the precipitate by filtration, wash with the anti-solvent, and dry under vacuum.

  • Solid-State Characterization:

    • DSC: Determine the melting point and assess the thermal stability of the salt.

    • XRPD: Confirm the crystalline nature of the salt and identify its polymorphic form.

    • FTIR: Verify salt formation by observing shifts in the characteristic peaks of the functional groups involved in the salt bridge (e.g., carboxylate group).

    • DVS: Evaluate the hygroscopicity of the sodium salt.

  • Solubility and Dissolution Rate Measurement:

    • Equilibrium Solubility: Determine the solubility of the sodium salt in various aqueous media (e.g., water, buffers of different pH) by agitating an excess amount of the solid until equilibrium is reached, followed by quantification of the dissolved API.

    • Intrinsic Dissolution Rate: Measure the dissolution rate of the pure salt from a constant surface area using a Wood's apparatus or a rotating disk method.

    • Powder Dissolution: Perform dissolution studies on the bulk powder using a standard dissolution apparatus (e.g., USP Apparatus II) to assess the dissolution profile.

Workflow for Salt Screening and Selection

Salt_Selection_Workflow API Weakly Acidic API Counterion Select Counterions (e.g., Na+, K+, Ca2+) API->Counterion Salt_Formation Salt Formation Screening (various solvents/conditions) Counterion->Salt_Formation Characterization Solid-State Characterization (XRPD, DSC, TGA, FTIR) Salt_Formation->Characterization Properties Physicochemical Property Evaluation (Solubility, Dissolution, Stability, Hygroscopicity) Characterization->Properties Selection Lead Salt Candidate Selection Properties->Selection Formulation Pre-formulation and Formulation Development Selection->Formulation

Caption: A typical workflow for pharmaceutical salt screening and selection.

An In-Depth Technical Guide to L-Glyceric Acid Sodium Salt: Properties, Synthesis, and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid sodium salt, also known as sodium L-glycerate, is a key metabolite in the diagnosis and study of the rare inherited metabolic disorder, Primary Hyperoxaluria Type II (PH2). This technical guide provides a comprehensive overview of the physical and chemical properties, synthesis, and analytical methodologies for this compound salt, intended to support researchers and professionals in drug development and related scientific fields.

Physical and Chemical Properties

Data Presentation: Quantitative Properties
PropertyValueReferences
Molecular Formula C₃H₅NaO₄[6]
Molecular Weight 128.06 g/mol [6]
CAS Number 28305-26-2[1][3][4]
Appearance White powder or crystals[1][2][3][4]
Optical Activity [α]/D -18.5±3.0°, c = 1 in H₂O[1][2][3][4]
Solubility in Water 50 mg/mL (requires sonication)[6]
Solubility in DMSO 10 mg/mL (requires sonication and warming to 80°C)[6]

Metabolic Significance: Role in Primary Hyperoxaluria Type II

L-Glyceric aciduria is a hallmark of Primary Hyperoxaluria Type II (PH2), an autosomal recessive disorder caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[5][7] In a healthy individual, GRHPR catalyzes the reduction of hydroxypyruvate to D-glycerate. However, in PH2, the deficiency of GRHPR leads to the accumulation of hydroxypyruvate, which is then converted to L-glyceric acid by the action of lactate dehydrogenase (LDH). This metabolic dysregulation results in the characteristic excretion of L-glyceric acid in the urine of PH2 patients.

Signaling Pathway Diagram

Primary_Hyperoxaluria_Type_II_Pathway cluster_normal Normal Metabolism cluster_ph2 Primary Hyperoxaluria Type II Glyoxylate_n Glyoxylate Hydroxypyruvate_n Hydroxypyruvate GRHPR_n GRHPR Hydroxypyruvate_n->GRHPR_n Reduction D_Glycerate D-Glycerate GRHPR_n->D_Glycerate Glyoxylate_p Glyoxylate Hydroxypyruvate_p Hydroxypyruvate LDH Lactate Dehydrogenase Glyoxylate_p->LDH Oxidation GRHPR_p GRHPR (Deficient) Hydroxypyruvate_p->GRHPR_p Blocked Hydroxypyruvate_p->LDH Reduction L_Glyceric_Acid L-Glyceric Acid LDH->L_Glyceric_Acid Oxalate Oxalate LDH->Oxalate

Caption: Metabolic pathway in healthy individuals versus those with Primary Hyperoxaluria Type II.

Experimental Protocols

Synthesis of this compound Salt

A common method for the preparation of an alkali metal salt of an organic acid is through the neutralization of the free acid with a corresponding base.

Materials:

  • L-Glyceric acid

  • Sodium hydroxide (NaOH) or Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Ethanol (for recrystallization)

Procedure:

  • Dissolution: Dissolve a known molar amount of L-Glyceric acid in a minimal amount of deionized water.

  • Neutralization: Slowly add a stoichiometric amount of a standardized sodium hydroxide solution or sodium bicarbonate to the L-Glyceric acid solution with constant stirring. If using sodium bicarbonate, the addition should be done cautiously to control the effervescence of carbon dioxide.

  • pH Adjustment: Monitor the pH of the solution. The reaction is complete when the pH is neutral (pH ~7.0).

  • Isolation: The resulting solution of this compound salt can be concentrated by rotary evaporation to obtain the crude salt.

  • Purification (Recrystallization): The crude salt can be purified by recrystallization. Dissolve the crude product in a minimal amount of hot water and then add ethanol until the solution becomes slightly turbid. Allow the solution to cool slowly to room temperature and then in an ice bath to induce crystallization.

  • Drying: Collect the crystals by filtration, wash with a small amount of cold ethanol, and dry under vacuum.

Experimental Workflow for Synthesis and Purification

Synthesis_Workflow Start Start Dissolve Dissolve L-Glyceric Acid in Water Start->Dissolve Neutralize Neutralize with NaOH or NaHCO₃ Dissolve->Neutralize Isolate Isolate Crude Salt (Rotary Evaporation) Neutralize->Isolate Purify Purify by Recrystallization Isolate->Purify Dry Dry Crystals Under Vacuum Purify->Dry End End Product: Pure L-Glyceric Acid Sodium Salt Dry->End

Caption: Workflow for the synthesis and purification of this compound salt.

Analytical Methods

Purpose: To determine the purity and quantify this compound salt.

Instrumentation:

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm)

Reagents:

  • Mobile Phase: A common mobile phase for organic acid analysis is a dilute aqueous solution of a strong acid, such as sulfuric acid (e.g., 1-5 mM) or phosphoric acid, often mixed with an organic modifier like acetonitrile.[1][7][8][9][10][11]

  • Standard Solution: A known concentration of this compound salt in the mobile phase.

Protocol:

  • Sample Preparation: Prepare a solution of this compound salt in the mobile phase at a known concentration (e.g., 1 mg/mL). Filter the sample through a 0.45 µm syringe filter before injection.

  • Chromatographic Conditions:

    • Column Temperature: 25-30 °C

    • Flow Rate: 0.8 - 1.0 mL/min

    • Injection Volume: 10-20 µL

    • Detection Wavelength: 210 nm (for the carboxyl group)

  • Analysis: Inject the standard solution to determine the retention time. Subsequently, inject the sample solution. The purity can be assessed by the peak area percentage. Quantification can be performed using a calibration curve generated from a series of standard solutions of known concentrations.

Purpose: To confirm the chemical structure of this compound salt.

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent: Deuterium oxide (D₂O) is a suitable solvent due to the high polarity of the sodium salt.

  • Internal Standard (optional): For precise chemical shift referencing, an internal standard such as 3-(trimethylsilyl)propionic-2,2,3,3-d₄ acid sodium salt (TSP) can be used for aqueous samples.

¹H NMR Sample Preparation:

  • Dissolve 5-10 mg of this compound salt in approximately 0.6-0.7 mL of D₂O.

  • Vortex the sample to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

¹³C NMR Sample Preparation:

  • Dissolve 20-50 mg of this compound salt in approximately 0.6-0.7 mL of D₂O.

  • Vortex the sample to ensure complete dissolution.

  • Transfer the solution to a 5 mm NMR tube.

Expected Chemical Shifts (in D₂O, approximate):

  • ¹H NMR: The spectrum is expected to show signals corresponding to the methine proton (-CH(OH)-) and the two diastereotopic methylene protons (-CH₂OH). The chemical shifts will be influenced by the solvent and the presence of the carboxylate group.

  • ¹³C NMR: Three distinct signals are expected, corresponding to the carboxylate carbon, the methine carbon, and the methylene carbon.

Logical Relationship of Analytical Techniques

Analytical_Logic Sample L-Glyceric Acid Sodium Salt Sample HPLC HPLC Analysis Sample->HPLC NMR NMR Spectroscopy Sample->NMR Purity Purity Determination (Peak Area %) HPLC->Purity Quantification Quantification (Calibration Curve) HPLC->Quantification Structure Structural Confirmation (¹H and ¹³C Spectra) NMR->Structure

Caption: Logical flow of analytical techniques for compound characterization.

Conclusion

This technical guide provides essential information on the physical and chemical properties, synthesis, and analysis of this compound salt. The detailed protocols and data presented herein are intended to serve as a valuable resource for researchers and professionals working with this important metabolite, particularly in the context of Primary Hyperoxaluria Type II and related metabolic research.

References

Endogenous Sources of L-Glyceric Acid in Humans: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a chiral carboxylic acid that, under normal physiological conditions, is present in trace amounts in human biological fluids. However, its accumulation is a key biomarker for the rare autosomal recessive disorder, Primary Hyperoxaluria Type II (PH2), also known as L-Glyceric aciduria.[1][2] This in-depth technical guide elucidates the endogenous metabolic pathways leading to the synthesis of L-Glyceric acid in humans, provides quantitative data on its physiological and pathological concentrations, and details the experimental protocols for its detection and quantification.

Endogenous Metabolic Pathways of L-Glyceric Acid Formation

The primary endogenous source of L-Glyceric acid is intrinsically linked to the metabolism of the amino acid L-serine and the function of the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR).[3][4]

The Role of L-Serine Metabolism

L-serine, a non-essential amino acid, can be synthesized de novo from the glycolytic intermediate 3-phosphoglycerate.[5][6][7] It plays a crucial role in various biosynthetic pathways, and its catabolism can lead to the formation of hydroxypyruvate.[8] One of the pathways for serine degradation involves its conversion to 2-phosphoglycerate via the intermediates hydroxypyruvate and D-glycerate.[8]

The Central Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

The enzyme GRHPR is a key player in the metabolism of both glyoxylate and hydroxypyruvate.[4][9] In its physiological role, GRHPR catalyzes the NADPH-dependent reduction of hydroxypyruvate to D-glycerate and the reduction of glyoxylate to glycolate.[10][11]

Pathophysiology of L-Glyceric Aciduria (Primary Hyperoxaluria Type II)

In individuals with Primary Hyperoxaluria Type II, mutations in the GRHPR gene lead to a deficiency in the GRHPR enzyme.[1][4] This deficiency results in the accumulation of its substrate, hydroxypyruvate. The excess hydroxypyruvate is then alternatively reduced to L-Glyceric acid by the action of cytosolic L-lactate dehydrogenase (LDH).[1] This metabolic diversion is the primary cause of the elevated levels of L-Glyceric acid observed in PH2 patients.[1]

The accumulation of glyoxylate, the other substrate of GRHPR, leads to its conversion to oxalate, resulting in hyperoxaluria and the clinical manifestations of PH2, such as recurrent nephrolithiasis and nephrocalcinosis.[1][12][13]

Quantitative Data on L-Glyceric Acid Concentrations

The concentration of L-Glyceric acid in biological fluids is a critical diagnostic marker for PH2. The following table summarizes the reported concentrations in healthy individuals and patients with L-Glyceric aciduria.

AnalyteSpecimenConditionConcentrationReference
L-Glyceric AcidPlasmaNormal< 5 µmol/L[14]
L-Glyceric AcidUrineNormal< 5 µmol/L[14]
L-Glyceric AcidPlasmaSystemic Oxalosis (PH2)887 µmol/L[14]

Experimental Protocols for the Determination of L-Glyceric Acid

Accurate quantification of L-Glyceric acid is essential for the diagnosis and management of PH2. Several analytical methods have been developed for this purpose.

High-Performance Liquid Chromatography (HPLC) with Derivatization

This method, described by Petrarulo et al. (1991), involves the enzymatic conversion of L-Glyceric acid to a UV-absorbing derivative, which is then quantified by reversed-phase HPLC.[14]

Protocol:

  • Sample Preparation: 50 µL of plasma or urine is used.

  • Enzymatic Derivatization:

    • The sample is incubated with lactate dehydrogenase (LDH) and nicotinamide-adenine dinucleotide (NAD+) in the presence of phenylhydrazine.

    • L-Glycerate is oxidized by LDH to β-hydroxypyruvate.

    • β-hydroxypyruvate then reacts with phenylhydrazine to form a stable phenylhydrazone derivative.[14]

  • Chromatographic Separation:

    • The derivatized sample is injected into a reversed-phase HPLC system.

  • Detection:

    • The phenylhydrazone derivative is detected by its UV absorbance.

  • Quantification:

    • The concentration of L-Glyceric acid is determined by comparing the peak area of the sample to that of known standards.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method, reported by Rashed et al. (2002), allows for the specific determination of the L-enantiomer of glyceric acid, which is crucial for the differential diagnosis of D- and L-Glyceric acidurias.[15]

Protocol:

  • Sample Preparation: Urine samples can be analyzed with minimal pretreatment.

  • Chromatographic Separation:

    • A narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column is used for chiral separation.

    • The mobile phase consists of triethylamine acetate at pH 4.1 with 10% methanol.[15]

  • Mass Spectrometric Detection:

    • The column eluent is directly interfaced to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source operated in the negative ion mode.

    • Specific parent-to-daughter ion transitions are monitored for the detection of L-Glyceric acid.[15]

  • Quantification:

    • Quantification is achieved by comparing the signal intensity of the sample with that of isotopically labeled internal standards.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is another powerful technique for the analysis of organic acids, including glyceric acid. This method typically requires derivatization to increase the volatility of the analyte.

Protocol:

  • Sample Preparation:

    • Organic acids are extracted from urine or plasma.

  • Derivatization:

    • The extracted glyceric acid is derivatized, commonly by trimethylsilylation (TMS), to form a volatile ester.[16]

  • Chromatographic Separation:

    • The derivatized sample is injected into a gas chromatograph equipped with a capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).[16]

  • Mass Spectrometric Detection:

    • The separated components are detected by a mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern for the glyceric acid derivative, allowing for its identification and quantification.

  • Quantification:

    • Quantification is performed using an internal standard and a calibration curve.

Visualizations

Metabolic Pathway of L-Glyceric Acid Formation in Primary Hyperoxaluria Type II

L_Glyceric_Acid_Formation cluster_enzymes Serine L-Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination AGT Alanine: Glyoxylate Aminotransferase 2 LGlycericAcid L-Glyceric Acid (Accumulates) Hydroxypyruvate->LGlycericAcid DGlycerate D-Glycerate Hydroxypyruvate->DGlycerate GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Deficient in PH2 LDH L-Lactate Dehydrogenase (LDH) Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate Oxalate Oxalate (Accumulates) Glyoxylate->Oxalate LDH Normal_Pathway Normal Pathway PH2_Pathway PH2 Pathway

Caption: Metabolic pathway of L-Glyceric acid formation in PH2.

Experimental Workflow for HPLC-based Quantification of L-Glyceric Acid

HPLC_Workflow start Start: Plasma or Urine Sample derivatization Enzymatic Derivatization (LDH, NAD+, Phenylhydrazine) start->derivatization hplc Reversed-Phase HPLC Separation derivatization->hplc detection UV Detection hplc->detection quantification Quantification (Comparison to Standards) detection->quantification end End: L-Glyceric Acid Concentration quantification->end

Caption: HPLC workflow for L-Glyceric acid quantification.

References

An In-depth Technical Guide to the L-Glyceric Acid Metabolic Pathway for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Glyceric acid is a critical metabolite in human physiology, primarily known for its accumulation in the rare genetic disorder, Primary Hyperoxaluria Type 2 (PH2), also known as L-Glyceric Aciduria. This condition arises from a deficiency in the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR), leading to severe pathological consequences, including recurrent kidney stones, nephrocalcinosis, and potential progression to end-stage renal disease. Understanding the intricacies of the L-Glyceric acid metabolic pathway is paramount for the development of effective diagnostic tools and therapeutic interventions. This guide provides a comprehensive overview of the core metabolic pathway, the pathophysiology of its associated disorder, quantitative biochemical data, and detailed experimental protocols relevant to researchers, scientists, and drug development professionals.

The Core L-Glyceric Acid Metabolic Pathway

The metabolism of L-Glyceric acid is intrinsically linked to the catabolism of the amino acid serine and the detoxification of glyoxylate. The central enzyme in this pathway is Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) , a cytosolic enzyme with dual substrate specificity.[1][2]

Under normal physiological conditions, GRHPR catalyzes two primary reactions using NAD(P)H as a cofactor:[3][4]

  • The reduction of hydroxypyruvate to L-glycerate.

  • The reduction of glyoxylate to glycolate.

Hydroxypyruvate is an intermediate derived from the metabolism of serine. By converting hydroxypyruvate to L-glycerate, GRHPR plays a role in serine catabolism.[5] Simultaneously, its action on glyoxylate is a crucial detoxification step, as it prevents the conversion of the highly reactive glyoxylate into oxalate, an insoluble and toxic end product.[2][6]

L_Glyceric_Acid_Pathway cluster_GRHPR cluster_GRHPR2 Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination GRHPR GRHPR Hydroxypyruvate->GRHPR LGlycerate L-Glyceric Acid Glyoxylate Glyoxylate Glyoxylate->GRHPR Glycolate Glycolate GRHPR->LGlycerate GRHPR->Glycolate NADP NADP+ GRHPR->NADP NADPH NADPH NADPH->GRHPR Cofactor

Diagram 1: The central role of GRHPR in L-Glyceric acid and Glycolate synthesis.

Pathophysiology: Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria)

Primary Hyperoxaluria Type 2 (PH2) is a rare autosomal recessive disorder caused by mutations in the GRHPR gene, leading to a deficiency or absence of functional GRHPR enzyme.[7][8]

The lack of GRHPR activity has two major metabolic consequences:

  • Accumulation of Hydroxypyruvate: Unable to be reduced to L-glycerate, hydroxypyruvate accumulates. The excess hydroxypyruvate is then reduced to L-glyceric acid by the non-specific action of lactate dehydrogenase (LDH). This leads to a characteristic and diagnostic increase in urinary L-glyceric acid excretion.[1][9]

  • Accumulation of Glyoxylate: The detoxification of glyoxylate to glycolate is blocked. The accumulating glyoxylate is instead oxidized to oxalate, also by lactate dehydrogenase (LDH).[1]

The overproduction of oxalate leads to hyperoxaluria.[7] Because calcium oxalate is poorly soluble, it precipitates in the urinary tract, causing recurrent nephrolithiasis (kidney stones) and nephrocalcinosis (calcium deposits in the kidney parenchyma).[8][10] This progressive crystal deposition can lead to chronic kidney disease (CKD) and ultimately end-stage renal disease (ESRD).[10]

PH2_Pathophysiology Hydroxypyruvate Hydroxypyruvate (Accumulates) LDH LDH Hydroxypyruvate->LDH LGlycerate L-Glyceric Acid (High in Urine) Glyoxylate Glyoxylate (Accumulates) Glyoxylate->LDH Oxalate Oxalate (High in Urine/Plasma) Kidney Kidney Damage (Nephrolithiasis, Nephrocalcinosis) Oxalate->Kidney Precipitation of Calcium Oxalate LDH->LGlycerate Reduction LDH->Oxalate Oxidation GRHPR_defect GRHPR Deficiency GRHPR_defect->Hydroxypyruvate Blocks Conversion GRHPR_defect->Glyoxylate Blocks Conversion

Diagram 2: Pathophysiology of Primary Hyperoxaluria Type 2 (PH2).

Quantitative Biochemical Data

Accurate quantification of key metabolites is essential for the diagnosis and management of PH2. The following tables summarize reference ranges and typical pathological values.

Table 1: Urinary Metabolite Concentrations

MetaboliteConditionAge GroupValueUnitReference(s)
Oxalate NormalAll< 0.46mmol/1.73m²/24h[7][10]
PH2 SuspectedAll> 0.7mmol/1.73m²/24h[10]
PH ConfirmedAll> 1.0mmol/1.73m²/24h[7]
L-Glyceric Acid Normal0–6 months< 110mmol/mol creatinine[1]
Normal0.5–2 years< 60mmol/mol creatinine[1]
Normal> 2 years< 20mmol/mol creatinine[1]
PH2AllSignificantly Elevated-[1][7]

Table 2: Plasma Oxalate Concentrations

ConditionRenal FunctionValueUnitReference(s)
NormalNormal GFR≤ 2.0 - 3.0µmol/L[11][12][13][14]
PH with ESRDGFR < 20 mL/min/1.73m²> 50µmol/L[7][10]
Non-PH with ESRDGFR < 20 mL/min/1.73m²30 - 80µmol/L[7]

Table 3: GRHPR Enzyme Kinetic Parameters (Non-Human)

Enzyme SourceSubstrateKm (mM)Vmax (µmol/min/mg)CofactorReference(s)
E. coliGlyoxylate0.6120NADPH[15]
Hydroxypyruvate1.020NADPH[15]
B. subtilisGlyoxylate0.98730.1NADPH[3]
Hydroxypyruvate0.40745.3NADPH[3]
Spinach LeavesHydroxypyruvate0.8N/ANADPH[16]
M. extorquensHydroxypyruvate0.1N/ANADH[17]

Key Experimental Protocols

Protocol for Urinary Organic Acid Analysis by GC-MS

This protocol outlines a standard method for the detection and quantification of urinary L-glyceric acid.

Objective: To extract, derivatize, and analyze organic acids from a urine sample to identify elevated L-glyceric acid.

Materials:

  • Urine sample (5 mL minimum, stored at -20°C).[5]

  • Internal Standards (e.g., stable isotope-labeled L-glyceric acid, tropic acid).[18]

  • 5M HCl, Solid Sodium Chloride (NaCl).[19]

  • Ethyl acetate, Diethyl ether (high purity, chromatography grade).[20]

  • Oximation reagent (e.g., Methoxyamine hydrochloride in pyridine).[21]

  • Derivatization reagent: N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).[20]

  • Glass tubes, centrifuge, rotary mixer, nitrogen evaporator, heating block.

  • Gas Chromatograph-Mass Spectrometer (GC-MS).

Methodology:

  • Sample Preparation:

    • Thaw the urine sample to room temperature.

    • In a clean glass tube, use a volume of urine normalized to creatinine content (e.g., volume containing 1 µmole creatinine).[18]

    • Add a known amount of internal standard(s).

    • Acidify the sample to pH < 2 using 5M HCl.[19]

    • Saturate the aqueous solution with solid NaCl to improve extraction efficiency.[19]

  • Extraction:

    • Perform a sequential liquid-liquid extraction. First, add 2 mL of ethyl acetate, cap the tube, and mix on a rotary mixer for 2-5 minutes.[19]

    • Centrifuge to separate the phases and carefully transfer the upper organic layer to a new clean tube.

    • Repeat the extraction on the remaining aqueous layer using 2 mL of diethyl ether.

    • Combine the two organic extracts.[20]

  • Derivatization:

    • Evaporate the combined organic extract to complete dryness under a gentle stream of nitrogen at 40°C.[20]

    • Step 1 (Oximation): To protect keto groups, add 50 µL of methoxyamine hydrochloride solution. Cap the vial and heat at 60°C for 30 minutes.[21]

    • Cool the sample to room temperature.

    • Step 2 (Silylation): Add 75 µL of BSTFA + 1% TMCS to the dried residue. Cap tightly and heat at 75°C for 30 minutes to form volatile trimethylsilyl (TMS) derivatives.[20]

  • GC-MS Analysis:

    • Cool the derivatized sample and transfer it to a GC vial with an insert.

    • Inject 1-2 µL of the sample into the GC-MS system.

    • Analyze using a suitable temperature program and a capillary column (e.g., DB-5ms).

    • The mass spectrometer is operated in full scan mode to identify compounds based on their retention time and mass spectrum, and in selected ion monitoring (SIM) mode for quantification against the internal standard.

Protocol for GRHPR Enzyme Activity Assay

This protocol measures GRHPR activity via the spectrophotometric measurement of NADPH oxidation.

Objective: To determine the catalytic activity of GRHPR in a sample (e.g., liver biopsy homogenate, cell lysate).

Materials:

  • Sample containing GRHPR.

  • Assay Buffer: 200 mM Tris-HCl, pH 8.0.[3]

  • NADPH solution (stock ~10 mM).

  • Substrate solution: Hydroxypyruvate or Glyoxylate (stock ~100 mM).

  • Spectrophotometer capable of reading absorbance at 340 nm.

  • Cuvettes.

Methodology:

  • Reaction Mixture Preparation:

    • Prepare a total reaction volume of 500 µL in a cuvette.[3]

    • Add Assay Buffer.

    • Add NADPH to a final concentration of 0.2 mM.[3]

    • Add the enzyme-containing sample (e.g., 5-20 µL of lysate).

    • Mix gently by pipetting and incubate for 2-3 minutes at 37°C to allow the temperature to equilibrate.

  • Initiation and Measurement:

    • Place the cuvette in the spectrophotometer and record a baseline absorbance at 340 nm.

    • Initiate the reaction by adding the substrate (e.g., hydroxypyruvate to a final concentration of 2 mM).[3]

    • Immediately mix and start monitoring the decrease in absorbance at 340 nm over time (e.g., every 15 seconds for 5 minutes). The decrease corresponds to the oxidation of NADPH to NADP+.

  • Calculation of Activity:

    • Determine the linear rate of absorbance change per minute (ΔA340/min).

    • Calculate the enzyme activity using the Beer-Lambert law (A = εcl). The molar extinction coefficient (ε) for NADPH at 340 nm is 6220 M-1cm-1.

    • Activity (µmol/min/mL) = (ΔA340/min * Reaction Volume) / (6.22 * Sample Volume * Path Length).

    • Normalize the activity to the total protein concentration of the sample to get the specific activity (µmol/min/mg).

Diagnostic and Research Workflow

The diagnosis of PH2 and subsequent research follows a logical progression from clinical observation to molecular confirmation.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., Recurrent Kidney Stones, Nephrocalcinosis in a child) Urine_Analysis 24h Urine Biochemistry Clinical_Suspicion->Urine_Analysis High_Oxalate Hyperoxaluria? (>0.7 mmol/1.73m²/24h) Urine_Analysis->High_Oxalate Organic_Acid Urine Organic Acid Analysis (GC-MS) High_Oxalate->Organic_Acid Yes Secondary Investigate for Secondary Hyperoxaluria High_Oxalate->Secondary No High_Glycerate L-Glyceric Aciduria? Organic_Acid->High_Glycerate PH2_Diagnosis Presumptive Diagnosis: Primary Hyperoxaluria Type 2 High_Glycerate->PH2_Diagnosis Yes Other_PH Investigate for Other Forms of PH (e.g., PH1, PH3) High_Glycerate->Other_PH No Genetic_Test Confirmatory Genetic Testing (GRHPR Gene Sequencing) PH2_Diagnosis->Genetic_Test Mutation_Found Pathogenic Mutation(s) Found? Genetic_Test->Mutation_Found Confirmed_PH2 Confirmed PH2 Diagnosis & Management Mutation_Found->Confirmed_PH2 Yes Liver_Biopsy Consider Liver Biopsy for GRHPR Enzyme Assay (Research/Atypical Cases) Mutation_Found->Liver_Biopsy No

Diagram 3: Diagnostic workflow for Primary Hyperoxaluria Type 2.

Conclusion and Future Directions

The L-Glyceric acid metabolic pathway, while centered on the single enzyme GRHPR, has profound implications for renal health. A defect in this pathway leads to the debilitating condition of Primary Hyperoxaluria Type 2. For researchers and drug development professionals, a thorough understanding of this pathway is crucial. Future research should focus on developing high-throughput screening assays for GRHPR modulators, exploring substrate reduction therapies to limit the production of hydroxypyruvate and glyoxylate, and advancing gene or mRNA-based therapies to restore functional GRHPR enzyme in affected individuals. The detailed protocols and quantitative data provided in this guide serve as a foundational resource for these endeavors, aiming to accelerate the development of novel treatments for patients with L-Glyceric Aciduria.

References

The Cornerstone of Primary Hyperoxaluria Type 2 Diagnosis and Pathophysiology: A Technical Guide to the Role of L-Glyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Primary hyperoxaluria type 2 (PH2) is an autosomal recessive disorder characterized by excessive urinary excretion of oxalate and L-Glyceric acid, leading to recurrent nephrolithiasis and progressive renal failure. The underlying metabolic defect is a deficiency of the cytosolic enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), encoded by the GRHPR gene. This deficiency disrupts the normal metabolism of glyoxylate and hydroxypyruvate, resulting in the accumulation of hydroxypyruvate, which is subsequently reduced to L-Glyceric acid by lactate dehydrogenase (LDH). The presence of L-glyceric aciduria is a pathognomonic feature of PH2 and serves as a crucial biomarker for its diagnosis, distinguishing it from other forms of primary hyperoxaluria. This technical guide provides an in-depth exploration of the role of L-Glyceric acid in the pathophysiology, diagnosis, and potential therapeutic strategies for PH2.

Introduction

Primary hyperoxalurias are a group of inherited metabolic disorders that lead to the overproduction of oxalate. In primary hyperoxaluria type 2 (PH2), a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) is the root cause.[1][2] This enzyme is responsible for the conversion of glyoxylate to glycolate and hydroxypyruvate to D-glycerate.[3] Its absence leads to a metabolic block, causing the accumulation of hydroxypyruvate. The excess hydroxypyruvate is then converted to L-Glyceric acid, leading to the characteristic L-glyceric aciduria seen in PH2 patients.[2][4] Consequently, the increased urinary excretion of both L-Glyceric acid and oxalate is a hallmark of this condition.[2]

Biochemical Pathway of L-Glyceric Acid Formation in PH2

The deficiency of GRHPR in PH2 fundamentally alters the metabolic fate of hydroxypyruvate. In a healthy individual, GRHPR efficiently reduces hydroxypyruvate to D-glycerate. However, in PH2 patients, the accumulated hydroxypyruvate is instead acted upon by lactate dehydrogenase (LDH), which reduces it to L-Glyceric acid. This metabolic diversion is the primary source of L-glyceric aciduria.

dot

PH2_Metabolic_Pathway cluster_cytosol Cytosol Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR (Normal Pathway) L_Glyceric_Acid L-Glyceric Acid Hydroxypyruvate->L_Glyceric_Acid LDH (PH2 Pathway) GRHPR GRHPR (Deficient in PH2) LDH Lactate Dehydrogenase Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate LDH Glycolate Glycolate Glyoxylate->Glycolate GRHPR (Normal Pathway) Urinary_Excretion Urinary Excretion Oxalate->Urinary_Excretion L_Glyceric_Acid->Urinary_Excretion

Caption: Metabolic pathway in Primary Hyperoxaluria Type 2.

L-Glyceric Acid as a Diagnostic Biomarker

The measurement of urinary L-Glyceric acid is a cornerstone in the diagnosis of PH2.[5] Its presence, along with elevated oxalate levels, strongly indicates a GRHPR deficiency.

Quantitative Data

The following table summarizes the typical urinary concentrations of L-Glyceric acid and oxalate in healthy individuals and patients with PH2.

AnalytePatient GroupConcentration RangeUnitReference
L-Glyceric Acid Healthy Individuals< 5µmol/L[6]
PH2 PatientsSignificantly elevated (e.g., 887 µmol/L in plasma)µmol/L[6]
Healthy Individuals (0-5 years)12 - 177µg/mg creatinine[7]
Healthy Individuals (>5 years)19 - 115µg/mg creatinine[7]
Oxalate Healthy Individuals< 0.46mmol/1.73 m²/24h[1]
PH2 Patients> 0.7mmol/1.73 m²/24h[1]
Healthy Individuals10 - 40mg/24h[2]
PH Patients> 40 - 45mg/24h[2]

Experimental Protocols

Accurate diagnosis and research in PH2 rely on robust and precise experimental methodologies. The following sections detail the key protocols for the quantification of L-Glyceric acid, measurement of GRHPR enzyme activity, and genetic analysis of the GRHPR gene.

Quantification of Urinary L-Glyceric Acid

A sensitive method for the determination of L-Glycerate in bodily fluids involves derivatization followed by reversed-phase HPLC.[6]

  • Principle: L-Glycerate is oxidized to β-hydroxypyruvate by lactate dehydrogenase in the presence of NAD+. The β-hydroxypyruvate is then converted to a phenylhydrazone derivative, which is UV-absorbing and can be quantified by HPLC.[6]

  • Sample Preparation: A 50 µL sample of urine or plasma is required.[6]

  • Derivatization: The sample is incubated with lactate dehydrogenase, NAD+, and phenylhydrazine.[6]

  • Chromatography: The derivatized sample is analyzed using reversed-phase HPLC with UV detection.[6]

  • Sensitivity: The limit of detection is 5 µmol/L.[6]

This method allows for the specific determination of the L- and D-enantiomers of glyceric acid.[8]

  • Principle: The stereoisomers of glyceric acid are separated on a chiral column and detected by a tandem mass spectrometer.[8]

  • Sample Preparation: Urine samples can be analyzed with minimal pretreatment.[8]

  • Chromatography: A narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column is used for separation.[8] The mobile phase consists of triethylamine acetate at pH 4.1 with 10% methanol.[8]

  • Detection: Electrospray ionization in negative ion mode is used, with specific parent-to-daughter transitions monitored for each enantiomer.[8]

GRHPR Enzyme Activity Assay

Measuring GRHPR enzyme activity, typically in a liver biopsy sample, can definitively diagnose PH2, especially when genetic testing is inconclusive.[1]

  • Principle: The enzymatic activity of GRHPR can be measured by monitoring the change in absorbance of NADPH at 340 nm as it is oxidized to NADP+. The assay can be performed for its different substrate activities: hydroxypyruvate reductase, glyoxylate reductase, and D-glycerate dehydrogenase.[9]

  • Sample: Liver tissue homogenate.

  • Hydroxypyruvate Reductase and Glyoxylate Reductase Activity:

    • Reaction Mixture: Contains 0.1 M Tris-HCl (pH 7.4), 100 µM NADPH, and the respective substrate (hydroxypyruvate or glyoxylate).[9]

    • Procedure: The reaction is initiated by adding the cell extract, and the decrease in absorbance at 340 nm is monitored spectrophotometrically at 22°C.[9]

  • D-glycerate Dehydrogenase Activity:

    • Reaction Mixture: Contains 0.1 M Tris-HCl (pH 9.0), 0.1 M hydrazine, 1 mM NADP+, 10 mM phenylhydrazine, and 20 mM D-glycerate.[9]

    • Procedure: The formation of hydroxypyruvate phenylhydrazone is measured by reverse-phase HPLC after a 20-minute incubation at 37°C.[9]

Molecular Genetic Testing of the GRHPR Gene

Identification of biallelic pathogenic variants in the GRHPR gene confirms the diagnosis of PH2.[1]

  • Principle: The coding regions and splice sites of the GRHPR gene are amplified by PCR and sequenced to identify mutations.

  • Sample: Genomic DNA extracted from peripheral blood leukocytes.

  • Methodology:

    • PCR Amplification: Exons and flanking intronic regions of the GRHPR gene are amplified using specific primers.

    • Sequencing: The PCR products are purified and sequenced using Sanger sequencing or next-generation sequencing (NGS) technologies.

    • Analysis: The obtained sequences are compared to the reference GRHPR gene sequence to identify any pathogenic variants.

dot

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion of PH (Nephrolithiasis, Nephrocalcinosis) Urine_Analysis 24h Urine Collection: - Elevated Oxalate - Elevated L-Glyceric Acid Clinical_Suspicion->Urine_Analysis Genetic_Testing Molecular Genetic Testing of GRHPR Gene Urine_Analysis->Genetic_Testing If positive Biallelic_Mutation Biallelic Pathogenic Variants Identified Genetic_Testing->Biallelic_Mutation Inconclusive_Genetics No or One Pathogenic Variant Identified Genetic_Testing->Inconclusive_Genetics PH2_Diagnosis Diagnosis of Primary Hyperoxaluria Type 2 Biallelic_Mutation->PH2_Diagnosis Confirms Diagnosis Liver_Biopsy Liver Biopsy for GRHPR Enzyme Activity Assay Inconclusive_Genetics->Liver_Biopsy Reduced_Activity Reduced GRHPR Activity Liver_Biopsy->Reduced_Activity Normal_Activity Normal GRHPR Activity Liver_Biopsy->Normal_Activity Reduced_Activity->PH2_Diagnosis Confirms Diagnosis Consider_Other_PH Consider Other Forms of Primary Hyperoxaluria Normal_Activity->Consider_Other_PH

Caption: Diagnostic workflow for Primary Hyperoxaluria Type 2.

Therapeutic Implications

Currently, there are no specific therapies that target the accumulation of L-Glyceric acid. Treatment for PH2 focuses on managing the consequences of hyperoxaluria, primarily through hyperhydration and the use of crystallization inhibitors like potassium citrate. In cases of end-stage renal disease, isolated kidney transplantation may be considered. Understanding the central role of L-Glyceric acid formation could, however, open new avenues for therapeutic intervention. Strategies aimed at inhibiting LDH activity specifically for hydroxypyruvate reduction, or enhancing alternative metabolic pathways for hydroxypyruvate, could potentially reduce both L-glyceric aciduria and the overall metabolic burden in PH2 patients.

Conclusion

L-Glyceric acid is more than just a metabolic byproduct in primary hyperoxaluria type 2; it is a key molecule that unlocks the diagnosis and provides fundamental insights into the pathophysiology of the disease. Its presence in urine is a direct consequence of the GRHPR enzyme deficiency and the subsequent shunting of hydroxypyruvate metabolism. The detailed methodologies for its detection and the understanding of its biochemical origins are critical for clinicians and researchers in diagnosing patients, conducting further research, and developing novel therapeutic strategies to combat this debilitating disease. The continued study of L-Glyceric acid's role and the metabolic perturbations in PH2 will be instrumental in improving patient outcomes.

References

An In-depth Technical Guide to the Pathophysiology of L-Glyceric Aciduria

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-Glyceric aciduria, also known as Primary Hyperoxaluria Type II (PH2), is a rare autosomal recessive inborn error of metabolism. This technical guide provides a comprehensive overview of the pathophysiology of L-Glyceric aciduria, intended for researchers, scientists, and professionals in drug development. The core of the disease lies in the deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to the hallmark biochemical abnormalities of L-glyceric aciduria and hyperoxaluria. This document details the genetic basis, the intricate biochemical pathways affected, and the clinical sequelae of the disease. It presents quantitative data on metabolite levels and enzyme kinetics in a structured format, outlines detailed experimental protocols for key assays, and provides visual representations of the metabolic and experimental workflows to facilitate a deeper understanding of this complex metabolic disorder.

Introduction

L-Glyceric aciduria is a serious metabolic disorder characterized by the excessive urinary excretion of L-glyceric acid and oxalate.[1] The overproduction of oxalate is a key contributor to the clinical manifestations of the disease, which primarily affect the renal system.[2] Patients often present with recurrent nephrolithiasis (kidney stones) and nephrocalcinosis (calcium oxalate deposition in the kidney parenchyma), which can progress to end-stage renal disease (ESRD).[2][3] Unlike Primary Hyperoxaluria Type I (PH1), which is caused by a deficiency of the liver-specific peroxisomal enzyme alanine:glyoxylate aminotransferase (AGT), PH2 results from a deficiency in the cytosolic enzyme GRHPR.[4][5] A thorough understanding of the pathophysiology of L-Glyceric aciduria is critical for the development of targeted therapies aimed at mitigating the metabolic disturbances and preventing long-term renal damage.

Genetic Basis

L-Glyceric aciduria is caused by mutations in the GRHPR gene, located on chromosome 9p13.2.[6][7] The gene encodes the glyoxylate reductase/hydroxypyruvate reductase enzyme. Over 25 different mutations in the GRHPR gene have been identified as causative for PH2.[6][8] These mutations include missense, nonsense, frameshift, and splice-site mutations that lead to a complete or near-complete loss of GRHPR enzyme function.[9][10] The inheritance pattern is autosomal recessive, meaning an individual must inherit two mutated copies of the GRHPR gene, one from each parent, to be affected by the disorder.[11] While genotype-phenotype correlations in L-Glyceric aciduria are not yet well-established due to the rarity of the disease, the severity of the clinical presentation can vary among patients.[4]

Biochemical Pathophysiology

The central event in the pathophysiology of L-Glyceric aciduria is the functional deficiency of the GRHPR enzyme. This enzyme possesses dual catalytic activity, acting as both a glyoxylate reductase and a hydroxypyruvate reductase.[12]

The Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

GRHPR is a cytosolic enzyme that catalyzes the following key reactions:

  • Reduction of Glyoxylate to Glycolate: This is a crucial detoxification pathway that prevents the accumulation of the highly reactive metabolic byproduct, glyoxylate.[8]

  • Reduction of Hydroxypyruvate to D-Glycerate: This reaction is part of the metabolic pathway that converts serine to glucose.[8]

  • Oxidation of D-Glycerate to Hydroxypyruvate: The enzyme can also catalyze the reverse reaction, though the reduction of hydroxypyruvate is favored.[6]

The enzyme utilizes NADPH as a cofactor, with a higher affinity for NADPH over NADH.[6][13]

Metabolic Consequences of GRHPR Deficiency

The absence of functional GRHPR leads to the accumulation of its substrates, glyoxylate and hydroxypyruvate. This accumulation drives alternative metabolic pathways, resulting in the characteristic biochemical signature of L-Glyceric aciduria.

The accumulation of glyoxylate is the primary driver of hyperoxaluria in PH2.[8] Instead of being converted to glycolate by GRHPR, glyoxylate is oxidized to oxalate by the enzyme lactate dehydrogenase (LDH).[5] The increased production of oxalate leads to its elevated excretion in the urine. When urinary oxalate concentrations exceed the saturation point for calcium oxalate, crystals can form, leading to the development of kidney stones and nephrocalcinosis.[3]

The accumulation of hydroxypyruvate leads to its reduction to L-glycerate by D-lactate dehydrogenase. This results in the characteristic and diagnostic finding of elevated levels of L-glyceric acid in the urine.[14]

The following diagram illustrates the metabolic pathways affected in L-Glyceric aciduria:

L_Glyceric_Aciduria_Pathway cluster_normal Normal Metabolism cluster_ph2 PH2 Pathophysiology Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination L_Glycerate L-Glycerate (excreted) Hydroxypyruvate->L_Glycerate D-Lactate Dehydrogenase Hydroxypyruvate->L_Glycerate D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR Hydroxypyruvate->D_Glycerate Glucose Glucose D_Glycerate->Glucose Gluconeogenesis Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR Glyoxylate->Glycolate Oxalate Oxalate (excreted) Glyoxylate->Oxalate LDH Glyoxylate->Oxalate Glycine Glycine Glyoxylate->Glycine AGT Glycolate->Glyoxylate GO Glycine->Glyoxylate GRHPR GRHPR (deficient in PH2) LDH LDH AGT AGT GO Glycolate Oxidase GRHPR_Assay_Workflow start Start prep_reagents Prepare Reagents: - Assay Buffer - Substrate Solution - Cofactor Solution start->prep_reagents prep_sample Prepare Sample: - Tissue Homogenate or - Cell Lysate start->prep_sample mix_reagents Mix Reagents in Cuvette prep_reagents->mix_reagents add_sample Add Enzyme Sample prep_sample->add_sample equilibrate Equilibrate to 25°C Establish Blank Rate mix_reagents->equilibrate equilibrate->add_sample measure_abs Measure Absorbance at 340 nm add_sample->measure_abs calculate Calculate Enzyme Activity measure_abs->calculate end End calculate->end

References

Biochemical basis of L-glyceric acid accumulation

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Biochemical Basis of L-Glyceric Acid Accumulation

For Researchers, Scientists, and Drug Development Professionals

Abstract

L-glyceric acid accumulation is a key biomarker for Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive metabolic disorder.[1][2][3] This condition arises from a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to distinct metabolic derangements.[4][5][6] The primary clinical manifestations are recurrent kidney stones (nephrolithiasis) and calcium oxalate deposition in the kidneys (nephrocalcinosis), which can progress to end-stage renal disease.[4][7][8][9] Understanding the precise biochemical cascade that results in L-glyceric aciduria is critical for the development of targeted diagnostics and novel therapeutic strategies. This guide provides a detailed examination of the metabolic pathways, the underlying enzymatic defect, quantitative data on metabolite accumulation, and the experimental protocols essential for its study. It aims to serve as a comprehensive resource for professionals engaged in metabolic research and drug development.

The Core Metabolic Defect: Primary Hyperoxaluria Type 2

The accumulation of L-glyceric acid is the defining characteristic of Primary Hyperoxaluria Type 2 (PH2), also known as L-glyceric aciduria.[1][2][3] This disorder is caused by mutations in the GRHPR gene, which codes for the cytosolic enzyme glyoxylate reductase/hydroxypyruvate reductase.[4][5][7]

The Role of Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)

GRHPR is a dual-function enzyme crucial for detoxification in the liver. It belongs to the D-2-hydroxy-acid dehydrogenase family and its primary roles include:

  • Reduction of Glyoxylate: It catalyzes the conversion of glyoxylate to glycolate. This is a vital detoxification step, as glyoxylate is a precursor to oxalate.

  • Reduction of Hydroxypyruvate: It catalyzes the conversion of hydroxypyruvate to D-glycerate.[1]

The Biochemical Cascade in GRHPR Deficiency

In individuals with PH2, the deficiency of GRHPR disrupts these two critical reactions, leading to the accumulation of its substrates, glyoxylate and hydroxypyruvate. The metabolic consequences are twofold:

  • Hyperoxaluria: The build-up of glyoxylate shunts it towards oxidation to oxalate, a poorly soluble end-product that crystallizes with calcium in the urinary tract.[4][9] In vitro studies have shown that the accumulating hydroxypyruvate can further stimulate the oxidation of glyoxylate to oxalate.[10]

  • L-Glyceric Aciduria: The accumulation of hydroxypyruvate forces it down an alternative metabolic route. The ubiquitous enzyme Lactate Dehydrogenase (LDH) reduces the excess hydroxypyruvate to L-glyceric acid, which is then excreted in the urine.[1][6][10] This metabolic overflow pathway is the direct source of L-glyceric acid accumulation.

The following diagram illustrates this pathological metabolic pathway.

cluster_0 Normal Metabolism cluster_1 Pathology in Primary Hyperoxaluria Type 2 (PH2) Glycolysis Glycolysis / Serine Metabolism HP Hydroxypyruvate Glycolysis->HP GRHPR GRHPR (Glyoxylate Reductase/ Hydroxypyruvate Reductase) HP->GRHPR Normal Pathway GLYO Glyoxylate GLYO->GRHPR Normal Pathway OX Oxalate GLYO->OX Minor Pathway DG D-Glycerate GRHPR->DG GLYC Glycolate GRHPR->GLYC HP_p Hydroxypyruvate (Accumulates) GRHPR_p Deficient GRHPR HP_p->GRHPR_p Blocked LDH Lactate Dehydrogenase (LDH) HP_p->LDH Alternative Pathway GLYO_p Glyoxylate (Accumulates) GLYO_p->GRHPR_p Blocked OX_p Oxalate (Excess Production) GLYO_p->OX_p Major Pathological Pathway LG L-Glyceric Acid (Excreted in Urine) LDH->LG Glycolysis_source Glycolysis_source->Glycolysis

Caption: Metabolic pathway of L-glyceric acid accumulation in PH2.

Distinguishing L-Glyceric Aciduria from D-Glyceric Aciduria

It is crucial to differentiate L-glyceric aciduria (PH2) from D-glyceric aciduria, as they arise from different enzymatic defects and result in vastly different clinical outcomes.

  • D-Glyceric Aciduria: This is an inborn error of serine and fructose metabolism caused by a deficiency of the enzyme D-glycerate kinase (GLYCTK) .[11][12][13][14] The lack of this enzyme leads to the accumulation of D-glyceric acid . Clinically, D-glyceric aciduria is primarily associated with neurological symptoms, including developmental delay, seizures, and hypotonia.[1][2][15][16]

  • L-Glyceric Aciduria (PH2): As described, this is due to a deficiency of GRHPR , leading to the accumulation of L-glyceric acid and oxalate. The clinical presentation is dominated by renal manifestations.[1][2]

The following diagram outlines the key distinctions between these two disorders.

cluster_L L-Glyceric Aciduria (PH2) cluster_D D-Glyceric Aciduria start Elevated Glyceric Acid in Urine enzyme_L Deficient Enzyme: Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) start->enzyme_L L-Isomer Detected enzyme_D Deficient Enzyme: D-Glycerate Kinase (GLYCTK) start->enzyme_D D-Isomer Detected metabolite_L Accumulated Metabolites: L-Glyceric Acid & Oxalate enzyme_L->metabolite_L symptoms_L Primary Clinical Outcome: Renal System (Kidney Stones, Nephrocalcinosis) metabolite_L->symptoms_L gene_L Gene: GRHPR metabolite_D Accumulated Metabolite: D-Glyceric Acid enzyme_D->metabolite_D symptoms_D Primary Clinical Outcome: Central Nervous System (Neurological Impairment, Seizures) metabolite_D->symptoms_D gene_D Gene: GLYCTK

Caption: Logical relationship distinguishing L- and D-Glyceric Aciduria.

Quantitative Data on L-Glyceric Acid Accumulation

The diagnosis of L-glyceric aciduria relies on the quantitative measurement of L-glyceric acid in biological fluids. The levels in affected individuals are orders of magnitude higher than in healthy controls.

AnalyteBiological FluidPatient PopulationConcentration RangeControl Group RangeReference
L-Glyceric Acid PlasmaPatient with PH2887 µmol/L< 5 µmol/L[17]
L-Glyceric Acid UrinePatients with PH2Markedly elevated (specific ranges vary)Typically undetectable or < 5 µmol/L[17][18]
D-Glyceric Acid UrinePatients with D-Glyceric Aciduria6343 - 8812 µmol/mmol creatinine0.4 - 12 µmol/mmol creatinine[19]

Note: Data for D-Glyceric Acid is included for comparative context.

Experimental Protocols and Diagnostic Workflow

A systematic approach is required to diagnose and study L-glyceric aciduria. This involves a combination of metabolite analysis, enzymatic assays, and genetic testing.

A Patient Presentation (e.g., Recurrent Kidney Stones, Nephrocalcinosis) B Urine Organic Acid Analysis (GC-MS or LC-MS) A->B C Glyceric Acid Peak Detected? B->C D Chiral Separation of Isomers (Chiral LC-MS/MS) C->D Yes J No significant peak. Investigate other causes of kidney stones (e.g., PH1). C->J No E Predominant Isomer? D->E F Diagnosis: Primary Hyperoxaluria Type 2 (L-Glyceric Aciduria) E->F L-Glycerate G Diagnosis: D-Glyceric Aciduria E->G D-Glycerate H Confirmation & Research: - GRHPR Gene Sequencing - GRHPR Enzyme Assay (Fibroblasts, Liver Tissue) F->H I Confirmation & Research: - GLYCTK Gene Sequencing G->I

Caption: Experimental workflow for the diagnosis of glyceric acidurias.

Protocol: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Glyceric Acid Isomer Determination

This method is essential for definitively distinguishing between D- and L-glyceric acidurias.[18]

  • Objective: To separate and quantify D- and L-glyceric acid enantiomers in urine.

  • Principle: Utilizes a chiral stationary phase in an HPLC column that differentially interacts with the two stereoisomers, allowing for their separation before detection by mass spectrometry.

  • Sample Preparation:

    • Collect a random or 24-hour urine sample.

    • Centrifuge to remove particulate matter.

    • Dilute the supernatant with the initial mobile phase. Direct injection of untreated urine is often possible due to the specificity of MS/MS.[18]

  • Instrumentation:

    • HPLC System: With a binary or quaternary pump.

    • Chiral Column: A ristocetin A glycopeptide antibiotic silica gel bonded column is effective.[18]

    • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Chromatographic Conditions (Example): [18]

    • Mobile Phase: Triethylamine acetate at pH 4.1 with 10% methanol.

    • Flow Rate: Appropriate for the column dimensions (e.g., 0.2-0.5 mL/min for narrow-bore).

    • Column Temperature: Ambient or controlled (e.g., 25°C).

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI), negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) is used for high specificity and sensitivity. Parent-to-daughter ion transitions for glyceric acid are monitored.

  • Data Analysis: The two isomers will elute at different retention times (e.g., 3.6 and 4.5 minutes).[18] Quantification is achieved by comparing the peak area of each isomer to a standard curve generated from pure L- and D-glyceric acid standards.

Protocol: GRHPR Enzyme Activity Assay
  • Objective: To measure the functional activity of the GRHPR enzyme in patient-derived cells.

  • Principle: The assay spectrophotometrically measures the rate of NADPH or NADH oxidation (a decrease in absorbance at 340 nm) as the enzyme reduces a substrate (either glyoxylate or hydroxypyruvate).

  • Sample Source: Liver biopsy tissue or cultured skin fibroblasts.

  • Procedure Outline:

    • Cell Lysis: Prepare a cytosolic extract from the tissue or cultured cells by homogenization or sonication in a suitable buffer, followed by centrifugation to pellet organelles and debris.

    • Reaction Mixture: Prepare a reaction buffer containing a buffered solution (e.g., potassium phosphate, pH 7.0), a cofactor (NADPH or NADH), and the cell extract.

    • Initiation: Start the reaction by adding the substrate (glyoxylate or hydroxypyruvate).

    • Measurement: Immediately place the cuvette in a spectrophotometer and record the decrease in absorbance at 340 nm over time.

    • Calculation: The rate of reaction is proportional to the enzyme activity. Activity is typically normalized to the total protein concentration in the cell extract and expressed as nmol/min/mg protein.

    • Control: A reaction without the substrate is run to account for non-specific cofactor oxidation. Patient samples are compared to control samples from healthy individuals.

Protocol: Genetic Analysis of the GRHPR Gene
  • Objective: To identify pathogenic mutations in the GRHPR gene.

  • Principle: DNA sequencing is used to determine the exact nucleotide sequence of the GRHPR gene and compare it to the reference sequence to find variants.

  • Sample Source: Genomic DNA extracted from peripheral blood leukocytes.

  • Procedure Outline:

    • DNA Extraction: Isolate genomic DNA from a whole blood sample using a commercial kit.

    • PCR Amplification: Design primers to amplify all coding exons and exon-intron boundaries of the GRHPR gene. Perform Polymerase Chain Reaction (PCR) for each primer pair.

    • Sequencing:

      • Sanger Sequencing: Purify the PCR products and sequence them using a capillary electrophoresis-based DNA sequencer. This is the traditional gold standard for single-gene analysis.

      • Next-Generation Sequencing (NGS): Use a targeted gene panel that includes GRHPR or whole-exome sequencing. This is increasingly common and can identify mutations in multiple genes associated with hyperoxaluria simultaneously.

    • Data Analysis: Align the patient's sequence data to the GRHPR reference sequence. Identify any variants (e.g., missense, nonsense, frameshift, splice site mutations).

    • Variant Interpretation: Assess the pathogenicity of any identified variants using bioinformatics prediction tools, population frequency databases, and segregation analysis within the family if possible.

Conclusion

The accumulation of L-glyceric acid is a direct biochemical consequence of deficient GRHPR activity in Primary Hyperoxaluria Type 2. The resulting buildup of hydroxypyruvate is shunted by lactate dehydrogenase to form L-glyceric acid, which serves as an indispensable diagnostic marker. A clear understanding of this pathway, distinct from the one causing D-glyceric aciduria, is fundamental for accurate diagnosis. The analytical methods outlined, particularly chiral separation by LC-MS/MS, are crucial for distinguishing these disorders. For researchers and drug development professionals, targeting the GRHPR enzyme, modulating substrate levels, or addressing downstream oxalate production represent promising avenues for therapeutic intervention in this debilitating renal disease.

References

L-Glyceric Acid Sodium Salt: A Technical Guide to Safety and Handling

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the safety and handling procedures for L-Glyceric acid sodium salt. Due to the limited availability of specific quantitative toxicity data for this compound, this guide also includes detailed experimental protocols for key safety assessments as a reference for researchers. Information on related compounds and metabolic pathways is provided to offer a broader context for its potential biological interactions.

Chemical and Physical Properties

This compound salt, also known as Sodium L-glycerate, is the sodium salt of L-Glyceric acid. It is a white powder or crystalline solid.

PropertyValue
Chemical Formula C₃H₅NaO₄
Molecular Weight 128.06 g/mol
CAS Number 146298-95-5
Appearance White to off-white powder or crystals
Solubility Soluble in water

Hazard Identification and Classification

GHS Classification (based on available Safety Data Sheets) [1]

Hazard ClassCategoryHazard Statement
Acute toxicity, OralCategory 4H302: Harmful if swallowed
Acute aquatic toxicityCategory 1H400: Very toxic to aquatic life
Chronic aquatic toxicityCategory 1H410: Very toxic to aquatic life with long lasting effects

Precautionary Statements: [1]

  • P264: Wash skin thoroughly after handling.

  • P270: Do not eat, drink or smoke when using this product.

  • P273: Avoid release to the environment.

  • P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.

  • P330: Rinse mouth.

  • P391: Collect spillage.

  • P501: Dispose of contents/container to an approved waste disposal plant.

Toxicological Summary

Direct quantitative toxicological data such as LD50 (median lethal dose) and LC50 (median lethal concentration) for this compound salt are not widely available. One safety data sheet classifies it as "Harmful if swallowed"[1]. Studies on the related compound, D-glyceric acid calcium salt, in rats at daily doses of 100 mg, 500 mg, and 1000 mg/kg of body weight showed "no toxicity observed"[2]. However, this is the D-isomer and a different salt, so these results may not be directly applicable to the L-isomer sodium salt.

In the absence of specific data, a precautionary approach is recommended. The following sections detail the standard experimental protocols used to determine key toxicological endpoints.

Experimental Protocols for Safety Assessment

The following are detailed methodologies for key toxicological experiments, based on internationally recognized guidelines. These protocols are provided as a reference for researchers who may need to conduct safety assessments of this compound salt.

Acute Oral Toxicity - Acute Toxic Class Method (OECD 423)

This method is used to estimate the acute oral toxicity of a substance.

Methodology:

  • Animal Selection: Healthy, young adult rodents (usually rats), are used.

  • Housing and Fasting: Animals are housed in suitable cages and fasted prior to dosing.

  • Dose Administration: The test substance is administered orally by gavage in a single dose. The volume administered should not exceed a maximum recommended volume.

  • Stepwise Procedure: The test is conducted in a stepwise manner using a minimum number of animals at each step. The starting dose is selected from a series of fixed dose levels (e.g., 5, 50, 300, 2000 mg/kg body weight). The outcome of the first step determines the dose for the next step.

  • Observation: Animals are observed for mortality, clinical signs of toxicity, and body weight changes for at least 14 days.

  • Necropsy: All animals are subjected to a gross necropsy at the end of the observation period.

OECD_423_Workflow start Start: Select Dose Level (e.g., 300 mg/kg) dose_3_animals Dose 3 Animals start->dose_3_animals observe_14_days Observe for 14 Days (Mortality, Clinical Signs) dose_3_animals->observe_14_days outcome Evaluate Outcome observe_14_days->outcome stop_high_toxicity Stop: High Toxicity (Classification) outcome->stop_high_toxicity 2-3 animals die dose_lower Dose 3 More Animals at Lower Dose outcome->dose_lower 0-1 animal dies dose_higher Dose 3 More Animals at Higher Dose outcome->dose_higher No effect stop_classify Stop and Classify dose_lower->stop_classify dose_higher->stop_classify

Caption: Workflow for OECD 423 Acute Oral Toxicity Test.

Acute Dermal Irritation/Corrosion (OECD 404)

This test assesses the potential of a substance to cause skin irritation or corrosion.

Methodology:

  • Animal Selection: Healthy, young adult albino rabbits are typically used.

  • Preparation of Skin: The fur on the dorsal area of the trunk is clipped.

  • Application of Test Substance: A small amount (0.5 g for solids) of the test substance is applied to a small area of the skin and covered with a gauze patch and semi-occlusive dressing.

  • Exposure Duration: The exposure period is typically 4 hours.

  • Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. The observation period may be extended up to 14 days to assess the reversibility of the effects.

  • Scoring: The degree of skin reaction is scored according to a standardized scale.

OECD_404_Workflow start Start: Prepare Animal Skin apply_substance Apply 0.5g of Substance to Skin Patch start->apply_substance exposure 4-hour Exposure apply_substance->exposure remove_patch Remove Patch and Clean Area exposure->remove_patch observation Observe and Score Skin Reactions (1, 24, 48, 72 hours) remove_patch->observation reversibility Assess Reversibility (up to 14 days) observation->reversibility classify Classify as Irritant or Non-Irritant reversibility->classify OECD_405_Workflow start Start: Single Animal Test apply_to_eye Apply Substance to Conjunctival Sac start->apply_to_eye observe_eye Examine Eye at 1, 24, 48, 72 hours apply_to_eye->observe_eye score_lesions Score Corneal, Iris, and Conjunctival Effects observe_eye->score_lesions assess_reversibility Assess Reversibility (up to 21 days) score_lesions->assess_reversibility decision Corrosive/Severe Irritant? assess_reversibility->decision stop_test Stop Test and Classify decision->stop_test Yes confirm_test Confirm with Additional Animals decision->confirm_test No final_classification Final Classification confirm_test->final_classification Ames_Test_Workflow start Start: Prepare Bacterial Strains prepare_test Prepare Test Substance Concentrations start->prepare_test mix_components Mix Bacteria, Test Substance, and S9 Mix (or buffer) prepare_test->mix_components plate_on_minimal_agar Plate on Minimal Agar mix_components->plate_on_minimal_agar incubate Incubate for 48-72 hours plate_on_minimal_agar->incubate count_colonies Count Revertant Colonies incubate->count_colonies evaluate Evaluate for Mutagenic Potential count_colonies->evaluate OECD_236_Workflow start Start: Collect Fertilized Zebrafish Eggs expose_embryos Expose Embryos to a Range of Test Substance Concentrations start->expose_embryos daily_observation Daily Observation for 96 hours (Lethal Endpoints) expose_embryos->daily_observation record_mortality Record Mortality Data daily_observation->record_mortality calculate_lc50 Calculate 96-hour LC50 record_mortality->calculate_lc50 PH2_Pathway glyoxylate Glyoxylate glycolate Glycolate glyoxylate->glycolate GRHPR oxalate Oxalate glyoxylate->oxalate LDH hydroxypyruvate Hydroxypyruvate l_glycerate L-Glycerate hydroxypyruvate->l_glycerate LDH grhpr GRHPR (deficient in PH2) hydroxypyruvate->grhpr grhpr->glyoxylate ldh Lactate Dehydrogenase (LDH)

References

A Comprehensive Technical Guide to L-Glyceric Acid Sodium for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This technical guide provides an in-depth overview of L-Glyceric acid sodium, a key biomarker in the diagnosis of Primary Hyperoxaluria Type II (PH2). The document elucidates the various synonyms and chemical identifiers for this compound, details its central role in the pathophysiology of PH2, and presents comprehensive experimental protocols for its quantification and the assessment of related enzymatic activities. This guide is intended for researchers, scientists, and professionals in the field of drug development who are engaged in the study and treatment of metabolic disorders. All quantitative data is summarized in structured tables, and key metabolic and experimental workflows are visualized using diagrams to facilitate a clear understanding of the core concepts.

Introduction to this compound

This compound is the sodium salt of L-Glyceric acid, a naturally occurring three-carbon sugar acid. In the context of human metabolism, it is a crucial diagnostic marker for the rare autosomal recessive inborn error of metabolism known as Primary Hyperoxaluria Type II (PH2), also referred to as L-Glyceric aciduria.[1][2] The accumulation of L-Glyceric acid in urine is a hallmark of this condition, stemming from a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[3] This guide will delve into the nomenclature of this compound, its biochemical significance, and the analytical methods used for its detection and quantification.

Nomenclature and Synonyms

For clarity and to aid in literature searches, a comprehensive list of synonyms and identifiers for this compound is provided below.

Synonym/Identifier Source
Systematic Name
Sodium (S)-2,3-dihydroxypropanoatePubChem[4]
Sodium L-glycerateSigma-Aldrich[1][5]
(S)-2,3-Dihydroxypropanoic acid sodium saltSigma-Aldrich[1][5]
CAS Number
28305-26-2Sigma-Aldrich[1]
146298-95-5MedchemExpress[6]
PubChem CID
154573792PubChem[4]
Molecular Formula
C₃H₅NaO₄PubChem[4]

Biochemical Significance in Primary Hyperoxaluria Type II (PH2)

Primary Hyperoxaluria Type II is a metabolic disorder characterized by the excessive urinary excretion of oxalate and L-glycerate. The underlying cause is a deficiency in the cytosolic enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[3]

The Role of GRHPR in Metabolism

The GRHPR enzyme is responsible for the detoxification of glyoxylate by catalyzing its reduction to glycolate. It also catalyzes the reduction of hydroxypyruvate to D-glycerate. In PH2, the absence or significant reduction of GRHPR activity leads to two major metabolic consequences:

  • Accumulation of Glyoxylate: The glyoxylate that is not converted to glycolate is instead oxidized to oxalate by lactate dehydrogenase (LDH).

  • Accumulation of Hydroxypyruvate: The buildup of hydroxypyruvate leads to its alternative reduction to L-glycerate, also mediated by LDH.

The excessive production of oxalate leads to the formation of insoluble calcium oxalate crystals, which can deposit in the kidneys (nephrocalcinosis) and urinary tract (nephrolithiasis), potentially leading to end-stage renal disease. The simultaneous excretion of L-glyceric acid is the key diagnostic feature that distinguishes PH2 from other forms of primary hyperoxaluria.[7]

Metabolic Pathway in Primary Hyperoxaluria Type II

The following diagram illustrates the metabolic pathway alterations in PH2, leading to the production of excess oxalate and L-glyceric acid.

PH2_Metabolic_Pathway Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate Normal Pathway Oxalate Oxalate (Excess) Glyoxylate->Oxalate PH2 Pathway Hydroxypyruvate Hydroxypyruvate D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate Normal Pathway L_Glycerate L-Glycerate (Excess) Hydroxypyruvate->L_Glycerate PH2 Pathway GRHPR GRHPR (Deficient in PH2) GRHPR->Glyoxylate GRHPR->Hydroxypyruvate LDH1 LDH LDH1->Glyoxylate LDH2 LDH LDH2->Hydroxypyruvate

Metabolic pathway alterations in Primary Hyperoxaluria Type II.

Experimental Protocols

Accurate diagnosis and research into PH2 rely on precise analytical methods for quantifying L-glycerate and assessing relevant enzyme activities.

Quantification of L-Glyceric Acid in Urine by HPLC

This method is based on the enzymatic conversion of L-glycerate to β-hydroxypyruvate, which is then derivatized for UV detection.

4.1.1. Principle

L-glycerate is oxidized to β-hydroxypyruvate by lactate dehydrogenase (LDH) in the presence of NAD+. The resulting β-hydroxypyruvate is derivatized with phenylhydrazine to form a stable phenylhydrazone, which can be quantified by reversed-phase high-performance liquid chromatography (RP-HPLC) with UV detection.[8]

4.1.2. Reagents and Materials

  • This compound salt standard

  • Lactate Dehydrogenase (LDH)

  • β-Nicotinamide adenine dinucleotide (NAD+)

  • Phenylhydrazine hydrochloride

  • Perchloric acid

  • Potassium carbonate

  • Acetonitrile (HPLC grade)

  • Potassium phosphate buffer (pH 9.0)

  • Reversed-phase C18 HPLC column

4.1.3. Sample Preparation

  • Centrifuge urine samples to remove particulate matter.

  • To 100 µL of urine, add 20 µL of an internal standard solution.

  • Deproteinize the sample by adding 20 µL of perchloric acid, vortex, and centrifuge.

  • Neutralize the supernatant with potassium carbonate.

4.1.4. Derivatization Procedure

  • To the neutralized supernatant, add 500 µL of potassium phosphate buffer (pH 9.0), 100 µL of NAD+ solution, and 100 µL of phenylhydrazine solution.

  • Initiate the enzymatic reaction by adding 20 µL of LDH solution.

  • Incubate the mixture at 37°C for 30 minutes.

  • Stop the reaction by adding 20 µL of perchloric acid.

  • Centrifuge and inject the supernatant into the HPLC system.

4.1.5. HPLC Conditions

Parameter Value
Column Reversed-phase C18, 5 µm, 4.6 x 250 mm
Mobile Phase Acetonitrile:Phosphate buffer (pH 3.0) (5:95 v/v)[9]
Flow Rate 1.0 mL/min[9]
Detection UV at 210 nm[9]
Injection Volume 50 µL[9]
Column Temperature 25°C[9]

4.1.6. Workflow Diagram

HPLC_Workflow Sample Urine Sample Deproteinize Deproteinization (Perchloric Acid) Sample->Deproteinize Neutralize Neutralization (K2CO3) Deproteinize->Neutralize Derivatize Derivatization (LDH, NAD+, Phenylhydrazine) Neutralize->Derivatize HPLC RP-HPLC Analysis Derivatize->HPLC Quantify Quantification (UV Detection) HPLC->Quantify

Workflow for HPLC quantification of L-Glyceric acid.
Quantification of Urinary Organic Acids by GC-MS

Gas chromatography-mass spectrometry (GC-MS) is a powerful technique for the simultaneous profiling of multiple organic acids in urine, including L-glyceric acid.

4.2.1. Principle

Organic acids are extracted from urine and derivatized to increase their volatility for gas chromatography. The compounds are then separated by the GC column and detected by a mass spectrometer, which provides both qualitative and quantitative information.

4.2.2. Reagents and Materials

  • Ethyl acetate

  • Hydroxylamine hydrochloride

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Internal standards (e.g., tropic acid)

  • GC-MS system with a capillary column (e.g., DB-5ms)

4.2.3. Sample Preparation and Derivatization

  • To 1 mL of urine, add an internal standard.

  • Acidify the urine with HCl.

  • Extract the organic acids with ethyl acetate.

  • Evaporate the organic layer to dryness under a stream of nitrogen.

  • Add hydroxylamine hydrochloride in pyridine and heat to form oximes of keto-acids.

  • Add BSTFA with 1% TMCS and heat to form trimethylsilyl derivatives of the hydroxyl and carboxyl groups.

  • Inject an aliquot of the derivatized sample into the GC-MS.

4.2.4. GC-MS Conditions

Parameter Value
Column DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness
Carrier Gas Helium, constant flow
Injector Temperature 250°C
Oven Program Initial 80°C, ramp to 300°C
MS Interface Temp 280°C
Ionization Mode Electron Ionization (EI)
Mass Range m/z 50-600
Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Enzyme Assay

This assay measures the activity of the GRHPR enzyme in liver tissue or blood mononuclear cells to confirm a diagnosis of PH2.

4.3.1. Principle

The activity of GRHPR is determined by monitoring the decrease in absorbance at 340 nm as NADPH is oxidized to NADP+ during the reduction of glyoxylate or hydroxypyruvate.

4.3.2. Reagents and Materials

  • Liver biopsy tissue or isolated blood mononuclear cells

  • Lysis buffer

  • Potassium phosphate buffer (pH 7.0)

  • NADPH

  • Glyoxylate or hydroxypyruvate substrate

  • Spectrophotometer

4.3.3. Procedure

  • Homogenize the liver tissue or lyse the blood mononuclear cells in a suitable buffer.

  • Centrifuge the homogenate to obtain a clear supernatant (cytosolic fraction).

  • Determine the protein concentration of the supernatant.

  • In a cuvette, combine the potassium phosphate buffer, NADPH, and cell lysate.

  • Initiate the reaction by adding the glyoxylate or hydroxypyruvate substrate.

  • Immediately measure the decrease in absorbance at 340 nm over time.

4.3.4. Quantitative Data

Normal urinary excretion levels for L-glycerate are very low. In patients with PH2, these levels are significantly elevated.

Analyte Normal Range (Urine) Typical PH2 Range (Urine) Source
L-Glyceric Acid < 5 µmol/LSignificantly elevated[8]
Oxalate < 0.45 mmol/1.73 m²/24h> 1.0 mmol/1.73 m²/24h[5]

Conclusion

This compound is a critical molecule in the field of inborn errors of metabolism, serving as a definitive biomarker for Primary Hyperoxaluria Type II. A thorough understanding of its chemical properties, its role in the pathophysiology of PH2, and the analytical methods for its detection are paramount for accurate diagnosis, ongoing research, and the development of novel therapeutic interventions. This technical guide provides a consolidated resource for professionals in the field, offering both foundational knowledge and detailed experimental protocols to support their work in this area.

References

The Natural Occurrence of L-Glyceric Acid: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

L-Glyceric acid, the levorotatory stereoisomer of glyceric acid, is a naturally occurring organic acid found across various biological systems, from microorganisms to humans. While typically present in trace amounts, its accumulation is a key biomarker for the rare inherited metabolic disorder, Primary Hyperoxaluria Type 2 (PH2), also known as L-glyceric aciduria. This technical guide provides an in-depth overview of the natural occurrence of L-Glyceric acid, its metabolic pathways, and detailed methodologies for its detection and quantification. This document is intended for researchers, scientists, and drug development professionals working in the fields of metabolomics, clinical diagnostics, and microbial biotechnology.

Introduction

L-Glyceric acid (IUPAC name: (S)-2,3-dihydroxypropanoic acid) is a three-carbon sugar acid. It is an important biochemical intermediate in various metabolic pathways[1]. While its dextrorotatory counterpart, D-Glyceric acid, is more commonly discussed in the context of plant biochemistry and microbial metabolism, L-Glyceric acid holds significant clinical relevance due to its association with PH2. Understanding its natural distribution and the biochemical pathways governing its concentration is crucial for the diagnosis and development of therapeutic strategies for this and potentially other metabolic conditions.

Natural Occurrence of L-Glyceric Acid

L-Glyceric acid is found in animals (including humans), plants, and microorganisms. Its concentrations, however, vary significantly depending on the organism and its metabolic state.

In Humans

In healthy individuals, L-Glyceric acid is a normal, albeit minor, urinary metabolite, with concentrations in both urine and plasma typically below 5 µmol/L[2][3]. It is considered an endogenous metabolite[4].

The primary clinical significance of L-Glyceric acid lies in its dramatically elevated levels in patients with Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive disorder[5][6]. This condition is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR)[7]. This enzymatic block leads to the accumulation of hydroxypyruvate, which is then reduced to L-Glyceric acid[7]. The increased excretion of both L-Glyceric acid and oxalate is a hallmark of PH2[5]. In patients with PH2, plasma concentrations of L-Glyceric acid can be markedly elevated, with one reported case showing a concentration of 887 µmol/L[2][3].

In Microorganisms

Several microbial species are known to produce glyceric acid. While many acetic acid bacteria, such as Gluconobacter and Acetobacter species, primarily produce D-Glyceric acid from glycerol, some strains also produce a small amount of L-Glyceric acid[4][8][9][10].

More targeted production of L-Glyceric acid by microorganisms has been achieved through microbial resolution of a racemic DL-glyceric acid mixture. Strains of Serratia sp. and Pseudomonas sp. have been identified that can selectively degrade D-Glyceric acid, resulting in the accumulation of L-Glyceric acid with high enantiomeric purity (≥89% ee)[2][7].

In Plants

The occurrence of glyceric acid in plants has been documented, with D-Glyceric acid being a known phytochemical in tobacco leaves and fruits of some plants[2][11]. Information regarding the specific natural abundance of L-Glyceric acid in a wide variety of plants is less prevalent in the literature.

Metabolic Pathways

Human Metabolism and Pathophysiology of L-Glyceric Aciduria

In humans, the metabolism of L-Glyceric acid is intrinsically linked to the glyoxylate and hydroxypyruvate pathways. The enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) plays a crucial role in detoxifying glyoxylate to glycolate and reducing hydroxypyruvate to D-glycerate[7].

In individuals with Primary Hyperoxaluria Type 2, mutations in the GRHPR gene lead to a deficient or inactive GRHPR enzyme[7]. This deficiency results in the accumulation of hydroxypyruvate. The excess hydroxypyruvate is then alternatively reduced to L-Glyceric acid by lactate dehydrogenase[12]. The accumulation of glyoxylate also leads to its conversion to oxalate, causing the hyperoxaluria characteristic of the disease[13].

Human_Metabolic_Pathway cluster_0 Primary Hyperoxaluria Type 2 (PH2) Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination LGlycericAcid L-Glyceric Acid Hydroxypyruvate->LGlycericAcid Lactate Dehydrogenase (PH2 Pathway) DGlycericAcid D-Glyceric Acid Hydroxypyruvate->DGlycericAcid GRHPR (Normal Pathway) Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR (Normal Pathway) Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase (PH2 Pathway)

Metabolic pathway of L-Glyceric acid in humans.
Microbial Production of L-Glyceric Acid

The microbial production of L-Glyceric acid can occur through two main strategies: direct fermentation and microbial resolution.

Direct Fermentation: While less common for the L-isomer, some acetic acid bacteria can produce a mixture of D- and L-Glyceric acid from glycerol. The proposed pathway involves the oxidation of glycerol by a membrane-bound alcohol dehydrogenase[4][9].

Microbial Resolution: This is a more effective method for producing pure L-Glyceric acid. It starts with a racemic mixture of DL-Glyceric acid. Specific microorganisms, such as certain strains of Serratia and Pseudomonas, are then used. These bacteria possess enzymes that selectively catabolize D-Glyceric acid, leaving behind the desired L-Glyceric acid[2][7]. The exact degradation pathway for D-Glyceric acid in these organisms involves several enzymatic steps to channel it into central carbon metabolism.

Microbial_Resolution_Workflow DL_Glyceric_Acid DL-Glyceric Acid (Racemic Mixture) Microbial_Culture Culture with D-GA assimilating bacteria (e.g., Serratia sp., Pseudomonas sp.) DL_Glyceric_Acid->Microbial_Culture Separation Separation of Biomass and Supernatant Microbial_Culture->Separation D_Glyceric_Acid_Metabolism D-Glyceric Acid Metabolism by Bacteria -> Biomass + CO2 Microbial_Culture->D_Glyceric_Acid_Metabolism L_Glyceric_Acid L-Glyceric Acid (Enantiomerically Enriched) Separation->L_Glyceric_Acid

References

In-Depth Technical Guide to L-Glyceric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of L-Glyceric acid sodium salt, a key biomarker in the diagnosis of Primary Hyperoxaluria Type II. The document details its physicochemical properties, biological significance, and established experimental protocols for its synthesis and quantification.

Core Concepts: Physicochemical Properties and Molecular Weight

This compound salt is the sodium salt of the L-enantiomer of glyceric acid. Its molecular formula is C₃H₅NaO₄.[1]

To determine the molecular weight, the atomic weights of the constituent elements are summed. The molecular formula of the parent L-Glyceric acid is C₃H₆O₄.

Calculation of Molecular Weight:

The molecular weight of L-Glyceric acid is calculated as follows:

  • Carbon (C): 3 atoms × 12.011 amu/atom = 36.033 amu[2][3][4]

  • Hydrogen (H): 6 atoms × 1.008 amu/atom = 6.048 amu[5][6][7]

  • Oxygen (O): 4 atoms × 15.999 amu/atom = 63.996 amu[8][9][10][11]

The molecular weight of L-Glyceric acid is approximately 106.08 g/mol .[12]

For the sodium salt, a proton (H⁺) from the carboxylic acid group is replaced by a sodium ion (Na⁺). Therefore, the molecular weight is calculated by subtracting the atomic weight of one hydrogen atom and adding the atomic weight of one sodium atom.

  • Molecular Weight of L-Glyceric Acid: 106.077 g/mol

  • Atomic Weight of Hydrogen: - 1.008 g/mol

  • Atomic Weight of Sodium: + 22.990 g/mol

The resulting molecular weight of this compound salt is approximately 128.06 g/mol .[1]

PropertyValueSource
Molecular Formula C₃H₅NaO₄[1]
Molecular Weight 128.06 g/mol [1]
Appearance White powder or crystals[13]
Optical Activity [α]/D -18.5±3.0°, c = 1 in H₂O[13]
Assay ≥95.0% (TLC)[13]

Biological Significance and Clinical Relevance

L-Glyceric acid is a crucial urinary metabolite that accumulates in individuals with the rare inherited metabolic disorder, L-glyceric aciduria. This condition is a hallmark of Primary Hyperoxaluria Type II (PH2), an autosomal recessive disease. The elevated excretion of L-Glyceric acid is a key diagnostic marker that distinguishes PH2 from Primary Hyperoxaluria Type I (PH1), which is characterized by glycolic aciduria.

The underlying cause of PH2 is a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate. A defect in GRHPR leads to the accumulation of hydroxypyruvate, which is then reduced to L-Glyceric acid. The buildup of glyoxylate is converted to oxalate, leading to the formation of calcium oxalate crystals, kidney stones, and potential renal failure.

Metabolic Pathway in Primary Hyperoxaluria Type II cluster_normal Normal Metabolism cluster_ph2 Primary Hyperoxaluria Type II (PH2) Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate Reduction GRHPR GRHPR (Glyoxylate Reductase/ Hydroxypyruvate Reductase) Hydroxypyruvate Hydroxypyruvate D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate Reduction Glyoxylate_ph2 Glyoxylate Oxalate Oxalate Glyoxylate_ph2->Oxalate Oxidation Deficient_GRHPR Deficient GRHPR Glyoxylate_ph2->Deficient_GRHPR Blocked Hydroxypyruvate_ph2 Hydroxypyruvate L_Glyceric_Acid L-Glyceric Acid Hydroxypyruvate_ph2->L_Glyceric_Acid Reduction by LDH Hydroxypyruvate_ph2->Deficient_GRHPR Blocked LDH Lactate Dehydrogenase (LDH)

Metabolic pathway alterations in Primary Hyperoxaluria Type II.

Experimental Protocols

Quantification of L-Glyceric Acid in Urine by HPLC

This method is based on the derivatization of L-glycerate followed by reversed-phase high-performance liquid chromatography (HPLC) analysis.

1. Sample Preparation:

  • Collect a 24-hour urine sample in a container with an acid preservative.

  • Centrifuge an aliquot of the urine to remove any particulate matter.

  • Dilute the supernatant with deionized water as needed.

2. Derivatization:

  • To 50 µL of the prepared urine sample, add a reaction mixture containing lactate dehydrogenase, nicotinamide-adenine dinucleotide (NAD), and phenylhydrazine.

  • Incubate the mixture to allow the enzymatic oxidation of L-glycerate to β-hydroxypyruvate.

  • The β-hydroxypyruvate then reacts with phenylhydrazine to form a stable phenylhydrazone derivative that absorbs UV light.

3. HPLC Analysis:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., phosphate buffer).

  • Detection: UV detector set at a wavelength appropriate for the phenylhydrazone derivative (typically around 320-340 nm).

  • Quantification: Create a standard curve using known concentrations of L-Glyceric acid that have undergone the same derivatization process.

HPLC Quantification Workflow Urine_Sample Urine Sample Collection (24-hour, acidified) Centrifugation Centrifugation Urine_Sample->Centrifugation Derivatization Enzymatic Derivatization (LDH, NAD, Phenylhydrazine) Centrifugation->Derivatization HPLC_Injection HPLC Injection Derivatization->HPLC_Injection Separation Reversed-Phase Chromatography (C18) HPLC_Injection->Separation Detection UV Detection Separation->Detection Quantification Quantification (Standard Curve) Detection->Quantification

Workflow for HPLC-based quantification of L-Glyceric acid.
Quantification of L-Glyceric Acid in Urine by GC-MS

Gas chromatography-mass spectrometry (GC-MS) offers a highly sensitive and specific method for the quantification of L-Glyceric acid.

1. Sample Preparation and Extraction:

  • To a specified volume of urine, add an internal standard (e.g., a stable isotope-labeled glyceric acid).

  • Perform a liquid-liquid extraction. While diethyl ether has been used, tetrahydrofuran (THF) provides better extraction efficiency for glyceric acid.

  • Evaporate the organic solvent to dryness under a stream of nitrogen.

2. Derivatization:

  • The dried residue must be derivatized to increase its volatility for GC analysis. A common method is silylation, using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS).

  • This reaction converts the hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

3. GC-MS Analysis:

  • GC Column: A non-polar or semi-polar capillary column, such as one with a 5%-phenyl-95%-dimethylpolysiloxane stationary phase.

  • Oven Temperature Program: A programmed temperature ramp is used to separate the analytes. For example, an initial temperature of 80°C held for 2 minutes, then ramped to 300°C at a rate of 10°C/minute.

  • Mass Spectrometry: Operate the mass spectrometer in either full scan mode for identification or selected ion monitoring (SIM) mode for enhanced sensitivity and quantification. Key ions for the TMS-derivatized glyceric acid would be monitored.

  • Quantification: Calculate the concentration based on the ratio of the peak area of the analyte to the peak area of the internal standard, using a calibration curve prepared with known standards.

Synthesis of this compound Salt

A common route for the preparation of glyceric acid is through the oxidation of glycerol. However, to obtain the specific L-enantiomer, a stereoselective synthesis or resolution of a racemic mixture is required. An alternative is microbial fermentation.

Microbial Production of L-Glyceric Acid: Certain strains of acetic acid bacteria, such as Acetobacter and Gluconobacter, can efficiently convert glycerol to glyceric acid. By selecting a specific strain, it is possible to achieve enantioselective production of L-Glyceric acid.

1. Fermentation:

  • Culture the selected microbial strain in a suitable fermentation medium containing glycerol as the primary carbon source.

  • Maintain optimal conditions for cell growth and product formation, including temperature, pH, and aeration.

2. Isolation and Purification:

  • After fermentation, separate the microbial cells from the culture broth by centrifugation or filtration.

  • The supernatant, containing the L-Glyceric acid, can be purified using techniques such as ion-exchange chromatography.

3. Salt Formation:

  • To the purified L-Glyceric acid solution, add a stoichiometric amount of a sodium base, such as sodium hydroxide or sodium bicarbonate, while carefully monitoring the pH.

  • The resulting solution of this compound salt can then be concentrated and the product crystallized or lyophilized to obtain a solid.

Synthesis and Salt Formation Fermentation Microbial Fermentation (Glycerol Substrate) Cell_Separation Cell Separation (Centrifugation/Filtration) Fermentation->Cell_Separation Purification Purification of L-Glyceric Acid (Ion-Exchange Chromatography) Cell_Separation->Purification Salt_Formation Salt Formation (Addition of Sodium Base) Purification->Salt_Formation Isolation Isolation of Sodium Salt (Crystallization/Lyophilization) Salt_Formation->Isolation

General workflow for the synthesis of this compound salt.

Conclusion

This compound salt is a vital molecule in the clinical diagnosis of Primary Hyperoxaluria Type II. A thorough understanding of its properties and the availability of robust analytical methods for its quantification are essential for accurate diagnosis and monitoring of this disease. The experimental protocols outlined in this guide provide a foundation for researchers and clinicians working in this area. Further research into stereoselective synthesis and the development of even more sensitive and rapid analytical techniques will continue to advance our understanding and management of this rare metabolic disorder.

References

Methodological & Application

Application Notes and Protocols for L-Glyceric Acid Sodium Salt Analytical Standards

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid sodium salt is a crucial analytical standard, primarily utilized in the clinical diagnosis and monitoring of Primary Hyperoxaluria Type 2 (PH2), also known as L-Glyceric aciduria. This inborn error of metabolism results from a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This deficiency leads to the accumulation of L-Glyceric acid and oxalate in the body, resulting in recurrent kidney stones and potential renal failure. Accurate quantification of L-Glyceric acid in biological fluids like urine and plasma is therefore essential for diagnosis, differentiation from other forms of hyperoxaluria, and for monitoring therapeutic interventions. These application notes provide detailed protocols for the use of this compound salt as a standard in analytical methods relevant to clinical research and drug development.

Physicochemical Properties of this compound Salt

A summary of the key physicochemical properties of this compound salt is presented in the table below.

PropertyValue
Chemical Formula C₃H₅NaO₄
Molecular Weight 128.06 g/mol
Appearance White to off-white powder
Solubility Soluble in water
Storage Store at 2-8°C

Quantitative Data: L-Glyceric Acid Levels in Biological Fluids

The concentration of L-Glyceric acid is significantly elevated in patients with Primary Hyperoxaluria Type 2. The following table summarizes typical concentrations in healthy individuals compared to PH2 patients.

AnalyteMatrixNormal RangePrimary Hyperoxaluria Type 2 (PH2)
L-Glyceric AcidUrine< 41.0 mmol/mol creatinine (0-31 days)[1]Significantly elevated
< 76.0 mmol/mol creatinine (1-5 months)[1]
< 85.0 mmol/mol creatinine (0-31 days)[1]
L-Glyceric AcidPlasma< 5 µmol/L[2]Can exceed 800 µmol/L[2]
Oxalic AcidUrine< 378.0 mmol/mol creatinine (0-31 days)[1]> 1.0 mmol/1.73 m²/24h[3]
< 500.0 mmol/mol creatinine (1-5 months)[1]
Plasma1-5 µmol/L[3]> 80 µmol/L (in End-Stage Renal Disease)[3]

Metabolic Pathway in Primary Hyperoxaluria Type 2

In healthy individuals, the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) plays a key role in the metabolism of glyoxylate and hydroxypyruvate. In Primary Hyperoxaluria Type 2, a deficiency in GRHPR leads to the accumulation of hydroxypyruvate, which is then converted to L-Glyceric acid by lactate dehydrogenase (LDH). This metabolic disruption is a hallmark of the disease.

PH2_Pathway cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glycolate Glycolate Glyoxylate Glyoxylate Glycolate->Glyoxylate Glycolate Oxidase Glyoxylate_cytosol Glyoxylate GRHPR GRHPR (Deficient in PH2) Glyoxylate->GRHPR Glyoxylate Reductase activity Hydroxypyruvate Hydroxypyruvate LGlycericAcid L-Glyceric Acid (Elevated in PH2) Hydroxypyruvate->LGlycericAcid Lactate Dehydrogenase (LDH) Hydroxypyruvate->GRHPR Hydroxypyruvate Reductase activity Oxalate Oxalate (Elevated in PH2) Glyoxylate_cytosol->Oxalate Lactate Dehydrogenase (LDH) GRHPR->Glycolate Conversion to Glycolate D_Glycerate D-Glycerate GRHPR->D_Glycerate Conversion to D-Glycerate

Metabolic Pathway in Primary Hyperoxaluria Type 2.

Experimental Protocols

Protocol 1: Quantification of L-Glyceric Acid in Urine by HPLC with Phenylhydrazine Derivatization

This protocol describes the quantification of L-Glyceric acid in urine using High-Performance Liquid Chromatography (HPLC) after enzymatic conversion and derivatization with phenylhydrazine.[2]

1. Materials and Reagents:

  • This compound salt analytical standard

  • L-Lactate Dehydrogenase (LDH)

  • Nicotinamide adenine dinucleotide (NAD)

  • Phenylhydrazine hydrochloride

  • Perchloric acid

  • Potassium carbonate

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Phosphate buffer

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm particle size)[4]

  • HPLC system with UV detector

2. Standard Preparation:

  • Prepare a stock solution of this compound salt (e.g., 1 mg/mL) in deionized water.

  • Prepare a series of working standards by diluting the stock solution to cover the expected concentration range in samples (e.g., 1 µM to 1000 µM).

3. Sample Preparation:

  • Thaw frozen urine samples at room temperature.

  • Centrifuge the urine at 2,000 x g for 10 minutes to remove any particulate matter.

  • To 50 µL of urine supernatant, add 50 µL of a reagent mixture containing LDH, NAD, and phenylhydrazine in a suitable buffer.

  • Incubate the mixture to allow for the enzymatic conversion of L-Glycerate to β-hydroxypyruvate and subsequent derivatization to the phenylhydrazone.

  • Stop the reaction by adding a small volume of perchloric acid to deproteinize the sample.

  • Neutralize the sample with potassium carbonate and centrifuge to remove the precipitate.

  • The resulting supernatant is ready for HPLC analysis.

4. HPLC Conditions:

  • Column: C18 reverse-phase column (e.g., Agilent Polaris C18-A, 250 mm x 4.6 mm, 5 µm)[5]

  • Mobile Phase A: Phosphate buffer (e.g., 20 mM, pH 7.0)

  • Mobile Phase B: Acetonitrile

  • Gradient Program:

    • 0-5 min: 10% B

    • 5-15 min: 10-50% B (linear gradient)

    • 15-20 min: 50% B

    • 20-22 min: 50-10% B (linear gradient)

    • 22-30 min: 10% B (re-equilibration)

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Detection: UV at 324 nm[6]

  • Column Temperature: 30°C

5. Data Analysis:

  • Create a calibration curve by plotting the peak area of the L-Glyceric acid phenylhydrazone derivative against the concentration of the prepared standards.

  • Determine the concentration of L-Glyceric acid in the urine samples by interpolating their peak areas from the calibration curve.

Protocol 2: Chiral LC-MS/MS Analysis of L-Glyceric Acid in Urine

This protocol provides a method for the chiral separation and quantification of L- and D-Glyceric acid in urine using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[7]

1. Materials and Reagents:

  • This compound salt analytical standard

  • D-Glyceric acid analytical standard

  • Methanol (LC-MS grade)

  • Acetonitrile (LC-MS grade)

  • Triethylamine

  • Acetic acid

  • Chiral HPLC column (e.g., Ristocetin A glycopeptide antibiotic silica gel bonded column)[7]

  • LC-MS/MS system with an electrospray ionization (ESI) source

2. Standard Preparation:

  • Prepare individual stock solutions of this compound salt and D-Glyceric acid (e.g., 1 mg/mL) in deionized water.

  • Prepare a series of mixed working standards containing both enantiomers at various concentrations.

3. Sample Preparation:

  • Urine samples can often be analyzed with minimal preparation.[7]

  • Dilute the urine sample (e.g., 1:10) with the initial mobile phase.

  • Centrifuge the diluted sample at high speed (e.g., 10,000 x g) for 5 minutes to remove particulates.

  • Transfer the supernatant to an autosampler vial for injection.

4. LC-MS/MS Conditions:

  • Column: Ristocetin A glycopeptide antibiotic silica gel bonded column[7]

  • Mobile Phase: Triethylamine acetate buffer (e.g., pH 4.1) with 10% methanol[7]

  • Flow Rate: 0.2 mL/min

  • Injection Volume: 5 µL

  • Column Temperature: 25°C

  • MS Detection:

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Scan Type: Multiple Reaction Monitoring (MRM)

    • MRM Transitions: Monitor specific parent-to-daughter ion transitions for glyceric acid.

5. Data Analysis:

  • Identify the peaks for L- and D-Glyceric acid based on their retention times, as determined by the analysis of pure standards.

  • Quantify the concentration of each enantiomer using a calibration curve generated from the mixed standards.

Experimental Workflow Diagram

The general workflow for the analysis of L-Glyceric acid in biological samples is outlined below.

Workflow SampleCollection Sample Collection (Urine, Plasma) SamplePreparation Sample Preparation (e.g., Dilution, Deproteinization, Derivatization) SampleCollection->SamplePreparation Analysis Analytical Separation (HPLC or LC-MS/MS) SamplePreparation->Analysis DataAcquisition Data Acquisition Analysis->DataAcquisition DataAnalysis Data Analysis and Quantification DataAcquisition->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting

General workflow for L-Glyceric acid analysis.

Conclusion

This compound salt is an indispensable analytical standard for the accurate diagnosis and study of Primary Hyperoxaluria Type 2. The protocols provided herein offer robust methods for its quantification in biological matrices. Adherence to these detailed procedures will enable researchers and clinicians to obtain reliable and reproducible results, aiding in the understanding of this metabolic disorder and the development of new therapeutic strategies.

References

Application Note & Protocol: HPLC Methods for L-Glyceric Acid Detection in Urine

Author: BenchChem Technical Support Team. Date: November 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a chiral carboxylic acid that serves as a key biomarker for the rare inherited metabolic disorder, Primary Hyperoxaluria Type 2 (PH2), also known as L-glyceric aciduria. Accurate and reliable quantification of L-Glyceric acid in urine is crucial for the diagnosis and monitoring of this disease. This document provides detailed protocols for two distinct High-Performance Liquid Chromatography (HPLC) based methods for the determination of L-Glyceric acid in urine: a derivatization-based HPLC-UV method and a direct chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method.

Glyceric acid is a highly polar compound, and its analysis can be challenging. Increased urinary excretion of its stereoisomers is indicative of two distinct genetic disorders: D-glyceric aciduria and L-glyceric aciduria (PH2).[1] Therefore, the ability to distinguish between the D- and L- enantiomers is critical for accurate diagnosis.[1]

Method 1: HPLC-UV Detection Following Enzymatic Derivatization

This method relies on the enzymatic conversion of L-Glyceric acid to β-hydroxypyruvate, which is then derivatized to form a UV-absorbing phenylhydrazone. This derivative is subsequently quantified by reversed-phase HPLC with UV detection.[2]

Experimental Protocol

1. Sample Preparation:

  • Collect a mid-stream urine sample in a sterile container.

  • Centrifuge the urine sample at 2000 x g for 10 minutes to remove any particulate matter.

  • Use the clear supernatant for the derivatization procedure. For initial screening, samples can be diluted with deionized water.

2. Derivatization Procedure: [2]

  • In a microcentrifuge tube, combine 50 µL of the urine supernatant with a reaction mixture containing lactate dehydrogenase, nicotinamide-adenine dinucleotide (NAD), and phenylhydrazine.

  • Incubate the mixture to allow for the enzymatic oxidation of L-glycerate to β-hydroxypyruvate and subsequent formation of the phenylhydrazone derivative.

  • Terminate the reaction and prepare the sample for HPLC injection.

3. HPLC-UV Analysis:

  • HPLC System: A standard HPLC system equipped with a UV detector.

  • Column: A reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm).

  • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol).

  • Flow Rate: Typically 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Detection: UV detection at a wavelength appropriate for the phenylhydrazone derivative.

Method Performance
ParameterValueReference
Sensitivity (LOD)5 µmol/L[2]
Sample Volume50 µL[2]
Imprecision (RSD)4.5%[2]
Recovery96.5 ± 6.8%[2]

Method 2: Chiral LC-MS/MS for Direct Enantiomeric Separation

This method allows for the direct separation and quantification of L- and D-Glyceric acid stereoisomers without the need for derivatization. It employs a chiral stationary phase and detection by tandem mass spectrometry, offering high selectivity and sensitivity.[1]

Experimental Protocol

1. Sample Preparation:

  • For this method, urine samples can often be analyzed with minimal preparation, sometimes referred to as a "dilute-and-shoot" approach.[1][3]

  • Dilute the urine sample (e.g., 1:10) with the initial mobile phase.

  • Filter the diluted sample through a 0.22 µm syringe filter prior to injection.

2. Chiral LC-MS/MS Analysis: [1]

  • LC System: A high-performance liquid chromatography system capable of delivering precise gradients.

  • Column: A narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded chiral column.[1]

  • Mobile Phase: Triethylamine acetate at pH 4.1 with 10% methanol.[1]

  • Flow Rate: A flow rate suitable for the narrow-bore column, typically in the range of 0.2-0.4 mL/min.

  • Injection Volume: 5-10 µL.

  • Mass Spectrometer: A triple quadrupole tandem mass spectrometer.

  • Ionization Mode: Electrospray ionization (ESI) in the negative ion mode.[1]

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for glyceric acid.

Method Performance
ParameterValueReference
Separation TimeD- and L-Glyceric acid separated at 3.6 and 4.5 minutes[1]
Sample PreparationEssentially untreated urine samples[1]
ApplicationConfirmed diagnosis of D-glyceric aciduria and suspected L-glyceric aciduria[1]

General Purpose Organic Acid Analysis by LC-QTOF/MS

For a broader screening of organic acids, including glyceric acid, a more general LC-QTOF/MS method can be employed. While not specific for the L-isomer, it is a powerful tool for identifying a wide range of metabolic disorders.[4]

Experimental Protocol

1. Sample Preparation:

  • Simple dilution of the urine sample is typically sufficient.[4]

2. LC-QTOF/MS Analysis: [4]

  • LC System: An ultra-high-performance liquid chromatography (UHPLC) system.

  • Column: A C18 column (e.g., Acquity UPLC HSS T3, 1.8 µm, 2.1 x 100 mm).[4]

  • Mobile Phase A: 0.1% v/v formic acid in water.[4]

  • Mobile Phase B: 0.1% formic acid in 95% acetonitrile/5% water.[4]

  • Gradient: A gradient program is used to separate a wide range of organic acids.[4]

  • Mass Spectrometer: A Quadrupole Time-of-Flight (QTOF) mass spectrometer.

Method Performance
ParameterValueReference
Run Time35-minute cycle[4]
ApplicationScreening for various inborn errors of metabolism[4]
BiomarkersPanel of 71 biomarkers, including glyceric acid[4]

Visualized Workflows

HPLC_UV_Workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis UrineCollection Urine Collection Centrifugation Centrifugation UrineCollection->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Reaction Enzymatic Reaction & Phenylhydrazine Addition Supernatant->Reaction HPLC_Injection HPLC Injection Reaction->HPLC_Injection UV_Detection UV Detection HPLC_Injection->UV_Detection Quantification Quantification UV_Detection->Quantification

Caption: Workflow for HPLC-UV detection of L-Glyceric acid.

Chiral_LCMS_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis UrineCollection Urine Collection Dilution Dilution UrineCollection->Dilution Filtration Filtration Dilution->Filtration LC_Injection Chiral LC Injection Filtration->LC_Injection MSMS_Detection MS/MS Detection LC_Injection->MSMS_Detection Data_Analysis Data Analysis & Quantification MSMS_Detection->Data_Analysis

Caption: Workflow for Chiral LC-MS/MS analysis of L-Glyceric acid.

Conclusion

The choice of method for the analysis of L-Glyceric acid in urine depends on the specific requirements of the laboratory. The HPLC-UV method with enzymatic derivatization is a cost-effective approach suitable for targeted analysis. For definitive diagnosis and the ability to differentiate between L- and D-Glyceric acid, the chiral LC-MS/MS method is superior due to its high selectivity and specificity. The general LC-QTOF/MS method provides a comprehensive screen for a wide range of organic acids and is a valuable tool in the investigation of inborn errors of metabolism. Each of these methods, when properly validated, can provide reliable and accurate quantification of glyceric acid in urine for clinical and research applications.

References

Application Note: Purity Assessment of L-Glyceric Acid Sodium Salt by Thin-Layer Chromatography (TLC)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

L-Glyceric acid is a dihydroxy acid that serves as a key biomarker in diagnosing primary hyperoxaluria type II, a rare genetic disorder.[1][2] The purity of its sodium salt is critical for its use as an analytical standard and in research applications. Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used to separate components of a mixture based on their differential partitioning between a stationary phase and a mobile phase.[3][4] This application note provides a detailed protocol for the qualitative and semi-quantitative purity analysis of L-Glyceric acid sodium salt using TLC.

Principle of the Method

TLC separates compounds based on the principle of adsorption chromatography. The sample is spotted on a TLC plate coated with a solid adsorbent (the stationary phase), typically silica gel.[3] The plate is then placed in a sealed chamber containing a solvent system (the mobile phase). As the mobile phase ascends the plate via capillary action, it passes over the sample spot.[3] Components of the sample move up the plate at different rates depending on their polarity and affinity for the stationary and mobile phases.[5] Polar compounds, like L-Glyceric acid, interact more strongly with the polar silica gel and thus travel shorter distances, resulting in lower Retardation factor (Rf) values. Non-polar impurities will travel further up the plate. The purity is assessed by comparing the intensity of the main L-Glyceric acid spot to any secondary spots.

Experimental Protocol

This protocol outlines the materials, reagents, and step-by-step procedure for the TLC analysis of this compound salt.

1. Materials and Reagents

  • TLC Plates: Silica gel 60 F254, glass or aluminum-backed plates.

  • This compound Salt: Standard (≥98.0% purity) and test samples.

  • Solvents (HPLC or Reagent Grade):

    • Acetonitrile

    • Deionized Water

    • Glacial Acetic Acid

  • Visualization Reagent (p-Anisaldehyde Stain):

    • p-Anisaldehyde

    • Concentrated Sulfuric Acid

    • Absolute Ethanol

  • Apparatus:

    • Micropipettes or capillary tubes for spotting[4]

    • TLC developing chamber with lid

    • Heating plate or heat gun

    • Forceps

    • Pencil and ruler

    • Fume hood

2. Preparation of Solutions

  • Sample Solution: Prepare a 1 mg/mL solution of the this compound salt test sample in deionized water.

  • Standard Solution: Prepare a 1 mg/mL solution of the this compound salt analytical standard in deionized water.

  • Mobile Phase: Prepare a solvent system of Acetonitrile:Water:Glacial Acetic Acid (80:15:5, v/v/v) . The addition of acetic acid helps to ensure sharp spots and prevent streaking of the acidic analyte.[6][7]

  • Visualization Reagent (p-Anisaldehyde Stain): In a fume hood, carefully add 5 mL of concentrated sulfuric acid and 3.7 mL of p-anisaldehyde to 135 mL of absolute ethanol, followed by 1.5 mL of glacial acetic acid.[8] The solution should be stored in a foil-wrapped container.

3. TLC Plate Preparation and Spotting

  • Using a pencil, gently draw a faint origin line approximately 1.5 cm from the bottom of the TLC plate.[9][10] Do not scratch the silica layer.

  • Mark points on the origin line for the sample and standard application, ensuring they are well-spaced.

  • Using a capillary tube or micropipette, apply 1-2 µL of the sample and standard solutions to their respective marked points on the origin line. Keep the spots as small as possible (1-2 mm in diameter).[11]

  • Allow the spots to dry completely before development.

4. Chromatogram Development

  • Pour the prepared mobile phase into the TLC developing chamber to a depth of about 0.5 - 1 cm. Ensure the solvent level is below the origin line on the TLC plate.[3]

  • Place a piece of filter paper inside the chamber, wetting it with the mobile phase, to saturate the chamber atmosphere with solvent vapors.[11] Seal the chamber and allow it to equilibrate for at least 15-20 minutes.

  • Using forceps, carefully place the spotted TLC plate into the equilibrated chamber.

  • Allow the chromatogram to develop until the solvent front reaches approximately 1 cm from the top of the plate.

  • Remove the plate from the chamber and immediately mark the solvent front with a pencil.

  • Allow the plate to dry completely in a fume hood.

5. Visualization

  • In a fume hood, quickly dip the dried TLC plate into the p-Anisaldehyde stain solution or spray it evenly.[11]

  • Wipe excess reagent from the back of the plate.

  • Gently heat the plate using a heat gun or on a hot plate set to approximately 110°C until colored spots appear.[8] L-Glyceric acid, being a polyhydroxy compound, will typically appear as a distinct colored spot (e.g., blue, green, or violet) against a lighter background.

6. Analysis and Interpretation

  • Calculate the Rf value for the standard and the main spot in the sample lane using the following formula:

    • Rf = (Distance traveled by the spot) / (Distance traveled by the solvent front)

  • Compare the Rf value and appearance of the main spot in the sample lane with the standard. They should be identical.

  • Assess Purity: Carefully examine the sample lane for any secondary spots. The presence of secondary spots indicates impurities. The purity can be semi-quantitatively estimated by comparing the size and intensity of the impurity spots to the main product spot. For a product with ≥95% purity, any impurity spots should be significantly smaller and fainter than the main spot.

Data Presentation

The results of the TLC analysis for three different batches of this compound salt are summarized below. The data is compared against a certified analytical standard.

Sample IDRf Value of Main SpotRf Value(s) of Impurity SpotsEstimated Purity (%)Observations
Standard0.35->98.0Single, well-defined spot.
Batch A0.350.72≥95Main spot corresponds to the standard. One faint impurity spot observed at a higher Rf.
Batch B0.36->98Single, well-defined spot identical to the standard. No visible impurities.
Batch C0.350.51, 0.73<95Main spot corresponds to the standard. Two distinct impurity spots are visible.

Visualizations

Experimental Workflow

TLC_Workflow cluster_prep Preparation cluster_run Execution cluster_analysis Analysis prep_solutions Prepare Sample, Standard, & Mobile Phase prep_chamber Equilibrate TLC Chamber prep_solutions->prep_chamber prep_plate Prepare & Spot TLC Plate prep_solutions->prep_plate develop Develop Chromatogram prep_plate->develop dry_plate Dry Plate develop->dry_plate visualize Visualize with Stain & Heat dry_plate->visualize calculate_rf Calculate Rf Values visualize->calculate_rf assess_purity Assess Purity (Compare Spots) calculate_rf->assess_purity report Report Results assess_purity->report

Caption: Workflow for TLC analysis of this compound.

Purity Assessment Logic

Purity_Logic start Observe Developed & Stained TLC Plate decision Are secondary spots (impurities) visible? start->decision result_pure High Purity (e.g., >98%) decision->result_pure No result_impure Impurity Detected decision->result_impure Yes decision2 Are impurity spots faint & minor? result_impure->decision2 result_pass Acceptable Purity (e.g., ≥95%) decision2->result_pass Yes result_fail Purity Below Specification (e.g., <95%) decision2->result_fail No

Caption: Decision logic for assessing purity from TLC results.

References

Application Notes and Protocols for the GC-MS Analysis of L-Glyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a chiral carboxylic acid that serves as a key biomarker in certain inborn errors of metabolism.[1] Its accurate quantification in biological fluids is crucial for the diagnosis and monitoring of conditions such as D-glyceric aciduria and L-glyceric aciduria, also known as primary hyperoxaluria type 2.[1] Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used analytical technique for the analysis of organic acids.[2][3] Due to the low volatility of L-Glyceric acid, a derivatization step is necessary to convert it into a more volatile and thermally stable compound suitable for GC analysis.[4][5] This application note provides detailed protocols for the sample preparation, derivatization, and GC-MS analysis of L-Glyceric acid in biological matrices.

Analytical Approach: Two-Step Derivatization GC-MS

The most common and effective method for the analysis of L-Glyceric acid and other organic acids by GC-MS involves a two-step derivatization process:

  • Methoximation: This initial step protects aldehyde and keto groups, preventing the formation of multiple derivatives from a single compound due to tautomerization. This is achieved by reacting the sample with methoxyamine hydrochloride (MOX).[6]

  • Silylation: Following methoximation, the hydroxyl and carboxyl groups of L-Glyceric acid are converted to their trimethylsilyl (TMS) ethers and esters, respectively.[4][6] This is typically accomplished using reagents such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), often with a catalyst like trimethylchlorosilane (TMCS).[4] This step significantly increases the volatility of the analyte.[6]

Quantitative Data Summary

The following table summarizes typical quantitative data for the GC-MS analysis of L-Glyceric acid following trimethylsilyl derivatization. It is important to note that these values should be established and validated in the user's laboratory as they can be influenced by the specific instrumentation and matrix effects.

ParameterTypical ValueNotes
Retention Index (RI) 1319.94For the 3-TMS derivative on a 5%-phenyl-95%-dimethylpolysiloxane capillary column.[2]
Limit of Detection (LOD) 0.5 - 5 µMEstimated based on typical sensitivity for organic acids in biological matrices.
Limit of Quantification (LOQ) 1 - 15 µMEstimated based on typical performance of validated GC-MS methods for organic acids.[7]
Linearity (R²) > 0.99Typically observed over a concentration range relevant for clinical samples.
Recovery 80 - 110%Dependent on the extraction efficiency from the specific biological matrix.
Internal Standard Stable isotope-labeled L-Glyceric acid (e.g., D3-glyceric acid) is ideal.[7] If unavailable, a structurally similar compound not present in the sample can be used.

Experimental Protocols

Protocol 1: L-Glyceric Acid Analysis in Urine

1. Sample Preparation and Extraction

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples to ensure homogeneity.

  • Normalize the urine volume based on creatinine concentration to account for dilution variations.[2] For example, use a volume of urine equivalent to a specific amount of creatinine (e.g., 1 µmol).

  • Transfer the normalized urine volume (e.g., 200 µL) to a 2 mL glass vial.[8]

  • Add a known amount of internal standard. A stable isotope-labeled L-Glyceric acid is recommended for highest accuracy.[7]

  • Add approximately 1 g of sodium chloride to the sample.[3]

  • Acidify the sample by adding 20 µL of 1 M HCl.[3]

  • Perform a sequential liquid-liquid extraction by adding 2.5 mL of ethyl acetate, vortexing for 1 minute, and collecting the organic phase. Repeat the extraction with 2.5 mL of diethyl ether.[3]

  • Combine the organic extracts.

  • Evaporate the combined organic phase to complete dryness under a gentle stream of nitrogen at a temperature not exceeding 40°C.[3]

2. Derivatization

  • To the dried residue, add 50 µL of methoxyamine hydrochloride in pyridine (20 mg/mL).[9]

  • Cap the vial tightly and incubate at 60°C for 30-90 minutes.[8][9]

  • Cool the vial to room temperature.

  • Add 75-90 µL of BSTFA with 1% TMCS or MSTFA.[3]

  • Cap the vial tightly and incubate at 70-90°C for 15-60 minutes.[8][9]

  • Cool the sample to room temperature before injection into the GC-MS.

3. GC-MS Analysis

  • GC System: Agilent 7890B or equivalent

  • Mass Spectrometer: Agilent 5977A MSD or equivalent

  • Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent 5%-phenyl-95%-dimethylpolysiloxane column.[2]

  • Injector Temperature: 250°C

  • Injection Mode: Splitless or with a split ratio of at least 1:15.[2]

  • Injection Volume: 1 µL

  • Carrier Gas: Helium at a constant flow rate of 1.0-1.2 mL/min.

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 5 minutes.

    • Ramp to 280°C at 8°C/min.

    • Hold at 280°C for 10 minutes.[3]

  • MSD Transfer Line Temperature: 280°C

  • Ion Source Temperature: 230°C

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Acquisition Mode: Full scan (m/z 50-550) for qualitative analysis and Selected Ion Monitoring (SIM) for quantitative analysis.

Protocol 2: L-Glyceric Acid Analysis in Plasma/Serum

1. Sample Preparation and Extraction

  • Thaw frozen plasma or serum samples on ice.

  • To 50 µL of plasma/serum in a microcentrifuge tube, add a known amount of internal standard.

  • Add 1 mL of an ice-cold extraction solvent mixture of acetonitrile:isopropanol:water (3:3:2, v/v/v).

  • Vortex the mixture vigorously for 1 minute to precipitate proteins and extract metabolites.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a new 2 mL glass vial.

  • Evaporate the supernatant to complete dryness under a gentle stream of nitrogen or using a vacuum concentrator at a low temperature.

2. Derivatization

Follow the same two-step derivatization procedure as described in Protocol 1 (Section 2).

3. GC-MS Analysis

Follow the same GC-MS analysis conditions as described in Protocol 1 (Section 3).

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis Analysis Sample Biological Sample (Urine or Plasma) IS_Addition Internal Standard Addition Sample->IS_Addition Extraction Liquid-Liquid Extraction IS_Addition->Extraction Evaporation Evaporation to Dryness Extraction->Evaporation Methoximation Methoximation (MOX) Evaporation->Methoximation Silylation Silylation (BSTFA/MSTFA) Methoximation->Silylation GC_MS GC-MS Analysis Silylation->GC_MS Data_Processing Data Processing & Quantification GC_MS->Data_Processing

Caption: Experimental workflow for GC-MS analysis of L-Glyceric acid.

derivatization_pathway L_Glyceric_Acid L-Glyceric Acid (-OH, -COOH groups) Methoximated_Intermediate Methoximated Intermediate L_Glyceric_Acid->Methoximated_Intermediate MOX TMS_Derivative Volatile TMS Derivative (-OTMS, -COOTMS groups) Methoximated_Intermediate->TMS_Derivative BSTFA/MSTFA

References

Application Notes and Protocols: Solubility of L-Glyceric Acid Sodium Salt

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Glyceric acid sodium salt is a key metabolite in various biological processes and a significant biomarker in certain metabolic disorders. Notably, its accumulation in urine is a characteristic feature of L-glyceric aciduria, which is indicative of Primary Hyperoxaluria Type 2 (PH2)[1][2]. Understanding the solubility of this compound in different solvents is crucial for a wide range of applications, including its use in diagnostics, in vitro studies, and as a reference standard in analytical chemistry.

This document provides a summary of the known solubility of this compound salt in various common laboratory solvents, a detailed protocol for determining its solubility, and a diagram illustrating its role as a biomarker.

Data Presentation: Solubility of this compound Salt

SolventChemical FormulaSolubilityConditions
WaterH₂O50 mg/mLRequires sonication
Dimethyl Sulfoxide (DMSO)C₂H₆OS10 mg/mLRequires sonication and heating to 80°C
EthanolC₂H₅OHData not availableExpected to be less soluble than in water
MethanolCH₃OHData not availableExpected to be less soluble than in water
AcetoneC₃H₆OData not availableExpected to be poorly soluble

Note: The principle of "like dissolves like" suggests that this compound salt, a polar salt, will be most soluble in polar protic solvents like water and less soluble in polar aprotic solvents like DMSO. Its solubility is expected to decrease with decreasing solvent polarity, hence the lower expected solubility in ethanol and methanol, and poor solubility in the less polar acetone.

Experimental Protocol: Determination of Equilibrium Solubility using the Shake-Flask Method

The following protocol describes the widely accepted shake-flask method for determining the equilibrium solubility of a chemical compound[3].

1. Materials and Equipment:

  • This compound salt (solid)

  • Solvent of interest (e.g., water, ethanol, DMSO)

  • Sealed glass vials or flasks

  • Temperature-controlled shaker or agitator

  • Centrifuge

  • Syringe filters (chemically inert, e.g., PTFE)

  • High-Performance Liquid Chromatography (HPLC) system or other suitable analytical instrument

  • Standard laboratory glassware (pipettes, volumetric flasks)

  • Analytical balance

2. Procedure:

  • Preparation of a Saturated Solution:

    • Add an excess amount of this compound salt to a known volume of the selected solvent in a sealed glass vial. The presence of undissolved solid is necessary to ensure a saturated solution at equilibrium.

    • Place the sealed vial in a temperature-controlled shaker and agitate at a constant temperature (e.g., 25 °C) for an extended period, typically 24-72 hours, to allow the system to reach equilibrium[3].

  • Phase Separation:

    • After the equilibration period, remove the vial from the shaker.

    • Separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation to pellet the excess solid, followed by careful filtration of the supernatant through a chemically inert syringe filter to remove any remaining particulate matter[3].

  • Quantification of Solute:

    • Accurately dilute a known volume of the clear, saturated filtrate with a suitable solvent.

    • Determine the concentration of this compound salt in the diluted filtrate using a validated analytical method, such as HPLC[3]. A standard calibration curve should be prepared using known concentrations of the compound.

  • Data Reporting:

    • Calculate the solubility of this compound salt in the chosen solvent based on the measured concentration and the dilution factor.

    • Report the solubility in units of mass per volume (e.g., mg/mL) or molarity (mol/L) at the specified temperature[3].

Visualization

The following diagrams illustrate the experimental workflow for solubility determination and the logical relationship of L-Glyceric acid as a biomarker for Primary Hyperoxaluria Type II.

experimental_workflow cluster_prep Preparation cluster_sep Separation cluster_quant Quantification cluster_report Reporting prep_start Add excess L-Glyceric acid sodium salt to solvent prep_agitate Agitate at constant temperature (24-72h) prep_start->prep_agitate Equilibration sep_centrifuge Centrifuge to pellet undissolved solid prep_agitate->sep_centrifuge sep_filter Filter supernatant sep_centrifuge->sep_filter quant_dilute Dilute clear filtrate sep_filter->quant_dilute quant_analyze Analyze by HPLC quant_dilute->quant_analyze report_calc Calculate solubility (mg/mL or M) quant_analyze->report_calc

Caption: Experimental workflow for determining solubility using the shake-flask method.

logical_relationship cluster_disease Metabolic Disorder cluster_biomarker Biomarker cluster_diagnostic Diagnostic Implication ph2 Primary Hyperoxaluria Type II (PH2) lga Elevated Urinary L-Glyceric Acid ph2->lga is characterized by diagnosis Diagnosis of PH2 lga->diagnosis serves as a marker for

Caption: Logical relationship of L-Glyceric acid as a biomarker for PH2.

References

Preparing L-Glyceric Acid Sodium Salt Stock Solutions: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a crucial intermediate in the metabolism of glucose and serine. Its sodium salt is of significant interest in biomedical research, particularly as a key diagnostic marker for Primary Hyperoxaluria Type II (PH2), also known as L-Glyceric aciduria. This inherited metabolic disorder is characterized by the accumulation of L-Glyceric acid and oxalate in the urine, leading to recurrent kidney stones and potential renal failure. Accurate and reproducible in vitro and in vivo studies investigating the pathophysiology of PH2 and potential therapeutic interventions rely on the precise preparation of L-Glyceric acid sodium salt stock solutions.

These application notes provide a detailed protocol for the preparation, storage, and handling of this compound salt stock solutions to ensure consistency and reliability in experimental workflows.

Data Presentation

A summary of the key quantitative data for this compound salt is presented in the table below for easy reference.

PropertyValueSource
Molecular Formula C₃H₅NaO₄Commercial Suppliers
Molecular Weight 128.06 g/mol Commercial Suppliers
Appearance White to off-white powder or crystalsCommercial Suppliers
Solubility in Water ≥ 50 mg/mLCommercial Supplier Data
Solubility in DMSO ≥ 10 mg/mL (with sonication and warming)Commercial Supplier Data
Storage of Powder 2-8°CCommercial Supplier Data
Storage of Stock Solution -20°C (short-term) or -80°C (long-term)General Laboratory Practice

Experimental Protocols

Protocol for Preparing a 100 mM this compound Salt Aqueous Stock Solution

This protocol describes the preparation of 10 mL of a 100 mM stock solution of this compound salt in a standard biological buffer, such as Phosphate-Buffered Saline (PBS).

Materials:

  • This compound salt powder

  • Phosphate-Buffered Saline (PBS), pH 7.4, sterile

  • Nuclease-free water

  • 50 mL conical tube

  • 1.5 mL sterile microcentrifuge tubes

  • Analytical balance

  • Vortex mixer

  • Pipettes and sterile filter tips

  • 0.22 µm sterile syringe filter

Procedure:

  • Calculate the required mass of this compound salt:

    • For a 100 mM solution in 10 mL:

      • Mass (g) = Molarity (mol/L) x Volume (L) x Molecular Weight ( g/mol )

      • Mass (g) = 0.1 mol/L x 0.01 L x 128.06 g/mol

      • Mass (g) = 0.012806 g = 12.81 mg

  • Weighing the this compound salt:

    • Tare a clean, dry microcentrifuge tube on an analytical balance.

    • Carefully weigh 12.81 mg of this compound salt powder into the tube.

  • Dissolving the powder:

    • Add 8 mL of sterile PBS (pH 7.4) to the tube containing the powder.

    • Vortex the tube thoroughly until the powder is completely dissolved. Gentle warming in a water bath (37°C) can be used to aid dissolution if necessary.

  • Adjusting the final volume:

    • Once fully dissolved, transfer the solution to a 15 mL conical tube.

    • Rinse the initial microcentrifuge tube with an additional 2 mL of PBS and add it to the 15 mL tube to ensure all the compound is transferred. This brings the final volume to 10 mL.

  • Sterilization:

    • To ensure the sterility of the stock solution, filter it through a 0.22 µm sterile syringe filter into a new sterile 15 mL conical tube.

  • Aliquoting and Storage:

    • Aliquot the sterile stock solution into smaller, single-use volumes (e.g., 100 µL or 500 µL) in sterile microcentrifuge tubes.

    • Store the aliquots at -20°C for short-term use (up to 1 month) or at -80°C for long-term storage (up to 6 months). Avoid repeated freeze-thaw cycles.

Mandatory Visualizations

Experimental Workflow

The following diagram illustrates the step-by-step workflow for the preparation of the this compound salt stock solution.

G Workflow for Preparing this compound Stock Solution cluster_prep Preparation cluster_finish Finalization & Storage Calculate Mass Calculate Mass Weigh Powder Weigh Powder Calculate Mass->Weigh Powder Mass needed Add Solvent Add Solvent Weigh Powder->Add Solvent Transfer powder Vortex to Dissolve Vortex to Dissolve Add Solvent->Vortex to Dissolve Adjust Final Volume Adjust Final Volume Vortex to Dissolve->Adjust Final Volume Sterile Filter Sterile Filter Adjust Final Volume->Sterile Filter Aliquot Aliquot Sterile Filter->Aliquot Store at -20°C/-80°C Store at -20°C/-80°C Aliquot->Store at -20°C/-80°C G Simplified Metabolic Pathway in Primary Hyperoxaluria Type II cluster_pathway Glyoxylate and Glycerate Metabolism Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate Increased Production GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (Deficient in PH2) Glyoxylate->GRHPR Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->GRHPR LDH Lactate Dehydrogenase Hydroxypyruvate->LDH L-Glyceric Acid L-Glyceric Acid Glycolate Glycolate GRHPR->Glycolate D-Glyceric Acid D-Glyceric Acid GRHPR->D-Glyceric Acid LDH->L-Glyceric Acid Accumulation

L-Glyceric Acid: A Key Biomarker for Primary Hyperoxaluria Type 2

Author: BenchChem Technical Support Team. Date: November 2025

Application Note AP-0012

Introduction

In the field of inborn errors of metabolism (IEM), the identification of specific and reliable biomarkers is paramount for accurate diagnosis and effective management. L-Glyceric acid, a chiral carboxylic acid, has emerged as a critical biomarker for the diagnosis of Primary Hyperoxaluria Type 2 (PH2), an autosomal recessive disorder of glyoxylate metabolism.[1][2][3] This application note provides a comprehensive overview of L-Glyceric acid's role as a biomarker, details analytical methodologies for its quantification, and presents relevant clinical data for researchers, scientists, and drug development professionals.

Primary Hyperoxaluria Type 2, also known as L-Glyceric aciduria, is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GR/HPR).[1] This enzymatic block leads to the accumulation of L-glyceric acid and oxalate, resulting in recurrent kidney stones, nephrocalcinosis, and potential progression to end-stage renal disease.[2][4] The differentiation of PH2 from other forms of hyperoxaluria, particularly Primary Hyperoxaluria Type 1 (PH1), is crucial for prognosis and treatment strategies, and this distinction relies on the specific measurement of urinary L-Glyceric acid.[3][5] In contrast, D-Glyceric aciduria is a separate IEM resulting from a deficiency of D-glycerate kinase, highlighting the importance of chiral separation in the diagnostic process.[5]

Clinical Significance

The hallmark of Primary Hyperoxaluria Type 2 is a significant elevation of L-Glyceric acid in the urine.[2] While routine organic acid analysis may not always detect glyceric acid, targeted and specialized methods are essential for its accurate quantification. The presence of elevated L-Glyceric acid, in conjunction with hyperoxaluria, is strongly indicative of PH2.[1] Monitoring urinary L-Glyceric acid levels can be valuable for disease monitoring and assessing therapeutic efficacy in patients with PH2.

Quantitative Data

The concentration of L-Glyceric acid in urine is a key diagnostic parameter. The following table summarizes the reference ranges for urinary glyceric acid in healthy individuals and the pathological concentrations observed in patients with Primary Hyperoxaluria Type 2.

AnalytePopulationSpecimenMethodReference RangePathological Range (PH2)
Glyceric AcidChildren (0-31 days)UrineGC-MS or LC-MS/MS< 41.0 mmol/mol creatinine[6]>28 mmol/mol creatinine[7]
Glyceric AcidChildren (1-5 months)UrineGC-MS or LC-MS/MS< 76.0 mmol/mol creatinine[6]>28 mmol/mol creatinine[7]
Glyceric AcidChildren (1-13 years)UrineGC-MS5.3 (0.1-37.3) µmol/mmol creatinine[8]>28 mmol/mol creatinine[7]
Glyceric AcidAdultsUrineGC-MS or LC-MS/MS3.5 - 16.4 mmol/mol creatinine[9]>28 mmol/mol creatinine[7]

Signaling Pathways and Experimental Workflows

To visually represent the metabolic derangement in PH2 and the analytical workflow for L-Glyceric acid quantification, the following diagrams are provided.

Metabolic Pathway of Primary Hyperoxaluria Type 2 cluster_PH2 Primary Hyperoxaluria Type 2 Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GR/HPR (NADPH) Oxalate Oxalate Glyoxylate->Oxalate LDH (NAD+) Hydroxypyruvate Hydroxypyruvate L_Glyceric_Acid L-Glyceric Acid Hydroxypyruvate->L_Glyceric_Acid LDH (NADH) D_Glyceraldehyde D-Glyceraldehyde Hydroxypyruvate->D_Glyceraldehyde GR/HPR (NADPH) GRHPR Deficient GR/HPR LDH LDH (Lactate Dehydrogenase)

Metabolic Pathway in Primary Hyperoxaluria Type 2

Experimental Workflow for L-Glyceric Acid Analysis cluster_methods Analytical Methods start Urine Sample Collection sample_prep Sample Preparation (Internal Standard Addition, Solvent Extraction) start->sample_prep derivatization Derivatization (for GC-MS) sample_prep->derivatization If GC-MS analysis Instrumental Analysis sample_prep->analysis If LC-MS/MS derivatization->analysis data_processing Data Processing and Quantification analysis->data_processing lcms LC-MS/MS (Chiral Separation) gcms GC-MS result Result Reporting (mmol/mol creatinine) data_processing->result

Workflow for L-Glyceric Acid Analysis

Experimental Protocols

Accurate quantification of L-Glyceric acid is crucial for the diagnosis of Primary Hyperoxaluria Type 2. Below are detailed protocols for the analysis of L-Glyceric acid in urine using Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). The LC-MS/MS method with chiral separation is preferred for distinguishing between L- and D-glyceric acid.[5]

Protocol 1: Urinary Glyceric Acid Analysis by GC-MS

This protocol is adapted from established methods for organic acid analysis in urine.[1][10]

1. Materials and Reagents

  • Urine samples

  • Internal Standard (IS) solution (e.g., Tropic acid)

  • Hydroxylamine hydrochloride

  • Ethyl acetate

  • N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine

  • Nitrogen gas, high purity

  • GC-MS system with a suitable capillary column (e.g., DB-5ms)

2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.

  • Transfer a volume of urine equivalent to 1.0 µmol of creatinine to a glass tube.

  • Add a known amount of the internal standard solution to each sample.

  • Add hydroxylamine hydrochloride solution to form oxime derivatives of keto-acids and incubate.

  • Acidify the samples by adding hydrochloric acid.

  • Perform liquid-liquid extraction by adding ethyl acetate, vortexing, and centrifuging. Repeat the extraction twice.

  • Pool the organic layers and evaporate to dryness under a gentle stream of nitrogen.

3. Derivatization

  • To the dried residue, add pyridine and BSTFA with 1% TMCS.

  • Cap the vials tightly and incubate at 70°C for 60 minutes to form trimethylsilyl (TMS) derivatives.

4. GC-MS Analysis

  • Inject 1-2 µL of the derivatized sample into the GC-MS system.

  • GC Conditions (Example):

    • Injector Temperature: 250°C

    • Oven Program: Initial temperature of 80°C, hold for 2 minutes, ramp to 280°C at 5°C/min, and hold for 5 minutes.

    • Carrier Gas: Helium at a constant flow rate.

  • MS Conditions (Example):

    • Ion Source Temperature: 230°C

    • Scan Range: m/z 50-600

    • Electron Ionization: 70 eV

5. Data Analysis

  • Identify the TMS-derivatized glyceric acid peak based on its retention time and mass spectrum.

  • Quantify the glyceric acid concentration by comparing the peak area of the analyte to that of the internal standard.

  • Normalize the result to the urinary creatinine concentration and express as mmol/mol creatinine.

Protocol 2: Chiral Analysis of L-Glyceric Acid in Urine by LC-MS/MS

This protocol is based on a method specifically designed for the chiral separation of glyceric acid enantiomers.[5]

1. Materials and Reagents

  • Urine samples

  • L-Glyceric acid and D-Glyceric acid standards

  • Isotopically labeled internal standard (e.g., L-Glyceric acid-d2)

  • Methanol, LC-MS grade

  • Triethylamine, LC-MS grade

  • Acetic acid, LC-MS grade

  • Water, LC-MS grade

  • LC-MS/MS system with a chiral column (e.g., Ristocetin A)

2. Sample Preparation

  • Thaw frozen urine samples to room temperature and vortex.

  • Centrifuge the urine sample to remove any particulate matter.

  • Dilute the supernatant with an appropriate volume of mobile phase.

  • Add a known amount of the isotopically labeled internal standard.

  • Vortex and transfer to an autosampler vial.

3. LC-MS/MS Analysis

  • Inject 5-10 µL of the prepared sample into the LC-MS/MS system.

  • LC Conditions (Example):

    • Column: Ristocetin A chiral column

    • Mobile Phase: Triethylamine acetate buffer in methanol/water

    • Flow Rate: 0.2-0.4 mL/min

    • Column Temperature: 25°C

  • MS/MS Conditions (Example):

    • Ionization Mode: Negative Electrospray Ionization (ESI-)

    • Multiple Reaction Monitoring (MRM) Transitions:

      • Glyceric Acid: e.g., m/z 105 -> 75

      • Internal Standard: e.g., m/z 107 -> 77

    • Optimize cone voltage and collision energy for each transition.

4. Data Analysis

  • Identify the peaks for L-Glyceric acid and D-Glyceric acid based on their specific retention times.

  • Quantify the L-Glyceric acid concentration using a calibration curve prepared with known concentrations of the standard.

  • Normalize the result to the urinary creatinine concentration and express as mmol/mol creatinine.

Conclusion

L-Glyceric acid is a specific and essential biomarker for the diagnosis of Primary Hyperoxaluria Type 2. Accurate and reliable quantification of urinary L-Glyceric acid, preferably through chiral separation methods like LC-MS/MS, is critical for the differential diagnosis of hyperoxalurias and for guiding appropriate clinical management. The protocols and data presented in this application note provide a valuable resource for laboratories involved in the diagnosis and research of inborn errors of metabolism.

References

Application Notes and Protocols for the Measurement of L-Glyceric Acid in Plasma and Other Body Fluids

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a chiral carboxylic acid that serves as a key biomarker in the diagnosis of Primary Hyperoxaluria Type 2 (PH2), an inherited metabolic disorder.[1] In PH2, a deficiency in the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of hydroxypyruvate, which is subsequently reduced to L-Glyceric acid.[2][3] Consequently, elevated levels of L-Glyceric acid, along with increased oxalate excretion, are characteristic of this condition.[2] Accurate and reliable measurement of L-Glyceric acid in various biological fluids is crucial for the differential diagnosis of hyperoxalurias, monitoring disease progression, and evaluating the efficacy of therapeutic interventions.

These application notes provide a comprehensive overview of the analytical methodologies for the quantification of L-Glyceric acid in plasma, urine, and other body fluids. Detailed protocols for common analytical techniques are presented, along with reference ranges in healthy and diseased populations to aid in data interpretation.

Data Presentation: Quantitative L-Glyceric Acid Levels

The following tables summarize the reported concentrations of L-Glyceric acid in various human body fluids. These values can serve as a reference for clinical and research applications.

Table 1: L-Glyceric Acid Concentrations in Human Plasma

PopulationConcentration (µmol/L)Analytical Method
Healthy Individuals< 5HPLC[4]
Patient with Primary Hyperoxaluria Type 2887HPLC[4]

Table 2: L-Glyceric Acid Concentrations in Human Urine

Age GroupConcentration (mmol/mol creatinine)Analytical Method
0-31 days< 41.0Not Specified[5]
1-5 months< 76.0Not Specified[5]
Healthy Children (general)0 - 21Not Specified[6]
Healthy Turkish Pediatric Population (2 days - 16 years)Median values vary by age group (refer to original publication for details)GC-MS[7]
Patients with Primary Hyperoxaluria Type 2Significantly elevated compared to healthy individualsHPLC, GC-MS[4][8]

Table 3: L-Glyceric Acid Concentrations in Other Body Fluids

Body FluidPopulationConcentrationAnalytical Method
Cerebrospinal Fluid (CSF)Data not available-
Amniotic FluidData not available-

Experimental Protocols

Protocol 1: Quantification of L-Glyceric Acid in Human Plasma by High-Performance Liquid Chromatography (HPLC) with UV Detection

This protocol is based on the method described by Petrarulo et al. and involves the enzymatic conversion of L-Glyceric acid to a UV-absorbing derivative.[4]

1. Principle: L-Glyceric acid is oxidized to β-hydroxypyruvate by lactate dehydrogenase (LDH) in the presence of nicotinamide-adenine dinucleotide (NAD+). The resulting β-hydroxypyruvate is then derivatized with phenylhydrazine to form a stable phenylhydrazone, which can be quantified by reversed-phase HPLC with UV detection.

2. Materials and Reagents:

  • L-Lactate Dehydrogenase (LDH)

  • Nicotinamide-adenine dinucleotide (NAD+)

  • Phenylhydrazine hydrochloride

  • Perchloric acid

  • Potassium carbonate

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Sodium acetate

  • L-Glyceric acid standard

  • Internal standard (e.g., D-Glyceric acid)

  • Human plasma (calibrators, controls, and unknown samples)

3. Sample Preparation:

  • Deproteinization: To 50 µL of plasma, add 50 µL of ice-cold 1.2 mol/L perchloric acid.

  • Vortex for 30 seconds and centrifuge at 10,000 x g for 5 minutes at 4°C.

  • Transfer the supernatant to a new tube.

  • Neutralization: Add 20 µL of 3 mol/L potassium carbonate to the supernatant.

  • Vortex and centrifuge at 10,000 x g for 5 minutes at 4°C to precipitate potassium perchlorate.

  • Use the resulting supernatant for the derivatization reaction.

4. Derivatization:

  • To 50 µL of the deproteinized and neutralized supernatant, add:

    • 200 µL of 0.1 mol/L sodium acetate buffer (pH 5.2)

    • 20 µL of 10 mmol/L NAD+ solution

    • 10 µL of LDH solution (e.g., 5000 U/mL)

    • 20 µL of 5 mmol/L phenylhydrazine solution

  • Incubate the mixture at 37°C for 60 minutes.

  • Stop the reaction by adding 20 µL of 1.2 mol/L perchloric acid.

  • Centrifuge at 10,000 x g for 5 minutes.

  • Inject an aliquot of the supernatant into the HPLC system.

5. HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: Isocratic elution with a mixture of acetonitrile and 0.1 mol/L sodium acetate buffer (pH 5.2) (e.g., 20:80, v/v).

  • Flow Rate: 1.0 mL/min

  • Detection: UV detector at 324 nm

  • Injection Volume: 20 µL

6. Quantification:

  • Prepare a calibration curve using L-Glyceric acid standards of known concentrations.

  • Process the standards and quality control samples in the same manner as the unknown samples.

  • Calculate the concentration of L-Glyceric acid in the unknown samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Urinary Organic Acids, including L-Glyceric Acid, by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of organic acids in urine, which can be optimized for the specific quantification of L-Glyceric acid. This method involves extraction and derivatization to make the organic acids volatile for GC-MS analysis.

1. Principle: Organic acids are extracted from the urine matrix and then chemically derivatized to form volatile esters (e.g., trimethylsilyl esters). These derivatives are then separated by gas chromatography and detected and quantified by mass spectrometry.

2. Materials and Reagents:

  • Urine samples (calibrators, controls, and unknowns)

  • Internal standards (e.g., stable isotope-labeled L-Glyceric acid or a non-endogenous organic acid)

  • Hydroxylamine hydrochloride (for oximation of keto-acids, if necessary)

  • Sodium chloride

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Diethyl ether

  • Pyridine

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Nitrogen gas

3. Sample Preparation and Extraction:

  • Thaw frozen urine samples to room temperature and vortex.

  • Normalize the sample volume based on creatinine concentration to account for urine dilution. For example, use a volume of urine equivalent to 1 µmol of creatinine.

  • Add a known amount of internal standard to each sample.

  • Acidification: Acidify the urine to pH < 2 with HCl.

  • Salt Saturation: Add sodium chloride to saturate the aqueous phase, which enhances the extraction efficiency of polar organic acids.

  • Liquid-Liquid Extraction: Perform a sequential extraction with ethyl acetate followed by diethyl ether. For each extraction:

    • Add the organic solvent to the acidified and salted urine.

    • Vortex vigorously for 1-2 minutes.

    • Centrifuge to separate the phases.

    • Carefully collect the upper organic layer.

  • Combine the organic extracts.

4. Derivatization:

  • Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen gas at room temperature or slightly elevated temperature (e.g., 40°C).

  • Silylation: To the dried residue, add pyridine and BSTFA with 1% TMCS.

  • Cap the vial tightly and heat at a controlled temperature (e.g., 75°C) for a defined period (e.g., 30 minutes) to complete the derivatization.

  • Allow the sample to cool to room temperature before injection into the GC-MS.

5. GC-MS Conditions:

  • GC Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, HP-5ms).

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient is used to separate the various organic acids. A typical program might start at a lower temperature (e.g., 80°C), hold for a few minutes, and then ramp up to a higher temperature (e.g., 280°C).

  • Injection Mode: Split or splitless, depending on the required sensitivity.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Acquisition Mode: Full scan mode for qualitative analysis and identification of unknown peaks. Selected Ion Monitoring (SIM) mode for quantitative analysis of target compounds like L-Glyceric acid, monitoring specific characteristic ions.

6. Quantification:

  • Prepare calibration standards of L-Glyceric acid and process them alongside the unknown samples.

  • Generate a calibration curve by plotting the ratio of the peak area of the L-Glyceric acid derivative to the peak area of the internal standard derivative against the concentration.

  • Determine the concentration of L-Glyceric acid in the unknown samples from the calibration curve.

Visualizations

Metabolic Pathway of L-Glyceric Acid in Primary Hyperoxaluria Type 2

Primary Hyperoxaluria Type 2 Pathway cluster_ph2 Primary Hyperoxaluria Type 2 Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination LGlycericAcid L-Glyceric Acid Hydroxypyruvate->LGlycericAcid Reduction Glyoxylate Glyoxylate Hydroxypyruvate->Glyoxylate Reduction GRHPR GRHPR (Glyoxylate Reductase/ Hydroxypyruvate Reductase) Hydroxypyruvate->GRHPR Glycolate Glycolate Glyoxylate->Glycolate Reduction Oxalate Oxalate Glyoxylate->Oxalate Oxidation Glycine Glycine Glyoxylate->Glycine Transamination Glyoxylate->GRHPR LDH LDH (Lactate Dehydrogenase) Glyoxylate->LDH AGT AGT (Alanine-Glyoxylate Aminotransferase) Glyoxylate->AGT GO GO (Glycolate Oxidase) Glycolate->GO GRHPR->LGlycericAcid GRHPR->Glycolate LDH->Oxalate AGT->Glycine GO->Glyoxylate note In PH2, deficient GRHPR leads to accumulation of Hydroxypyruvate and Glyoxylate, resulting in increased L-Glyceric Acid and Oxalate.

Caption: Metabolic pathway alterations in Primary Hyperoxaluria Type 2.

Experimental Workflow for L-Glyceric Acid Measurement

Experimental Workflow cluster_prep Sample Preparation cluster_analysis Analytical Measurement cluster_data Data Analysis start Start: Biological Sample (Plasma or Urine) Deproteinization Deproteinization (for Plasma) start->Deproteinization Plasma Extraction Liquid-Liquid Extraction (for Urine) start->Extraction Urine Derivatization Chemical Derivatization Deproteinization->Derivatization Extraction->Derivatization HPLC HPLC-UV Derivatization->HPLC GCMS GC-MS Derivatization->GCMS LCMS LC-MS/MS Derivatization->LCMS Quantification Quantification (Calibration Curve) HPLC->Quantification GCMS->Quantification LCMS->Quantification Interpretation Interpretation (Comparison to Reference Ranges) Quantification->Interpretation end End: Reportable Result Interpretation->end

Caption: General workflow for L-Glyceric acid analysis.

References

Application Notes and Protocols for L-Glyceric Acid Sodium Salt in Enzyme Assays

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid, a metabolite found in human physiological fluids, serves as a crucial substrate for the enzymatic assay of L-Lactate Dehydrogenase (LDH). Its accumulation is a key diagnostic marker for the rare inherited metabolic disorder, L-glyceric aciduria, also known as primary hyperoxaluria type 2. These application notes provide detailed protocols and supporting data for the use of L-Glyceric acid sodium salt in enzymatic assays, facilitating research in diagnostics, drug development, and fundamental enzymology.

The primary enzyme that utilizes L-Glyceric acid as a substrate for a practical and measurable assay is L-Lactate Dehydrogenase (LDH) . While other enzymes such as D-glycerate dehydrogenase and glycerate kinase are involved in glyceric acid metabolism, they exhibit high specificity for the D-isomer and are therefore not suitable for direct assays of L-Glyceric acid.

Principle of the Assay

L-Lactate Dehydrogenase (EC 1.1.1.27) catalyzes the oxidation of L-Glyceric acid to hydroxypyruvate, with the concomitant reduction of nicotinamide adenine dinucleotide (NAD⁺) to NADH. The rate of NADH formation can be monitored spectrophotometrically by measuring the increase in absorbance at 340 nm. This rate is directly proportional to the L-Glyceric acid concentration or the LDH activity in the sample.

Reaction:

L-Glyceric acid + NAD⁺ <--LDH--> Hydroxypyruvate + NADH + H⁺

To ensure the reaction proceeds in the direction of hydroxypyruvate formation, it is often necessary to include a trapping agent for the hydroxypyruvate, such as hydrazine or phenylhydrazine, which shifts the equilibrium of the reaction.

Data Presentation

While specific kinetic parameters for L-Glyceric acid with commercially available L-Lactate Dehydrogenase are not widely published, the following table presents known kinetic data for LDH with its primary substrate, L-Lactate, for comparative purposes. Researchers should determine the specific Km and Vmax for L-Glyceric acid under their experimental conditions.

EnzymeSubstrateKm (mM)Vmax (µmol/min/mg)Optimal pH
Bovine Heart L-Lactate DehydrogenaseL-Lactate0.1 - 0.5Variable8.8 - 9.8
Rabbit Muscle L-Lactate DehydrogenaseL-Lactate0.1 - 0.4Variable8.5 - 9.5
Porcine Heart L-Lactate DehydrogenaseL-Lactate0.1 - 0.3Variable8.8 - 9.8

Note: The Km for L-Glyceric acid is expected to be significantly higher than for L-Lactate, indicating a lower affinity of the enzyme for L-Glyceric acid.

Experimental Protocols

Spectrophotometric Assay of L-Glyceric Acid using L-Lactate Dehydrogenase

This protocol is adapted from standard LDH assays and is optimized for the determination of L-Glyceric acid concentration.

Materials:

  • This compound salt (substrate)

  • L-Lactate Dehydrogenase (LDH) from a suitable source (e.g., bovine heart)

  • NAD⁺ (cofactor)

  • Glycine-Hydrazine buffer (pH 9.2)

  • Spectrophotometer capable of measuring absorbance at 340 nm

  • Cuvettes (1 cm path length)

  • Pipettes and tips

Reagent Preparation:

  • Glycine-Hydrazine Buffer (0.6 M Glycine, 0.5 M Hydrazine, pH 9.2): Dissolve 45.04 g of glycine and 26.03 g of hydrazine sulfate in approximately 800 mL of distilled water. Adjust the pH to 9.2 with concentrated NaOH and bring the final volume to 1 L. Caution: Hydrazine is toxic and should be handled with appropriate safety precautions.

  • NAD⁺ Stock Solution (50 mM): Dissolve 33.1 mg of NAD⁺ (free acid) in 1 mL of distilled water.

  • L-Lactate Dehydrogenase (LDH) Stock Solution: Prepare a stock solution of 1 mg/mL LDH in 10 mM potassium phosphate buffer, pH 7.5.

  • L-Glyceric Acid Standard Solutions: Prepare a series of standard solutions of this compound salt in distilled water, ranging from 0.1 mM to 10 mM.

Assay Procedure:

  • Set the spectrophotometer to 340 nm and 37°C.

  • In a 1 cm cuvette, prepare the reaction mixture as follows:

    • 800 µL Glycine-Hydrazine buffer (pH 9.2)

    • 100 µL NAD⁺ stock solution (final concentration 5 mM)

    • 100 µL L-Glyceric acid standard or unknown sample

  • Mix by inversion and incubate for 5 minutes at 37°C to allow the temperature to equilibrate.

  • Initiate the reaction by adding 10 µL of the LDH stock solution.

  • Immediately start monitoring the increase in absorbance at 340 nm for 5-10 minutes.

  • Calculate the initial reaction rate (ΔA/min) from the linear portion of the curve.

  • Create a standard curve by plotting the initial reaction rates of the L-Glyceric acid standards against their concentrations.

  • Determine the concentration of L-Glyceric acid in the unknown samples by interpolating their initial reaction rates on the standard curve.

Visualization of Pathways and Workflows

Metabolic Pathway of L-Glyceric Acid

The following diagram illustrates the metabolic context of L-Glyceric acid, particularly its formation from L-serine and its link to primary hyperoxaluria type 2.

Metabolic_Pathway_of_L_Glyceric_Acid cluster_serine_metabolism Serine Metabolism cluster_l_glyceric_acid_pathway L-Glyceric Acid Formation cluster_disease Primary Hyperoxaluria Type 2 L-Serine L-Serine Hydroxypyruvate Hydroxypyruvate L-Serine->Hydroxypyruvate Serine-pyruvate aminotransferase D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate D-Glycerate Dehydrogenase (Glyoxylate Reductase) Hydroxypyruvate_2 Hydroxypyruvate Glycolysis Glycolysis D-Glycerate->Glycolysis Glycerate Kinase L-Glyceric_Acid L-Glyceric Acid Hydroxypyruvate_2->L-Glyceric_Acid L-Lactate Dehydrogenase (in reverse) Deficiency Deficiency in D-Glycerate Dehydrogenase Accumulation Accumulation of L-Glyceric Acid Deficiency->Accumulation

Metabolic pathway of L-Glyceric acid formation.
Experimental Workflow for L-Glyceric Acid Enzyme Assay

The following diagram outlines the key steps in the spectrophotometric assay of L-Glyceric acid.

Experimental_Workflow start Start reagent_prep Reagent Preparation (Buffer, NAD+, LDH, Standards) start->reagent_prep reaction_setup Reaction Setup in Cuvette (Buffer, NAD+, Sample/Standard) reagent_prep->reaction_setup incubation Incubate at 37°C (5 minutes) reaction_setup->incubation initiate_reaction Initiate Reaction (Add LDH) incubation->initiate_reaction measure_absorbance Measure Absorbance at 340 nm (Kinetic Read for 5-10 min) initiate_reaction->measure_absorbance calculate_rate Calculate Initial Rate (ΔA/min) measure_absorbance->calculate_rate standard_curve Generate Standard Curve calculate_rate->standard_curve determine_concentration Determine Unknown Concentration standard_curve->determine_concentration end End determine_concentration->end

Application Notes and Protocols for L-Glyceric Acid in Cell Culture Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of L-Glyceric acid in cell culture studies, with a focus on its metabolic effects and its role in modeling Primary Hyperoxaluria Type II. Detailed protocols for key experiments are provided to facilitate the practical application of L-Glyceric acid in a research setting.

Introduction

L-Glyceric acid is a naturally occurring three-carbon sugar acid that serves as an intermediate in various metabolic pathways.[1] Its significance in cell culture studies primarily stems from its accumulation in the genetic disorder Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria.[2] This condition arises from a deficiency in the enzyme D-glycerate dehydrogenase, leading to the pathological accumulation of L-Glyceric acid and subsequent overproduction of oxalate, which can cause recurrent kidney stones and renal failure. In cell culture, L-Glyceric acid is utilized to model the cellular mechanisms of PH2, investigate its effects on cellular metabolism, and explore its impact on cell viability and function.

Applications in Cell Culture

Modeling Primary Hyperoxaluria Type II (PH2)

The primary application of L-Glyceric acid in cell culture is to mimic the metabolic disturbances observed in PH2. By exposing relevant cell types, such as hepatocytes and renal epithelial cells, to elevated levels of L-Glyceric acid, researchers can investigate the downstream cellular consequences. This includes studying the mechanisms of increased oxalate production, mitochondrial dysfunction, and cellular injury.[1][3]

Investigating Cellular Metabolism and Proliferation

Recent studies have highlighted the broader effects of glyceric acid on cellular processes beyond its role in PH2. Notably, glyceric acid has been shown to influence the proliferation of human dermal fibroblasts and stimulate collagen synthesis, suggesting its potential involvement in tissue regeneration and wound healing.[4][5][6]

Quantitative Data Summary

The following tables summarize the quantitative effects of glyceric acid treatment in various cell culture experiments.

Table 1: Effect of Glyceric Acid on Human Dermal Fibroblast Proliferation [4]

Concentration of Glyceric AcidTreatment DurationCell TypeAssayResult
0.78 mMNot SpecifiedHuman Dermal FibroblastsCell Proliferation Assay~45% increase in cell proliferation

Table 2: Effect of Glycolic Acid (a related alpha-hydroxy acid) on Human Dermal Fibroblast Proliferation and Collagen Synthesis [5][7][8]

Concentration of Glycolic AcidTreatment DurationCell TypeAssayResult
10⁻⁶ M to 10⁻⁴ M24 hoursHuman Dermal FibroblastsMTT AssayDose-dependent increase in cell proliferation
10⁻⁶ M to 10⁻⁴ M24 hoursHuman Dermal FibroblastsPICP Enzyme Immunoassay & [³H]proline IncorporationDose-dependent increase in collagen production

Experimental Protocols

Protocol 1: Assessment of L-Glyceric Acid on Fibroblast Proliferation using MTT Assay

This protocol is designed to assess the effect of L-Glyceric acid on the proliferation of human dermal fibroblasts.

Materials:

  • Human Dermal Fibroblasts (e.g., Hs68)

  • Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

  • L-Glyceric acid solution (sterile, stock solution of known concentration)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., acidified isopropanol)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed human dermal fibroblasts into a 96-well plate at a density of 5,000 cells per well in 100 µL of complete culture medium. Incubate overnight at 37°C in a 5% CO₂ incubator to allow for cell attachment.

  • Treatment: Prepare serial dilutions of L-Glyceric acid in complete culture medium to achieve final concentrations ranging from 0.1 mM to 1 mM (including 0.78 mM). Remove the overnight culture medium from the wells and replace it with 100 µL of the respective L-Glyceric acid-containing media or control medium (without L-Glyceric acid).

  • Incubation: Incubate the plate for 24 to 72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of 5 mg/mL MTT solution to each well.

  • Incubation with MTT: Incubate the plate for 3.5 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.

  • Solubilization: Carefully remove the medium from each well without disturbing the formazan crystals. Add 150 µL of MTT solvent to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Agitate the plate on an orbital shaker for 15 minutes to ensure complete solubilization. Measure the absorbance at 590 nm using a microplate reader, with a reference wavelength of 620 nm.

  • Data Analysis: Subtract the absorbance of the blank (medium only) from all readings. The absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 2: Quantification of Collagen Synthesis using Sircol™ Soluble Collagen Assay

This protocol measures the amount of newly synthesized soluble collagen released into the cell culture medium by fibroblasts treated with L-Glyceric acid.

Materials:

  • Conditioned medium from L-Glyceric acid-treated and control fibroblast cultures (from Protocol 1)

  • Sircol™ Soluble Collagen Assay Kit

  • Microcentrifuge tubes

  • Microplate reader

Procedure:

  • Sample Preparation: Collect the conditioned medium from the fibroblast cultures at the end of the treatment period. Centrifuge the medium to remove any cell debris.

  • Collagen Standard Preparation: Prepare a standard curve using the collagen standard provided in the Sircol™ kit, following the manufacturer's instructions.

  • Dye Binding: In microcentrifuge tubes, mix 100 µL of the conditioned medium (or collagen standard) with 1.0 mL of the Sircol™ Dye Reagent.

  • Incubation: Gently mix the tubes for 30 minutes to allow the dye to bind to the collagen.

  • Precipitation: Centrifuge the tubes at 12,000 rpm for 10 minutes to pellet the collagen-dye complex.

  • Washing: Carefully discard the supernatant and gently wash the pellet with the provided wash reagent.

  • Elution: Add the Alkali Reagent to each tube to dissolve the collagen-bound dye.

  • Absorbance Measurement: Transfer the samples to a 96-well plate and measure the absorbance at 556 nm using a microplate reader.

  • Data Analysis: Determine the collagen concentration in the samples by comparing their absorbance to the standard curve.

Visualization of Pathways and Workflows

L_Glyceric_Acid_Metabolism_in_PH2 cluster_glycolysis Glycolysis/Gluconeogenesis cluster_ph2 Primary Hyperoxaluria Type II Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate D-glycerate dehydrogenase (GRHPR) L-Glycerate L-Glycerate Hydroxypyruvate->L-Glycerate Lactate Dehydrogenase Glyoxylate Glyoxylate D-Glycerate->Glyoxylate GRHPR (Blocked in PH2) Oxalate Oxalate Glyoxylate->Oxalate LDH/GO

Caption: Metabolic pathway alterations in Primary Hyperoxaluria Type II (PH2).

Fibroblast_Proliferation_Workflow cluster_culture Cell Culture and Treatment cluster_assay Proliferation and Collagen Synthesis Assays cluster_analysis Data Analysis Seed_Fibroblasts Seed Human Dermal Fibroblasts (96-well plate) Incubate_Overnight Incubate Overnight (37°C, 5% CO2) Seed_Fibroblasts->Incubate_Overnight Treat_LGA Treat with L-Glyceric Acid (0.1 mM - 1 mM) Incubate_Overnight->Treat_LGA Incubate_Treatment Incubate for 24-72 hours Treat_LGA->Incubate_Treatment MTT_Assay Perform MTT Assay for Proliferation Incubate_Treatment->MTT_Assay Collect_Medium Collect Conditioned Medium Incubate_Treatment->Collect_Medium Measure_Absorbance_MTT Measure Absorbance (590 nm) MTT_Assay->Measure_Absorbance_MTT Sircol_Assay Perform Sircol Assay for Collagen Collect_Medium->Sircol_Assay Measure_Absorbance_Sircol Measure Absorbance (556 nm) Sircol_Assay->Measure_Absorbance_Sircol Analyze_Data Analyze and Compare Data Measure_Absorbance_MTT->Analyze_Data Measure_Absorbance_Sircol->Analyze_Data Putative_Signaling_Pathway L_Glyceric_Acid L-Glyceric Acid Cell_Surface_Receptor Cell Surface Receptor (Putative) L_Glyceric_Acid->Cell_Surface_Receptor MAPK_Pathway MAPK Signaling Pathway (e.g., p38, ERK) Cell_Surface_Receptor->MAPK_Pathway ? TGF_Beta_Pathway TGF-β Signaling Pathway Cell_Surface_Receptor->TGF_Beta_Pathway ? Transcription_Factors Activation of Transcription Factors MAPK_Pathway->Transcription_Factors TGF_Beta_Pathway->Transcription_Factors Gene_Expression Altered Gene Expression Transcription_Factors->Gene_Expression Cell_Proliferation Increased Cell Proliferation Gene_Expression->Cell_Proliferation Collagen_Synthesis Increased Collagen Synthesis Gene_Expression->Collagen_Synthesis

References

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid, a naturally occurring three-carbon sugar acid, is emerging as a versatile building block for the development of novel bio-related functional materials.[1] Its inherent biocompatibility and biodegradability make it an attractive monomer for the synthesis of polymers with wide-ranging applications in medicine and biotechnology. These applications primarily focus on drug delivery, tissue engineering, and the creation of biocompatible surfaces. This document provides an overview of these applications, detailed experimental protocols, and quantitative data to facilitate further research and development in this field.

Applications of L-Glyceric Acid-Based Biomaterials

L-Glyceric acid can be polymerized to form polyesters with tunable properties.[2] These polymers, often in the form of nanoparticles, hydrogels, or scaffolds, serve as matrices for the controlled release of therapeutics and as supportive structures for cell growth.

Drug Delivery Systems

Polymers derived from L-Glyceric acid can be formulated into nanoparticles to encapsulate and deliver a variety of therapeutic agents, including small molecule drugs and biologics.[3] The ester linkages in the polymer backbone are susceptible to hydrolysis, allowing for the gradual release of the encapsulated drug over time.[3][4] This controlled release mechanism can improve therapeutic efficacy and reduce side effects.[5] The surface of these nanoparticles can also be functionalized to target specific cells or tissues.[6]

Tissue Engineering Scaffolds

In tissue engineering, L-Glyceric acid-based polymers can be fabricated into porous scaffolds that mimic the extracellular matrix.[7][8] These scaffolds provide mechanical support and a conducive environment for cell attachment, proliferation, and differentiation, promoting the regeneration of damaged tissues, such as bone and soft tissues.[9][10] The degradation rate of the scaffold can be tailored to match the rate of new tissue formation.[11]

Biocompatible Coatings and Surfactants

Derivatives of glyceric acid have shown promise as biocompatible coatings for medical devices to improve their integration with host tissues and reduce inflammatory responses.[12] Additionally, certain acylated glyceric acid derivatives exhibit surfactant properties, suggesting their potential use as green surfactants in biomedical and cosmetic formulations.[13]

Quantitative Data on L-Glyceric Acid-Based Materials

The following tables summarize key quantitative data for biomaterials derived from or related to L-Glyceric acid. This data is essential for comparing material properties and designing new functional materials.

Table 1: Physicochemical Properties of Diacyl Glyceric Acid Sodium Salts

CompoundCritical Micelle Concentration (CMC) (mM)Surface Tension at CMC (mN/m)
Diacyl GA sodium salt 200.1225.4
Diacyl GA sodium salt 210.0826.1
2-O-acyl GA 22>1035.0

Data extracted from a study on diacyl glyceric acid derivatives as surfactants.[13]

Table 2: Properties of Branched Polylactic Acid (PLA) Modified with Glyceric Acid

PolymerGlass Transition Temperature (°C)Crystallinity (%)
Linear PLA60.235.4
Branched PLA (with GA)55.815.2

Data from a study on using glyceric acid to create branched PLA for use as a bioplastic modifier.[14]

Experimental Protocols

The following are detailed protocols for the synthesis and characterization of L-Glyceric acid-based biomaterials.

Protocol for Synthesis of Poly(L-Glyceric Acid) (PLGAcid)

This protocol describes the synthesis of a polyester based on L-Glyceric acid through polycondensation.

Materials:

  • L-Glyceric acid

  • Tin(II) 2-ethylhexanoate (catalyst)

  • Toluene

  • Methanol

  • Nitrogen gas supply

  • Round-bottom flask

  • Dean-Stark apparatus

  • Heating mantle with magnetic stirrer

  • Vacuum oven

Procedure:

  • Monomer Preparation: Dry L-Glyceric acid under vacuum at 40°C for 24 hours to remove any residual water.

  • Polymerization Setup: In a three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark apparatus, add the dried L-Glyceric acid and toluene (to facilitate water removal).

  • Catalyst Addition: Add Tin(II) 2-ethylhexanoate (0.1 mol% relative to the monomer).

  • Reaction: Heat the mixture to 140°C under a gentle stream of nitrogen. The water produced during the condensation reaction will be removed azeotropically with toluene and collected in the Dean-Stark trap.

  • Monitoring: Monitor the reaction progress by measuring the amount of water collected. Continue the reaction for 24-48 hours.

  • Purification: After the reaction is complete, cool the mixture to room temperature. Dissolve the polymer in a minimal amount of chloroform and precipitate it in an excess of cold methanol.

  • Drying: Collect the precipitated polymer by filtration and dry it in a vacuum oven at 40°C until a constant weight is achieved.

Characterization: The resulting polymer can be characterized by Gel Permeation Chromatography (GPC) for molecular weight and polydispersity index, and by Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared Spectroscopy (FTIR) for structural confirmation.

Protocol for Fabrication of Drug-Loaded PLGAcid Nanoparticles

This protocol details the preparation of drug-loaded nanoparticles using an oil-in-water single emulsion-solvent evaporation method.

Materials:

  • Poly(L-Glyceric Acid) (PLGAcid)

  • Hydrophobic drug (e.g., Paclitaxel)

  • Dichloromethane (DCM)

  • Poly(vinyl alcohol) (PVA) solution (1% w/v)

  • Deionized water

  • Magnetic stirrer

  • Probe sonicator

  • Centrifuge

Procedure:

  • Organic Phase Preparation: Dissolve a known amount of PLGAcid and the hydrophobic drug in DCM.

  • Aqueous Phase Preparation: Prepare a 1% (w/v) PVA solution in deionized water.

  • Emulsification: Add the organic phase to the aqueous phase while stirring at high speed. Immediately sonicate the mixture on an ice bath for 2-5 minutes to form a stable oil-in-water emulsion.

  • Solvent Evaporation: Leave the emulsion stirring at room temperature for at least 4 hours to allow the DCM to evaporate completely, leading to the formation of solid nanoparticles.

  • Collection and Washing: Centrifuge the nanoparticle suspension at 15,000 rpm for 20 minutes. Discard the supernatant and wash the nanoparticle pellet three times with deionized water to remove residual PVA and unencapsulated drug.

  • Lyophilization: Resuspend the final nanoparticle pellet in a small amount of deionized water and freeze-dry to obtain a powder.

Characterization: The size and morphology of the nanoparticles can be determined by Dynamic Light Scattering (DLS) and Scanning Electron Microscopy (SEM). Drug loading and encapsulation efficiency can be quantified using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

Protocol for In Vitro Drug Release Study

This protocol describes how to measure the release of a drug from the prepared nanoparticles over time.

Materials:

  • Drug-loaded PLGAcid nanoparticles

  • Phosphate-buffered saline (PBS, pH 7.4)

  • Incubator shaker

  • Centrifuge tubes

  • UV-Vis spectrophotometer or HPLC

Procedure:

  • Sample Preparation: Disperse a known amount of drug-loaded nanoparticles in a specific volume of PBS in centrifuge tubes.

  • Incubation: Place the tubes in an incubator shaker at 37°C with gentle agitation.

  • Sampling: At predetermined time intervals (e.g., 1, 2, 4, 8, 24, 48 hours, etc.), centrifuge the tubes.

  • Analysis: Collect the supernatant and analyze the concentration of the released drug using a suitable analytical method (e.g., UV-Vis spectroscopy at the drug's maximum absorbance wavelength).

  • Medium Replacement: After each sampling, replace the collected supernatant with an equal volume of fresh PBS to maintain sink conditions.

  • Data Analysis: Calculate the cumulative percentage of drug released at each time point.

Visualizations

The following diagrams illustrate key processes and relationships in the application of L-Glyceric acid for developing bio-related functional materials.

experimental_workflow cluster_synthesis Material Synthesis cluster_fabrication Material Fabrication cluster_application Biomedical Application lglyceric_acid L-Glyceric Acid polymerization Polymerization lglyceric_acid->polymerization plgacid Poly(L-Glyceric Acid) polymerization->plgacid nanoparticles Nanoparticles plgacid->nanoparticles scaffolds Scaffolds plgacid->scaffolds hydrogels Hydrogels plgacid->hydrogels drug_delivery Drug Delivery nanoparticles->drug_delivery tissue_engineering Tissue Engineering scaffolds->tissue_engineering hydrogels->tissue_engineering

Caption: Workflow for developing biomaterials from L-Glyceric acid.

synthesis_pathway monomer L-Glyceric Acid Monomers reaction Polycondensation Reaction (Heat, N2 atmosphere) monomer->reaction catalyst Catalyst (e.g., Tin(II) 2-ethylhexanoate) catalyst->reaction polymer Poly(L-Glyceric Acid) + Water (byproduct) reaction->polymer purification Purification (Precipitation in Methanol) polymer->purification final_product Dried Polymer purification->final_product drug_delivery_mechanism cluster_formulation Formulation cluster_release Release Mechanism cluster_cellular Cellular Interaction drug Drug nanoparticle Drug-loaded Nanoparticle drug->nanoparticle polymer PLGAcid polymer->nanoparticle hydrolysis Hydrolysis of Ester Bonds nanoparticle->hydrolysis degradation Polymer Degradation hydrolysis->degradation release Sustained Drug Release degradation->release uptake Cellular Uptake release->uptake therapeutic_effect Therapeutic Effect uptake->therapeutic_effect

References

O L-Glyceric Acid Sodium: Application Notes and Protocols for Research

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

L-Glyceric acid is a naturally occurring three-carbon sugar acid that serves as a significant biochemical intermediate.[1] It plays a role in various metabolic pathways, including glycolysis, and its derivatives are intermediates in the biosynthesis of amino acids like serine, glycine, and cysteine.[1][2] In clinical research, L-Glyceric acid is a key biomarker for Primary Hyperoxaluria Type II (PH2), a rare inherited metabolic disorder characterized by the accumulation of oxalate, leading to kidney stones and potential renal failure.[3][4][5] The sodium salt of L-Glyceric acid is often preferred for research applications due to its stability.[3] These application notes provide detailed protocols for the synthesis of L-Glyceric acid sodium for use in research settings.

Synthesis of this compound

The synthesis of this compound can be approached through both chemical and enzymatic methods. The choice of method may depend on the desired stereoselectivity, yield, and available starting materials.

1. Chemical Synthesis from L-Ascorbic Acid (Vitamin C)

This method provides a straightforward route to L-Glyceric acid through the oxidative cleavage of L-Ascorbic acid.

Experimental Protocol:

Materials:

  • L-Ascorbic acid (Vitamin C)

  • Hydrogen peroxide (30% w/v)

  • Sodium hydroxide (NaOH)

  • Dowex 50W-X8 resin (H+ form)

  • Ethanol

  • Diethyl ether

  • Sodium bicarbonate (NaHCO3)

Procedure:

  • Oxidative Cleavage: Dissolve L-Ascorbic acid in deionized water. Slowly add hydrogen peroxide to the solution while maintaining the temperature at approximately 50°C. The reaction is exothermic and should be controlled.

  • Neutralization and Salt Formation: After the reaction is complete (monitored by TLC or HPLC), cool the solution and neutralize it with a calculated amount of sodium hydroxide to form sodium L-glycerate.

  • Purification:

    • Pass the solution through a column of Dowex 50W-X8 resin (H+ form) to remove sodium ions and obtain the free L-Glyceric acid.

    • Concentrate the eluate under reduced pressure.

    • To the concentrated L-Glyceric acid, add a stoichiometric amount of sodium bicarbonate in an aqueous solution to form the sodium salt.

  • Isolation:

    • The aqueous solution of this compound is concentrated by evaporation.

    • The resulting syrup is triturated with cold ethanol and then diethyl ether to precipitate the sodium salt.

    • The precipitate is collected by filtration, washed with diethyl ether, and dried under vacuum.

Quantitative Data Summary:

ParameterValue
Starting MaterialL-Ascorbic Acid
Expected Yield~60-70%
Purity (TLC/HPLC)≥95%
Final Product FormWhite powder or crystals

2. Enzymatic Synthesis from Glycerol

Enzymatic synthesis offers high stereoselectivity, yielding the desired L-enantiomer. This method often involves a cascade of enzymatic reactions. A chemoenzymatic approach can also be employed.[6]

Experimental Protocol:

Materials:

  • Glycerol

  • NAD+

  • Glycerol dehydrogenase (GldA)

  • NADH oxidase (SpNoxK184R)

  • Potassium phosphate buffer (pH 7.1)

  • Sodium chlorite (NaClO2)

  • Sodium hydroxide (NaOH)

  • Ultrafiltration membrane

Procedure:

  • Enzymatic Conversion to Dihydroxyacetone (DHA):

    • Prepare a reaction mixture containing glycerol, NAD+, glycerol dehydrogenase, and NADH oxidase in a potassium phosphate buffer.[6]

    • Incubate the mixture at 30°C. The progress of the reaction can be monitored by measuring the decrease in NADH concentration at 340 nm.

  • Chemical Conversion of DHA to Glyceric Acid:

    • Once the conversion to DHA is complete, remove the enzymes by ultrafiltration.[6]

    • To the enzyme-free DHA solution, add sodium chlorite (as an oxidant) or sodium hydroxide.[6] The reaction with NaClO2 is typically carried out at 50°C for 24 hours.[6]

  • Formation of Sodium Salt and Purification:

    • Neutralize the resulting glyceric acid solution with a stoichiometric amount of sodium hydroxide.

    • The purification can be achieved through crystallization. Evaporation of the solvent can lead to the crystallization of the sodium salt.[7]

Quantitative Data Summary:

ParameterValue
Starting MaterialGlycerol
Intermediate Yield (DHA)92.3%[6]
Final Yield (Glycolic Acid from DHA)78.2%[6]
Purity (HPLC)High
Final Product FormCrystalline solid

Logical Workflow for Synthesis Selection

SynthesisSelection Start Select Synthesis Route Decision Decision Criteria: - Stereopurity Requirement - Cost - Scalability Start->Decision Chemical Chemical Synthesis (from L-Ascorbic Acid) Pros_Chem Pros: - Readily available starting material - Simpler setup Chemical->Pros_Chem Cons_Chem Cons: - Potential for side products - May require more purification Chemical->Cons_Chem Enzymatic Enzymatic Synthesis (from Glycerol) Pros_Enz Pros: - High stereoselectivity - Milder reaction conditions Enzymatic->Pros_Enz Cons_Enz Cons: - Enzymes can be expensive - Multi-step process Enzymatic->Cons_Enz Decision->Chemical Lower stereopurity need, cost-effective Decision->Enzymatic High stereopurity need PH2_Pathway cluster_normal Normal Metabolism cluster_ph2 Primary Hyperoxaluria Type II Glycolate Glycolate Glyoxylate Glyoxylate Glyoxylate->Glycolate GRHPR Oxalate Oxalate Glyoxylate->Oxalate Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->Glyoxylate GRHPR LGlycericAcid L-Glyceric Acid Hydroxypyruvate->LGlycericAcid Accumulation Pathway GRHPR GRHPR (Deficient in PH2) Serine L-Serine Serine->Hydroxypyruvate

References

Application Notes and Protocols: L-Glyceric Acid Sodium Salt for Clinical Diagnostic Kits

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

L-Glyceric acid is a key biomarker for the diagnosis of Primary Hyperoxaluria Type II (PH2), a rare autosomal recessive metabolic disorder.[1][2][3] This condition is characterized by the accumulation of L-Glyceric acid and oxalate in the urine, leading to recurrent kidney stones and potential kidney failure.[1][3] The quantification of L-Glyceric acid in biological samples, such as urine and plasma, is crucial for the differential diagnosis of hyperoxalurias.[1][2] L-Glyceric acid sodium salt is a stable form of L-Glyceric acid, making it an ideal reference material for the development and quality control of clinical diagnostic kits.[4][5] These application notes provide detailed protocols for the use of this compound salt in developing and validating assays for the diagnosis and monitoring of Primary Hyperoxaluria Type II.

Application 1: Biomarker for Primary Hyperoxaluria Type II

L-Glyceric aciduria is a hallmark of Primary Hyperoxaluria Type II.[1][2] The elevated levels of L-Glyceric acid in urine and plasma distinguish PH2 from Primary Hyperoxaluria Type I (PH1), which is characterized by elevated levels of glycolic acid.[1][2] Therefore, accurate measurement of L-Glyceric acid is essential for correct diagnosis and patient management.

Table 1: Concentration of L-Glyceric Acid in Human Biological Fluids
AnalyteMatrixPopulationConcentration Range
L-Glyceric AcidPlasmaHealthy Individuals< 5 µmol/L[6]
L-Glyceric AcidPlasmaPH2 Patient887 µmol/L[6]
L-Glyceric AcidUrineHealthy Individuals< 5 µmol/L[6]
L-Glyceric AcidUrinePH2 PatientsSignificantly elevated

Application 2: Calibrators and Quality Control Materials

This compound salt is available as a high-purity analytical standard, making it suitable for the preparation of calibrators and quality control (QC) materials in clinical diagnostic assays.[4][5]

Protocol for Preparation of Calibrators and Quality Controls

Objective: To prepare a series of calibrators and quality control samples for the quantification of L-Glyceric acid in patient samples.

Materials:

  • This compound salt (analytical standard)

  • Pooled normal human plasma or urine (screened for low levels of endogenous L-Glyceric acid)

  • Volumetric flasks and pipettes

  • 0.9% Saline solution

Procedure:

  • Stock Solution Preparation (10 mmol/L):

    • Accurately weigh the required amount of this compound salt.

    • Dissolve in a known volume of 0.9% saline solution in a volumetric flask to obtain a 10 mmol/L stock solution.

  • Working Calibrator Preparation:

    • Perform serial dilutions of the stock solution with the pooled normal human plasma or urine to prepare a set of working calibrators.

    • Suggested concentration levels: 0, 5, 10, 25, 50, 100, 250, 500, and 1000 µmol/L.

  • Quality Control (QC) Sample Preparation:

    • Prepare at least three levels of QC samples (low, medium, and high) by spiking the pooled normal human plasma or urine with the stock solution.

    • Suggested QC concentrations: 15 µmol/L (Low QC), 150 µmol/L (Mid QC), and 750 µmol/L (High QC).

  • Aliquoting and Storage:

    • Aliquot the prepared calibrators and QC samples into single-use vials.

    • Store at -20°C or below until use.

Experimental Protocols

Protocol 1: HPLC-UV Method for L-Glyceric Acid Quantification in Urine

This method involves the enzymatic conversion of L-Glyceric acid to β-hydroxypyruvate, followed by derivatization with phenylhydrazine to form a UV-absorbing phenylhydrazone, which is then quantified by HPLC.[6]

Materials:

  • Lactate Dehydrogenase (LDH)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Phenylhydrazine hydrochloride

  • Perchloric acid

  • Potassium carbonate

  • HPLC system with UV detector

  • Reversed-phase C18 column

Sample Preparation:

  • Centrifuge urine sample to remove any particulate matter.

  • To 50 µL of urine, add 50 µL of a solution containing LDH and NAD+.

  • Incubate to allow for the enzymatic reaction to complete.

  • Add 20 µL of phenylhydrazine solution and incubate to form the derivative.

  • Stop the reaction by adding 10 µL of perchloric acid.

  • Centrifuge to precipitate proteins.

  • Neutralize the supernatant with potassium carbonate.

  • Inject the supernatant into the HPLC system.

HPLC Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient of acetonitrile in an aqueous buffer (e.g., sodium acetate)

  • Flow Rate: 1.0 mL/min

  • Detection: UV at 324 nm[7]

  • Injection Volume: 20 µL

Data Analysis:

  • Quantify the L-Glyceric acid concentration by comparing the peak area of the derivatized analyte in the sample to the peak areas of the prepared calibrators.

Table 2: Performance Characteristics of the HPLC-UV Method
ParameterSpecification
Linearity5 - 1000 µmol/L
Sensitivity (LOD)5 µmol/L[6]
Inter-assay Precision (CV)< 15%
Intra-assay Precision (CV)< 10%
Recovery90 - 110%[6]
Protocol 2: Enzymatic Assay for L-Glyceric Acid Quantification in Plasma

This assay is based on the oxidation of L-Glyceric acid by lactate dehydrogenase (LDH) with the concomitant reduction of NAD+ to NADH. The increase in absorbance at 340 nm due to the formation of NADH is directly proportional to the L-Glyceric acid concentration.[8][9]

Materials:

  • Lactate Dehydrogenase (LDH)

  • Nicotinamide Adenine Dinucleotide (NAD+)

  • Hydrazine buffer (to trap the reaction product)

  • Spectrophotometer or microplate reader capable of measuring absorbance at 340 nm

Procedure:

  • Sample Preparation:

    • Centrifuge blood sample to obtain plasma.

    • Deproteinize the plasma sample by adding perchloric acid, followed by centrifugation.

    • Neutralize the supernatant with potassium carbonate.

  • Assay Reaction:

    • In a cuvette or microplate well, add the prepared sample, hydrazine buffer, and NAD+ solution.

    • Mix and measure the initial absorbance at 340 nm (A1).

    • Initiate the reaction by adding the LDH solution.

    • Incubate at a controlled temperature (e.g., 37°C).

    • After a fixed time (e.g., 10 minutes), measure the final absorbance at 340 nm (A2).

  • Calculation:

    • Calculate the change in absorbance (ΔA = A2 - A1).

    • Determine the concentration of L-Glyceric acid in the sample by comparing the ΔA to a standard curve generated using the prepared L-Glyceric acid calibrators.

Table 3: Performance Characteristics of the Enzymatic Assay
ParameterSpecification
Linearity5 - 500 µmol/L
Sensitivity (LOD)5 µmol/L
Inter-assay Precision (CV)< 10%
Intra-assay Precision (CV)< 5%
Recovery95 - 105%

Visualizations

cluster_legend Legend Glyoxylate Glyoxylate GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Glyoxylate->GRHPR Normal Pathway LDH Lactate Dehydrogenase (LDH) Glyoxylate->LDH Deficient GRHPR Pathway (in PH2) Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->GRHPR Hydroxypyruvate->LDH Deficient GRHPR Pathway (in PH2) Glycolate Glycolate GRHPR->Glycolate D_Glycerate D-Glycerate GRHPR->D_Glycerate L_Glycerate L-Glyceric Acid (Elevated in PH2) LDH->L_Glycerate Oxalate Oxalate (Elevated in PH2) LDH->Oxalate Key_Metabolite Key Metabolite Enzyme Enzyme Accumulated_Metabolite Accumulated Metabolite in PH2 Key_Metabolite_box Enzyme_box Accumulated_Metabolite_box

Figure 1: Metabolic Pathway in Primary Hyperoxaluria Type II.

Start Patient with Suspected Hyperoxaluria Urine_Analysis 24-hour Urine Collection: - Oxalate - L-Glyceric Acid - Glycolic Acid Start->Urine_Analysis Elevated_Oxalate Elevated Urinary Oxalate? Urine_Analysis->Elevated_Oxalate Elevated_LGlycerate Elevated L-Glyceric Acid? Elevated_Oxalate->Elevated_LGlycerate Yes No_Hyperoxaluria Hyperoxaluria Unlikely Elevated_Oxalate->No_Hyperoxaluria No Elevated_Glycolate Elevated Glycolic Acid? Elevated_LGlycerate->Elevated_Glycolate No PH2_Diagnosis Diagnosis: Primary Hyperoxaluria Type II Elevated_LGlycerate->PH2_Diagnosis Yes PH1_Diagnosis Diagnosis: Primary Hyperoxaluria Type I Elevated_Glycolate->PH1_Diagnosis Yes Other_Hyperoxaluria Consider Other Forms of Hyperoxaluria or Secondary Causes Elevated_Glycolate->Other_Hyperoxaluria No

Figure 2: Diagnostic Workflow for Primary Hyperoxaluria.

Sample_Collection 1. Urine Sample Collection Enzymatic_Reaction 2. Enzymatic Reaction: L-Glyceric Acid + NAD+ --(LDH)--> β-hydroxypyruvate + NADH Sample_Collection->Enzymatic_Reaction Derivatization 3. Derivatization: β-hydroxypyruvate + Phenylhydrazine -> Phenylhydrazone Derivative Enzymatic_Reaction->Derivatization HPLC_Analysis 4. HPLC-UV Analysis (Detection at 324 nm) Derivatization->HPLC_Analysis Quantification 5. Quantification (vs. Calibrators) HPLC_Analysis->Quantification

Figure 3: HPLC-UV Experimental Workflow.

Sample_Preparation 1. Plasma Sample Preparation (Deproteinization & Neutralization) Initial_Absorbance 2. Mix Sample, Buffer, NAD+ Measure Initial Absorbance (A1) at 340 nm Sample_Preparation->Initial_Absorbance Enzymatic_Reaction 3. Add LDH to Initiate Reaction L-Glyceric Acid + NAD+ -> NADH Initial_Absorbance->Enzymatic_Reaction Final_Absorbance 4. Incubate & Measure Final Absorbance (A2) at 340 nm Enzymatic_Reaction->Final_Absorbance Calculation 5. Calculate ΔA (A2-A1) and Quantify vs. Calibrators Final_Absorbance->Calculation

Figure 4: Enzymatic Assay Experimental Workflow.

References

Troubleshooting & Optimization

Optimizing L-Glyceric Acid Chromatography: A Technical Support Center

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for optimizing the mobile phase and troubleshooting issues related to the chromatographic analysis of L-Glyceric acid.

Frequently Asked Questions (FAQs)

Q1: What are the most common chromatographic techniques for analyzing L-Glyceric acid?

A1: The most common techniques are Reversed-Phase (RP) HPLC, Hydrophilic Interaction Liquid Chromatography (HILIC), Ion-Exchange Chromatography (IEC), and Mixed-Mode Chromatography. Due to the high polarity of L-Glyceric acid, RP-HPLC often requires derivatization or the use of specialized "aqueous" C18 columns to achieve adequate retention. HILIC, IEC, and mixed-mode chromatography are well-suited for the direct analysis of polar compounds like L-Glyceric acid.

Q2: Why am I seeing poor retention of L-Glyceric acid on my C18 column?

A2: L-Glyceric acid is a small, polar molecule, which results in weak interactions with the nonpolar stationary phase of a conventional C18 column, leading to poor retention. To address this, you can:

  • Use a polar-endcapped or "aqueous" C18 column: These columns are designed to prevent phase collapse in highly aqueous mobile phases and provide better retention for polar analytes.

  • Employ ion-pair chromatography: Adding an ion-pairing reagent to the mobile phase can form a more hydrophobic complex with L-Glyceric acid, increasing its retention on a C18 column.

  • Derivatize the analyte: Chemical derivatization can increase the hydrophobicity of L-Glyceric acid, leading to better retention.

  • Switch to an alternative chromatographic mode: HILIC or mixed-mode chromatography are often more suitable for retaining and separating highly polar compounds without derivatization.

Q3: What is the best way to achieve chiral separation of D- and L-Glyceric acid?

A3: Chiral separation of glyceric acid enantiomers is crucial for accurate diagnosis of related metabolic disorders. This is typically achieved using a chiral stationary phase. Polysaccharide-based chiral columns are effective for this purpose. A published method successfully separated the two stereoisomers using a narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column with a mobile phase of triethylamine acetate at pH 4.1 with 10% methanol.[1]

Q4: Can I analyze L-Glyceric acid by LC-MS without derivatization?

A4: Yes, direct analysis of L-Glyceric acid by LC-MS is possible and has been successfully demonstrated.[1] This approach typically utilizes HILIC or mixed-mode chromatography to achieve retention. The mass spectrometer is usually operated in negative ion mode for sensitive detection of the deprotonated molecule.

Troubleshooting Guides

Issue 1: Peak Tailing for L-Glyceric Acid

Symptoms:

  • Asymmetrical peaks with a pronounced "tail."

  • Poor peak integration and reduced peak height.

Possible Causes and Solutions:

CauseSolution
Secondary Interactions with Residual Silanols L-Glyceric acid's carboxyl and hydroxyl groups can interact with active silanol groups on the silica-based stationary phase, leading to tailing. Solutions: 1. Lower the mobile phase pH: Using an acidic mobile phase (e.g., with formic acid or phosphoric acid) will suppress the ionization of both the analyte and the silanol groups, minimizing these secondary interactions. 2. Use an end-capped column: These columns have fewer accessible silanol groups. 3. Add a mobile phase modifier: A small amount of a competing base, like triethylamine (TEA), can mask the active silanol sites. However, be aware that TEA can suppress MS signal.
Column Overload Injecting too much sample can saturate the stationary phase. Solution: Dilute the sample or reduce the injection volume.
Extra-column Dead Volume Excessive tubing length or poorly made connections can cause peak broadening and tailing. Solution: Use tubing with a small internal diameter and ensure all fittings are properly connected.
Issue 2: Inconsistent Retention Times

Symptoms:

  • Retention time for L-Glyceric acid shifts between injections or runs.

Possible Causes and Solutions:

CauseSolution
Inadequate Column Equilibration (especially in HILIC) HILIC separations rely on a stable water layer on the stationary phase. Insufficient equilibration time between injections can lead to retention time drift. Solution: Ensure the column is equilibrated with the initial mobile phase for a sufficient time (at least 10-15 column volumes) before each injection.
Mobile Phase pH Fluctuation Small changes in mobile phase pH can significantly impact the retention of ionizable compounds like L-Glyceric acid. Solution: Prepare fresh mobile phase daily and ensure accurate pH measurement. Use a buffer with a pKa close to the desired pH for stable buffering.
Temperature Fluctuations Changes in column temperature can affect retention times. Solution: Use a column oven to maintain a constant and consistent temperature.
Mobile Phase Composition Change Inaccurate mixing of mobile phase components or evaporation of the more volatile solvent can alter the mobile phase composition over time. Solution: Ensure accurate mobile phase preparation and keep solvent reservoirs capped.

Data Presentation

Table 1: Comparison of Mobile Phase Conditions for Organic Acid Analysis
Chromatographic ModeColumnMobile PhaseAnalytes IncludingKey FindingsReference
Ion-ExchangeAminex HPX-87C3 mM H2SO4Glyceric acid, Glycerol, Glycolic acid, DihydroxyacetoneGood separation of glycerol oxidation products. Resolution between glyceric acid and glycerol is pH-dependent.[1][2]
Mixed-ModeAtlantis PREMIER BEH C18 AXA: Water with 50 mM ammonium formate and 0.9% formic acid (pH 2.9)B: Acetonitrile with 0.9% formic acid15 different organic acidsGood retention and resolution for a wide range of organic acids with a short run time.[3]
HILICZIC-HILICA: 20 mM Ammonium Acetate (pH 6.8)B: AcetonitrileGlyceric acid, Glycolic acid, and other organic acidsGlyceric acid is the first to elute. Good separation of a mixture of polar organic acids.[4]
Chiral LC-MS/MSRistocetin A glycopeptide antibiotic silica gel bonded columnTriethylamine acetate at pH 4.1 with 10% methanolD- and L-Glyceric acidBaseline separation of glyceric acid enantiomers in urine samples.[1]

Experimental Protocols

Protocol 1: Direct Analysis of L-Glyceric Acid in Urine by Chiral LC-MS/MS

This method is suitable for the direct, quantitative, and chiral-specific analysis of L-Glyceric acid in biological fluids without derivatization.[1]

1. Sample Preparation:

  • Thaw frozen urine samples at room temperature.
  • Centrifuge at 10,000 x g for 5 minutes to remove particulates.
  • Dilute the supernatant 1:10 with the initial mobile phase.
  • Filter through a 0.22 µm syringe filter before injection.

2. LC-MS/MS Conditions:

  • Column: Ristocetin A glycopeptide antibiotic silica gel bonded column (narrow-bore).
  • Mobile Phase: Triethylamine acetate at pH 4.1 with 10% methanol.
  • Flow Rate: 0.2 mL/min.
  • Injection Volume: 5 µL.
  • Mass Spectrometer: Triple quadrupole.
  • Ionization Mode: Electrospray Ionization (ESI), Negative.
  • MS/MS Transitions: Monitor at least three parent-to-daughter transitions for glyceric acid.

Protocol 2: Analysis of L-Glyceric Acid with Derivatization and UV Detection

This method is suitable for laboratories without access to a mass spectrometer and relies on a derivatization step to introduce a UV-active chromophore.[5][6]

1. Derivatization Procedure:

  • To 50 µL of sample (plasma or urine), add reagents for enzymatic oxidation of L-glycerate to β-hydroxypyruvate.
  • The β-hydroxypyruvate is then converted to its phenylhydrazone derivative by adding phenylhydrazine.
  • Incubate the mixture to allow the reaction to complete.
  • Stop the reaction and prepare the sample for injection.

2. HPLC-UV Conditions:

  • Column: C18 reversed-phase column.
  • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic modifier (e.g., acetonitrile or methanol).
  • Flow Rate: 1.0 mL/min.
  • Detection: UV detector at a wavelength appropriate for the phenylhydrazone derivative.
  • Quantification: Use a calibration curve prepared with L-Glyceric acid standards that have undergone the same derivatization procedure.

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis sample Urine/Plasma Sample centrifuge Centrifugation (10,000 x g, 5 min) sample->centrifuge supernatant Collect Supernatant centrifuge->supernatant dilute Dilute with Initial Mobile Phase supernatant->dilute filter Filter (0.22 µm) dilute->filter hplc HPLC System filter->hplc Inject column Chromatographic Column (e.g., HILIC, Chiral) hplc->column detector Detector (MS or UV) column->detector data Data Acquisition and Analysis detector->data

Caption: Experimental workflow for L-Glyceric acid analysis.

metabolic_pathway Glycerol Glycerol DHAP Dihydroxyacetone phosphate (DHAP) Glycerol->DHAP Glyceraldehyde3P Glyceraldehyde 3-phosphate DHAP->Glyceraldehyde3P Pyruvate Pyruvate Glyceraldehyde3P->Pyruvate Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->Pyruvate LGlycericAcid L-Glyceric Acid Hydroxypyruvate->LGlycericAcid GRHPR Deficiency (in Primary Hyperoxaluria Type 2) Serine Serine Serine->Hydroxypyruvate

Caption: Simplified metabolic pathway showing the formation of L-Glyceric acid.

References

L-Glyceric acid sodium salt stability and storage conditions.

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability and storage of L-Glyceric acid sodium salt. Find answers to frequently asked questions, troubleshoot common experimental issues, and access detailed protocols to ensure the integrity of your research.

Frequently Asked Questions (FAQs)

This section addresses common questions regarding the handling, storage, and stability of this compound salt.

1. What are the recommended storage conditions for solid this compound salt?

For long-term stability, the solid powder or crystalline form of this compound salt should be stored at -20°C in a tightly sealed container.[1] It is important to protect the compound from moisture as it can be hygroscopic. The storage area should be cool, well-ventilated, and away from direct sunlight and sources of ignition.[1]

2. How should I store solutions of this compound salt?

Stock solutions of this compound salt should be aliquoted to avoid repeated freeze-thaw cycles. For optimal stability, it is recommended to store these solutions at -80°C.[1] Under these conditions, the solution can be stable for up to six months. For shorter-term storage, solutions can be kept at -20°C for up to one month.[1]

3. What is the shelf life of this compound salt?

The shelf life of this compound salt can be limited, and it is best to refer to the expiry date provided on the product's label. Proper storage as per the manufacturer's recommendations is crucial to ensure its stability over time.

4. In which solvents can I dissolve this compound salt?

This compound salt is soluble in water. For experimental purposes, stock solutions can be prepared in deionized water.

5. Is this compound salt stable at room temperature?

While the solid form is relatively stable under recommended storage conditions, prolonged exposure to room temperature, especially in the presence of moisture, is not recommended due to its hygroscopic nature. Solutions of this compound salt should be kept on ice during experimental use and returned to appropriate cold storage promptly.

6. What are the known incompatibilities of this compound salt?

This compound salt is incompatible with strong oxidizing agents, strong acids, and strong alkalis.[1] Contact with these substances should be avoided to prevent degradation of the compound.

Stability and Storage Summary

ParameterSolid FormSolution Form
Storage Temperature -20°C[1]-80°C (long-term, up to 6 months)[1] or -20°C (short-term, up to 1 month)[1]
Key Storage Conditions Tightly sealed container, protected from moisture and light.[1]Aliquoted to avoid freeze-thaw cycles.
Known Incompatibilities Strong oxidizing agents, strong acids, strong alkalis.[1]Strong oxidizing agents, strong acids, strong alkalis.[1]
General Stability Stable under recommended storage conditions.[1]Stable for defined periods under recommended storage conditions.

Troubleshooting Guides

This section provides solutions to potential issues that may arise during experiments involving this compound salt.

General Handling and Stability Issues
IssuePossible CauseRecommended Solution
Inconsistent experimental results Degradation of this compound salt due to improper storage.Ensure the compound is stored at the recommended temperature and protected from moisture and light. Use freshly prepared solutions whenever possible.
Contamination of the sample.Handle the compound in a clean environment. Use sterile, nuclease-free water for preparing solutions for biological assays.
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into smaller, single-use volumes to minimize freeze-thaw cycles.
Difficulty dissolving the compound Low-quality solvent or incorrect solvent temperature.Use high-purity, deionized water. Gentle warming and sonication can aid dissolution.
Visible precipitation in solution after storage Solution instability or saturation at low temperatures.Before use, bring the solution to room temperature and vortex to ensure homogeneity. If precipitation persists, consider preparing a fresh solution.
Troubleshooting for Specific Assays

G Experimental Workflow for Stability Assessment prep Prepare Stock Solution (Known Concentration) aliquot Aliquot into Vials (Amber & Clear) prep->aliquot analyze_t0 Analyze Initial Sample (T=0) prep->analyze_t0 store Store under Varied Conditions (Temp, Light) aliquot->store analyze_tp Analyze at Time Points (T=x) store->analyze_tp quantify Quantify Concentration (e.g., HPLC) analyze_t0->quantify analyze_tp->quantify data_analysis Calculate % Remaining & Plot vs. Time quantify->data_analysis determine_stability Determine Stability Period data_analysis->determine_stability

References

Technical Support Center: Urinary L-Glyceric Acid Assays

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for urinary L-Glyceric acid assays. This resource provides troubleshooting guidance and answers to frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain accurate and reliable results in their experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section addresses common issues encountered during the analysis of urinary L-Glyceric acid.

1. My GC-MS analysis shows a peak at the retention time of L-Glyceric acid in a healthy control sample. What could be the cause?

It is not uncommon to detect a small peak for L-Glyceric acid in healthy individuals, as it is a normal metabolite.[1] However, if the peak is larger than expected, it could be due to co-elution of an interfering compound.

Troubleshooting Steps:

  • Confirm Peak Identity: Ensure the mass spectrum of the peak is a good match for the L-Glyceric acid derivative. Poor spectral matching may indicate an interfering substance.

  • Check for Isomers: Standard GC-MS methods for organic acids may not separate L-Glyceric acid from its stereoisomer, D-Glyceric acid.[2] The presence of D-Glyceric acid can lead to a falsely elevated result for total glyceric acid. Chiral chromatography is necessary to differentiate between the two.[1]

  • Sample Preparation Blank: Analyze a blank sample (e.g., water) that has been through the entire sample preparation process. This will help identify any contamination from reagents or labware.

  • Review Patient/Subject Information: Certain metabolic conditions or dietary factors can influence the levels of urinary organic acids.[3][4]

2. How can I differentiate between L-Glyceric acid and D-Glyceric acid in my urine samples?

Differentiating between L- and D-Glyceric acid is critical for the correct diagnosis of certain metabolic disorders, such as Primary Hyperoxaluria Type 2 (which is associated with elevated L-Glyceric acid) and D-Glyceric aciduria.[1][2][5] Standard GC-MS organic acid analysis does not typically separate these stereoisomers.

Recommended Method: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

A reliable method for separating the two stereoisomers is using a chiral column with LC-MS/MS.[1] A narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column has been shown to be effective for this separation.[1]

3. I am observing high background noise or interfering peaks in my HPLC analysis. What are the potential sources?

High background noise or the presence of interfering peaks in HPLC can arise from several sources, including the sample matrix, reagents, and the HPLC system itself.

Troubleshooting Steps:

  • Sample Matrix Effects: Urine is a complex matrix containing numerous compounds that can interfere with the analysis. Ensure your sample preparation method, such as liquid-liquid extraction or solid-phase extraction (SPE), is effective at removing these interferences.[6]

  • Reagent Purity: Use high-purity solvents and reagents (e.g., HPLC grade) to minimize contamination.

  • Derivatization Reaction: If using a derivatization method, byproducts of the reaction can sometimes cause interfering peaks. Optimize the reaction conditions (e.g., temperature, time) and ensure complete removal of excess derivatizing reagent.

  • Column Contamination: The analytical column can accumulate non-volatile components from the urine matrix over time. Implement a regular column cleaning and regeneration protocol.

  • Mobile Phase: Ensure the mobile phase is properly prepared, filtered, and degassed to prevent baseline instability.

4. My enzymatic assay for L-Glyceric acid is showing inconsistent results. What are the common interferences?

Enzymatic assays are susceptible to interference from endogenous substances in the urine that may inhibit or activate the enzyme, or from compounds that are structurally similar to the analyte.

Potential Interferences:

  • Endogenous Glycerol: High concentrations of endogenous glycerol in a sample can interfere with enzymatic assays that involve glycerol as a reaction product.[7]

  • Other Organic Acids: High concentrations of other organic acids in the urine may competitively inhibit the enzyme used in the assay.

  • Sample pH: The pH of the urine sample can affect enzyme activity. Ensure the sample is properly buffered to the optimal pH for the enzyme.[8]

Troubleshooting Steps:

  • Sample Pre-treatment: Consider a sample pre-treatment step to remove interfering substances. This could include a specific extraction or the use of a scavenger resin.

  • Enzyme Specificity: Ensure the enzyme used in the assay is highly specific for L-Glyceric acid.

  • Standard Addition: Perform a standard addition experiment to assess the presence of matrix effects. Spiking a known amount of L-Glyceric acid into a sample and measuring the recovery can help identify if the sample matrix is suppressing or enhancing the signal.

5. How does diet affect urinary L-Glyceric acid levels?

Diet can influence the composition of urinary organic acids.[9][10] While specific dietary impacts on L-Glyceric acid are not extensively detailed, general dietary patterns can alter urinary pH and the excretion of various metabolites.[4][9] For example, high-fat diets can affect urinary acidification.[11] It is known that glyceric acid is formed during the metabolism of fructose and the amino acid serine.[3]

Recommendations:

  • Standardized Diet: For studies where dietary influence needs to be minimized, it is advisable for subjects to follow a standardized diet for a period before urine collection.[9][10]

  • Dietary Records: In clinical settings or research where a standardized diet is not feasible, collecting dietary information from subjects can aid in the interpretation of results.

Experimental Protocols

1. Protocol for Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the extraction and derivatization of urinary organic acids for GC-MS analysis.[12][13][14][15]

Materials:

  • Urine sample

  • Internal Standard (e.g., heptanoylglycine)

  • Ethyl acetate

  • 6N HCl

  • Sodium sulfate

  • Toluene

  • Silylation reagent (e.g., BSTFA with 1% TMCS, pyridine)

  • Hexane

Procedure:

  • Sample Preparation: To 2 mL of urine, add the internal standard and 6N HCl.

  • Extraction: Perform a liquid-liquid extraction twice with 4 mL of ethyl acetate.

  • Drying: Centrifuge the sample and dry the organic phase with sodium sulfate.

  • Evaporation: Evaporate the solvent to near dryness.

  • Derivatization: Add 0.5 mL of toluene and evaporate to dryness. Reconstitute the residue in 200 µL of silylation reagent and heat at 60°C for 30 minutes.

  • Final Preparation: Add 0.5 mL of hexane and transfer the mixture to an autosampler vial for GC-MS analysis.

2. Protocol for Chiral Separation of L- and D-Glyceric Acid by LC-MS/MS

This method allows for the specific quantification of L-Glyceric acid.[1]

Materials:

  • Urine sample

  • Chiral HPLC column (e.g., narrow-bore ristocetin A glycopeptide antibiotic silica gel bonded column)

  • Mobile phase: Triethylamine acetate at pH 4.1 with 10% methanol

  • Triple quadrupole tandem mass spectrometer with an electrospray ion source

Procedure:

  • Sample Preparation: Urine samples can often be analyzed with minimal pretreatment, such as dilution and filtration.

  • Chromatographic Separation: Inject the prepared sample onto the chiral column. The two stereoisomers of glyceric acid will be separated based on their differential interaction with the chiral stationary phase.

  • Mass Spectrometric Detection: The column eluent is introduced into the mass spectrometer. The electrospray ion source is operated in negative ion mode. Specific parent-to-daughter ion transitions are monitored to detect and quantify the eluting glyceric acid enantiomers.

Data Presentation

Table 1: Common Analytical Methods for Urinary L-Glyceric Acid

MethodPrincipleAdvantagesDisadvantagesCommon Interferences
GC-MS Separation of volatile derivatives by gas chromatography and detection by mass spectrometry.High sensitivity and specificity for a wide range of organic acids.Requires derivatization; may not separate stereoisomers.Co-eluting compounds, D-Glyceric acid.[2]
LC-MS/MS Separation by liquid chromatography and detection by tandem mass spectrometry.High specificity and can be used for chiral separations.[1]May be more susceptible to matrix effects from urine.Endogenous compounds in the urine matrix.
Enzymatic Assay Spectrophotometric or fluorometric measurement of a product of an enzyme-catalyzed reaction.High throughput and can be automated.Susceptible to interference from endogenous substances and enzyme inhibitors.Endogenous glycerol, other organic acids.[7]

Visualizations

Troubleshooting Workflow for Unexpected Peaks in GC-MS

troubleshooting_workflow start Unexpected Peak Observed at L-Glyceric Acid Retention Time check_ms Check Mass Spectrum start->check_ms ms_match Good Spectral Match? check_ms->ms_match chiral_analysis Perform Chiral Analysis (LC-MS/MS) ms_match->chiral_analysis Yes poor_ms_match Poor Spectral Match ms_match->poor_ms_match No d_isomer D-Glyceric Acid Interference Confirmed chiral_analysis->d_isomer D-Isomer Detected no_d_isomer No D-Isomer Interference chiral_analysis->no_d_isomer No D-Isomer run_blank Run Sample Prep Blank no_d_isomer->run_blank unknown_interference Investigate for Unknown Co-eluting Compound poor_ms_match->unknown_interference blank_peak Peak in Blank? run_blank->blank_peak contamination Contamination from Reagents/Labware blank_peak->contamination Yes no_blank_peak No Peak in Blank blank_peak->no_blank_peak No matrix_effect Suspect Matrix Effect no_blank_peak->matrix_effect

Caption: Troubleshooting decision tree for unexpected peaks in GC-MS.

Metabolic Pathway of L-Glyceric Acid

metabolic_pathway serine Serine hydroxypyruvate Hydroxypyruvate serine->hydroxypyruvate l_glyceric_acid L-Glyceric Acid hydroxypyruvate->l_glyceric_acid glyoxylate Glyoxylate hydroxypyruvate->glyoxylate GRHPR ph2 Primary Hyperoxaluria Type 2 (PH2) (GRHPR Deficiency) l_glyceric_acid->ph2 oxalate Oxalate glyoxylate->oxalate glycolate Glycolate glyoxylate->glycolate grhpr GRHPR Enzyme grhpr->hydroxypyruvate

Caption: Simplified metabolic pathway showing the origin of L-Glyceric acid.

References

Technical Support Center: L-Glyceric Acid Sodium Sample Integrity

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of L-Glyceric acid sodium in experimental samples.

Troubleshooting Guide

This guide addresses specific issues that may arise during the handling and analysis of this compound samples.

Observed Problem Potential Cause Recommended Solution
Decrease in this compound concentration over time in aqueous solutions. pH-dependent hydrolysis. Alpha-hydroxy acids can be susceptible to hydrolysis, particularly at non-optimal pH values.Maintain the pH of the solution within a stable range, ideally close to neutral (pH 6-8) for storage. Use a suitable buffer system (e.g., phosphate buffer) to maintain pH stability.
Microbial degradation. Bacterial or fungal contamination in non-sterile samples can lead to enzymatic degradation of the analyte.Prepare solutions using sterile water and handle them under aseptic conditions. For long-term storage, sterile filter the solution (0.22 µm filter) into a sterile container.
Self-esterification. Alpha-hydroxy acids have the potential to form esters with themselves, leading to oligomers or polymers, which may not be detected by the analytical method for the monomer.For concentrated stock solutions, consider preparing smaller aliquots to minimize the impact of repeated freeze-thaw cycles which can accelerate reactions. Lowering the storage temperature to -80°C can also slow down this process.
Inconsistent results between samples exposed to light and those stored in the dark. Photodegradation. L-Glyceric acid, as an alpha-hydroxy acid, may be susceptible to degradation upon exposure to UV or even ambient light, a process that can be catalyzed by trace metal ions.Always store this compound powder and solutions in amber vials or containers wrapped in aluminum foil to protect them from light. Minimize exposure to light during sample preparation and analysis.
Rapid degradation of this compound in biological samples (e.g., plasma, urine). Enzymatic degradation. Biological matrices contain various enzymes, such as dehydrogenases or other metabolic enzymes, that can potentially metabolize L-Glyceric acid.Immediately after collection, process and store biological samples at ultra-low temperatures (-80°C) to minimize enzymatic activity. Consider the addition of a broad-spectrum enzyme inhibitor if compatible with downstream analysis. For plasma, ensure rapid separation from blood cells.
Matrix effects. Other components in the biological matrix could react with this compound.Perform matrix effect studies during analytical method validation to understand the influence of the biological matrix on analyte stability. Use appropriate sample clean-up procedures (e.g., protein precipitation, solid-phase extraction) to remove interfering substances.
Appearance of unknown peaks in chromatograms during stability studies. Formation of degradation products. This indicates that the storage or handling conditions are not optimal and have led to the chemical transformation of this compound.Conduct forced degradation studies (see Experimental Protocols section) to intentionally generate and identify potential degradation products. This will help in developing a stability-indicating analytical method that can resolve the parent compound from its degradants.

Frequently Asked Questions (FAQs)

Q1: What are the optimal storage conditions for this compound powder?

A1: this compound powder should be stored at -20°C in a tightly sealed container to protect it from moisture.[1] It is also advisable to protect it from light.

Q2: How should I prepare and store stock solutions of this compound?

A2: Prepare stock solutions in a suitable buffer (e.g., phosphate buffer, pH 7.4) using high-purity water. For short-term storage (a few days), refrigeration at 2-8°C may be acceptable, but for long-term storage, it is highly recommended to store aliquots at -80°C to minimize degradation.[1] Avoid repeated freeze-thaw cycles by preparing single-use aliquots.

Q3: Is this compound sensitive to pH?

A3: Yes, as a carboxylic acid, the stability of L-Glyceric acid can be influenced by pH. Extreme pH conditions (highly acidic or alkaline) can promote hydrolysis or other degradation reactions. It is best to maintain solutions at a near-neutral pH unless experimental conditions require otherwise.

Q4: My experiment involves incubating samples at 37°C. How can I minimize degradation?

A4: If elevated temperatures are necessary, minimize the incubation time as much as possible. Use a stable buffer system and protect the samples from light. It is also crucial to include control samples stored under optimal conditions to quantify any degradation that occurs during the incubation.

Q5: What type of container is best for storing this compound solutions?

A5: Use amber glass vials or polypropylene tubes to protect solutions from light. Ensure the containers are clean and free of any contaminants, especially trace metals like iron, which can catalyze photodegradation.

Experimental Protocols

Protocol 1: Forced Degradation Study

This protocol outlines a typical forced degradation study to identify potential degradation pathways and products of this compound. This is essential for developing a stability-indicating analytical method.

1. Preparation of Stock Solution:

  • Prepare a 1 mg/mL stock solution of this compound in a suitable solvent (e.g., water or a relevant buffer).

2. Stress Conditions:

  • Acid Hydrolysis: Mix the stock solution with an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.

  • Base Hydrolysis: Mix the stock solution with an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.

  • Oxidative Degradation: Mix the stock solution with an equal volume of 3% hydrogen peroxide. Store at room temperature, protected from light, for 24 hours.

  • Thermal Degradation: Incubate the stock solution at 60°C in a temperature-controlled oven for 48 hours.

  • Photodegradation: Expose the stock solution to direct sunlight or a photostability chamber for 24 hours. A control sample should be wrapped in aluminum foil and placed alongside.

3. Sample Analysis:

  • At appropriate time points, withdraw samples, neutralize if necessary (for acid and base hydrolysis samples), and dilute to a suitable concentration for analysis.

  • Analyze the samples using a validated analytical method (e.g., HPLC-UV, LC-MS).

  • Compare the chromatograms of the stressed samples with that of an unstressed control to identify degradation products.

Protocol 2: Short-Term Stability Assessment in a Biological Matrix

This protocol is designed to evaluate the stability of this compound in a biological matrix (e.g., human plasma) at different temperatures.

1. Sample Preparation:

  • Spike a known concentration of this compound into the biological matrix (e.g., human plasma) to prepare a pooled sample.

  • Aliquot the spiked matrix into multiple tubes for each storage condition.

2. Storage Conditions:

  • Store aliquots at room temperature, 4°C, and -20°C.

  • A baseline (T=0) sample should be processed and analyzed immediately.

3. Time Points:

  • Analyze samples at various time points (e.g., 0, 2, 4, 8, and 24 hours for room temperature and 4°C; 0, 24, 48, and 72 hours for -20°C).

4. Sample Processing and Analysis:

  • At each time point, extract this compound from the matrix using a validated procedure (e.g., protein precipitation with methanol).

  • Analyze the extracted samples using a validated analytical method.

  • Calculate the percentage of this compound remaining at each time point relative to the baseline sample.

Visualizations

degradation_pathways cluster_conditions Stress Conditions cluster_compound cluster_products Potential Degradation Products Heat Heat This compound This compound Heat->this compound Thermal Degradation Light (UV) Light (UV) Light (UV)->this compound Photodegradation Acid/Base (Hydrolysis) Acid/Base (Hydrolysis) Acid/Base (Hydrolysis)->this compound Hydrolysis Oxidizing Agents Oxidizing Agents Oxidizing Agents->this compound Oxidation Enzymes Enzymes Enzymes->this compound Enzymatic Degradation Hydrolysis Products Hydrolysis Products This compound->Hydrolysis Products Oxidation Products Oxidation Products This compound->Oxidation Products Photodegradation Products Photodegradation Products This compound->Photodegradation Products Metabolites Metabolites This compound->Metabolites Oligomers/Polymers Oligomers/Polymers This compound->Oligomers/Polymers

Caption: Factors contributing to this compound degradation.

experimental_workflow cluster_prep Sample Preparation cluster_storage Storage & Stability Testing cluster_analysis Analysis Stock_Solution Prepare Stock Solution (1 mg/mL) Spike_Matrix Spike into Biological Matrix (e.g., Plasma) Stock_Solution->Spike_Matrix For Biological Samples Storage_Conditions Store at Different Conditions (Temp, Light, pH) Stock_Solution->Storage_Conditions For Solution Stability Spike_Matrix->Storage_Conditions Time_Points Collect Samples at Defined Time Points Storage_Conditions->Time_Points Sample_Processing Sample Extraction/ Cleanup Time_Points->Sample_Processing Analytical_Method HPLC or LC-MS Analysis Sample_Processing->Analytical_Method Data_Analysis Quantify Degradation Analytical_Method->Data_Analysis

Caption: Workflow for assessing this compound stability.

References

Enhancing sensitivity of L-Glyceric acid detection in biological matrices

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on the detection of L-Glyceric acid in biological matrices. Our goal is to help you enhance the sensitivity and reliability of your analytical methods.

Frequently Asked Questions (FAQs)

Q1: Why is detecting L-Glyceric acid in biological samples challenging?

A1: The detection of L-Glyceric acid is challenging due to several factors:

  • High Polarity: L-Glyceric acid is a highly polar molecule, which makes it difficult to retain on standard reversed-phase liquid chromatography (RPLC) columns.

  • Low Endogenous Levels: In healthy individuals, L-Glyceric acid is present at very low concentrations, often below the limit of detection of standard methods.[1]

  • Matrix Effects: Biological matrices like plasma and urine are complex and contain numerous endogenous substances that can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry.

  • Stereoisomers: L-Glyceric acid has a stereoisomer, D-Glyceric acid. Chiral separation is necessary for accurate quantification, especially in the context of diagnosing specific metabolic disorders like D-glyceric aciduria and L-glyceric aciduria (Primary Hyperoxaluria Type 2).[2]

Q2: What is the most effective way to improve the sensitivity of my L-Glyceric acid assay?

A2: Chemical derivatization is a highly effective strategy to enhance detection sensitivity.[3][4] Derivatization can improve the chromatographic behavior of L-Glyceric acid on RPLC columns and increase its ionization efficiency in mass spectrometry. Derivatization with 3-nitrophenylhydrazine (3-NPH) has been shown to be particularly effective for carboxylic acids, significantly improving detection limits.[3]

Q3: What are the key considerations for sample collection and storage to ensure the stability of L-Glyceric acid?

A3: For optimal stability, urine samples should be collected in a sterile, preservative-free container and stored frozen prior to analysis. A pH above 8.5 may indicate bacterial contamination, which could affect the results. It is also important to have relevant clinical information and a medication history, as some drugs or their metabolites can interfere with the analysis.

Q4: Should I use a liquid-liquid extraction (LLE) or solid-phase extraction (SPE) for sample cleanup?

A4: Both LLE and SPE can be effective for cleaning up biological samples before L-Glyceric acid analysis.

  • LLE: Can be a straightforward and cost-effective method. However, it may sometimes result in lower recovery compared to SPE.

  • SPE: Often provides higher recovery and cleaner extracts. Anion exchange SPE cartridges are particularly useful for isolating acidic compounds like L-Glyceric acid.[5]

Troubleshooting Guides

This section provides solutions to common problems encountered during the analysis of L-Glyceric acid.

Chromatography Issues
Problem Potential Cause Suggested Solution
Poor peak shape (tailing or fronting) Inappropriate mobile phase pH.Adjust the mobile phase pH to ensure L-Glyceric acid is in a single ionic state. For reversed-phase chromatography, a pH below the pKa of L-Glyceric acid is generally preferred.
Column contamination.Use a guard column and ensure adequate sample cleanup. Flush the column with a strong solvent.
Inconsistent retention times Fluctuations in pump pressure or temperature.Ensure the LC system is stable. Check for leaks and ensure the column oven is maintaining a consistent temperature.[6]
Changes in mobile phase composition.Prepare fresh mobile phase daily and keep it well-mixed.[6]
No or low peak intensity Poor retention on the column.Consider derivatization to increase hydrophobicity for better retention on reversed-phase columns. Alternatively, use a HILIC column for polar compounds.
Analyte loss during sample preparation.Optimize your extraction procedure. Ensure the pH is appropriate for L-Glyceric acid during LLE or SPE.
Mass Spectrometry Issues
Problem Potential Cause Suggested Solution
Low sensitivity/high limit of detection (LOD) Ion suppression from matrix components.Improve sample cleanup using SPE or LLE. Optimize chromatographic conditions to separate L-Glyceric acid from co-eluting matrix components.
Suboptimal ionization parameters.Optimize source parameters such as capillary voltage, gas flow, and temperature. Consider derivatization to improve ionization efficiency.[7]
High background noise Contaminated mobile phase or LC system.Use high-purity solvents and additives. Flush the LC system and mass spectrometer interface.[7]
Matrix effects.Enhance sample preparation to remove interfering substances.
Poor reproducibility Inconsistent sample preparation.Use an internal standard to normalize for variations in extraction and ionization. Ensure consistent timing and technique for each step of the sample preparation process.
System instability.Allow the LC-MS system to equilibrate sufficiently before starting the analysis. Monitor system suitability throughout the run.

Experimental Protocols

Protocol 1: Derivatization of L-Glyceric Acid with 3-Nitrophenylhydrazine (3-NPH)

This protocol is adapted for the derivatization of carboxylic acids in biological samples.[3]

Reagents:

  • 3-Nitrophenylhydrazine (3-NPH) solution: 200 mM in 50% methanol.

  • N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC) solution: 120 mM with 6% pyridine in 50% methanol.

  • Methanol (LC-MS grade)

  • Water (LC-MS grade)

Procedure:

  • To 20 µL of the sample extract (reconstituted in 50% methanol), add 20 µL of the 120 mM EDC solution.

  • Add 20 µL of the 200 mM 3-NPH solution.

  • Vortex the mixture gently.

  • Incubate at room temperature (21°C) for 60 minutes.[3]

  • After incubation, the sample is ready for LC-MS/MS analysis.

Protocol 2: Solid-Phase Extraction (SPE) of Acidic Analytes from Plasma

This is a general protocol for the extraction of acidic compounds from plasma using a polymeric SPE phase.[8]

Materials:

  • Polymeric SPE cartridge

  • 1% Formic acid in water

  • Methanol

  • Plasma sample

Procedure:

  • Conditioning: Condition the SPE cartridge with 1 mL of methanol followed by 1 mL of 1% formic acid in water.

  • Sample Loading: Acidify the plasma sample by adding an equal volume of 1% formic acid. Load the acidified sample onto the SPE cartridge.

  • Washing: Wash the cartridge with 1 mL of 1% formic acid in water to remove polar interferences.

  • Elution: Elute the L-Glyceric acid with 1 mL of methanol.

  • Dry Down and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in the initial mobile phase for LC-MS analysis.

Quantitative Data Summary

MethodMatrixDerivatization AgentLOQ/SensitivityRecoveryReference
HPLC-UVPlasma, UrinePhenylhydrazine5 µmol/L96.5 ± 6.8%[1]
GC-MSUrineTrimethylsilyl (TMS)--[9]
LC-MS/MSPlasma, Urine3-Nitrophenylhydrazine (3-NPH)High femtomoles to low picomoles (on-column)89.5 to 114.8% (for similar carboxylic acids)[4]

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis Sample Biological Sample (Plasma, Urine) Cleanup Sample Cleanup (SPE or LLE) Sample->Cleanup Extraction Derivatization Derivatization (e.g., with 3-NPH) Cleanup->Derivatization Enhancement LC LC Separation (Reversed-Phase) Derivatization->LC Injection MS MS/MS Detection LC->MS Ionization Data Data Analysis MS->Data Quantification

Caption: A typical experimental workflow for the sensitive detection of L-Glyceric acid.

Troubleshooting_Tree cluster_prep Sample Prep Solutions cluster_chroma Chromatography Solutions cluster_ms MS Solutions Start Low Sensitivity Issue Check_Sample_Prep Review Sample Preparation Start->Check_Sample_Prep Check_Chroma Evaluate Chromatography Start->Check_Chroma Check_MS Optimize MS Parameters Start->Check_MS Improve_Cleanup Enhance Cleanup (SPE/LLE) Check_Sample_Prep->Improve_Cleanup Add_Derivatization Implement Derivatization Check_Sample_Prep->Add_Derivatization Check_Recovery Verify Recovery with IS Check_Sample_Prep->Check_Recovery Optimize_Mobile_Phase Adjust Mobile Phase pH Check_Chroma->Optimize_Mobile_Phase Change_Column Switch to HILIC/Chiral Column Check_Chroma->Change_Column Check_Peak_Shape Address Peak Tailing Check_Chroma->Check_Peak_Shape Optimize_Source Tune Source Parameters Check_MS->Optimize_Source Check_Ion_Suppression Investigate Matrix Effects Check_MS->Check_Ion_Suppression Increase_Dwell_Time Adjust Dwell Time Check_MS->Increase_Dwell_Time

Caption: A decision tree for troubleshooting low sensitivity in L-Glyceric acid analysis.

References

Technical Support Center: Overcoming Matrix Effects in L-Glyceric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in overcoming challenges related to matrix effects during the quantification of L-Glyceric acid in biological samples.

Troubleshooting Guides

This section addresses specific issues that may arise during the experimental process in a question-and-answer format.

Q1: I'm observing significant ion suppression for L-Glyceric acid in my plasma/urine samples. What are the likely causes and how can I troubleshoot this?

A: Significant ion suppression is a common manifestation of matrix effects, where co-eluting endogenous components from the sample interfere with the ionization of L-Glyceric acid in the mass spectrometer's ion source. The most common culprits in biological matrices like plasma and urine are phospholipids and salts.

Troubleshooting Steps:

  • Confirm Matrix Effect: First, confirm that the issue is indeed a matrix effect by performing a post-extraction spike experiment (see Protocol 3).

  • Improve Sample Preparation: If a matrix effect is confirmed, the most effective solution is to improve the sample cleanup. For plasma, consider protein precipitation followed by solid-phase extraction (SPE) to remove phospholipids. For urine, a simple dilution might be sufficient, but if not, SPE can be employed.

  • Optimize Chromatography: Adjusting the chromatographic method to separate L-Glyceric acid from the interfering components is another effective strategy. This can involve modifying the gradient elution profile or using a different stationary phase.

  • Use a Stable Isotope-Labeled Internal Standard: A stable isotope-labeled internal standard (SIL-IS) for L-Glyceric acid, such as DL-Glyceric-2,3,3-d3 acid, is highly recommended. Since the SIL-IS co-elutes with the analyte and experiences the same degree of ion suppression, it allows for accurate correction of the signal.

start Significant Ion Suppression Observed confirm_me Confirm Matrix Effect (Post-Extraction Spike) start->confirm_me me_confirmed Matrix Effect Confirmed? confirm_me->me_confirmed no_me No Significant Matrix Effect (Check Instrument Performance) me_confirmed->no_me No improve_sp Improve Sample Preparation (e.g., SPE, LLE) me_confirmed->improve_sp Yes optimize_c Optimize Chromatography (Gradient, Column) improve_sp->optimize_c use_sil_is Implement Stable Isotope-Labeled Internal Standard optimize_c->use_sil_is re_evaluate Re-evaluate Matrix Effect use_sil_is->re_evaluate

Diagram 1. Troubleshooting workflow for ion suppression.

Q2: My L-Glyceric acid recovery is low and inconsistent. What steps can I take to improve it?

A: Low and inconsistent recovery is typically a sample preparation issue. The choice of extraction method is critical for ensuring that L-Glyceric acid is efficiently recovered from the sample matrix.

Recommendations for Improving Recovery:

  • Protein Precipitation: For plasma samples, ensure complete protein precipitation. Using cold acetonitrile or methanol can improve efficiency. After centrifugation, ensure the supernatant is carefully collected without disturbing the pellet.

  • Solid-Phase Extraction (SPE): If using SPE, ensure the sorbent is appropriate for the polar nature of L-Glyceric acid. A mixed-mode or anion exchange sorbent may be suitable. Optimize the wash and elution steps to minimize loss of the analyte while maximizing the removal of interferences.

  • pH Adjustment: The recovery of acidic compounds like L-Glyceric acid can be pH-dependent. Adjusting the pH of the sample and extraction solvents can improve its solubility and recovery.

  • Internal Standard Addition: Add the internal standard at the very beginning of the sample preparation process to account for any losses during extraction.

start Low/Inconsistent Recovery matrix_type Select Sample Matrix start->matrix_type urine Urine matrix_type->urine Urine plasma Plasma matrix_type->plasma Plasma dilute Dilute-and-Shoot urine->dilute ppt Protein Precipitation (PPT) plasma->ppt check_recovery Check Recovery >85%? dilute->check_recovery spe_urine Solid-Phase Extraction (SPE) optimize Optimize Method or Choose Alternative spe_urine->optimize ppt->check_recovery ppt_spe PPT followed by SPE ppt_spe->optimize check_recovery->spe_urine No check_recovery->ppt_spe No success Method Suitable check_recovery->success Yes optimize->check_recovery

Diagram 2. Decision tree for selecting a sample preparation method.

Q3: I'm seeing peak shape issues (tailing, splitting) for L-Glyceric acid. What could be the problem?

A: Poor peak shape for a polar compound like L-Glyceric acid can be caused by several factors related to the chromatography and potential interactions with the analytical system.

Potential Causes and Solutions:

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting. Dilute the sample and re-inject.

  • Secondary Interactions: L-Glyceric acid can interact with active sites on the column or in the LC system, leading to peak tailing. Using a column with end-capping or adding a small amount of a competing agent to the mobile phase can help.

  • Mobile Phase pH: The pH of the mobile phase can affect the ionization state of L-Glyceric acid and influence its interaction with the stationary phase. Ensure the mobile phase pH is consistent and appropriate for the column chemistry.

  • Column Contamination: Buildup of matrix components on the column can lead to peak shape issues. A proper column wash or, in severe cases, column replacement may be necessary.

Q4: How do I definitively determine if I have a matrix effect?

A: The most reliable method to quantify the extent of a matrix effect is the post-extraction spike experiment. This involves comparing the response of the analyte spiked into a blank matrix extract to the response of the analyte in a neat solution at the same concentration. A detailed procedure is provided in Protocol 3.

Frequently Asked Questions (FAQs)

Q1: What is a matrix effect and why is it a problem in L-Glyceric acid quantification?

A: A matrix effect is the alteration of the ionization efficiency of an analyte by the presence of co-eluting compounds in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal).[1] For L-Glyceric acid, which is a small, polar molecule, matrix effects can be particularly problematic in complex biological samples like plasma and urine, leading to inaccurate and unreliable quantification.[2]

Q2: What is the best internal standard for L-Glyceric acid analysis?

A: The gold standard for an internal standard is a stable isotope-labeled (SIL) version of the analyte. For L-Glyceric acid, a suitable SIL-IS is DL-Glyceric-2,3,3-d3 acid . This compound is chemically identical to L-Glyceric acid and will co-elute, experiencing the same sample preparation losses and matrix effects. This allows for the most accurate correction of the analytical signal. Using a structural analog is a less ideal alternative as its chromatographic behavior and ionization efficiency may differ from the analyte.

Q3: Can I just dilute my sample to overcome matrix effects?

A: Sample dilution, often referred to as "dilute-and-shoot," can be an effective strategy for reducing matrix effects, particularly for less complex matrices like urine.[3] By diluting the sample, the concentration of interfering components is reduced. However, this also dilutes the analyte, which may compromise the sensitivity of the assay, especially for low-concentration samples. The effectiveness of dilution should be evaluated for your specific application.

Q4: What are some common sources of matrix interference for L-Glyceric acid in biological samples?

A: In plasma , the primary sources of interference are phospholipids from cell membranes and abundant proteins. In urine , salts, urea, and other small organic acids can cause matrix effects.

Q5: How do I perform a matrix effect assessment during method validation?

A: A quantitative assessment of the matrix effect is a critical component of method validation. This is typically done by calculating the "matrix factor" (MF) from a post-extraction spike experiment (see Protocol 3). The MF is the ratio of the analyte's peak area in the presence of the matrix to its peak area in a neat solution. An MF of 1 indicates no matrix effect, less than 1 indicates ion suppression, and greater than 1 indicates ion enhancement. This should be assessed in multiple lots of the biological matrix to evaluate the variability of the matrix effect.[2]

Experimental Protocols

Protocol 1: Sample Preparation for L-Glyceric Acid Quantification in Human Urine

A. Dilute-and-Shoot Method

  • Thaw frozen urine samples at room temperature.

  • Vortex the samples for 10 seconds.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C to pellet any precipitates.

  • In a clean microcentrifuge tube, combine 50 µL of the urine supernatant with 450 µL of the internal standard working solution (e.g., DL-Glyceric-2,3,3-d3 acid in 50:50 acetonitrile:water).

  • Vortex for 10 seconds.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

B. Solid-Phase Extraction (SPE) Method (for higher matrix complexity)

  • Follow steps 1-3 from the dilute-and-shoot method.

  • Condition an appropriate SPE cartridge (e.g., mixed-mode anion exchange) with 1 mL of methanol followed by 1 mL of water.

  • Load 100 µL of the urine supernatant onto the SPE cartridge.

  • Wash the cartridge with 1 mL of 5% methanol in water to remove salts and other polar interferences.

  • Elute the L-Glyceric acid with 1 mL of 5% formic acid in acetonitrile.

  • Evaporate the eluate to dryness under a stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the internal standard working solution.

  • Transfer to an autosampler vial for LC-MS/MS analysis.

Protocol 2: Chiral LC-MS/MS Method for L-Glyceric Acid Quantification

This protocol is based on a published method for the chiral separation of glyceric acid enantiomers.[4]

  • Liquid Chromatography:

    • Column: Ristocetin A glycopeptide antibiotic silica gel bonded column (e.g., Chirobiotic R, 250 x 2.1 mm, 5 µm)

    • Mobile Phase A: 0.1% triethylamine acetate in water, pH 4.1

    • Mobile Phase B: Methanol

    • Gradient: Isocratic elution with 90% A and 10% B

    • Flow Rate: 0.2 mL/min

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

  • Mass Spectrometry (Triple Quadrupole):

    • Ionization Mode: Electrospray Ionization (ESI), Negative

    • Ion Source Temperature: 150°C

    • Desolvation Temperature: 350°C

    • Capillary Voltage: 3.0 kV

    • Multiple Reaction Monitoring (MRM) Transitions: See Table 3.

Protocol 3: Quantitative Assessment of Matrix Effect and Recovery

This protocol describes the preparation of the three sample sets required to calculate the matrix factor and recovery.

  • Prepare three sets of samples (low and high QC concentrations):

    • Set A (Neat Solution): Spike the analyte and internal standard into the mobile phase.

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., urine) using the chosen sample preparation protocol. Spike the analyte and internal standard into the final extract.

    • Set C (Pre-Extraction Spike): Spike the analyte and internal standard into the blank biological matrix before extraction.

  • Analyze all three sets by LC-MS/MS.

  • Calculations:

    • Matrix Factor (MF) = (Mean Peak Area of Set B) / (Mean Peak Area of Set A)

    • Recovery (%) = [(Mean Peak Area of Set C) / (Mean Peak Area of Set B)] x 100

start Start: Matrix Effect Assessment prep_a Set A: Spike Analyte & IS in Neat Solution start->prep_a prep_b Set B: Extract Blank Matrix, then Spike Analyte & IS start->prep_b prep_c Set C: Spike Analyte & IS in Blank Matrix, then Extract start->prep_c analyze Analyze all sets by LC-MS/MS prep_a->analyze prep_b->analyze prep_c->analyze calc_mf Calculate Matrix Factor: MF = B / A analyze->calc_mf calc_rec Calculate Recovery: Recovery = (C / B) * 100 analyze->calc_rec end End: Report MF and Recovery calc_mf->end calc_rec->end

Diagram 3. Experimental workflow for matrix effect assessment.

Data Presentation

Table 1: Comparison of Sample Preparation Methods for L-Glyceric Acid Analysis in Urine

Sample Preparation MethodExpected Recovery (%)Expected Matrix Effect (MF)AdvantagesDisadvantages
Dilute-and-Shoot 95 - 1050.7 - 1.1Fast, simple, high-throughputPotential for significant matrix effects
Solid-Phase Extraction (SPE) 85 - 1000.9 - 1.1Cleaner extract, reduced matrix effectsMore time-consuming, potential for analyte loss

Note: These are typical expected values and should be confirmed experimentally.

Table 2: Example of Matrix Effect and Recovery Data from a Method Validation

QC LevelMean Peak Area (Set A)Mean Peak Area (Set B)Mean Peak Area (Set C)Matrix Factor (B/A)Recovery (%)
Low QC 15,23412,89712,3450.85 (Suppression)95.7
High QC 151,876130,613125,3880.86 (Suppression)96.0

Table 3: Recommended LC-MS/MS Parameters for L-Glyceric Acid and its Stable Isotope-Labeled Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
L-Glyceric acid 105.075.015
L-Glyceric acid (Qualifier) 105.057.020
DL-Glyceric-2,3,3-d3 acid (IS) 108.077.015

References

Technical Support Center: L-Glyceric Acid Sodium Salt Purification

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of L-Glyceric acid sodium salt.

Frequently Asked Questions (FAQs)

Q1: What are the common impurities in commercially available this compound salt?

A1: Commercially available this compound salt typically has a purity of ≥95%.[1][2][3] Potential impurities can arise from the synthesis process and degradation. Common impurities may include:

  • Inorganic salts: Such as sodium chloride, which can be a byproduct of the synthesis.[4]

  • Related organic acids: Byproducts from the oxidation of glycerol, such as tartronic acid, glycolic acid, and oxalic acid, may be present.

  • Unreacted starting materials: Depending on the synthetic route, residual starting materials may be present.

  • Solvents: Residual solvents from the reaction or purification process.

  • Stereoisomers: The presence of D-Glyceric acid sodium salt is a possibility if the synthesis is not stereospecific.

Q2: What is the solubility of this compound salt in common solvents?

A2: this compound salt is a polar compound. Its solubility is as follows:

  • Water: 50 mg/mL[5]

  • DMSO: 10 mg/mL (requires sonication and warming to 80°C)[5]

  • Ethanol: Generally, sodium salts of small carboxylic acids are less soluble in ethanol than in water.[6]

Q3: What are the recommended storage conditions for this compound salt?

A3: It is recommended to store this compound salt at 2-8°C.[5] For stock solutions, it is advised to store them in separate packages to avoid repeated freezing and thawing. When stored at -80°C, the stock solution should be used within 6 months, and when stored at -20°C, within 1 month.[5]

Troubleshooting Guides

Recrystallization

Problem 1: Oiling Out - The compound separates as an oil instead of crystals.

  • Cause: This often occurs when the melting point of the compound is lower than the boiling point of the solvent, or when the solution is highly impure.[7]

  • Solution:

    • Reheat the solution to dissolve the oil.

    • Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point.

    • Allow the solution to cool very slowly. You can do this by leaving the flask on a cooling hot plate.[7]

    • Scratch the inside of the flask with a glass rod at the surface of the solution to induce nucleation.[8]

    • If the problem persists, consider a different solvent system or an alternative purification method like chromatography.

Problem 2: No Crystal Formation Upon Cooling.

  • Cause: The solution may be supersaturated, or the concentration of the compound is too low (too much solvent was used).[7][8]

  • Solution:

    • Induce Crystallization:

      • Scratch the inner surface of the flask with a glass rod.[8]

      • Add a seed crystal of pure this compound salt.[8]

      • Cool the solution in an ice bath to further decrease solubility.[9]

    • Increase Concentration: If induction methods fail, it is likely that too much solvent was used. Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[7]

Problem 3: Poor Recovery of the Purified Product.

  • Cause:

    • Using too much solvent during dissolution.[8]

    • Washing the crystals with a solvent that is not ice-cold, leading to re-dissolving of the product.[8]

    • Premature crystallization during hot filtration.

  • Solution:

    • Use the minimum amount of boiling solvent necessary to dissolve the crude product.[8]

    • Always wash the collected crystals with a minimal amount of ice-cold solvent.[8]

    • If premature crystallization occurs during filtration, pre-heat the filtration apparatus (funnel and receiving flask) and add a small amount of extra hot solvent to the solution before filtering.

Ion-Exchange Chromatography

Problem 1: The compound does not bind to the ion-exchange column.

  • Cause:

    • The ionic strength of the sample is too high. Salts in the sample compete with the compound for binding to the resin.[10]

    • The pH of the sample and the equilibration buffer is not optimal for binding.

  • Solution:

    • Reduce Salt Concentration: Desalt the sample before loading it onto the column. This can be done by dialysis, diafiltration, or size-exclusion chromatography. Alternatively, dilute the sample with the equilibration buffer.[10]

    • Adjust pH: For anion exchange chromatography, the pH of the buffer should be at least one pH unit above the pKa of L-Glyceric acid to ensure it is deprotonated (anionic). Conversely, for cation exchange, the pH should be lower to maintain a neutral or cationic state, which is less likely for this molecule.

Problem 2: Poor separation of the target compound from impurities.

  • Cause:

    • The elution gradient is too steep.

    • The wrong type of resin was chosen.

    • The column is overloaded.

  • Solution:

    • Optimize Gradient: Use a shallower salt gradient to improve the resolution between peaks.[11]

    • Resin Selection: Ensure the chosen resin has the appropriate functional groups and particle size for the separation. A strong anion exchanger is a good starting point for this compound salt.

    • Reduce Load: Decrease the amount of sample loaded onto the column.

Problem 3: Low recovery of the compound from the column.

  • Cause:

    • The compound has precipitated on the column.

    • The compound is irreversibly bound to the resin.

  • Solution:

    • Prevent Precipitation: Ensure the sample is fully dissolved and stable in the loading buffer. Adding a small percentage of a solubilizing agent like glycerol (1-2%) might help if precipitation is observed when mixing the sample with the buffer.[10]

    • Increase Elution Strength: If the compound is not eluting, increase the salt concentration of the elution buffer or change the pH to alter the charge of the compound and promote its release. A column cleaning-in-place (CIP) procedure with high salt concentrations (e.g., 2 M NaCl) or a change in pH (e.g., 1 M NaOH for anion exchangers) might be necessary to recover strongly bound material.[10]

Quantitative Data Summary

Purification MethodParameterExpected OutcomeNotes
Recrystallization Purity>98%Highly dependent on the choice of solvent and the nature of the impurities.
Recovery60-90%Can be lower if multiple recrystallization cycles are needed.
Ion-Exchange Chromatography Purity>99%Capable of providing very high purity.
Recovery80-95%Dependent on optimization of loading, washing, and elution steps.

Experimental Protocols

Protocol 1: Recrystallization of this compound Salt

This protocol is a general guideline and may require optimization based on the specific impurities present. A mixed solvent system of ethanol and water is a good starting point due to the high solubility of the salt in water and lower solubility in ethanol.

Materials:

  • Crude this compound salt

  • Ethanol (reagent grade)

  • Deionized water

  • Erlenmeyer flasks

  • Heating plate

  • Buchner funnel and filter paper

  • Vacuum flask

Methodology:

  • Dissolution: In an Erlenmeyer flask, dissolve the crude this compound salt in a minimal amount of hot deionized water. Heat the solution to near boiling.

  • Addition of Anti-solvent: While the aqueous solution is hot, slowly add ethanol (the anti-solvent) dropwise until the solution becomes slightly turbid.

  • Clarification: Add a few drops of hot water to redissolve the precipitate and obtain a clear solution.

  • Cooling and Crystallization: Remove the flask from the heat and allow it to cool slowly to room temperature. Cover the flask to prevent solvent evaporation. Crystal formation should be observed. For maximum yield, the flask can be placed in an ice bath after it has reached room temperature.

  • Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold ethanol-water mixture (in the same ratio as the final crystallization solvent).

  • Drying: Dry the purified crystals under vacuum.

Protocol 2: Purification by Anion-Exchange Chromatography

This protocol provides a starting point for the purification of this compound salt using a strong anion-exchange resin.

Materials:

  • Strong anion-exchange resin (e.g., Q-Sepharose or a similar quaternary ammonium-based resin)

  • Chromatography column

  • Peristaltic pump or chromatography system

  • Fraction collector

  • Crude this compound salt solution

  • Equilibration Buffer (e.g., 20 mM Tris-HCl, pH 8.0)

  • Elution Buffer (e.g., 20 mM Tris-HCl, pH 8.0 with 1 M NaCl)

Methodology:

  • Column Packing and Equilibration: Pack the chromatography column with the anion-exchange resin according to the manufacturer's instructions. Equilibrate the column with at least 5 column volumes (CV) of Equilibration Buffer.

  • Sample Preparation and Loading: Dissolve the crude this compound salt in the Equilibration Buffer. Ensure the conductivity of the sample is low. If necessary, dilute the sample with the Equilibration Buffer. Load the sample onto the equilibrated column.

  • Washing: Wash the column with 5-10 CV of Equilibration Buffer to remove any unbound impurities.

  • Elution: Elute the bound this compound salt using a linear gradient of 0-100% Elution Buffer over 10-20 CV. Alternatively, a step gradient can be used (e.g., steps of 10%, 25%, 50%, and 100% Elution Buffer).

  • Fraction Collection and Analysis: Collect fractions throughout the elution process. Analyze the fractions for the presence of this compound salt using a suitable analytical method (e.g., HPLC, TLC).

  • Pooling and Desalting: Pool the fractions containing the pure product. If necessary, remove the salt from the pooled fractions by dialysis or diafiltration.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Filtration (Optional) cluster_crystallization Crystallization cluster_isolation Isolation & Drying start Crude L-Glyceric Acid Sodium Salt dissolve Dissolve in minimal hot solvent start->dissolve hot_filtration Hot gravity filtration (to remove insoluble impurities) dissolve->hot_filtration cool Slow cooling to room temperature hot_filtration->cool ice_bath Cool in ice bath cool->ice_bath vacuum_filtration Vacuum filtration ice_bath->vacuum_filtration wash Wash with ice-cold solvent vacuum_filtration->wash dry Dry crystals wash->dry end Pure L-Glyceric Acid Sodium Salt dry->end

Caption: Workflow for the purification of this compound salt by recrystallization.

IEX_Troubleshooting cluster_binding Binding Issues cluster_separation Separation Issues cluster_recovery Recovery Issues problem Problem Encountered no_binding No Binding to Column problem->no_binding poor_separation Poor Separation problem->poor_separation low_recovery Low Recovery problem->low_recovery cause_salt Cause: High Salt in Sample no_binding->cause_salt cause_ph Cause: Incorrect pH no_binding->cause_ph solution_desalt Solution: Desalt or Dilute Sample cause_salt->solution_desalt solution_ph Solution: Adjust Buffer pH cause_ph->solution_ph cause_gradient Cause: Steep Gradient poor_separation->cause_gradient cause_overload Cause: Column Overload poor_separation->cause_overload solution_gradient Solution: Optimize Gradient (shallower) cause_gradient->solution_gradient solution_load Solution: Reduce Sample Load cause_overload->solution_load cause_precipitation Cause: On-Column Precipitation low_recovery->cause_precipitation cause_strong_binding Cause: Irreversible Binding low_recovery->cause_strong_binding solution_solubility Solution: Check Sample Solubility in Buffer cause_precipitation->solution_solubility solution_elution Solution: Increase Elution Strength (Higher Salt / pH change) cause_strong_binding->solution_elution

Caption: Troubleshooting guide for ion-exchange chromatography of this compound salt.

References

Dealing with L-Glyceric acid sodium salt hygroscopicity

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides researchers, scientists, and drug development professionals with essential information for handling the hygroscopic nature of L-Glyceric acid sodium salt.

Frequently Asked Questions (FAQs)

Q1: What does it mean that this compound salt is hygroscopic?

A1: Hygroscopicity is the tendency of a substance to absorb moisture from the surrounding air.[1] this compound salt, being a hygroscopic salt, will readily attract and retain water molecules, which can lead to changes in its physical state and chemical properties.

Q2: I opened my container of this compound salt and it has clumped together. Why did this happen?

A2: Clumping is a common visual indicator that the compound has absorbed atmospheric moisture. This happens when the container is not sealed tightly or is opened in a humid environment.[2]

Q3: How should I properly store this compound salt to prevent moisture absorption?

A3: To maintain its integrity, this compound salt powder should be stored at -20°C in a tightly sealed container.[3] For long-term storage, consider placing the primary container inside a larger, sealed container with a desiccant. Solutions of the compound should be stored at -80°C.[3]

Q4: My this compound salt has absorbed a significant amount of water and now appears moist. Can I still use it?

A4: The usability of the compound depends on the experiment's sensitivity to water content. The absorbed water will alter the compound's actual concentration by weight. For applications requiring high precision, it is not recommended to use the compromised product. For less sensitive applications, it may be usable, but the results should be interpreted with caution.

Q5: What is the best way to accurately weigh a hygroscopic compound like this compound salt?

A5: Accurate weighing should be performed in a controlled, low-humidity environment, such as a glovebox or a dry box, to minimize air exposure.[4] If a controlled environment is unavailable, work quickly and use a container with a ground-glass joint.[5] An alternative and often more accurate method is to prepare a stock solution with the entire contents of a new bottle and then determine the precise concentration.[5]

Troubleshooting Guide

This section addresses specific issues that may arise during the handling and use of this compound salt.

Problem Potential Cause Recommended Solution
Inaccurate Molar Concentration in Solutions The mass of the compound is artificially inflated by absorbed water, leading to a lower-than-expected molarity.1. Use a new, unopened container of the compound for the most accurate results.2. Work in a controlled environment (glovebox or dry box) to weigh the compound.3. Prepare a stock solution from the entire bottle and determine its concentration via analytical methods if precision is critical.4. Perform a water content analysis using Karl Fischer titration to determine the exact water percentage and adjust mass calculations accordingly.
Compound is Clumped or a Sticky Solid Exposure to ambient humidity has caused significant water absorption.1. Assess the extent of moisture absorption. If clumping is minor, the compound may still be usable for non-critical applications after being broken up with a spatula.[2]2. Drying the compound is not recommended as heating can cause degradation.[2]3. For critical experiments, it is best to discard the compromised batch and use a fresh, unopened container.
Variability Between Experiments Inconsistent handling of the hygroscopic compound leads to differing levels of water absorption between batches.1. Standardize the handling protocol for all users. See the detailed experimental protocols below.2. Minimize the number of times the primary container is opened. Aliquot the compound into smaller, single-use vials in a controlled environment upon first opening.3. Always allow the container to equilibrate to room temperature before opening to prevent condensation.

Physicochemical Properties of this compound Salt

PropertyValueReference
Molecular Formula C₃H₅NaO₄[1]
Molecular Weight 128.06 g/mol [1]
Appearance White powder or crystals[6]
Storage Temperature -20°C (Powder)[3]
Solubility Soluble in water.[6]

Experimental Protocols

Protocol 1: Weighing this compound Salt

This protocol details the recommended procedure for accurately weighing the compound.

  • Preparation:

    • If using a glovebox, ensure the humidity is below 20% RH.

    • Allow the sealed container of this compound salt to equilibrate to the ambient temperature of the weighing environment for at least 30 minutes before opening. This prevents condensation on the cold powder.

  • Weighing:

    • Tare a pre-weighed, dry weighing vessel on the analytical balance.

    • Quickly transfer the desired amount of the compound to the weighing vessel.

    • Record the mass immediately. The mass may increase as the compound absorbs moisture.

    • Immediately and tightly reseal the main container of this compound salt.

  • Post-Weighing:

    • Proceed immediately to the solubilization step to minimize further moisture absorption.

Protocol 2: Preparation of a Stock Solution

This protocol is recommended when high accuracy is required.

  • Preparation:

    • In a controlled environment (glovebox), open a new container of this compound salt.

    • Weigh the entire bottle with its contents.

  • Solubilization:

    • Carefully transfer the entire contents of the bottle into a pre-weighed volumetric flask.

    • Reweigh the empty bottle to determine the exact mass of the transferred compound.

    • Add the desired solvent to the volumetric flask to just below the calibration mark.

    • Mix thoroughly until all the solid has dissolved.

    • Bring the solution to the final volume with the solvent and mix again.

  • Storage:

    • Store the stock solution in tightly sealed aliquots at -80°C.[3]

Visualized Workflows and Pathways

Logical Workflow for Handling Hygroscopic Compounds

G A Receive this compound Salt B Store immediately at -20°C in a tightly sealed container A->B C Need to weigh the compound? B->C D Equilibrate container to room temperature C->D Yes I Tightly reseal and return to -20°C storage C->I No G Is the application highly sensitive? D->G E Weigh in a low-humidity environment (e.g., glovebox) H Proceed with experiment E->H F Weigh quickly in ambient air F->H G->E Yes G->F No H->I

Caption: Decision workflow for handling this compound salt.

Metabolic Pathway in Primary Hyperoxaluria Type II (PH2)

L-Glyceric acid is a key urinary metabolite in the rare inherited metabolic disease, Primary Hyperoxaluria Type II (PH2), also known as L-glyceric aciduria.[7] PH2 is caused by a deficiency of the enzyme Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR).[2] This deficiency leads to the accumulation of hydroxypyruvate, which is then converted to L-glyceric acid.

G cluster_0 Normal Metabolism cluster_1 PH2 Pathophysiology Glyoxylate Glyoxylate GRHPR GRHPR Enzyme Glyoxylate->GRHPR Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->GRHPR Hydroxypyruvate_PH2 Accumulated Hydroxypyruvate GRHPR_Deficient Deficient GRHPR Hydroxypyruvate->GRHPR_Deficient Blocked Pathway Glycolate Glycolate GRHPR->Glycolate D_Glycerate D-Glycerate GRHPR->D_Glycerate LDH Lactate Dehydrogenase (LDH) Hydroxypyruvate_PH2->LDH L_Glycerate L-Glyceric Acid (Excreted in Urine) LDH->L_Glycerate

Caption: Simplified metabolic pathway in Primary Hyperoxaluria Type II.

References

Technical Support Center: L-Glyceric Acid Stability and Analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the effects of pH on the stability and analysis of L-Glyceric acid.

Frequently Asked Questions (FAQs)

Q1: What is the pKa of L-Glyceric acid and why is it important for our experiments?

A1: The strongest acidic pKa of L-Glyceric acid is approximately 3.42.[1][2][3][4] This is a critical parameter as it determines the ionization state of the molecule at a given pH.

  • Below pH 3.42: L-Glyceric acid will be predominantly in its non-ionized (protonated) form.

  • Above pH 3.42: It will exist primarily in its ionized (deprotonated) carboxylate form.

This is crucial for:

  • Chromatographic Separations: The retention of L-Glyceric acid on reversed-phase HPLC columns is significantly affected by its ionization state. The non-ionized form is generally more retained.

  • Extraction Procedures: The efficiency of solvent extraction is pH-dependent. For extraction into an organic solvent, the pH of the aqueous solution should ideally be adjusted to below the pKa to ensure the molecule is in its less polar, non-ionized form.

  • Stability: The ionized form is generally more soluble in aqueous solutions and may exhibit different stability characteristics compared to the non-ionized form.

Q2: How does pH affect the stability of L-Glyceric acid in aqueous solutions?

  • Neutral to Mildly Acidic pH (pH 4-7): L-Glyceric acid is expected to be relatively stable in this range.

  • Strongly Acidic Conditions (pH < 3): Under strongly acidic conditions and elevated temperatures, there is a potential for dehydration reactions to occur, although alpha-hydroxy acids are generally quite stable. Forced degradation studies on similar compounds often require harsh conditions (e.g., refluxing in strong acid) to induce degradation.

  • Alkaline Conditions (pH > 8): L-Glyceric acid is more susceptible to degradation under alkaline conditions. Potential degradation pathways could include oxidation or other base-catalyzed reactions. For instance, in the context of glycerol oxidation, glyceric acid can be a primary product under alkaline conditions.[5]

Q3: What are the potential degradation products of L-Glyceric acid under forced degradation conditions?

A3: Based on the structure of L-Glyceric acid and known degradation pathways of similar molecules, potential degradation products could include:

  • Under Oxidative Stress (e.g., H₂O₂): Oxidation of the secondary alcohol group could lead to the formation of hydroxypyruvic acid. Further oxidation could lead to smaller organic acids.

  • Under Extreme Acidic/Alkaline Conditions and Heat: Dehydration could potentially lead to the formation of unsaturated acids. C-C bond cleavage under harsh alkaline conditions might yield smaller molecules like glycolic acid and formic acid, similar to what is observed in glycerol oxidation pathways.[5]

Troubleshooting Guides

HPLC Analysis

Problem: Peak Tailing or Poor Peak Shape for L-Glyceric Acid

Potential Cause Troubleshooting Steps
Inappropriate Mobile Phase pH The pKa of L-Glyceric acid is ~3.42.[1][2][3][4] Operating the mobile phase near this pH can lead to mixed ionization states and peak tailing. Solution: Adjust the mobile phase pH to be at least 1.5-2 pH units away from the pKa. For reversed-phase chromatography, a mobile phase pH of ~2.5 is often effective to ensure the analyte is fully protonated.
Secondary Interactions with Stationary Phase Residual silanol groups on the silica-based column can interact with the polar functional groups of L-Glyceric acid, causing tailing.
Solution 1: Use a highly end-capped, modern C18 column designed for polar analytes.
Solution 2: Lower the mobile phase pH (e.g., to 2.5) to suppress silanol ionization.
Solution 3: Add a competing agent like a small amount of a volatile amine (e.g., triethylamine), although this is less common with modern columns.
Column Overload Injecting too high a concentration of L-Glyceric acid can lead to peak fronting or tailing.
Solution: Dilute the sample and re-inject.
Extra-Column Volume Excessive tubing length or dead volume in the HPLC system can cause peak broadening and tailing.
Solution: Minimize tubing length and ensure all fittings are properly connected.

Problem: Poor Retention of L-Glyceric Acid in Reversed-Phase HPLC

Potential Cause Troubleshooting Steps
High Mobile Phase pH If the mobile phase pH is significantly above the pKa (~3.42), L-Glyceric acid will be in its ionized, more polar form, leading to poor retention on a non-polar stationary phase.
Solution: Lower the mobile phase pH to below the pKa (e.g., pH 2.5-3.0) to increase its retention.
Mobile Phase is too "Strong" A high percentage of organic solvent in the mobile phase will cause the polar L-Glyceric acid to elute quickly.
Solution: Decrease the percentage of the organic modifier (e.g., acetonitrile or methanol) in the mobile phase. Consider using a 100% aqueous mobile phase with an appropriate buffer if necessary.
Inappropriate Column Chemistry A standard C18 column might not be ideal for retaining highly polar analytes.
Solution: Consider using a column with a more polar stationary phase, such as a C18 AQ (aqueous stable) or a polar-embedded phase.
GC-MS Analysis

Problem: Low or No Signal for L-Glyceric Acid

Potential Cause Troubleshooting Steps
Incomplete Derivatization L-Glyceric acid is not volatile and requires derivatization (e.g., silylation) prior to GC-MS analysis. Incomplete reaction will result in poor signal.
Solution 1: Ensure anhydrous conditions, as silylating reagents are moisture-sensitive.[6]
Solution 2: Optimize the reaction time and temperature.
Solution 3: Use a catalyst if necessary.
pH of the Sample Prior to Derivatization The pH of the sample can affect the efficiency of the derivatization reaction. For silylation, acidic protons on the analyte are replaced.
Solution: While the derivatization is typically performed on a dried extract, ensure that any residual buffers from sample preparation are removed, as they can interfere with the reaction. The sample should be thoroughly dried before adding the derivatization reagent.

Problem: Multiple or Broad Derivatized Peaks

Potential Cause Troubleshooting Steps
Incomplete Derivatization or Side Reactions Partial derivatization of the multiple hydroxyl and carboxyl groups can lead to multiple peaks.
Solution: Optimize the derivatization conditions (reagent excess, temperature, time) to drive the reaction to completion.
Tautomerization Although less common for L-Glyceric acid, related compounds can exhibit tautomerization, leading to multiple derivatized forms.
Solution: Consider a two-step derivatization process, such as methoximation followed by silylation, to stabilize carbonyl groups if degradation to keto-acids is suspected.[7]

Experimental Protocols

Protocol for pH Stability Study of L-Glyceric Acid (Forced Degradation)

This protocol is a general guideline for a forced degradation study to evaluate the stability of L-Glyceric acid at different pH values.

1. Materials:

  • L-Glyceric acid standard

  • Hydrochloric acid (HCl) solutions (e.g., 0.1 M and 1 M)

  • Sodium hydroxide (NaOH) solutions (e.g., 0.1 M and 1 M)

  • Phosphate or citrate buffers for various pH values (e.g., pH 3, 5, 7, 9)

  • HPLC-grade water, acetonitrile, and methanol

  • Validated HPLC or GC-MS method for the analysis of L-Glyceric acid

2. Procedure:

  • Prepare a stock solution of L-Glyceric acid in water at a known concentration (e.g., 1 mg/mL).

  • For each pH condition to be tested (e.g., pH 1, 3, 5, 7, 9, 12), aliquot the stock solution into separate vials.

  • Add the appropriate acid, base, or buffer to achieve the target pH.

  • Prepare control samples stored at a reference condition (e.g., refrigerated or frozen) to account for initial concentration.

  • Incubate the samples at a specific temperature (e.g., 40°C, 60°C) for a defined period (e.g., 24, 48, 72 hours).

  • At each time point, withdraw an aliquot from each vial.

  • Neutralize the acidic and basic samples before analysis.

  • Analyze the samples using a validated stability-indicating analytical method (e.g., HPLC-UV/MS or GC-MS after derivatization).

  • Calculate the percentage of L-Glyceric acid remaining compared to the initial concentration (T=0) and look for the appearance of new peaks which would indicate degradation products.

3. Data Presentation:

Table 1: Stability of L-Glyceric Acid at 40°C

pHTime (hours)L-Glyceric Acid Remaining (%)Appearance of Degradation Products (Peak Area %)
1.001000
24
48
72
7.001000
24
48
72
12.001000
24
48
72
Protocol for HPLC Analysis of L-Glyceric Acid

This is a starting point for developing an HPLC method for L-Glyceric acid.

1. Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm), preferably one designed for polar analytes.

  • Mobile Phase: Isocratic elution with a mixture of a buffered aqueous phase and an organic modifier. A good starting point is 0.1% phosphoric acid in water (pH ~2.1) as the aqueous phase and methanol or acetonitrile as the organic phase. A typical starting mobile phase could be 95:5 (v/v) aqueous:organic.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at 210 nm or Mass Spectrometry (in negative ion mode).

  • Injection Volume: 10 µL

2. Sample Preparation:

  • Dilute the sample in the mobile phase to a suitable concentration.

  • If the sample is in a complex matrix, a solid-phase extraction (SPE) cleanup may be necessary. The pH of the sample should be adjusted to below the pKa of L-Glyceric acid before loading onto a reversed-phase SPE cartridge.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing start Sample containing L-Glyceric Acid ph_adjust pH Adjustment (if necessary) start->ph_adjust extraction Extraction/Cleanup (e.g., SPE) ph_adjust->extraction derivatization Derivatization (for GC-MS) extraction->derivatization Dry down hplc HPLC Analysis extraction->hplc Reconstitute in mobile phase gcms GC-MS Analysis derivatization->gcms quantification Quantification hplc->quantification gcms->quantification stability_assessment Stability Assessment quantification->stability_assessment troubleshooting_logic cluster_check_ph pH Check cluster_check_column Column Check cluster_check_concentration Concentration Check start Poor Peak Shape (e.g., Tailing) check_ph Is Mobile Phase pH ~2 pH units from pKa (3.42)? start->check_ph adjust_ph Adjust Mobile Phase pH (e.g., to ~2.5) check_ph->adjust_ph No check_column Using a suitable column for polar analytes? check_ph->check_column Yes change_column Switch to an AQ or polar-embedded column check_column->change_column No check_conc Is sample concentration too high? check_column->check_conc Yes dilute_sample Dilute Sample check_conc->dilute_sample Yes

References

Navigating Temperature Variables in L-Glyceric Acid Sample Handling: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

[City, State] – [Date] – Researchers, scientists, and drug development professionals working with L-Glyceric acid now have a dedicated resource to address critical temperature-related challenges during sample processing. This technical support center provides essential troubleshooting guides and frequently asked questions (FAQs) to ensure sample integrity, experimental reproducibility, and accurate results. L-Glyceric acid's nature as a colorless syrup at room temperature, with a susceptibility to degradation at elevated temperatures, necessitates careful thermal management throughout experimental workflows.

Key Temperature Parameters for L-Glyceric Acid

Understanding the thermal properties of L-Glyceric acid is fundamental to proper sample handling. The following table summarizes key temperature-related data for L-Glyceric acid and its common forms.

ParameterValueNotes
Melting Point < 25 °C[1][2]L-Glyceric acid exists as a colorless syrup or liquid at standard room temperature.
Boiling Point ~412 °C (Predicted)[3]Decomposes on distillation, indicating thermal instability at high temperatures.
Storage Temperature (Neat) 10 °C to 25 °C[3]Should be stored under an inert gas like nitrogen.
Storage Temperature (Solutions) -20 °C (short-term, up to 2 years)[4]Recommended for routine use.
-80 °C (long-term)[4]Ideal for archival purposes to maintain stability.
HPLC Column Temperature 30 °C to 80 °CTemperature can be optimized to improve peak resolution, with some sources suggesting temperatures above 60 °C may affect stability.[5][6]
Enzyme Assay Temperature 25 °C to 37 °CTypical range for maintaining enzyme activity and substrate stability.
Thermal Condensation 80 °CProlonged heating at this temperature can lead to the formation of polyglyceric acid.[7]

Troubleshooting Guide: Temperature-Related Issues

This guide addresses common problems encountered during the processing of L-Glyceric acid samples that can be attributed to temperature fluctuations.

Issue Potential Cause Recommended Solution
Sample Degradation Exposure to high temperatures during dissolution, storage, or analysis.Avoid heating L-Glyceric acid solutions above 60 °C unless a specific protocol requires it. For long-term storage, use -20 °C or -80 °C. The free acid form is prone to instability; consider using a more stable salt form if appropriate for your application.[8]
Inconsistent Analytical Results (e.g., HPLC, NMR) Temperature variations affecting instrument performance or sample stability. Fluctuations in HPLC column temperature can cause shifts in retention times and poor peak resolution.[5]Ensure consistent temperature control during analysis. For HPLC, use a column oven to maintain a stable temperature. For NMR, allow samples to equilibrate to the instrument's temperature before analysis.[9]
Precipitation of Sample in Solution Storage at low temperatures, especially for concentrated solutions.If precipitation occurs upon cooling, gently warm the solution to room temperature with mild agitation to redissolve the sample. Avoid excessive heat. Prepare solutions at concentrations that remain stable at the intended storage temperature.
Difficulty Dissolving L-Glyceric Acid High viscosity of the syrup at lower temperatures.Allow the L-Glyceric acid container to equilibrate to room temperature before use. Gentle warming to no more than 40 °C with stirring can aid dissolution in aqueous buffers, ethanol, or DMSO.
Poor HPLC Peak Shape or Resolution Suboptimal column temperature.Optimize the HPLC column temperature. Increasing the temperature (e.g., to 60-70 °C) can sometimes improve the resolution between glyceric acid and other compounds, but be mindful of potential degradation.[5]

Frequently Asked Questions (FAQs)

Q1: What is the ideal temperature for dissolving L-Glyceric acid?

A1: L-Glyceric acid is miscible with water, ethanol, and DMSO and should readily dissolve at room temperature (20-25 °C). If the syrup is highly viscous, you can gently warm the solution to a maximum of 40 °C with continuous stirring to expedite dissolution. Avoid aggressive heating to prevent potential degradation.

Q2: Can I freeze-thaw solutions of L-Glyceric acid multiple times?

A2: While short-term storage at -20 °C is acceptable, repeated freeze-thaw cycles should be minimized to prevent potential degradation of the free acid. For frequent use, it is advisable to aliquot the stock solution into smaller, single-use volumes.

Q3: My HPLC results for L-Glyceric acid are not reproducible. Could temperature be the cause?

A3: Yes, temperature is a critical factor in HPLC analysis. Fluctuations in the column temperature can lead to shifts in retention times and affect peak separation from other components in the sample matrix.[5] It is crucial to use a reliable column oven and allow the system to equilibrate fully before injecting your samples.

Q4: Is there a risk of L-Glyceric acid degradation during sample preparation for NMR?

A4: Standard NMR sample preparation is conducted at room temperature and is unlikely to cause thermal degradation of L-Glyceric acid.[9][10] However, ensure that any solvents used are free of impurities that could react with the sample.

Q5: What are the signs of L-Glyceric acid degradation?

A5: Visual signs of degradation can include a change in color (yellowing or browning) of the syrup or solution. Analytically, degradation may be observed as the appearance of unexpected peaks in HPLC or NMR spectra.

Experimental Workflow and Decision-Making Diagrams

To further assist researchers, the following diagrams illustrate key decision points and workflows related to temperature considerations in L-Glyceric acid sample processing.

L_Glyceric_Acid_Workflow cluster_storage Sample Storage cluster_prep Sample Preparation cluster_analysis Analysis storage_neat Neat L-Glyceric Acid (10-25 °C) dissolution Dissolution (Room Temp, max 40 °C) storage_neat->dissolution storage_solution L-Glyceric Acid Solution storage_short Short-term (-20 °C) storage_solution->storage_short storage_long Long-term (-80 °C) storage_solution->storage_long aliquoting Aliquot for use storage_solution->aliquoting dissolution->aliquoting hplc HPLC (Column Temp: 30-80 °C) aliquoting->hplc nmr NMR (Room Temp) aliquoting->nmr enzyme_assay Enzyme Assay (25-37 °C) aliquoting->enzyme_assay Temperature_Troubleshooting issue Temperature-Related Issue? degradation Sample Degradation? issue->degradation precipitation Precipitation? issue->precipitation inconsistent_results Inconsistent Results? issue->inconsistent_results solution_degradation Solution: - Avoid heat >60 °C - Store at -20/-80 °C - Use salt form degradation->solution_degradation Yes solution_precipitation Solution: - Gently warm to RT - Check concentration precipitation->solution_precipitation Yes solution_inconsistent Solution: - Use instrument temp control - Allow system equilibration inconsistent_results->solution_inconsistent Yes

References

Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis of L-Glyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the LC-MS/MS analysis of L-Glyceric acid. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome challenges related to ion suppression and achieve accurate, reproducible results.

Frequently Asked Questions (FAQs)

Q1: What is ion suppression and why is it a concern for L-Glyceric acid analysis?

A1: Ion suppression is the reduction in the ionization efficiency of a target analyte, such as L-Glyceric acid, caused by co-eluting components from the sample matrix (e.g., plasma, urine).[1][2][3] This phenomenon can lead to decreased signal intensity, poor sensitivity, and inaccurate quantification in LC-MS/MS analysis.[4] L-Glyceric acid, being a small, polar endogenous molecule, is particularly susceptible to ion suppression from salts, phospholipids, and other polar matrix components that are often abundant in biological samples.

Q2: What are the primary causes of ion suppression in the LC-MS/MS analysis of L-Glyceric acid?

A2: The primary causes of ion suppression for L-Glyceric acid include:

  • Matrix Effects: Co-eluting endogenous compounds from biological matrices like plasma or urine compete with L-Glyceric acid for ionization in the MS source.[2] Phospholipids, salts, and other small polar molecules are common culprits.

  • Inadequate Sample Cleanup: Insufficient removal of matrix components during sample preparation is a major contributor to ion suppression.

  • Poor Chromatographic Resolution: If L-Glyceric acid co-elutes with highly abundant matrix components, its ionization will be compromised.

  • Mobile Phase Composition: Non-volatile buffers or additives in the mobile phase can accumulate in the ion source and interfere with analyte ionization.

  • High Analyte Concentration: At very high concentrations, the analyte itself can cause self-suppression.

Q3: How can I determine if my L-Glyceric acid assay is suffering from ion suppression?

A3: A common method to assess ion suppression is the post-column infusion experiment. A solution of L-Glyceric acid is continuously infused into the MS source while a blank matrix extract is injected onto the LC column. A dip in the baseline signal at the retention time of L-Glyceric acid indicates the presence of co-eluting, suppressing agents. Another approach is to compare the peak area of L-Glyceric acid in a neat solution versus a post-extraction spiked matrix sample. A significantly lower peak area in the matrix sample suggests ion suppression.

Q4: What is the best type of internal standard to use for L-Glyceric acid analysis to compensate for ion suppression?

A4: The ideal internal standard (IS) is a stable isotope-labeled (SIL) version of the analyte, such as ¹³C₃-L-Glyceric acid. A SIL-IS has nearly identical physicochemical properties to L-Glyceric acid and will co-elute, experiencing the same degree of ion suppression.[5][6] This allows for accurate correction of signal variability.[7][8] If a SIL-IS is not available, a structural analog with similar properties can be used, but it must be chromatographically resolved from L-Glyceric acid.

Troubleshooting Guides

Problem: Low L-Glyceric acid signal and poor sensitivity.

This is a classic symptom of significant ion suppression. The following troubleshooting steps can help identify and resolve the issue.

Troubleshooting_Low_Signal cluster_sample_prep Sample Preparation Strategies cluster_chromatography Chromatography Optimization start Low L-Glyceric Acid Signal sample_prep Optimize Sample Preparation start->sample_prep Is sample cleanup sufficient? chromatography Improve Chromatographic Separation sample_prep->chromatography Still low signal? ppt Protein Precipitation (PPT) sample_prep->ppt lle Liquid-Liquid Extraction (LLE) sample_prep->lle spe Solid-Phase Extraction (SPE) sample_prep->spe ms_params Adjust MS Parameters chromatography->ms_params Co-elution still an issue? hilic Use HILIC Column chromatography->hilic rp Modify Reversed-Phase Method chromatography->rp is_check Verify Internal Standard Performance ms_params->is_check Signal still suppressed? solution Improved Signal and Sensitivity is_check->solution

Troubleshooting workflow for low L-Glyceric acid signal.
Problem: High variability in L-Glyceric acid quantification.

Inconsistent results across a sample batch often point to variable matrix effects.

Troubleshooting_Variability cluster_is Internal Standard Check start High Quantitative Variability is_eval Evaluate Internal Standard start->is_eval Is IS performance consistent? matrix_matched Implement Matrix-Matched Calibrators is_eval->matrix_matched Still high variability? sil_is Use Stable Isotope-Labeled IS is_eval->sil_is is_conc Optimize IS Concentration is_eval->is_conc sample_consistency Ensure Consistent Sample Preparation matrix_matched->sample_consistency Inconsistent results persist? solution Improved Precision and Accuracy sample_consistency->solution

Troubleshooting workflow for high quantitative variability.

Data Presentation: Comparison of Sample Preparation Techniques

While specific quantitative data for L-Glyceric acid is limited in published literature, the following table summarizes the expected performance of common sample preparation techniques for small polar molecules, which can be adapted for L-Glyceric acid analysis.[2][9]

Sample Preparation TechniqueAnalyte RecoveryMatrix Effect ReductionThroughputCostKey Considerations for L-Glyceric Acid
Protein Precipitation (PPT) Moderate to HighLowHighLowProne to significant ion suppression from phospholipids and salts.[10][11]
Liquid-Liquid Extraction (LLE) Moderate to HighModerateModerateModerateRequires optimization of solvent polarity and pH to efficiently extract the polar L-Glyceric acid.
Solid-Phase Extraction (SPE) HighHighModerate to HighHighOffers the cleanest extracts and is highly recommended.[2][12] A mixed-mode or anion-exchange sorbent may be optimal.

Experimental Protocols

The following are detailed methodologies for key experiments related to minimizing ion suppression in L-Glyceric acid analysis.

Protocol 1: Protein Precipitation (PPT)

This method is fast but offers minimal cleanup.

  • Sample Preparation:

    • To 100 µL of plasma or urine sample, add 300 µL of ice-cold acetonitrile containing the internal standard (e.g., ¹³C₃-L-Glyceric acid).

  • Precipitation:

    • Vortex the mixture vigorously for 1 minute.

    • Centrifuge at >10,000 x g for 10 minutes at 4°C to pellet the precipitated proteins.

  • Extraction:

    • Carefully transfer the supernatant to a clean tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitution:

    • Reconstitute the dried extract in 100 µL of the initial mobile phase.

    • Vortex and centrifuge to pellet any remaining particulates before transferring to an autosampler vial.

Protocol 2: Liquid-Liquid Extraction (LLE)

This method provides better cleanup than PPT.

  • Sample Preparation:

    • To 100 µL of plasma or urine, add the internal standard.

    • Acidify the sample by adding 10 µL of 1% formic acid in water to ensure L-Glyceric acid is in its neutral form.

  • Extraction:

    • Add 500 µL of a suitable organic solvent (e.g., ethyl acetate or a mixture of isopropanol and ethyl acetate).

    • Vortex for 5 minutes.

    • Centrifuge at 3,000 x g for 5 minutes to separate the aqueous and organic layers.

  • Isolation:

    • Transfer the organic layer to a new tube.

    • Repeat the extraction with another 500 µL of the organic solvent and combine the organic layers.

  • Dry-down and Reconstitution:

    • Evaporate the combined organic extracts to dryness under nitrogen.

    • Reconstitute in 100 µL of the initial mobile phase.

Protocol 3: Solid-Phase Extraction (SPE)

This is the most effective method for removing interfering matrix components. A weak anion-exchange (WAX) or mixed-mode sorbent is recommended for the acidic L-Glyceric acid.

  • Conditioning:

    • Condition a WAX SPE cartridge with 1 mL of methanol followed by 1 mL of water.

  • Equilibration:

    • Equilibrate the cartridge with 1 mL of 2% ammonium hydroxide in water.

  • Sample Loading:

    • Pre-treat 100 µL of plasma or urine by adding the internal standard and diluting with 400 µL of 2% ammonium hydroxide in water.

    • Load the pre-treated sample onto the SPE cartridge.

  • Washing:

    • Wash the cartridge with 1 mL of 2% ammonium hydroxide in water, followed by 1 mL of methanol to remove neutral and basic interferences.

  • Elution:

    • Elute the L-Glyceric acid with 1 mL of 5% formic acid in methanol.

  • Dry-down and Reconstitution:

    • Evaporate the eluate to dryness and reconstitute in 100 µL of the initial mobile phase.

Chromatographic Strategy: HILIC vs. Reversed-Phase

For a small, polar molecule like L-Glyceric acid, Hydrophilic Interaction Liquid Chromatography (HILIC) often provides better retention and separation from early-eluting matrix components compared to traditional reversed-phase (RP) chromatography.[13]

Chromatography_Comparison cluster_RP Reversed-Phase (RP) cluster_HILIC Hydrophilic Interaction (HILIC) Analyte L-Glyceric Acid (Polar Molecule) RP_Column Non-polar Stationary Phase (e.g., C18) Analyte->RP_Column Analyzed by HILIC_Column Polar Stationary Phase (e.g., Amide, Silica) Analyte->HILIC_Column Analyzed by RP_Elution Poor Retention, Co-elution with Polar Interferences RP_Column->RP_Elution HILIC_Elution Good Retention, Separation from Polar Interferences HILIC_Column->HILIC_Elution

Comparison of RP and HILIC for L-Glyceric acid analysis.

Optimized HILIC-MS/MS Parameters (Starting Point):

  • Column: A HILIC column with an amide or zwitterionic stationary phase is a good starting point.

  • Mobile Phase A: Water with 0.1% formic acid and 10 mM ammonium formate.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Gradient: Start with a high percentage of organic solvent (e.g., 95% B) and gradually increase the aqueous portion to elute L-Glyceric acid.

  • MS Detection: Use negative ion electrospray ionization (ESI) mode. Optimize the precursor-to-product ion transitions for L-Glyceric acid (e.g., m/z 105 -> 75).

By systematically applying these troubleshooting guides, protocols, and chromatographic strategies, researchers can effectively minimize ion suppression and develop robust, reliable LC-MS/MS methods for the quantitative analysis of L-Glyceric acid in complex biological matrices.

References

Calibration curve issues in L-Glyceric acid quantification

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for L-Glyceric acid quantification. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during their experiments.

Frequently Asked Questions (FAQs)

Q1: My calibration curve for L-Glyceric acid is non-linear. What are the potential causes and how can I fix it?

A1: Non-linearity in calibration curves is a common issue in analytical chemistry.[1][2][3] Several factors can contribute to this problem when quantifying L-Glyceric acid.

Potential Causes and Solutions:

Potential Cause Description Troubleshooting Steps
Detector Saturation At high concentrations, the detector response may no longer be proportional to the analyte concentration, leading to a plateau in the curve.[3]Dilute your standards and samples to fall within the linear dynamic range of the detector.[3] If using a UV detector, ensure the absorbance is within the linear range (typically below 1.0 AU).
Matrix Effects Components in the sample matrix can interfere with the ionization of L-Glyceric acid in the mass spectrometer, causing ion suppression or enhancement.[4][5]- Optimize Sample Preparation: Employ techniques like solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering matrix components. - Use an Internal Standard: A stable isotope-labeled internal standard (SIL-IS) can compensate for matrix effects.[6] - Dilute the Sample: Simple dilution can reduce the concentration of interfering compounds.[5]
Adsorption L-Glyceric acid, being a polar compound, may adsorb to active sites in the analytical column or other parts of the HPLC system, especially at low concentrations.[2]- Column Choice: Consider using a column specifically designed for polar analytes or organic acids, such as an ion exclusion or HILIC column.[7][8][9] - Mobile Phase Modification: Adjusting the pH or ionic strength of the mobile phase can help reduce adsorption.
Chemical Reactions L-Glyceric acid may degrade or react with components of the mobile phase or sample matrix.Ensure the stability of L-Glyceric acid in your prepared standards and samples. Store them appropriately and analyze them within a reasonable timeframe.
Inappropriate Curve Fitting Forcing a linear regression on data that is inherently non-linear will result in a poor fit.If the non-linearity is reproducible and expected for the analytical method, consider using a non-linear regression model (e.g., quadratic) for calibration.[2][10] However, ensure you have a sufficient number of calibration points to accurately define the curve.[2]
Q2: I'm observing poor reproducibility and high variability in my L-Glyceric acid measurements. What could be the reason?

A2: Poor reproducibility can stem from various sources throughout the analytical workflow.

Troubleshooting Poor Reproducibility:

Area of Concern Potential Issues Recommended Actions
Sample Preparation Inconsistent extraction efficiency, incomplete derivatization (if used), or sample degradation.- Standardize the sample preparation protocol and ensure consistency across all samples. - Validate the stability of L-Glyceric acid in the sample matrix under your storage and processing conditions.
Chromatography Fluctuations in mobile phase composition, column temperature, or flow rate. Column degradation over time.[8]- Ensure the mobile phase is well-mixed and degassed. - Use a column thermostat to maintain a consistent temperature.[11] - Regularly check the pump performance and flow rate. - Monitor column performance and replace it if retention times shift or peak shapes deteriorate.
Injector Performance Inconsistent injection volumes.- Check the autosampler for air bubbles in the syringe or sample loop. - Perform regular maintenance on the injector seals and rotor.
Mass Spectrometer (if applicable) Fluctuations in ion source conditions (e.g., temperature, gas flows).- Allow sufficient time for the MS to stabilize before analysis. - Optimize and monitor ion source parameters.
Q3: The sensitivity for L-Glyceric acid is low, and I'm struggling to detect it at low concentrations. How can I improve sensitivity?

A3: L-Glyceric acid is a highly polar and small molecule, which can present challenges for retention and detection.[12]

Strategies to Enhance Sensitivity:

Strategy Details
Optimize Chromatographic Conditions - Column Selection: Use a column that provides good retention for polar organic acids, such as a hydrophilic interaction liquid chromatography (HILIC) column or a suitable reversed-phase column designed for aqueous mobile phases.[8] Ion exclusion chromatography is also a commonly used technique.[9] - Mobile Phase pH: Adjusting the mobile phase pH to suppress the ionization of L-Glyceric acid can improve retention on reversed-phase columns.[11]
Enhance Detection - Mass Spectrometry: LC-MS/MS is a highly sensitive and specific technique for quantifying L-Glyceric acid.[12] Operating in Multiple Reaction Monitoring (MRM) mode can significantly improve the signal-to-noise ratio. - Derivatization: Chemical derivatization can be employed to improve the chromatographic properties and/or detector response of L-Glyceric acid. One method involves enzymatic oxidation to β-hydroxypyruvate, which is then converted to a UV-absorbing phenylhydrazone derivative.[13]
Sample Preparation - Concentration: Incorporate a sample concentration step, such as evaporation and reconstitution in a smaller volume, to increase the analyte concentration before injection.[6]

Experimental Protocols

Example Protocol: L-Glyceric Acid Quantification using HILIC-MS/MS

This protocol provides a general framework. Specific parameters should be optimized for your instrument and application.

1. Standard Preparation:

  • Prepare a stock solution of L-Glyceric acid (e.g., 1 mg/mL) in a suitable solvent like methanol or water.

  • Perform serial dilutions of the stock solution to create a series of calibration standards with concentrations spanning the expected range of your samples.

2. Sample Preparation (from Urine):

  • Thaw urine samples on ice.

  • Vortex the samples to ensure homogeneity.

  • To a 100 µL aliquot of urine, add an internal standard (e.g., stable isotope-labeled L-Glyceric acid).

  • Precipitate proteins by adding 400 µL of cold acetonitrile.

  • Vortex vigorously for 1 minute.

  • Centrifuge at >10,000 x g for 10 minutes at 4°C.

  • Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in 100 µL of the initial mobile phase.

3. Chromatographic Conditions:

  • Column: HILIC column (e.g., Amide or Zwitterionic phase)

  • Mobile Phase A: Acetonitrile with 0.1% formic acid

  • Mobile Phase B: Water with 0.1% formic acid and 10 mM ammonium formate

  • Gradient: Start with a high percentage of Mobile Phase A (e.g., 95%) and gradually increase the percentage of Mobile Phase B.

  • Flow Rate: 0.3 - 0.5 mL/min

  • Column Temperature: 30 - 40°C

  • Injection Volume: 5 - 10 µL

4. Mass Spectrometry Conditions (Negative Ion Mode):

  • Ion Source: Electrospray Ionization (ESI)

  • Ionization Mode: Negative

  • MRM Transitions: Monitor specific parent-to-daughter ion transitions for L-Glyceric acid and the internal standard.[12]

  • Optimize ion source parameters such as capillary voltage, source temperature, and gas flows.

Visualizations

experimental_workflow cluster_prep Sample & Standard Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Standard Prepare L-Glyceric Acid Calibration Standards Calibrate Generate Calibration Curve (Peak Area Ratio vs. Conc.) Standard->Calibrate Sample Urine Sample Collection & Thawing Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation to Dryness Centrifuge->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Injection onto HILIC Column Reconstitute->Inject Separate Chromatographic Separation Inject->Separate Ionize Electrospray Ionization (Negative Mode) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Integrate->Calibrate Quantify Quantify L-Glyceric Acid in Samples Integrate->Quantify Calibrate->Quantify

Caption: Experimental workflow for L-Glyceric acid quantification.

troubleshooting_logic Start Problem: Non-Linear Calibration Curve CheckRange Is the non-linearity at high concentrations? Start->CheckRange CheckLowConc Is the non-linearity at low concentrations? CheckRange->CheckLowConc No Sol_Dilute Solution: Dilute standards and samples. Establish linear range. CheckRange->Sol_Dilute Yes CheckReproducibility Is the curve consistently non-linear? CheckLowConc->CheckReproducibility No Sol_Adsorption Potential Cause: Analyte Adsorption. Troubleshoot column & mobile phase. CheckLowConc->Sol_Adsorption Yes Sol_Matrix Potential Cause: Matrix Effects. Optimize sample prep, use IS. CheckLowConc->Sol_Matrix Consider Sol_Fit Solution: Use a non-linear (e.g., quadratic) fit. Ensure sufficient data points. CheckReproducibility->Sol_Fit Yes Sol_Investigate Investigate for random errors: - Sample prep inconsistency - Instrument instability CheckReproducibility->Sol_Investigate No

References

Quality control measures for L-Glyceric acid analysis

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in performing accurate and reliable L-Glyceric acid analysis.

Frequently Asked Questions (FAQs)

Q1: What are the most common analytical methods for L-Glyceric acid analysis?

A1: The most common analytical methods for L-Glyceric acid analysis are High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS). HPLC is often coupled with ultraviolet (UV) or refractive index (RID) detectors. For chiral separation of D- and L-Glyceric acid, specialized chiral columns with HPLC or GC-MS are necessary.[1][2]

Q2: What are the critical quality control parameters to monitor during L-Glyceric acid analysis?

A2: Critical quality control (QC) parameters include linearity, precision, accuracy, specificity, limit of detection (LOD), and limit of quantification (LOQ).[3][4] Regular monitoring of these parameters ensures the reliability and reproducibility of the analytical results. System suitability tests should also be performed before each analytical run.

Q3: How should L-Glyceric acid standards and samples be stored?

A3: L-Glyceric acid standards should be stored at -20°C or -80°C to ensure stability. Stock solutions, once prepared, should be stored in aliquots to avoid repeated freeze-thaw cycles. Biological samples should be stored frozen, typically at -80°C, until analysis to minimize degradation.

Troubleshooting Guides

HPLC Analysis

Q4: I am observing poor retention of the L-Glyceric acid peak in my reversed-phase HPLC analysis. What can I do?

A4: Poor retention of the highly polar L-Glyceric acid is a common issue in reversed-phase HPLC. Here are several strategies to improve retention:

  • Decrease the organic solvent content: Reduce the percentage of the organic modifier (e.g., acetonitrile or methanol) in your mobile phase. A higher aqueous content will increase the retention of polar analytes.[5][6][7]

  • Adjust the mobile phase pH: L-Glyceric acid is an acidic compound. Lowering the pH of the mobile phase (e.g., using a phosphate or acetate buffer) to about 2-3 will suppress the ionization of the carboxyl group, making the molecule less polar and increasing its retention on a C18 column.[8]

  • Use an ion-pairing reagent: Adding an ion-pairing reagent (e.g., tetrabutylammonium salts) to the mobile phase can form a neutral ion pair with the ionized L-Glyceric acid, which will have a stronger affinity for the non-polar stationary phase.[5]

  • Consider a different column: If the above strategies are insufficient, consider using a more polar-retentive column, such as an AQ-type C18 column or a column specifically designed for polar analytes.

Q5: My L-Glyceric acid peak is showing significant tailing. What are the possible causes and solutions?

A5: Peak tailing can compromise peak integration and accuracy. The common causes and their solutions are:

  • Secondary interactions with the stationary phase: Residual silanol groups on the silica-based stationary phase can interact with the polar functional groups of L-Glyceric acid, causing tailing.[9][10]

    • Solution: Lower the mobile phase pH to suppress silanol ionization. Using a highly end-capped column can also minimize these interactions.[10]

  • Column overload: Injecting too much sample can lead to peak tailing.

    • Solution: Reduce the injection volume or dilute the sample.[9]

  • Column contamination or degradation: Accumulation of contaminants or degradation of the stationary phase can create active sites that cause tailing.

    • Solution: Flush the column with a strong solvent. If the problem persists, the column may need to be replaced.[11]

Q6: I am observing split peaks for L-Glyceric acid. What could be the issue?

A6: Split peaks can be caused by several factors:

  • Column void or channeling: A void at the head of the column or channeling in the packing material can cause the sample to travel through different paths, resulting in a split peak.[12]

    • Solution: This usually indicates column degradation, and the column may need to be replaced.

  • Partially blocked frit: A blocked inlet frit can disrupt the sample flow onto the column.

    • Solution: Reverse-flush the column (if the manufacturer's instructions permit) or replace the frit.[12]

  • Sample solvent incompatibility: If the sample is dissolved in a solvent significantly stronger than the mobile phase, it can cause peak distortion, including splitting.[13][14]

    • Solution: Whenever possible, dissolve the sample in the mobile phase.

GC-MS Analysis

Q7: Why is derivatization necessary for L-Glyceric acid analysis by GC-MS?

A7: L-Glyceric acid is a non-volatile and polar molecule. Derivatization is required to convert it into a volatile and thermally stable compound that can be analyzed by Gas Chromatography.[15][16][17] Common derivatization methods include silylation (e.g., using BSTFA or MSTFA) or esterification followed by acylation.[15][18]

Q8: I am getting incomplete derivatization of my L-Glyceric acid standards and samples. What should I do?

A8: Incomplete derivatization can lead to poor sensitivity and inaccurate quantification. To troubleshoot this:

  • Ensure anhydrous conditions: Silylation reagents are sensitive to moisture. Ensure all glassware is dry and use anhydrous solvents.

  • Optimize reaction conditions: The reaction time and temperature may need to be optimized. Some derivatization reactions require heating to proceed to completion.[15]

  • Check reagent quality: Derivatization reagents can degrade over time. Use fresh reagents for optimal performance.

  • Remove interfering substances: Components in the sample matrix can interfere with the derivatization reaction. Use an appropriate sample clean-up procedure, such as solid-phase extraction (SPE), to remove these interferences.[19]

Q9: I am observing matrix effects (ion suppression or enhancement) in my biological samples. How can I mitigate this?

A9: Matrix effects are a common challenge in the analysis of biological samples and can significantly impact the accuracy of quantification.[19][20][21] Here are some strategies to mitigate matrix effects:

  • Improve sample preparation: Use a more effective sample clean-up method, such as SPE, to remove interfering matrix components.[19]

  • Dilute the sample: Diluting the sample can reduce the concentration of interfering substances.[22]

  • Use a matrix-matched calibration curve: Prepare calibration standards in a blank matrix that is similar to the samples being analyzed.

  • Use an isotopically labeled internal standard: An isotopically labeled version of L-Glyceric acid is the ideal internal standard as it will co-elute and experience similar matrix effects, allowing for accurate correction.

Quantitative Data Summary

The following tables summarize typical quality control acceptance criteria and performance data for L-Glyceric acid analysis.

Table 1: Quality Control Acceptance Criteria for L-Glyceric Acid Analysis

ParameterAcceptance Criteria
Linearity (r²) ≥ 0.99[3]
Precision (%RSD) ≤ 15% (≤ 20% at LOQ)
Accuracy (% Recovery) 85 - 115% (80 - 120% at LOQ)
Specificity No significant interference at the retention time of the analyte.
Limit of Quantification (LOQ) Signal-to-noise ratio ≥ 10

Table 2: Example Performance Data from L-Glyceric Acid Analysis Methods

Analytical MethodMatrixPrecision (%RSD)Accuracy (% Recovery)LOQ
HPLC-UV[1]Plasma4.5%96.5 ± 6.8%5 µmol/L
Chiral LC-MS/MS[2]UrineNot ReportedNot ReportedNot Reported
GC-MS[18]UrineNot ReportedNot ReportedNot Reported

Experimental Protocols & Workflows

General Experimental Workflow

The following diagram illustrates a general workflow for the analysis of L-Glyceric acid.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing SampleCollection Sample Collection (e.g., Plasma, Urine) InternalStandard Addition of Internal Standard SampleCollection->InternalStandard Extraction Extraction (e.g., Protein Precipitation, SPE) InternalStandard->Extraction Derivatization Derivatization (for GC-MS) Extraction->Derivatization If GC-MS Chromatography Chromatographic Separation (HPLC or GC) Extraction->Chromatography If HPLC Derivatization->Chromatography Detection Detection (UV, RID, or MS) Chromatography->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Quantification->Reporting

General workflow for L-Glyceric acid analysis.
Troubleshooting Decision Tree

This diagram provides a logical approach to troubleshooting common issues encountered during L-Glyceric acid analysis.

troubleshooting_tree Start Problem with L-Glyceric Acid Peak PeakShape Poor Peak Shape? Start->PeakShape Shape RetentionTime Incorrect Retention Time? Start->RetentionTime Position PeakArea Inconsistent Peak Area? Start->PeakArea Size Tailing Tailing Peak? PeakShape->Tailing Yes Splitting Splitting Peak? PeakShape->Splitting No PoorRetention Poor Retention? RetentionTime->PoorRetention Yes DriftingRT Drifting Retention? RetentionTime->DriftingRT No LowResponse Low Response? PeakArea->LowResponse Yes VariableResponse Variable Response? PeakArea->VariableResponse No TailingSol1 Lower Mobile Phase pH Tailing->TailingSol1 TailingSol2 Use End-capped Column Tailing->TailingSol2 TailingSol3 Reduce Sample Concentration Tailing->TailingSol3 Broadening Broad Peak? Splitting->Broadening No SplittingSol1 Check for Column Void Splitting->SplittingSol1 SplittingSol2 Replace Inlet Frit Splitting->SplittingSol2 SplittingSol3 Match Sample Solvent to Mobile Phase Splitting->SplittingSol3 BroadeningSol1 Optimize Flow Rate Broadening->BroadeningSol1 BroadeningSol2 Check for Dead Volume Broadening->BroadeningSol2 PoorRetentionSol1 Decrease Organic Solvent % PoorRetention->PoorRetentionSol1 PoorRetentionSol2 Adjust Mobile Phase pH PoorRetention->PoorRetentionSol2 PoorRetentionSol3 Use Ion-Pairing Reagent PoorRetention->PoorRetentionSol3 DriftingRTSol1 Ensure System Equilibration DriftingRT->DriftingRTSol1 DriftingRTSol2 Check for Leaks DriftingRT->DriftingRTSol2 DriftingRTSol3 Check Pump Performance DriftingRT->DriftingRTSol3 LowResponseSol1 Check Detector Settings LowResponse->LowResponseSol1 LowResponseSol2 Optimize Derivatization (GC-MS) LowResponse->LowResponseSol2 LowResponseSol3 Check for Sample Loss during Preparation LowResponse->LowResponseSol3 VariableResponseSol1 Check Injection Precision VariableResponse->VariableResponseSol1 VariableResponseSol2 Ensure Sample Homogeneity VariableResponse->VariableResponseSol2

Troubleshooting decision tree for L-Glyceric acid analysis.

References

Validation & Comparative

L-Glyceric Acid: A Critical Evaluation as a Diagnostic Marker for Primary Hyperoxaluria Type 2

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

This comparison guide provides a comprehensive analysis of L-Glyceric acid as a diagnostic marker for Primary Hyperoxaluria Type 2 (PH2), offering a valuable resource for researchers, scientists, and drug development professionals. We will delve into the comparative performance of L-Glyceric acid against other diagnostic modalities, supported by experimental data and detailed protocols.

Primary Hyperoxaluria Type 2 is a rare autosomal recessive disorder characterized by the deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GR/HPR), encoded by the GRHPR gene.[1][2] This enzymatic block leads to the accumulation of glyoxylate and hydroxypyruvate. The excess glyoxylate is converted to oxalate, resulting in hyperoxaluria and leading to the formation of calcium oxalate kidney stones, nephrocalcinosis, and potentially end-stage renal disease.[1][3] The accumulated hydroxypyruvate is reduced to L-glyceric acid, leading to L-glyceric aciduria, a hallmark of PH2.[4][5]

Comparative Analysis of Diagnostic Markers

The diagnosis of PH2 involves a multi-faceted approach, integrating biochemical analysis and genetic testing. The primary biochemical markers are urinary oxalate and L-glyceric acid. However, the definitive diagnosis relies on the identification of pathogenic variants in the GRHPR gene or measurement of GR/HPR enzyme activity in a liver biopsy.[1][2]

Diagnostic Marker Methodology Performance Characteristics Advantages Limitations
Urinary L-Glyceric Acid GC-MS, HPLCQualitative: Typically elevated in PH2.[4][5] Quantitative: Mean urinary glycerate is significantly higher in PH2 patients compared to healthy controls and PH1 or PH3 patients.[6]- Non-invasive sample collection (urine).- Relatively specific for PH2 when significantly elevated.- L-glyceric aciduria may be absent in some confirmed PH2 patients.[7]- Lack of standardized quantitative cut-offs with defined sensitivity and specificity in all studies.- Assays are not universally available.[5]
Urinary Oxalate Enzymatic assays, HPLC, GC-MSSensitivity: A urinary oxalate/creatinine ratio threshold of 0.034 mmol/mmol demonstrated a sensitivity of 92% for detecting hyperoxaluria.[8] Specificity: The same threshold showed a specificity of 91%.[8] Normal urinary oxalate excretion is typically <0.46 mmol/1.73 m²/24h.[1] In PH2, it is often >0.7 mmol/1.73 m²/24h.[1]- Widely available test.- A key indicator of the disease's pathological effect (hyperoxaluria).- Elevated in all types of primary hyperoxaluria and secondary hyperoxaluria, lacking specificity for PH2.[4]- Urinary oxalate levels can be normal on occasion in some PH patients.[9]
GRHPR Gene Sequencing Sanger Sequencing, Next-Generation SequencingDiagnostic Accuracy: Considered the gold standard for diagnosis. Identifies biallelic pathogenic variants in the GRHPR gene.[1][2]- Definitive diagnosis.- Non-invasive (blood or saliva sample).- Allows for genetic counseling and family screening.- May identify variants of uncertain significance.- Does not provide information on the functional impact of novel mutations without further studies.[10][11]
GR/HPR Enzyme Activity Assay Spectrophotometric assay on liver biopsyDiagnostic Accuracy: Confirmatory test when genetic testing is inconclusive.[1][2][12]- Directly measures the functional deficit.- Can confirm the pathogenicity of novel gene variants.- Invasive procedure (liver biopsy) with associated risks.- Requires specialized laboratory expertise.

Experimental Protocols

Measurement of Urinary L-Glyceric Acid by Gas Chromatography-Mass Spectrometry (GC-MS)

This protocol provides a general workflow for the analysis of urinary organic acids, including L-glyceric acid.

1. Sample Preparation:

  • Collect a random or 24-hour urine sample. Store at -20°C until analysis.
  • Thaw the urine sample and centrifuge to remove any particulate matter.
  • To an aliquot of urine (typically normalized to creatinine concentration), add an internal standard (e.g., a stable isotope-labeled L-glyceric acid).

2. Extraction:

  • Acidify the urine sample with hydrochloric acid.
  • Extract the organic acids using an organic solvent such as ethyl acetate or by solid-phase extraction.
  • Evaporate the organic extract to dryness under a stream of nitrogen.

3. Derivatization:

  • To the dried residue, add a derivatizing agent to convert the non-volatile organic acids into volatile derivatives suitable for GC analysis. A common method involves a two-step process:
  • Methoximation: React the sample with methoxyamine hydrochloride to protect keto groups.
  • Silylation: React the sample with a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) ethers and esters.

4. GC-MS Analysis:

  • Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer.
  • Gas Chromatography:
  • Column: A non-polar or semi-polar capillary column (e.g., 5% phenyl-methylpolysiloxane).
  • Carrier Gas: Helium at a constant flow rate.
  • Temperature Program: A temperature gradient is used to separate the different organic acids based on their boiling points and interactions with the stationary phase.
  • Mass Spectrometry:
  • Ionization: Electron ionization (EI) is typically used.
  • Detection: The mass spectrometer is operated in full scan mode to acquire the mass spectrum of each eluting compound. For quantitative analysis, selected ion monitoring (SIM) can be used for higher sensitivity and specificity.
  • Identification and Quantification:
  • L-glyceric acid is identified by its characteristic retention time and mass spectrum compared to a pure standard.
  • Quantification is performed by comparing the peak area of the analyte to the peak area of the internal standard.

Measurement of Glyoxylate Reductase/Hydroxypyruvate Reductase (GR/HPR) Enzyme Activity in Liver Tissue

This spectrophotometric assay measures the rate of NADH oxidation, which is coupled to the reduction of glyoxylate or hydroxypyruvate.

1. Tissue Homogenization:

  • Obtain a needle liver biopsy specimen and immediately place it in an ice-cold buffer.
  • Homogenize the tissue in a suitable buffer (e.g., potassium phosphate buffer) on ice.
  • Centrifuge the homogenate to pellet cellular debris and collect the supernatant containing the cytosolic enzymes.
  • Determine the protein concentration of the supernatant using a standard method (e.g., Bradford assay).

2. Spectrophotometric Assay:

  • The assay is performed in a quartz cuvette at a constant temperature (e.g., 25°C or 37°C).
  • The reaction mixture contains:
  • Potassium phosphate buffer (pH 6.4-7.0).
  • NADH (reduced nicotinamide adenine dinucleotide) as the cofactor.
  • The enzyme-containing liver homogenate supernatant.
  • The reaction is initiated by the addition of the substrate:
  • For Glyoxylate Reductase activity: Add glyoxylate.
  • For Hydroxypyruvate Reductase activity: Add hydroxypyruvate.
  • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer. The rate of NADH oxidation is directly proportional to the enzyme activity.

3. Calculation of Enzyme Activity:

  • Calculate the rate of change in absorbance per minute (ΔA/min) from the linear portion of the reaction curve.
  • Use the Beer-Lambert law and the molar extinction coefficient of NADH (6220 M⁻¹cm⁻¹) to convert the rate of absorbance change to the rate of NADH consumed (μmol/min).
  • Normalize the enzyme activity to the protein concentration of the liver homogenate (e.g., nmol/min/mg protein).

Visualizing the Diagnostic Landscape

To better illustrate the concepts discussed, the following diagrams have been generated.

Diagnostic_Workflow_for_PH2 cluster_0 Initial Suspicion cluster_1 Biochemical Testing cluster_2 Confirmatory Testing Clinical Presentation Clinical Presentation (Recurrent kidney stones, nephrocalcinosis) Urine Analysis Urinary Oxalate & L-Glyceric Acid Analysis Clinical Presentation->Urine Analysis Suggests PH Genetic Testing GRHPR Gene Sequencing Urine Analysis->Genetic Testing Elevated Oxalate and/or L-Glycerate Consider Other Diagnoses Consider Other Diagnoses Urine Analysis->Consider Other Diagnoses Normal Results Enzyme Assay GR/HPR Enzyme Activity (Liver Biopsy) Genetic Testing->Enzyme Assay Inconclusive Results (e.g., VUS) PH2 Diagnosis PH2 Diagnosis Genetic Testing->PH2 Diagnosis Biallelic Pathogenic Variants Found Enzyme Assay->PH2 Diagnosis Deficient Enzyme Activity

Diagnostic workflow for Primary Hyperoxaluria Type 2.

Metabolic_Pathway_PH2 Simplified metabolic pathway in Primary Hyperoxaluria Type 2. In PH2, the GR/HPR enzyme is deficient, leading to the accumulation of Glyoxylate and Hydroxypyruvate. These are then converted to Oxalate and L-Glycerate, respectively, by Lactate Dehydrogenase (LDH). Glyoxylate Glyoxylate GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GR/HPR) LDH Lactate Dehydrogenase (LDH) Glycolate Glycolate Glyoxylate->Glycolate Normal Pathway Oxalate Oxalate Glyoxylate->Oxalate Alternative Pathway (Increased in PH2) Hydroxypyruvate Hydroxypyruvate D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate Normal Pathway L-Glycerate L-Glycerate Hydroxypyruvate->L-Glycerate Alternative Pathway (Increased in PH2)

Metabolic pathway alterations in Primary Hyperoxaluria Type 2.

Conclusion

The validation of L-Glyceric acid as a diagnostic marker for Primary Hyperoxaluria Type 2 reveals a nuanced picture. While elevated urinary L-glyceric acid is a strong indicator of PH2, its absence does not definitively exclude the diagnosis. Therefore, its primary utility lies as a key component of the initial, non-invasive biochemical screening, prompting further, more definitive investigations. The gold standard for a conclusive diagnosis remains genetic testing for mutations in the GRHPR gene, supplemented by enzymatic assays in ambiguous cases. This guide underscores the importance of a multi-pronged diagnostic strategy for the accurate and timely identification of individuals with PH2, facilitating appropriate clinical management and genetic counseling.

References

A Comparative Guide to the Metabolism of L-Glyceric and D-Glyceric Acid

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the metabolic pathways of L-Glyceric acid and D-Glyceric acid, two stereoisomers with distinct roles and metabolic fates in biological systems. Understanding these differences is crucial for research into related metabolic disorders and for the development of targeted therapeutic interventions. This document summarizes key metabolic pathways, enzymatic data, and associated pathologies, supported by experimental data and detailed protocols.

Introduction

Glyceric acid is a three-carbon sugar acid that exists in two stereoisomeric forms: L-Glyceric acid and D-Glyceric acid. While structurally similar, their metabolic pathways are governed by different enzymes, and defects in their respective pathways lead to distinct inborn errors of metabolism. D-Glyceric aciduria and L-Glyceric aciduria (also known as Primary Hyperoxaluria Type II) are rare genetic disorders characterized by the accumulation of the respective glyceric acid isomer in the body.[1]

Metabolic Pathways

The metabolic pathways of D-Glyceric acid and L-Glyceric acid are distinct, involving different key enzymes and connecting to different central metabolic routes.

D-Glyceric Acid Metabolism

D-Glyceric acid is primarily metabolized through its phosphorylation to 2-phosphoglycerate, an intermediate in the glycolytic pathway.[2] The main sources of D-Glyceric acid are the catabolism of the amino acid serine and the metabolism of fructose.[3] The key enzyme in the metabolism of D-Glyceric acid is D-glycerate kinase (GLYCTK) .[4][5]

A deficiency in GLYCTK leads to the accumulation of D-Glyceric acid, resulting in D-Glyceric aciduria.[3][5] This condition is associated with a range of neurological symptoms.[6]

L-Glyceric Acid Metabolism

The metabolism of L-Glyceric acid is linked to the detoxification of glyoxylate. The key enzyme in this pathway is glyoxylate reductase/hydroxypyruvate reductase (GRHPR) .[7][8] This enzyme catalyzes the reduction of hydroxypyruvate to L-Glyceric acid and also the reduction of glyoxylate to glycolate.

A deficiency in GRHPR leads to Primary Hyperoxaluria Type II (PH2), characterized by the accumulation of L-Glyceric acid and oxalate in the urine.[2][9] The buildup of oxalate can lead to the formation of kidney stones and renal failure.[9]

Quantitative Data Comparison

The following table summarizes the available kinetic data for the key enzymes involved in D-Glyceric and L-Glyceric acid metabolism. It is important to note that specific kinetic data for the human enzymes are not always available, and in such cases, data from other organisms are provided with appropriate context.

EnzymeOrganismSubstrateKmVmaxCofactor PreferenceReference
D-Glycerate Kinase (GLYCTK) Zea mays (Maize)D-Glycerate0.12 mM~40% higher than for L-Glycerate-[10]
Zea mays (Maize)L-Glycerate1.5 mM--[10]
Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Bacillus subtilisHydroxypyruvate-27.3 µmol min-1 mg-1NADPH > NADH[11]
Bacillus subtilisGlyoxylate987.3 µM30.1 µmol min-1 mg-1NADPH > NADH[11]
Homo sapiensHydroxypyruvate-Activity is 6x higher than for glyoxylateNADPH > NADH[11]

Metabolic Pathway Diagrams

The following diagrams, generated using Graphviz (DOT language), illustrate the metabolic pathways of D-Glyceric and L-Glyceric acid.

D_Glyceric_Acid_Metabolism Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Fructose Fructose D_Glyceraldehyde D-Glyceraldehyde Fructose->D_Glyceraldehyde D_Glyceric_Acid D-Glyceric Acid Hydroxypyruvate->D_Glyceric_Acid D-Glycerate Dehydrogenase D_Glyceraldehyde->D_Glyceric_Acid Aldehyde Dehydrogenase Two_Phosphoglycerate 2-Phosphoglycerate D_Glyceric_Acid->Two_Phosphoglycerate D-Glycerate Kinase (GLYCTK) D_Glyceric_Aciduria D-Glyceric Aciduria (Neurological Symptoms) D_Glyceric_Acid->D_Glyceric_Aciduria Deficiency Glycolysis Glycolysis Two_Phosphoglycerate->Glycolysis

D-Glyceric Acid Metabolism

L_Glyceric_Acid_Metabolism Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate L_Glyceric_Acid L-Glyceric Acid Hydroxypyruvate->L_Glyceric_Acid GRHPR (NADPH) Glyoxylate Glyoxylate PH2 Primary Hyperoxaluria Type II (Kidney Stones, Renal Failure) L_Glyceric_Acid->PH2 Accumulation in Deficiency Glycolate Glycolate Glyoxylate->Glycolate GRHPR (NADPH) Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Oxalate->PH2 Accumulation in Deficiency

L-Glyceric Acid Metabolism

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the comparison of L-Glyceric and D-Glyceric acid metabolism.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for D/L-Glyceric Acid Quantification in Urine

This method allows for the separation and quantification of D- and L-Glyceric acid stereoisomers in urine samples, which is essential for the differential diagnosis of D-Glyceric aciduria and Primary Hyperoxaluria Type II.[12]

a. Sample Preparation:

  • Centrifuge urine samples to remove any particulate matter.

  • Dilute the urine sample 1:10 with deionized water.

  • For quantitative analysis, add a known concentration of an appropriate internal standard (e.g., 13C-labeled glyceric acid).

  • Filter the diluted sample through a 0.22 µm filter before injection into the LC-MS/MS system.

b. LC-MS/MS Instrumentation and Conditions:

  • LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Chiral Column: A ristocetin A glycopeptide antibiotic silica gel bonded column is effective for separating the stereoisomers.[12]

  • Mobile Phase: A typical mobile phase is a gradient of triethylamine acetate at pH 4.1 with a small percentage of methanol.[12]

  • Mass Spectrometer: A triple quadrupole mass spectrometer operated in negative electrospray ionization (ESI) mode.

  • MS/MS Transitions: Monitor specific parent-to-daughter ion transitions for D-Glyceric acid, L-Glyceric acid, and the internal standard for accurate quantification.

c. Data Analysis:

  • Generate a calibration curve using standards of known concentrations of D- and L-Glyceric acid.

  • Calculate the concentration of each stereoisomer in the urine samples by comparing their peak areas to the calibration curve and correcting for the internal standard.

D-Glycerate Kinase (GLYCTK) Enzyme Assay

This assay measures the activity of D-Glycerate Kinase by coupling the production of ADP to the oxidation of NADH, which can be monitored spectrophotometrically.[13]

a. Reagents:

  • Assay Buffer: e.g., 100 mM Tris-HCl, pH 7.5, 10 mM MgCl2, 50 mM KCl.

  • Substrate Solution: D-Glyceric acid.

  • ATP Solution.

  • Coupling Enzyme System: Pyruvate kinase and lactate dehydrogenase.

  • Phosphoenolpyruvate (PEP).

  • NADH.

b. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer, ATP, PEP, NADH, and the coupling enzymes.

  • Add the cell lysate or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the D-Glyceric acid substrate.

  • Monitor the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADH.

  • Calculate the enzyme activity based on the rate of NADH oxidation and the molar extinction coefficient of NADH.

c. Determination of Km and Vmax:

  • Perform the assay with varying concentrations of D-Glyceric acid.

  • Plot the initial reaction velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR) Enzyme Assay

This assay measures the activity of GRHPR by monitoring the oxidation of NADPH to NADP+ spectrophotometrically.[2]

a. Reagents:

  • Assay Buffer: e.g., 50 mM HEPES, pH 7.1, 100 mM KCl.

  • Substrate Solution: Hydroxypyruvate or glyoxylate.

  • NADPH Solution.

b. Assay Procedure:

  • Prepare a reaction mixture containing the assay buffer and NADPH.

  • Add the cell lysate (e.g., from blood mononuclear cells) or purified enzyme to the reaction mixture.

  • Initiate the reaction by adding the hydroxypyruvate or glyoxylate substrate.

  • Monitor the decrease in absorbance at 340 nm, corresponding to the oxidation of NADPH.

  • Calculate the enzyme activity based on the rate of NADPH oxidation.

c. Determination of Km and Vmax:

  • Perform the assay with varying concentrations of hydroxypyruvate or glyoxylate.

  • Plot the initial reaction velocities against the substrate concentrations.

  • Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.

Experimental Workflow Diagram

The following diagram illustrates a typical experimental workflow for the diagnosis of D-Glyceric and L-Glyceric acidurias.

Diagnostic_Workflow Patient Patient with Suspected Glyceric Aciduria Urine_Sample Urine Sample Collection Patient->Urine_Sample LC_MSMS Chiral LC-MS/MS Analysis Urine_Sample->LC_MSMS Elevated_D Elevated D-Glyceric Acid LC_MSMS->Elevated_D Elevated_L Elevated L-Glyceric Acid and Oxalate LC_MSMS->Elevated_L D_Aciduria_Diagnosis Diagnosis: D-Glyceric Aciduria Elevated_D->D_Aciduria_Diagnosis Confirms PH2_Diagnosis Diagnosis: Primary Hyperoxaluria Type II (L-Glyceric Aciduria) Elevated_L->PH2_Diagnosis Confirms GLYCTK_Assay GLYCTK Enzyme Assay (e.g., in fibroblasts) D_Aciduria_Diagnosis->GLYCTK_Assay Further Confirmation GRHPR_Assay GRHPR Enzyme Assay (e.g., in blood mononuclear cells) PH2_Diagnosis->GRHPR_Assay Further Confirmation Genetic_Testing_GLYCTK Genetic Testing (GLYCTK gene) GLYCTK_Assay->Genetic_Testing_GLYCTK Leads to Genetic_Testing_GRHPR Genetic Testing (GRHPR gene) GRHPR_Assay->Genetic_Testing_GRHPR Leads to

Diagnostic Workflow for Glyceric Acidurias

Conclusion

The metabolism of L-Glyceric acid and D-Glyceric acid proceeds through distinct enzymatic pathways with significant clinical implications. While D-Glyceric acid is channeled into glycolysis via the action of D-glycerate kinase, L-Glyceric acid is formed through the action of glyoxylate reductase/hydroxypyruvate reductase, an enzyme crucial for glyoxylate detoxification. Deficiencies in these enzymes lead to the rare but serious metabolic disorders D-Glyceric aciduria and Primary Hyperoxaluria Type II, respectively. The accurate diagnosis and differentiation of these conditions rely on stereospecific analytical techniques and targeted enzyme assays. Further research into the precise kinetics and regulation of the human enzymes involved will be critical for developing effective therapies for these debilitating diseases.

References

L-Glyceric Acid vs. Glycolic Acid: A Comparative Guide to Biomarkers for Primary Hyperoxaluria

Author: BenchChem Technical Support Team. Date: November 2025

FOR IMMEDIATE RELEASE

A Comprehensive Comparison of L-Glyceric Acid and Glycolic Acid as Differentiating Biomarkers in the Diagnosis of Primary Hyperoxaluria

This guide provides a detailed comparison of L-Glyceric acid and glycolic acid, two key urinary biomarkers for the differential diagnosis of primary hyperoxaluria (PH), a group of rare, autosomal recessive metabolic disorders characterized by excessive oxalate production. Accurate and timely differentiation between the subtypes of PH is critical for prognosis and patient management.

Primary hyperoxaluria type I (PH I) is caused by a deficiency of the liver-specific enzyme alanine:glyoxylate aminotransferase (AGT), leading to the accumulation and subsequent urinary excretion of glycolic acid.[1][2][3] Conversely, primary hyperoxaluria type II (PH II) results from a deficiency of D-glycerate dehydrogenase/glyoxylate reductase (GRHPR), which causes an increase in urinary L-Glyceric acid.[1][4][5] Therefore, the distinct urinary organic acid profiles provide a non-invasive means to differentiate between these two major types of primary hyperoxaluria.

Quantitative Biomarker Performance

The following table summarizes the urinary excretion levels of L-Glyceric acid and glycolic acid in healthy individuals and patients with primary hyperoxaluria, as reported in the literature. These values are crucial for the diagnostic interpretation of patient samples.

BiomarkerPatient GroupUrinary Excretion LevelsReference
Glycolic Acid Normal Adults14–72 µg/mg creatinine[1][6]
24.4–63.7 mmol/mol creatinine[7]
0.29–0.91 mmol/day[7]
PH Type I Patients112–379 mmol/mol creatinine[7]
1.21–5.64 mmol/day[7]
L-Glyceric Acid Normal (0–5 years)12–177 µg/mg creatinine[1][6]
Normal (>5 years)19–115 µg/mg creatinine[1][6]
Normal Individuals< 5 µmol/L[8]
PH Type II Patients>28 mmol/mol creatinine[5]
PH Type II Patient (Plasma)887 µmol/L[8]

Metabolic Pathways in Primary Hyperoxaluria

The overproduction of oxalate in primary hyperoxaluria is a direct consequence of enzymatic defects in the glyoxylate metabolism pathway. The diagram below illustrates the metabolic routes leading to the accumulation of glycolic acid in PH I and L-Glyceric acid in PH II.

cluster_PHI Primary Hyperoxaluria Type I cluster_PHII Primary Hyperoxaluria Type II cluster_Oxalate Common Pathway Glyoxylate_PHI Glyoxylate AGT Alanine:Glyoxylate Aminotransferase (AGT) (Deficient in PH I) Glyoxylate_PHI->AGT Blocked Glycolate_Oxidase Glycolate Oxidase Glyoxylate_PHI->Glycolate_Oxidase Glyoxylate_Common Glyoxylate Glycine Glycine AGT->Glycine Glycolic_Acid Glycolic Acid (Elevated in PH I) Glycolate_Oxidase->Glycolic_Acid Glyoxylate_PHII Glyoxylate GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) (Deficient in PH II) Glyoxylate_PHII->GRHPR Blocked Hydroxypyruvate Hydroxypyruvate GRHPR->Hydroxypyruvate L_Glyceric_Acid L-Glyceric Acid (Elevated in PH II) Hydroxypyruvate->L_Glyceric_Acid LDH Lactate Dehydrogenase (LDH) Glyoxylate_Common->LDH Oxalate Oxalate (Elevated in all PH types) LDH->Oxalate cluster_workflow Diagnostic Workflow for Primary Hyperoxaluria start Patient with Suspected Primary Hyperoxaluria urine_collection 24-Hour Urine Collection start->urine_collection sample_prep Sample Preparation (e.g., THF Extraction, Derivatization) urine_collection->sample_prep analysis Analytical Measurement (GC-MS, HPLC, or LC-MS/MS) sample_prep->analysis data_quant Data Quantification and Analysis analysis->data_quant interpretation Interpretation of Results data_quant->interpretation diagnosis Differential Diagnosis (PH I, PH II, or other) interpretation->diagnosis confirmation Genetic Testing for Confirmation diagnosis->confirmation

References

Navigating the Specificity of L-Glyceric Acid Assays: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of specific organic acids is paramount. This guide provides a comparative analysis of assay methodologies for L-Glyceric acid, with a focus on the critical aspect of cross-reactivity with other endogenous organic acids. Understanding the specificity of these assays is crucial for reliable data interpretation in metabolic research and clinical diagnostics.

When measuring L-Glyceric acid, a key biomarker for primary hyperoxaluria type 2, the potential for interference from structurally similar organic acids can lead to inaccurate results. This guide delves into the experimental data available for different assay types, offering insights into their performance and specificity.

Quantitative Comparison of Assay Cross-Reactivity

The ideal assay for L-Glyceric acid should exhibit high specificity, with minimal cross-reactivity to other organic acids that may be present in biological samples. While comprehensive, publicly available quantitative data on the cross-reactivity of commercial L-Glyceric acid assays is limited, this section provides an illustrative comparison based on typical performance characteristics of enzymatic and chromatographic methods.

Table 1: Illustrative Cross-Reactivity of L-Glyceric Acid Assays

Interfering Organic AcidTypical Enzymatic Assay (Hypothetical %)High-Performance Liquid Chromatography (HPLC)
D-Glyceric acid< 1%Baseline separated
Glycolic acid< 2%Baseline separated
Lactic acid< 0.5%Baseline separated
Malic acid< 0.1%Baseline separated
Citric acid< 0.1%Baseline separated
Tartaric acid< 0.1%Baseline separated
Oxalic acidNot applicableBaseline separated

Note: The enzymatic assay data is hypothetical and for illustrative purposes. Actual performance may vary between different kits and manufacturers. Chromatographic methods, when properly optimized, can typically achieve baseline separation, indicating negligible cross-reactivity.

Experimental Methodologies

The two primary methods for the specific measurement of L-Glyceric acid are enzymatic assays and high-performance liquid chromatography (HPLC).

Enzymatic Assay Protocol

Enzymatic assays for L-Glyceric acid typically utilize an L-glycerate-specific enzyme, such as L-glycerate dehydrogenase or L-glycerate oxidase. The activity of this enzyme is coupled to a detectable signal, often a change in absorbance or fluorescence.

Principle:

LGlycericAcid L-Glyceric Acid Enzyme L-Glycerate Dehydrogenase/Oxidase LGlycericAcid->Enzyme Product Product Enzyme->Product Cofactor_out Reduced Cofactor (e.g., NADH) Enzyme->Cofactor_out Cofactor_in Cofactor (e.g., NAD+) Cofactor_in->Enzyme Reporter Reporter Enzyme Cofactor_out->Reporter Signal Detectable Signal Reporter->Signal

Enzymatic Assay Workflow

Key Experimental Steps:

  • Sample Preparation: Biological samples (e.g., urine, plasma) are pre-treated to remove interfering substances. This may involve centrifugation, filtration, or deproteinization.

  • Reaction Mixture: The sample is added to a reaction buffer containing the specific enzyme (e.g., L-glycerate dehydrogenase), a cofactor (e.g., NAD+), and a reporter enzyme system.

  • Incubation: The reaction is incubated at a controlled temperature for a specific period to allow for the enzymatic conversion of L-Glyceric acid.

  • Signal Detection: The product of the reaction (e.g., NADH) is measured, typically by monitoring the change in absorbance at 340 nm.

  • Quantification: The concentration of L-Glyceric acid in the sample is determined by comparing the measured signal to a standard curve generated with known concentrations of L-Glyceric acid.

High-Performance Liquid Chromatography (HPLC) Protocol

HPLC methods offer high specificity by physically separating L-Glyceric acid from other organic acids before detection.

Principle:

Sample Prepared Sample HPLC HPLC System (Pump, Injector, Column) Sample->HPLC Separation Separation of Organic Acids HPLC->Separation Detector Detector (e.g., UV, MS) Separation->Detector Data Chromatogram (Data Acquisition) Detector->Data Quantification Quantification Data->Quantification

HPLC Analysis Workflow

Key Experimental Steps:

  • Sample Preparation: Similar to enzymatic assays, samples are clarified and potentially derivatized to enhance detection.

  • Chromatographic Separation: An aliquot of the prepared sample is injected into the HPLC system. The separation is typically achieved on a reverse-phase or ion-exchange column using a specific mobile phase. The gradient and flow rate are optimized to resolve L-Glyceric acid from other organic acids. One study successfully used a derivatization method with lactate dehydrogenase and phenylhydrazine, followed by reversed-phase HPLC for detection[1].

  • Detection: As the separated compounds elute from the column, they are detected by a suitable detector, such as a UV detector or a mass spectrometer (LC-MS).

  • Quantification: The concentration of L-Glyceric acid is determined by integrating the area of its corresponding peak in the chromatogram and comparing it to the peak areas of known standards. Chromatographic methods have been shown to effectively separate L-Glyceric acid from its stereoisomer, D-Glyceric acid, which is crucial for the differential diagnosis of related metabolic disorders.

Comparison of Methodologies

Both enzymatic assays and HPLC methods have their advantages and disadvantages in the context of L-Glyceric acid measurement.

Enzymatic Assays:

  • Advantages: Generally faster, more straightforward, and can be automated for high-throughput screening.

  • Disadvantages: Susceptible to interference from structurally similar molecules that may be recognized by the enzyme, leading to potential cross-reactivity. The specificity is entirely dependent on the enzyme used.

HPLC Methods:

  • Advantages: High specificity and the ability to simultaneously measure multiple organic acids in a single run. Direct physical separation minimizes the risk of cross-reactivity.

  • Disadvantages: More complex instrumentation and methodology, longer analysis times, and may require derivatization steps.

Conclusion

The choice of assay for L-Glyceric acid depends on the specific requirements of the study. For high-throughput screening where speed is critical, a well-validated enzymatic assay with low cross-reactivity may be suitable. However, for diagnostic applications and research requiring the highest degree of specificity and the ability to differentiate between isomers and other closely related organic acids, HPLC or LC-MS methods are the gold standard. When selecting an assay, it is imperative for researchers to critically evaluate the validation data provided by the manufacturer, with a particular focus on comprehensive cross-reactivity studies.

References

A Comparative Guide to Urinary L-Glyceric Acid Reference Ranges in Healthy Populations

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of urinary L-Glyceric acid reference ranges in healthy pediatric and adult populations. It is intended to serve as a valuable resource for researchers, scientists, and professionals in drug development who require accurate baseline data for this organic acid. The information presented herein is compiled from various studies and includes detailed experimental methodologies and comparative data to aid in the interpretation of urinary L-Glyceric acid levels.

Reference Ranges for Urinary L-Glyceric Acid

The concentration of L-Glyceric acid in urine can vary significantly with age. The following tables summarize the reference ranges for healthy pediatric and adult populations as reported in the scientific literature. It is important to note that values are typically normalized to creatinine concentration to account for variations in urine dilution.

Table 1: Reference Ranges for Urinary Glyceric Acid in Healthy Pediatric Populations

Age GroupReference Range (mmol/mol creatinine)Reference Range (µmol/mmol creatinine)
0-31 days< 41.0< 41,000
1-5 months< 76.0< 76,000
1-13 years-0.1 - 37.3

Data for 0-5 months from a hyperoxaluria panel. The broader range for 1-13 years is from a study on a healthy Turkish pediatric population.

Table 2: Reference Ranges for Urinary L-Glyceric Acid in Healthy Adult Populations

PopulationReference Range (mmol/mol creatinine)Reference Range (µmol/L)
General Adult0 - 21 ("Optimal")< 5

The "optimal" range is for glyceric acid without specifying the isomer. The < 5 µmol/L value is for L-glycerate in normal individuals.

Experimental Methodologies

The determination of urinary L-Glyceric acid concentrations is most commonly performed using gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS). Below are detailed protocols representative of the methodologies used in studies establishing these reference ranges.

Gas Chromatography-Mass Spectrometry (GC-MS) Protocol for Urinary Organic Acid Analysis

This protocol is a synthesis of methodologies described for the analysis of urinary organic acids in pediatric populations.

1. Sample Preparation and Extraction:

  • A urine sample, with a volume equivalent to 0.25 mg of creatinine, is used for analysis.

  • An internal standard (e.g., 40 μl of 100 μmol/l tropic acid in methanol) is added to the urine sample in a glass tube.

  • The pH of the sample is adjusted to 14 using 7.5 mol/l NaOH.

  • To derivatize keto groups, 500 μl of a 50 g/l aqueous hydroxylamine hydrochloride solution is added, and the mixture is incubated at 60°C for 30 minutes.

  • The pH is then adjusted to 1 by the dropwise addition of HCl.

  • The acidified sample is extracted twice with 4 ml of ethyl acetate by vortexing and subsequent centrifugation at 700 x g for 5 minutes.

  • The organic phases are combined and evaporated to dryness under a stream of nitrogen at 40°C.

2. Derivatization:

  • The dried residue is derivatized to increase the volatility of the organic acids. This is achieved by adding a silylating agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS).

  • The sample is then incubated to ensure complete derivatization.

3. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • Injector and Detector Temperatures: The injector and detector temperatures are typically set at 250°C and 300°C, respectively.

  • GC Oven Temperature Program: A temperature gradient is used to separate the different organic acids. A typical program is as follows:

    • Initial temperature: 70°C, held for 4 minutes.

    • Ramp 1: Increase to 180°C at a rate of 20°C/min.

    • Ramp 2: Increase to 200°C at a rate of 4°C/min, held for 1 minute.

    • Ramp 3: Increase to 275°C at a rate of 3°C/min, held for 10 minutes.

  • Mass Spectrometry: The mass spectrometer is operated in electron ionization (EI) mode, and mass spectra are recorded over a specific mass-to-charge ratio (m/z) range to identify and quantify the individual organic acids based on their unique fragmentation patterns and retention times.

Experimental Workflow

The following diagram illustrates a generalized workflow for the determination of urinary L-Glyceric acid reference ranges.

Experimental_Workflow cluster_0 Sample Collection & Preparation cluster_1 Analytical Measurement cluster_2 Data Analysis & Interpretation Sample_Collection Urine Sample Collection (Healthy Population) Creatinine_Measurement Creatinine Measurement (Normalization) Sample_Collection->Creatinine_Measurement Internal_Standard Addition of Internal Standard Creatinine_Measurement->Internal_Standard Extraction Organic Acid Extraction Internal_Standard->Extraction Derivatization Derivatization (e.g., Silylation) Extraction->Derivatization GC_MS_Analysis GC-MS or LC-MS/MS Analysis Derivatization->GC_MS_Analysis Data_Processing Data Processing & Quantification GC_MS_Analysis->Data_Processing Statistical_Analysis Statistical Analysis (e.g., 95th Percentile) Data_Processing->Statistical_Analysis Reference_Range Establishment of Reference Range Statistical_Analysis->Reference_Range

Caption: Workflow for establishing urinary L-Glyceric acid reference ranges.

This guide provides a foundational understanding of urinary L-Glyceric acid reference ranges. For specific clinical or research applications, it is recommended to consult the original research articles and consider the specific demographics of the population under study. As new research emerges, these reference ranges may be further refined.

Inter-laboratory Comparison of L-Glyceric Acid Measurements: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of an inter-laboratory comparison for the quantification of L-Glyceric acid in human plasma. L-Glyceric acid is a key biomarker for the diagnosis of Primary Hyperoxaluria Type 2 (PH2), a rare genetic disorder.[1][2] Accurate and consistent measurement of this analyte is crucial for clinical diagnosis and for monitoring therapeutic interventions. This document presents a summary of performance from a hypothetical inter-laboratory comparison, details of the analytical methodologies employed, and relevant biological pathways.

Data Presentation: Summary of Inter-laboratory Comparison

The following table summarizes the performance of five hypothetical laboratories in the analysis of a shared plasma sample with a known target concentration of L-Glyceric acid. The data is presented to facilitate a clear comparison of the accuracy and precision of each laboratory's chosen method. Proficiency was assessed using Z-scores, which compare a laboratory's result to the consensus mean of all participants.[3][4][5]

Table 1: Quantitative Comparison of L-Glyceric Acid Measurements

LaboratoryMethodMean Concentration (µmol/L)Standard Deviation (µmol/L)Coefficient of Variation (%)Accuracy (% Recovery)Z-Score
Lab 1HPLC-UV145.26.54.596.8-0.5
Lab 2LC-MS/MS152.13.12.0101.40.8
Lab 3GC-MS139.88.25.993.2-1.5
Lab 4LC-MS/MS155.42.51.6103.61.4
Lab 5HPLC-UV148.37.14.898.90.2
Consensus Mean 150.0
Overall SD 6.2

Note: The data presented in this table is hypothetical and for illustrative purposes only.

Experimental Protocols

Detailed methodologies for the key analytical techniques used in the inter-laboratory comparison are provided below.

1. High-Performance Liquid Chromatography with UV Detection (HPLC-UV)

This method is based on the enzymatic conversion of L-Glyceric acid to a UV-absorbing derivative.[6]

  • Sample Preparation:

    • To 50 µL of plasma, add a protein precipitation agent (e.g., acetonitrile) and centrifuge to pellet proteins.

    • Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

    • Reconstitute the residue in the reaction buffer.

  • Enzymatic Derivatization:

    • Incubate the reconstituted sample with L-lactate dehydrogenase and nicotinamide-adenine dinucleotide (NAD+) in the presence of phenylhydrazine.

    • L-Glyceric acid is oxidized to β-hydroxypyruvate, which then reacts with phenylhydrazine to form a stable phenylhydrazone derivative that absorbs UV light.[6]

  • Chromatographic Conditions:

    • Column: Reversed-phase C18 column.

    • Mobile Phase: A gradient of an appropriate buffer (e.g., acetate buffer) and an organic solvent (e.g., methanol or acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detector set to the maximum absorbance wavelength of the phenylhydrazone derivative.

    • Quantification: Based on a standard curve prepared with known concentrations of L-Glyceric acid.

2. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers high sensitivity and specificity for the direct measurement of L-Glyceric acid and its stereoisomers.[7]

  • Sample Preparation:

    • Perform a simple protein precipitation of the plasma sample using a solvent like methanol or acetonitrile.

    • Centrifuge to remove precipitated proteins.

    • The supernatant can be directly injected or further diluted if necessary.

  • Chromatographic Conditions:

    • Column: A chiral column is necessary for the separation of D- and L-Glyceric acid stereoisomers.[7]

    • Mobile Phase: A typical mobile phase might consist of an aqueous component with a small amount of acid (e.g., formic acid) and an organic component like methanol or acetonitrile, run in a gradient.

    • Flow Rate: 0.2 - 0.5 mL/min.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray ionization (ESI) in negative ion mode.[7]

    • Scan Type: Multiple Reaction Monitoring (MRM) is used for quantification, monitoring specific parent-to-daughter ion transitions for L-Glyceric acid.

    • Quantification: An isotopically labeled internal standard is typically used to ensure the highest accuracy and precision.

Visualizations

Experimental Workflow for L-Glyceric Acid Measurement

G cluster_sample_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing Plasma Plasma Sample ProteinPrecipitation Protein Precipitation Plasma->ProteinPrecipitation Centrifugation Centrifugation ProteinPrecipitation->Centrifugation Supernatant Supernatant Collection Centrifugation->Supernatant HPLC HPLC-UV Supernatant->HPLC LCMS LC-MS/MS Supernatant->LCMS Quantification Quantification HPLC->Quantification LCMS->Quantification Report Final Report Quantification->Report

Caption: Experimental workflow for L-Glyceric acid analysis.

Metabolic Pathway of L-Glyceric Acid in Primary Hyperoxaluria Type 2 (PH2)

cluster_pathway Metabolic Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Glyoxylate Glyoxylate Hydroxypyruvate->Glyoxylate GRHPR (Deficient in PH2) LGlycerate L-Glyceric Acid Hydroxypyruvate->LGlycerate Lactate Dehydrogenase Glycolate Glycolate Glyoxylate->Glycolate Oxalate Oxalate Glyoxylate->Oxalate

Caption: Simplified metabolic pathway in PH2.

References

Urinary L-Glyceric Acid in Primary Hyperoxaluria Type 2: A Comparative Guide to its Correlation with Clinical Severity

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of urinary L-Glyceric acid and its correlation with the clinical severity of Primary Hyperoxaluria Type 2 (PH2), a rare autosomal recessive disorder. PH2 is characterized by the deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), leading to the overproduction of oxalate and L-Glyceric acid.[1][2] The primary clinical manifestations stem from the excessive urinary excretion of oxalate, which complexes with calcium to form insoluble crystals, resulting in recurrent nephrolithiasis, nephrocalcinosis, and potential progression to end-stage renal disease (ESRD).[3][4]

While urinary oxalate is the principal pathogenic metabolite, urinary L-Glyceric acid serves as the pathognomonic biomarker for the differential diagnosis of PH2.[5] This guide will delve into the available experimental data to objectively assess the utility of urinary L-Glyceric acid in gauging the clinical severity of PH2, in comparison to urinary oxalate.

Data Presentation: Urinary Biomarkers in PH2

The following tables summarize the quantitative data on urinary L-Glyceric acid and oxalate in healthy individuals and patients with PH2. It is important to note that a direct, consistent correlation between the absolute concentration of urinary L-Glyceric acid and the stage of clinical severity (e.g., from asymptomatic stone formation to chronic kidney disease progression) is not strongly established in the current literature. Some studies suggest that renal outcome in PH2 does not directly correlate with biochemical parameters. However, the levels of these biomarkers are crucial for diagnosis and monitoring the overall metabolic disturbance.

Table 1: Reference Ranges for Urinary L-Glyceric Acid and Oxalate

AnalyteHealthy IndividualsPatients with PH2Unit
Urinary L-Glyceric Acid < 41.0 (0-31 days) < 76.0 (1-5 months)Significantly Elevatedmmol/mol creatinine
Urinary Oxalate < 378.0 (0-31 days) < 500.0 (1-5 months) < 174 (7 months - < 2 years) < 101 (2 - < 5 years) < 82 (5 - < 16 years) < 40 (> 16 years)> 0.7 mmol/1.73 m²/24hmmol/mol creatinine mmol/1.73 m²/24h

Data adapted from SickKids Laboratory Medicine and GeneReviews.[3][6]

Table 2: Comparison of Urinary Biomarkers in PH2 Management

BiomarkerRole in DiagnosisCorrelation with Clinical SeverityUtility in Monitoring
Urinary L-Glyceric Acid Primary diagnostic marker for PH2, differentiating it from other primary hyperoxalurias.Variable and not consistently correlated with the progression of renal disease or stone burden.Useful for confirming the underlying metabolic defect.
Urinary Oxalate Elevated levels are a key indicator of primary hyperoxalurias.Primary driver of pathophysiology. Higher levels contribute to increased calcium oxalate supersaturation, leading to stone formation and nephrocalcinosis. Urinary oxalate levels may decrease with declining renal function.Essential for monitoring disease activity and the effectiveness of therapeutic interventions aimed at reducing oxalate production or excretion.

Experimental Protocols

Accurate quantification of urinary L-Glyceric acid and oxalate is paramount for the diagnosis and management of PH2. The following are summaries of established methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS) for Urinary Organic Acid Analysis

GC-MS is a robust and widely used method for the simultaneous analysis of multiple organic acids, including L-Glyceric acid.

  • Sample Preparation:

    • A specific volume of urine, normalized to creatinine concentration (e.g., containing 1 µmole of creatinine), is used.[7]

    • Internal standards (e.g., tropic acid, 2-ketocaproic acid) are added to the urine sample for quantification.[7]

    • The sample is treated with hydroxylamine to form oxime derivatives of ketoacids.[7]

    • The urine is then acidified, and the organic acids are extracted using an organic solvent such as ethyl acetate.[7]

  • Derivatization:

    • The extracted organic acids are dried under a stream of nitrogen.[8]

    • The dried residue is derivatized to form volatile esters, commonly using N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in pyridine. This process makes the organic acids suitable for gas chromatography.[7]

  • GC-MS Analysis:

    • The derivatized sample is injected into the gas chromatograph.

    • The organic acids are separated based on their boiling points and interaction with the GC column.

    • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

    • The mass-to-charge ratio of the fragments is detected, allowing for the identification and quantification of each organic acid.[9]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Urinary L-Glyceric Acid

LC-MS/MS offers high sensitivity and specificity for the analysis of polar compounds like L-Glyceric acid.

  • Sample Preparation:

    • A "dilute-and-shoot" approach can be employed, where the urine sample is simply diluted with a solvent and an internal standard is added.[10]

    • Alternatively, protein precipitation with a solvent like acetonitrile can be performed, followed by centrifugation and drying of the supernatant. The residue is then reconstituted in a suitable solvent.[11]

  • Chromatographic Separation:

    • The prepared sample is injected into a liquid chromatograph.

    • A chiral column, such as one with a ristocetin A glycopeptide antibiotic bonded to a silica gel, is used to separate the D- and L-isomers of glyceric acid.[12]

    • A specific mobile phase, for example, triethylamine acetate at a controlled pH with a modifier like methanol, is used to elute the compounds.[12]

  • Mass Spectrometric Detection:

    • The eluent from the LC column is introduced into the tandem mass spectrometer.

    • Electrospray ionization (ESI) in the negative ion mode is commonly used.

    • Specific parent-to-daughter ion transitions are monitored for the precise detection and quantification of L-Glyceric acid.[12]

Enzymatic and Liquid Chromatography Methods for Urinary Oxalate

Various methods are available for the measurement of urinary oxalate.

  • Enzymatic Method: Commercially available kits utilize oxalate oxidase, which catalyzes the oxidation of oxalate to hydrogen peroxide and carbon dioxide. The hydrogen peroxide is then measured colorimetrically.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): This method provides high accuracy and is considered a reference method. Sample preparation may involve acidification and dilution.[13]

Visualizations

Metabolic Pathway in Primary Hyperoxaluria Type 2

PH2_Metabolic_Pathway Figure 1: Simplified Metabolic Pathway in PH2 cluster_GRHPR GRHPR Mediated Reactions cluster_LDH LDH Mediated Reaction Glyoxylate Glyoxylate Hydroxypyruvate Hydroxypyruvate Oxalate Oxalate (Pathogenic) Glyoxylate->Oxalate Oxidation Glycolate Glycolate Glyoxylate->Glycolate LGlycerate L-Glyceric Acid (Diagnostic Marker) Hydroxypyruvate->LGlycerate Reduction GRHPR GRHPR Enzyme (Deficient in PH2) GRHPR->Glyoxylate Converts to Glycolate GRHPR->Hydroxypyruvate Converts to D-Glycerate LDH Lactate Dehydrogenase (LDH) LDH->Hydroxypyruvate Converts to L-Glycerate Biomarker_Workflow Figure 2: General Experimental Workflow for Urinary Biomarker Analysis start Urine Sample Collection (24-hour or spot) preprocess Sample Pre-processing (Centrifugation, Normalization to Creatinine) start->preprocess extraction Extraction of Analytes (e.g., Liquid-Liquid or Solid-Phase Extraction) preprocess->extraction derivatization Derivatization (for GC-MS) extraction->derivatization analysis Instrumental Analysis (GC-MS or LC-MS/MS) extraction->analysis Direct injection for some LC-MS methods derivatization->analysis data Data Acquisition and Processing analysis->data quantification Quantification of L-Glyceric Acid and Oxalate data->quantification report Reporting of Results quantification->report PH2_Diagnosis_Management Figure 3: Logical Flow for PH2 Diagnosis and Management symptoms Clinical Suspicion (Nephrolithiasis, Nephrocalcinosis) urine_analysis Urinary Biomarker Analysis (Oxalate, L-Glyceric Acid) symptoms->urine_analysis high_oxalate Elevated Urinary Oxalate? urine_analysis->high_oxalate high_glycerate Elevated Urinary L-Glyceric Acid? high_oxalate->high_glycerate Yes other_ph Consider Other Forms of Primary Hyperoxaluria (PH1, PH3) high_oxalate->other_ph No ph2_diagnosis PH2 Diagnosis Confirmed high_glycerate->ph2_diagnosis Yes high_glycerate->other_ph No genetic_testing Genetic Testing (GRHPR gene) ph2_diagnosis->genetic_testing Confirmatory management Initiate Management (Hydration, Crystallization Inhibitors) ph2_diagnosis->management monitoring Long-term Monitoring (Urinary Oxalate, Renal Function) management->monitoring

References

L-Glyceric Acid: A Comparative Guide for Researchers in Metabolic Disorders

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

[City, State] – [Date] – A comprehensive guide released today offers researchers, scientists, and drug development professionals an in-depth comparison of L-Glyceric acid as a biomarker in various metabolic disorders. This guide provides a detailed analysis of L-Glyceric acid levels, experimental protocols for its quantification, and the underlying metabolic pathways, with a primary focus on its role in Primary Hyperoxaluria Type 2 (PH2) and a comparative perspective on D-Glyceric Aciduria.

L-Glyceric acid, a chiral carboxylic acid, is a well-established primary biomarker for the rare genetic disorder Primary Hyperoxaluria Type 2 (PH2), also known as L-Glyceric aciduria. In PH2, a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR) leads to the accumulation of hydroxypyruvate, which is then converted to L-Glyceric acid. This guide delves into the quantitative analysis of L-Glyceric acid in PH2 and contrasts it with levels observed in healthy individuals and in another related metabolic disorder, D-Glyceric Aciduria.

Comparative Analysis of Urinary L-Glyceric Acid Levels

The following table summarizes the typical urinary excretion levels of L-Glyceric acid across different conditions, providing a clear quantitative comparison for researchers.

ConditionPrimary Defective EnzymePrimary Biomarker(s)Typical Urinary L-Glyceric Acid Levels (mmol/mol creatinine)
Healthy Individuals N/ANormal metabolic profile< 41.0[1]
Primary Hyperoxaluria Type 2 (PH2) Glyoxylate Reductase/Hydroxypyruvate Reductase (GRHPR)L-Glyceric acid , OxalateSignificantly elevated (often > 76.0, can be much higher)[2][3]
D-Glyceric Aciduria D-Glycerate Kinase (GLYCTK)D-Glyceric acidL-Glyceric acid is the predominant glyceric acid stereoisomer in control urine, but specific quantitative levels in D-Glyceric Aciduria patients are not consistently reported to be significantly elevated above normal. The primary finding is a massive increase in D-Glyceric acid.[4][5][6]

Metabolic Pathways

Understanding the metabolic pathways is crucial for interpreting biomarker data and developing therapeutic strategies. The following diagrams, generated using Graphviz, illustrate the key metabolic routes leading to the production of L-Glyceric acid in PH2 and the distinct pathway affected in D-Glyceric Aciduria.

PH2_Pathway cluster_glycolysis Glycolysis/Gluconeogenesis cluster_ph2 Primary Hyperoxaluria Type 2 (PH2) Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-glyoxylate aminotransferase D-Glycerate D-Glycerate Hydroxypyruvate->D-Glycerate D-glycerate dehydrogenase L-Glyceric_acid L-Glyceric_acid Hydroxypyruvate->L-Glyceric_acid GRHPR GRHPR (deficient) Hydroxypyruvate->GRHPR Glyoxylate Glyoxylate Oxalate Oxalate Glyoxylate->Oxalate Lactate dehydrogenase Glyoxylate->GRHPR Glycine Glycine Glyoxylate->Glycine Alanine-glyoxylate aminotransferase (AGT) GRHPR->D-Glycerate Glycolate Glycolate GRHPR->Glycolate Reduction

Metabolic pathway in Primary Hyperoxaluria Type 2.

DGA_Pathway cluster_serine_catabolism Serine Catabolism / Fructose Metabolism cluster_glycolysis_entry Glycolysis Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination D-Glyceric_acid D-Glyceric_acid Hydroxypyruvate->D-Glyceric_acid D-glycerate dehydrogenase GLYCTK D-Glycerate Kinase (GLYCTK) (deficient) D-Glyceric_acid->GLYCTK 2-Phosphoglycerate 2-Phosphoglycerate GLYCTK->2-Phosphoglycerate Phosphorylation

Metabolic pathway in D-Glyceric Aciduria.

Experimental Protocols for L-Glyceric Acid Quantification

Accurate quantification of L-Glyceric acid is paramount for the diagnosis and monitoring of these metabolic disorders. Chiral separation methods are necessary to distinguish between the D- and L-enantiomers. Below are detailed methodologies for the analysis of urinary L-Glyceric acid.

Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the direct separation and quantification of D- and L-Glyceric acid without derivatization.[4]

  • Sample Preparation:

    • Collect a random urine sample.

    • Centrifuge the urine sample to remove any particulate matter.

    • Dilute the supernatant with the initial mobile phase.

    • Directly inject the diluted sample into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: Ristocetin A glycopeptide antibiotic silica gel bonded column (narrow-bore).

    • Mobile Phase: Triethylamine acetate at pH 4.1 with 10% methanol.

    • Flow Rate: Optimized for the specific column dimensions.

    • Column Temperature: Ambient or controlled as per instrument specifications.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in negative ion mode.

    • Detection: Multiple Reaction Monitoring (MRM) using specific parent-to-daughter ion transitions for glyceric acid.

Gas Chromatography-Mass Spectrometry (GC-MS) with Chiral Derivatization

This method involves the derivatization of glyceric acid with a chiral agent to form diastereomers that can be separated on a standard achiral GC column.

  • Sample Preparation and Derivatization:

    • Collect a 24-hour or random urine sample.

    • Perform an extraction of organic acids from the urine sample.

    • Evaporate the extract to dryness.

    • Derivatize the dried residue with a chiral agent, such as (-)-menthol, in the presence of an acid catalyst to form diastereomeric esters.

    • Further derivatize the hydroxyl groups with a silylating agent (e.g., BSTFA) to improve volatility.

  • GC-MS Conditions:

    • Column: A standard non-polar or medium-polarity capillary column (e.g., DB-5ms).

    • Carrier Gas: Helium at a constant flow rate.

    • Injector Temperature: Typically 250-280°C.

    • Oven Temperature Program: A gradient program to separate the diastereomers effectively.

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Detection: Mass spectrometer in full scan or selected ion monitoring (SIM) mode to identify and quantify the characteristic fragments of the derivatized glyceric acid enantiomers.

Experimental Workflow

The following diagram outlines a typical workflow for the analysis of urinary L-Glyceric acid in a clinical or research setting.

Experimental_Workflow cluster_sample Sample Collection & Preparation cluster_analysis Analytical Methods cluster_data Data Processing & Interpretation Urine_Sample_Collection Urine Sample Collection (Random or 24-hour) Sample_Pretreatment Sample Pre-treatment (Centrifugation, Dilution/Extraction) Urine_Sample_Collection->Sample_Pretreatment Derivatization Chiral Derivatization (for GC-MS) Sample_Pretreatment->Derivatization LC_MSMS Chiral LC-MS/MS Analysis Sample_Pretreatment->LC_MSMS GC_MS GC-MS Analysis Derivatization->GC_MS Data_Acquisition Data Acquisition (Chromatograms & Mass Spectra) LC_MSMS->Data_Acquisition GC_MS->Data_Acquisition Quantification Quantification of D- and L-Glyceric Acid Data_Acquisition->Quantification Clinical_Correlation Clinical Correlation and Diagnosis Quantification->Clinical_Correlation

Workflow for urinary L-Glyceric acid analysis.

Conclusion

This comparative guide underscores the critical role of L-Glyceric acid as a specific and sensitive biomarker for Primary Hyperoxaluria Type 2. While elevated L-Glyceric acid is pathognomonic for PH2, its utility as a secondary marker in other metabolic disorders appears limited based on current evidence. The primary distinction in D-Glyceric Aciduria is the marked elevation of the D-enantiomer. The detailed experimental protocols and metabolic pathway diagrams provided herein serve as a valuable resource for researchers and clinicians in the field of inborn errors of metabolism, aiding in accurate diagnosis, further research, and the development of targeted therapies.

References

Navigating the Diagnostic Maze of L-Glyceric Aciduria: A Comparative Guide to Biomarkers

Author: BenchChem Technical Support Team. Date: November 2025

New York, NY – For researchers, scientists, and drug development professionals invested in rare metabolic diseases, the accurate diagnosis of L-Glyceric Aciduria, also known as Primary Hyperoxaluria Type 2 (PH2), is a critical first step in patient management and therapeutic development. While the measurement of urinary L-Glyceric acid has long been the hallmark of this condition, a comprehensive understanding of alternative and complementary diagnostic markers is essential for a precise and timely diagnosis. This guide provides an objective comparison of the primary diagnostic methods, supported by available experimental data and detailed methodologies.

L-Glyceric aciduria is an autosomal recessive disorder stemming from a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzymatic block leads to the accumulation and subsequent urinary excretion of L-glyceric acid and oxalate, resulting in recurrent kidney stones and the potential for progressive renal failure. The diagnostic journey for PH2 involves a multi-faceted approach, leveraging biochemical analyses and genetic testing to confirm the underlying metabolic defect.

Comparative Analysis of Diagnostic Markers

While elevated urinary L-Glyceric acid is the specific biochemical indicator for PH2, its measurement is often performed in conjunction with other tests. The following table summarizes the performance and key characteristics of the principal diagnostic markers for L-Glyceric Aciduria.

Diagnostic MarkerMethodTypical Findings in L-Glyceric Aciduria (PH2)AdvantagesLimitations
Urinary L-Glyceric Acid Gas Chromatography-Mass Spectrometry (GC-MS)Significantly elevated levels.High specificity for PH2.Assay not universally available; some patients may have normal levels.[1]
Urinary Oxalate 24-hour urine collection with enzymatic or HPLC methodsTypically >0.7 mmol/1.73 m²/24h.[2] Median of 1.5 mmol/day/1.73m² has been reported in PH2 patients.[3][4][5]Widely available test; essential for assessing stone risk.Can be within the normal range in a subset of PH2 patients (9.7% of spot urine and <4% of 24-hour urines in one study).[6] Not specific for PH2 as it is elevated in all forms of primary hyperoxaluria and secondary hyperoxaluria.
Plasma Oxalate Enzymatic or Mass Spectrometry-based assaysNormal to moderately elevated with preserved renal function. Significantly elevated (>50 µmol/L) in patients with renal insufficiency.[2][7]Crucial for diagnosis and monitoring in patients with renal failure where urinary measurements are unreliable.[2][7][8]Less sensitive in early-stage disease with normal kidney function.
GRHPR Gene Sequencing Sanger Sequencing or Next-Generation Sequencing (NGS)Biallelic pathogenic variants in the GRHPR gene.Definitive diagnostic method.[2] Allows for carrier testing and prenatal diagnosis.May not identify all pathogenic variants (e.g., deep intronic mutations). Variants of uncertain significance can pose interpretive challenges.

Experimental Protocols

Accurate and reproducible data are paramount in the diagnosis of rare metabolic disorders. Below are detailed methodologies for the key experiments cited in this guide.

Urinary L-Glyceric Acid and other Organic Acids by Gas Chromatography-Mass Spectrometry (GC-MS)

This method allows for the simultaneous detection and quantification of a wide range of organic acids, including L-glyceric acid.

a. Sample Preparation:

  • Urine Collection: A random or first-morning urine sample is collected in a sterile container without preservatives. For quantitative analysis, a 24-hour urine collection is preferred. Samples should be stored frozen at -20°C or lower until analysis.

  • Internal Standard Addition: An internal standard (e.g., a stable isotope-labeled version of an organic acid not typically found in urine) is added to a specific volume of urine to correct for variations in extraction and derivatization efficiency.

  • Extraction: The urine sample is acidified, and organic acids are extracted into an organic solvent, such as ethyl acetate or tetrahydrofuran. Tetrahydrofuran has been shown to have good extraction efficiency for glyceric acid.[9]

  • Drying: The organic extract is evaporated to dryness under a stream of nitrogen.

  • Derivatization: The dried residue is derivatized in two steps to make the organic acids volatile for GC-MS analysis. First, a methoximation reaction is performed using methoxyamine hydrochloride to protect keto groups. Second, a silylation reaction is carried out using a reagent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) to convert hydroxyl and carboxyl groups to their trimethylsilyl (TMS) derivatives.[10]

b. GC-MS Analysis:

  • Injection: A small volume of the derivatized sample is injected into the gas chromatograph.

  • Separation: The volatile derivatives are separated on a capillary column based on their boiling points and interactions with the column's stationary phase.

  • Detection: As the separated compounds elute from the column, they enter the mass spectrometer, where they are ionized and fragmented. The mass-to-charge ratio of the resulting ions is measured, allowing for the identification and quantification of each organic acid based on its unique mass spectrum and retention time.

24-Hour Urinary Oxalate Measurement

This test quantifies the total amount of oxalate excreted in the urine over a 24-hour period, providing a measure of the overall oxalate load.

a. Sample Collection:

  • The patient is provided with a collection container that often contains a preservative, such as hydrochloric acid or boric acid, to maintain the stability of oxalate.

  • The collection begins by discarding the first-morning void and recording the time.

  • All subsequent urine passed over the next 24 hours is collected in the container.

  • The collection is completed by adding the first-morning void from the following day at the same time the collection started.

  • The container should be kept refrigerated or in a cool place throughout the collection period.

b. Laboratory Analysis:

  • The total volume of the 24-hour urine collection is measured and recorded.

  • A well-mixed aliquot of the urine is taken for analysis.

  • Oxalate concentration is typically measured using an enzymatic assay based on the oxalate oxidase enzyme or by high-performance liquid chromatography (HPLC).

Plasma Oxalate Measurement

This analysis is particularly important for patients with compromised renal function.

a. Sample Collection and Handling:

  • Blood is collected in a tube containing a heparin anticoagulant.

  • The sample must be placed on ice immediately after collection to prevent the artificial generation of oxalate from ascorbic acid (Vitamin C).

  • Within one hour, the blood should be centrifuged at a low temperature to separate the plasma.

  • The plasma is then transferred to a separate tube and acidified, typically with hydrochloric acid, to a pH between 2.3 and 2.7 to stabilize the oxalate.

  • The acidified plasma sample is frozen until analysis.

b. Laboratory Analysis:

  • Plasma oxalate is measured using sensitive methods such as an enzymatic assay or mass spectrometry.

GRHPR Gene Sequencing

Genetic analysis provides a definitive diagnosis by identifying the causative mutations.

a. DNA Extraction:

  • Genomic DNA is extracted from a peripheral blood sample.

b. Sequencing:

  • Sanger Sequencing: This method is used to sequence specific regions of the GRHPR gene, typically exon by exon. It is highly accurate for detecting single nucleotide variants and small insertions or deletions.

  • Next-Generation Sequencing (NGS): NGS panels can simultaneously sequence the entire coding region of the GRHPR gene along with other genes associated with primary hyperoxalurias (AGXT for PH1 and HOGA1 for PH3). This approach is more comprehensive and can detect a wider range of mutations. NGS has a diagnostic sensitivity of 97% and specificity of 100% for primary hyperoxalurias.[6]

Diagnostic Pathways and Logical Relationships

The diagnosis of L-glyceric aciduria often follows a stepwise approach, starting with clinical suspicion and biochemical testing, followed by definitive genetic confirmation. The following diagrams illustrate the metabolic pathway disruption in PH2 and a typical diagnostic workflow.

Diagnostic_Workflow_for_L_Glyceric_Aciduria cluster_clinical Clinical Suspicion cluster_biochemical Biochemical Testing cluster_genetic Genetic Confirmation Clinical_Presentation Recurrent Kidney Stones Nephrocalcinosis Family History Plasma_Oxalate Plasma Oxalate (if renal impairment) Clinical_Presentation->Plasma_Oxalate Urine_Oxalate 24-hr Urinary Oxalate Urine_Organic_Acids Urinary Organic Acids (GC-MS) Urine_Oxalate->Urine_Organic_Acids If Oxalate is high GRHPR_Sequencing GRHPR Gene Sequencing Urine_Organic_Acids->GRHPR_Sequencing If L-Glyceric Acid is elevated Plasma_Oxalate->GRHPR_Sequencing If Oxalate is high Diagnosis_Confirmed Diagnosis of L-Glyceric Aciduria (PH2) Confirmed GRHPR_Sequencing->Diagnosis_Confirmed Biallelic Pathogenic Variants Found

Diagnostic workflow for L-Glyceric Aciduria (PH2).

Metabolic_Pathway_PH2 Hydroxypyruvate Hydroxypyruvate GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) Hydroxypyruvate->GRHPR L_Glycerate L-Glyceric Acid Hydroxypyruvate->L_Glycerate Alternative Pathway Enzyme_Deficiency Deficiency in PH2 Glycolate Glycolate GRHPR->Glycolate GRHPR->L_Glycerate Accumulation Accumulation & Urinary Excretion LDH Lactate Dehydrogenase Oxalate Oxalate LDH->Oxalate Glyoxylate Glyoxylate Glyoxylate->LDH

Metabolic pathway disruption in L-Glyceric Aciduria (PH2).

References

A Comparative Analysis of Analytical Platforms for L-Glyceric Acid Quantification

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate quantification of L-Glyceric acid, a key biomarker in primary hyperoxaluria type 2 (PH2), is crucial for diagnostics and therapeutic monitoring. This guide provides a comparative analysis of various analytical platforms, offering insights into their performance based on experimental data to aid in selecting the most suitable method for specific research needs.

The determination of L-Glyceric acid concentrations in biological matrices presents analytical challenges due to its polar nature and the need to differentiate it from its D-enantiomer. This comparison covers High-Performance Liquid Chromatography with UV detection (HPLC-UV), Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and enzymatic assays.

Comparative Performance of Analytical Platforms

The selection of an analytical platform for L-Glyceric acid analysis is a critical decision that impacts the sensitivity, specificity, and throughput of the assay. The following table summarizes the key performance characteristics of the most common analytical techniques.

Analytical PlatformLimit of Detection (LOD)Limit of Quantification (LOQ)Linearity RangePrecision (RSD%)Recovery (%)ThroughputNotes
HPLC-UV (with derivatization) ~5 µmol/L[1]Not explicitly statedNot explicitly stated4.5%[1]96.5 ± 6.8%[1]MediumRequires pre-column derivatization for UV detection.
LC-MS/MS Low ng/mL to µg/mL range (typical)Low ng/mL to µg/mL range (typical)Wide dynamic rangeTypically <15%Typically 85-115%HighHigh specificity and sensitivity; capable of chiral separation.
GC-MS (with derivatization) µg/mL range (typical)µg/mL range (typical)Wide dynamic rangeTypically <15%Matrix-dependentMedium-HighRequires derivatization to increase volatility.
Enzymatic Assay ~3 mg/L (for similar acids)[2]~10 mg/L (for similar acids)[2]4 to 3125 mg/L (for similar acids)[2]3.8-5.3% (for similar acids)[2]98-104% (for similar acids)[2]HighHigh specificity for L-enantiomer; suitable for high-throughput screening.

Note: The performance characteristics for LC-MS/MS and GC-MS are typical values and can vary significantly based on the specific instrumentation, method parameters, and sample matrix. Data for enzymatic assays are based on a validated method for the similar L-Lactic acid, suggesting potential performance for a dedicated L-Glyceric acid assay.

Experimental Protocols

Detailed methodologies are essential for reproducing and validating analytical methods. Below are outlines of the key experimental protocols for the discussed platforms.

HPLC-UV with Pre-column Derivatization

This method relies on the chemical modification of L-Glyceric acid to introduce a chromophore, enabling its detection by a UV detector. A common derivatizing agent is Phenylhydrazine.[1][3][4][5][6][7]

Sample Preparation:

  • Deproteinize the biological sample (e.g., plasma, urine) using a suitable method (e.g., acid precipitation).

  • Centrifuge to pellet the precipitated proteins and collect the supernatant.

Derivatization:

  • To the supernatant, add a solution of lactate dehydrogenase, nicotinamide-adenine dinucleotide (NAD+), and phenylhydrazine in a buffered solution.[1]

  • Incubate the mixture to allow for the enzymatic oxidation of L-Glyceric acid to β-hydroxypyruvate, which then reacts with phenylhydrazine to form a stable phenylhydrazone derivative.[1]

Chromatographic Conditions:

  • Column: C18 reversed-phase column.

  • Mobile Phase: A suitable gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol).

  • Detection: UV detector set to the maximum absorbance wavelength of the phenylhydrazone derivative (e.g., 324 nm).[4]

  • Quantification: Based on a calibration curve prepared using L-Glyceric acid standards subjected to the same derivatization procedure.

Chiral LC-MS/MS

LC-MS/MS offers high sensitivity and specificity and can differentiate between the L- and D-enantiomers of glyceric acid when a chiral stationary phase is employed.[8]

Sample Preparation:

  • Perform a simple dilution of the biological sample (e.g., urine) with the initial mobile phase.

  • Centrifuge to remove any particulates.

Chromatographic Conditions:

  • Column: A chiral column, such as one with a ristocetin A glycopeptide antibiotic silica gel bonded phase.[8]

  • Mobile Phase: An isocratic or gradient elution using a mixture of a volatile buffer (e.g., triethylamine acetate) and an organic modifier (e.g., methanol).[8]

  • Flow Rate: Optimized for the specific column dimensions.

Mass Spectrometry Conditions:

  • Ionization: Electrospray ionization (ESI) in negative ion mode.[8]

  • Detection: Multiple Reaction Monitoring (MRM) of specific parent-to-daughter ion transitions for glyceric acid.

  • Quantification: Using a stable isotope-labeled internal standard (e.g., D,L-Glyceric acid-13C3) and a calibration curve.

GC-MS with Derivatization

GC-MS is a powerful technique for the analysis of volatile compounds. For non-volatile analytes like L-Glyceric acid, a derivatization step is necessary to increase their volatility.

Sample Preparation and Derivatization:

  • Extract L-Glyceric acid from the biological sample using a suitable extraction method (e.g., liquid-liquid extraction or solid-phase extraction).

  • Evaporate the solvent to dryness under a stream of nitrogen.

  • Add a derivatization reagent, such as a silylating agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA) or a methylating agent, and heat to complete the reaction. This converts the polar carboxyl and hydroxyl groups into more volatile silyl or methyl esters and ethers.

Chromatographic Conditions:

  • Column: A non-polar or medium-polarity capillary column (e.g., 5%-phenyl-95%-dimethylpolysiloxane).

  • Carrier Gas: Helium at a constant flow rate.

  • Temperature Program: A temperature gradient to ensure the separation of the derivatized analyte from other sample components.

Mass Spectrometry Conditions:

  • Ionization: Electron Ionization (EI).

  • Detection: Selected Ion Monitoring (SIM) of characteristic fragment ions of the derivatized L-Glyceric acid.

  • Quantification: Based on a calibration curve prepared with derivatized L-Glyceric acid standards and an appropriate internal standard.

Enzymatic Assay

Enzymatic assays offer high specificity for the L-enantiomer of glyceric acid and are well-suited for high-throughput applications. The principle involves the enzymatic conversion of L-Glyceric acid and the subsequent measurement of a product of the reaction.

Assay Principle: L-Glycerate dehydrogenase specifically catalyzes the oxidation of L-Glyceric acid to hydroxypyruvate, with the concomitant reduction of NAD+ to NADH. The increase in NADH is measured spectrophotometrically at 340 nm and is directly proportional to the initial concentration of L-Glyceric acid.

Assay Protocol:

  • Prepare a reaction mixture containing a suitable buffer, NAD+, and the biological sample.

  • Initiate the reaction by adding L-glycerate dehydrogenase.

  • Monitor the increase in absorbance at 340 nm over time using a spectrophotometer or a microplate reader.

  • Calculate the rate of NADH formation from the linear portion of the absorbance curve.

  • Quantify the L-Glyceric acid concentration by comparing the reaction rate to a standard curve prepared with known concentrations of L-Glyceric acid.

Signaling Pathway and Experimental Workflow Diagrams

To provide a clearer understanding of the biochemical context and the analytical processes, the following diagrams have been generated using Graphviz (DOT language).

cluster_pathway Metabolic Pathway in Primary Hyperoxaluria Type 2 Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Serine-Glyoxylate Aminotransferase L-Glyceric acid L-Glyceric acid Hydroxypyruvate->L-Glyceric acid Lactate Dehydrogenase D_Glycerate D_Glycerate Hydroxypyruvate->D_Glycerate Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR - Deficient) Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR (Deficient) Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase

Metabolic pathway in Primary Hyperoxaluria Type 2.

cluster_workflow General Analytical Workflow cluster_platforms Analytical Platforms Sample Biological Sample (Plasma, Urine) Preparation Sample Preparation (Deproteinization/Extraction/ Derivatization) Sample->Preparation Analysis Instrumental Analysis (HPLC, LC-MS/MS, GC-MS) Preparation->Analysis Enzymatic Enzymatic Assay Preparation->Enzymatic Data Data Acquisition and Processing Analysis->Data HPLC HPLC-UV Analysis->HPLC LCMS LC-MS/MS Analysis->LCMS GCMS GC-MS Analysis->GCMS Quantification Quantification (Calibration Curve) Data->Quantification Enzymatic->Data

General workflow for L-Glyceric acid analysis.

References

Longitudinal Monitoring of L-Glyceric Acid in Primary Hyperoxaluria Type 2: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of L-Glyceric acid excretion as a biomarker for Primary Hyperoxaluria Type 2 (PH2), evaluated against other relevant biochemical markers. The information is compiled from published case studies, diagnostic methodology reports, and clinical reviews to support research and development in this rare metabolic disorder.

Primary Hyperoxaluria Type 2 (PH2) is an autosomal recessive disorder characterized by the deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[1] This enzymatic block leads to the accumulation and subsequent increased urinary excretion of oxalate and L-glyceric acid, the latter being the pathognomonic biomarker for this condition.[1][2][3] Monitoring the levels of these metabolites is crucial for diagnosis, disease management, and evaluating the efficacy of therapeutic interventions.

Comparative Analysis of Biochemical Markers in PH2

While longitudinal studies tracking L-Glyceric acid excretion over extended periods in a cohort of PH2 patients are not extensively documented in the literature, a comparative analysis of the primary biochemical markers used in the diagnosis and monitoring of the disease can be constructed from existing data. The primary alternatives to urinary L-Glyceric acid for monitoring PH2 and for the differential diagnosis of other forms of primary hyperoxaluria include urinary oxalate, plasma oxalate, and urinary glycolate.

BiomarkerPathophysiological Relevance in PH2Typical Findings in PH2Utility in MonitoringLimitations
Urinary L-Glyceric Acid Direct consequence of the GRHPR enzyme deficiency, leading to the accumulation of hydroxypyruvate which is then reduced to L-glyceric acid.[1]Markedly elevated.[1]Primary diagnostic marker. Its specificity allows for the definitive diagnosis of PH2 and differentiation from PH1 and PH3. Potential to monitor disease activity and response to therapy, although long-term data is limited.Assays are not universally available in all clinical laboratories.[2] Some PH2 patients have been reported to have normal levels of L-glycerate in urine.[4]
Urinary Oxalate Increased production of glyoxylate, a precursor of oxalate, due to the GRHPR deficiency.[1]Significantly elevated, typically greater than 0.7 mmol/1.73 m²/24h.[3]A key marker for assessing the overall stone-forming risk and the severity of the disease. Used to monitor the effectiveness of treatments aimed at reducing oxalate production or increasing its solubility.Elevated in all types of primary hyperoxaluria, as well as in secondary hyperoxaluria, necessitating further specific tests for differential diagnosis.[1] Urinary excretion may decrease with declining renal function, making it an unreliable marker in patients with advanced kidney disease.[1][4]
Plasma Oxalate With declining glomerular filtration rate (GFR), urinary excretion of oxalate becomes impaired, leading to its accumulation in the blood.[1]Significantly elevated in PH2 patients with renal insufficiency or end-stage renal disease (ESRD), often exceeding 50 μmol/L.[3]The preferred biomarker for monitoring disease progression and oxalate burden in patients with compromised renal function. Crucial for managing dialysis and assessing the need for combined liver-kidney transplantation.Less sensitive than urinary oxalate in the early stages of the disease when renal function is preserved.[3]
Urinary Glycolate Not directly related to the pathophysiology of PH2. It is a key metabolite in the pathway affected in Primary Hyperoxaluria Type 1 (PH1).Normal or only mildly elevated.Essential for the differential diagnosis between PH1 and PH2. The absence of significantly elevated glycolate in the presence of hyperoxaluria points towards PH2 or PH3.[2]Not a marker for monitoring disease progression in PH2.

Experimental Protocols

Accurate and reproducible quantification of urinary organic acids is paramount for the diagnosis and management of PH2. The two most common analytical techniques employed are Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

Protocol 1: Urinary Organic Acid Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

This method is a widely used technique for the simultaneous screening of a broad range of organic acids in urine.

1. Sample Preparation:

  • A specific volume of urine, often normalized to creatinine concentration (e.g., a volume containing 1 µmole of creatinine), is used.[5]

  • Internal standards, such as tropic acid and 2-ketocaproic acid, are added to the urine sample for quantification.[5]

2. Oximation:

  • The sample is treated with hydroxylamine to form oxime derivatives of any ketoacids present.[5]

3. Extraction:

  • The urine sample is acidified (pH < 2).[6]

  • Organic acids are then extracted from the acidified urine using an organic solvent, typically ethyl acetate.[5]

  • The organic extract is separated and evaporated to dryness under a stream of nitrogen.[5][6]

4. Derivatization:

  • The dried residue is chemically modified to increase the volatility and thermal stability of the organic acids for GC analysis. This is commonly achieved by trimethylsilylation, using reagents like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with trimethylchlorosilane (TMCS) in a pyridine solvent.[5][6]

5. GC-MS Analysis:

  • The derivatized sample is injected into the gas chromatograph.

  • The different organic acids are separated based on their boiling points and interaction with the GC column.

  • The separated compounds then enter the mass spectrometer, where they are ionized and fragmented.

  • The resulting mass spectrum provides a unique "fingerprint" for each compound, allowing for its identification and quantification.[6]

Protocol 2: Chiral Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for L-Glyceric Acid

This method offers high specificity and sensitivity for the direct measurement of L-Glyceric acid, and is particularly useful for confirming its stereoisomeric form.[7]

1. Sample Preparation:

  • Urine samples can often be analyzed with minimal preparation, such as a "dilute-and-shoot" approach where the sample is simply diluted with a suitable solvent containing an internal standard.[8]

2. Chromatographic Separation:

  • The separation of L- and D-glyceric acid is achieved using a chiral column, such as a ristocetin A glycopeptide antibiotic silica gel bonded column.[7]

  • A mobile phase, for example, triethylamine acetate at a specific pH with a percentage of organic modifier like methanol, is used to elute the compounds from the column.[7]

3. Mass Spectrometric Detection:

  • The column eluent is directly interfaced with a tandem mass spectrometer, typically using an electrospray ionization (ESI) source operated in negative ion mode.[7]

  • Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves selecting a specific precursor ion for L-glyceric acid and then monitoring for a specific product ion after fragmentation in the collision cell.[7]

  • This targeted approach allows for accurate quantification even in complex biological matrices like urine.

Visualizing the Diagnostic Workflow

The following diagrams illustrate the metabolic pathway of PH2 and a typical workflow for the diagnosis and monitoring of the disease.

PH2_Metabolic_Pathway cluster_PH2 Primary Hyperoxaluria Type 2 Glyoxylate Glyoxylate Hydroxypyruvate Hydroxypyruvate Glyoxylate->Hydroxypyruvate GRHPR (deficient) Oxalate Oxalate Glyoxylate->Oxalate Lactate Dehydrogenase Glycolate Glycolate Glyoxylate->Glycolate GRHPR L_Glycerate L-Glyceric Acid Hydroxypyruvate->L_Glycerate Lactate Dehydrogenase Serine Serine Serine->Hydroxypyruvate

Metabolic pathway in Primary Hyperoxaluria Type 2 (PH2).

PH2_Diagnostic_Workflow start Clinical Suspicion (e.g., recurrent kidney stones) urine_analysis 24h Urine Collection for Oxalate, Creatinine start->urine_analysis hyperoxaluria Hyperoxaluria Confirmed? urine_analysis->hyperoxaluria organic_acids Urinary Organic Acid Analysis (GC-MS or LC-MS/MS) hyperoxaluria->organic_acids Yes other_causes Investigate other causes of kidney stones hyperoxaluria->other_causes No l_glycerate Elevated L-Glyceric Acid? organic_acids->l_glycerate ph2_diagnosis Diagnosis: PH2 l_glycerate->ph2_diagnosis Yes other_ph Consider PH1 or PH3 (Assess Glycolate, etc.) l_glycerate->other_ph No monitoring Longitudinal Monitoring ph2_diagnosis->monitoring urine_markers Urinary Oxalate & L-Glycerate (if renal function is stable) monitoring->urine_markers plasma_oxalate Plasma Oxalate (if renal function is declining) monitoring->plasma_oxalate

References

L-Glyceric Acid Levels in Primary Hyperoxaluria Type 2: A Comparative Guide to Treatment Responses

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the effects of various treatment modalities on L-glyceric acid levels in patients with Primary Hyperoxaluria Type 2 (PH2). PH2, an autosomal recessive disorder, arises from a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR). This enzymatic block leads to the accumulation of glyoxylate and hydroxypyruvate, resulting in the overproduction of oxalate and the characteristic hallmark of the disease: L-glyceric aciduria. This document summarizes quantitative data, details experimental protocols, and visualizes the key metabolic pathways to offer a clear understanding of the current therapeutic landscape and its impact on this critical biomarker.

Comparative Analysis of Treatment Efficacy on L-Glyceric Acid Levels

The therapeutic strategies for Primary Hyperoxaluria Type 2 (PH2) range from conservative management to organ transplantation. The impact of these treatments on the hallmark biomarker of PH2, L-glyceric acid, varies significantly. This section provides a comparative analysis of available data on L-glyceric acid levels in response to different treatments.

Treatment ModalityMechanism of ActionEffect on Urinary L-Glyceric Acid LevelsSupporting Data
Conservative Management
- HyperhydrationDilutes urinary solutes, including L-glyceric acid, to reduce the risk of calcium oxalate stone formation.Expected to decrease the concentration of urinary L-glyceric acid due to increased urine volume. However, the total daily excretion of L-glyceric acid is not expected to change as this method does not address the underlying metabolic defect.No specific quantitative data on the direct impact on L-glyceric acid levels in PH2 patients is available in the reviewed literature. The primary goal of this therapy is to increase urine output to 2-3 liters per day to prevent stone formation[1][2].
- Potassium CitrateIncreases urinary citrate, which inhibits calcium oxalate crystal formation, and raises urinary pH.No direct effect on the production or excretion of L-glyceric acid. Its primary role is to mitigate the consequences of hyperoxaluria by preventing kidney stone formation[3][4].The literature focuses on the effect of potassium citrate on urinary citrate, pH, and calcium oxalate saturation, with no specific data on its impact on L-glyceric acid levels in PH2 patients[3][4].
RNAi Therapeutics
- LumasiranAn RNA interference (RNAi) therapeutic that targets and degrades the messenger RNA (mRNA) for glycolate oxidase (GO), an enzyme upstream of the metabolic defect in PH1.Not effective for PH2. Lumasiran's mechanism is specific to the pathway altered in PH1 and does not address the GRHPR deficiency in PH2[5][6].Clinical trials for Lumasiran have focused on PH1, demonstrating significant reductions in urinary and plasma oxalate in that population. There is no evidence to suggest it would impact L-glyceric acid levels in PH2[6][7].
- NedosiranAn RNAi therapeutic that inhibits the production of the enzyme lactate dehydrogenase (LDH), which catalyzes the final step in oxalate production.While theoretically it could reduce oxalate production in PH2, clinical data have not shown a consistent effect in this patient population. It is not expected to directly affect L-glyceric acid production, which results from the reduction of hydroxypyruvate.Early clinical studies that included a small number of PH2 patients did not show a consistent reduction in urinary oxalate. There is no reported data on its effect on L-glyceric acid levels in PH2 patients[8][9][10][11].
Organ Transplantation
- Combined Liver and Kidney TransplantCorrects the underlying metabolic defect by providing a source of functional GRHPR enzyme from the transplanted liver and replaces the damaged kidneys.Curative. Normalizes urinary L-glyceric acid levels.A case report of a 30-year-old male with PH2 who underwent a combined liver and kidney transplant showed a marked decrease in urinary L-glycerate-to-creatinine ratio from a baseline of 197 mg/g (normal <25 mg/g) to a normal level of <1 mg/g at 12 months post-transplant.

Signaling Pathways and Experimental Workflows

To visualize the metabolic derangement in PH2 and the points of therapeutic intervention, the following diagrams are provided.

cluster_peroxisome Peroxisome cluster_cytosol Cytosol Glycolate Glycolate GO Glycolate Oxidase (GO) Glycolate->GO Glyoxylate_perox Glyoxylate AGT Alanine-Glyoxylate Aminotransferase (AGT) (Deficient in PH1) Glyoxylate_perox->AGT Glyoxylate_cytosol Glyoxylate Glyoxylate_perox->Glyoxylate_cytosol Transport GO->Glyoxylate_perox Glycine Glycine AGT->Glycine GRHPR Glyoxylate Reductase/ Hydroxypyruvate Reductase (GRHPR) (Deficient in PH2) Glyoxylate_cytosol->GRHPR LDH Lactate Dehydrogenase (LDH) Glyoxylate_cytosol->LDH Hydroxypyruvate Hydroxypyruvate Hydroxypyruvate->GRHPR Hydroxypyruvate->LDH D_Glycerate D-Glycerate GRHPR->D_Glycerate Glycolate_cytosol Glycolate GRHPR->Glycolate_cytosol Oxalate Oxalate LDH->Oxalate L_Glyceric_Acid L-Glyceric Acid LDH->L_Glyceric_Acid

Figure 1. Simplified metabolic pathway in Primary Hyperoxaluria Type 2 (PH2).

cluster_workflow Experimental Workflow for L-Glyceric Acid Measurement start Urine Sample Collection extraction Liquid-Liquid or Solid-Phase Extraction start->extraction derivatization Derivatization (e.g., Silylation) extraction->derivatization analysis Chromatographic Separation (GC or HPLC) derivatization->analysis detection Mass Spectrometry Detection (MS) analysis->detection quantification Quantification against Calibrated Standards detection->quantification

Figure 2. General experimental workflow for urinary L-glyceric acid analysis.

Detailed Experimental Protocols

Accurate quantification of L-glyceric acid is crucial for the diagnosis and monitoring of PH2. Below are summaries of established methodologies.

Gas Chromatography-Mass Spectrometry (GC-MS)

This is a widely used method for the analysis of organic acids in urine.

  • Sample Preparation : A known volume of urine (e.g., 1 mL) is acidified. An internal standard (e.g., a stable isotope-labeled L-glyceric acid) is added.

  • Extraction : The organic acids are extracted from the urine sample using a solvent such as ethyl acetate. The mixture is vortexed and centrifuged, and the organic layer is collected. This step is repeated to ensure complete extraction.

  • Derivatization : The extracted organic acids are dried under a stream of nitrogen. A derivatizing agent, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), is added to convert the non-volatile organic acids into volatile trimethylsilyl (TMS) derivatives. The reaction is typically carried out at an elevated temperature (e.g., 70°C) for a specified time.

  • GC-MS Analysis : The derivatized sample is injected into a gas chromatograph coupled to a mass spectrometer. The TMS derivative of L-glyceric acid is separated from other compounds on a capillary column. The mass spectrometer is operated in selected ion monitoring (SIM) mode to detect and quantify the characteristic ions of the L-glyceric acid derivative and the internal standard.

  • Quantification : A calibration curve is generated using known concentrations of L-glyceric acid standards. The concentration of L-glyceric acid in the urine sample is determined by comparing the peak area ratio of the analyte to the internal standard against the calibration curve.

High-Performance Liquid Chromatography (HPLC)

HPLC methods, often coupled with mass spectrometry (LC-MS), provide high sensitivity and specificity.

  • Sample Preparation : Urine samples are typically diluted and an internal standard is added. Protein precipitation may be performed using a solvent like acetonitrile. The sample is then centrifuged, and the supernatant is collected.

  • Chromatographic Separation : The prepared sample is injected into an HPLC system equipped with a suitable column, such as a reverse-phase C18 column. A mobile phase gradient is used to separate L-glyceric acid from other urinary components.

  • Detection :

    • UV Detection : For methods involving derivatization to a UV-absorbing compound. For example, L-glycerate can be enzymatically oxidized to β-hydroxypyruvate, which is then reacted with phenylhydrazine to form a UV-absorbing phenylhydrazone derivative[12][13].

    • Mass Spectrometry (MS) Detection : The eluent from the HPLC is introduced into a mass spectrometer. The mass spectrometer is set to monitor for the specific mass-to-charge ratio (m/z) of L-glyceric acid and its fragments, allowing for highly specific detection and quantification.

  • Quantification : Similar to GC-MS, quantification is achieved by comparing the peak area of the analyte to that of an internal standard against a calibration curve.

Conclusion

The management of Primary Hyperoxaluria Type 2 currently relies on conservative measures to prevent the formation of kidney stones and, in cases of end-stage renal disease, organ transplantation. The data clearly demonstrates that combined liver and kidney transplantation is a curative approach, leading to the normalization of urinary L-glyceric acid levels. In contrast, current RNAi therapeutics, which have shown promise for PH1, are not effective for PH2 as they do not target the underlying enzymatic deficiency. While conservative treatments like hyperhydration and potassium citrate are crucial for managing the symptoms and preventing the progression of kidney disease in PH2, there is a notable lack of published quantitative data on their direct impact on L-glyceric acid excretion. Future research should focus on quantifying the effects of these standard-of-care therapies on this key biomarker to provide a more complete picture of their efficacy and to establish a baseline for the evaluation of novel therapeutic agents specifically designed for PH2.

References

Unraveling L-Glyceric Aciduria: A Comparative Guide to its Genetic Basis and Metabolite Correlation

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the genetic underpinnings of L-Glyceric Aciduria and its direct correlation with metabolite levels. We delve into the mutations responsible for this rare metabolic disorder and present supporting experimental data and detailed methodologies to facilitate a deeper understanding and aid in the development of novel therapeutic strategies.

L-Glyceric Aciduria, also known as Primary Hyperoxaluria Type II (PH2), is a rare, autosomal recessive inborn error of metabolism. The disease is clinically distinct from D-Glyceric Aciduria, primarily manifesting with recurrent kidney stones (nephrolithiasis) and potentially leading to kidney failure. Accurate diagnosis is therefore critically dependent on the specific identification of the L-isomer of glyceric acid.

The root cause of L-Glyceric Aciduria lies in mutations within the GRHPR gene. This gene encodes the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR), a key player in the detoxification of glyoxylate. A deficiency in this enzyme disrupts the normal metabolic pathway, leading to the accumulation of L-glycerate and oxalate, the hallmark biochemical signatures of the disease.

The Genetic Landscape of L-Glyceric Aciduria

Mutations in the GRHPR gene are the definitive cause of L-Glyceric Aciduria. These mutations can range from single nucleotide substitutions to deletions, all resulting in a partial or complete loss of GRHPR enzyme function. Below is a summary of some of the key mutations identified in patients with PH2.

MutationTypeConsequence
c.103delGFrameshift DeletionPremature stop codon, leading to a truncated and non-functional protein. This is one of the most common mutations.
c.494G>A (p.G165D)MissenseAmino acid substitution that likely affects protein folding and stability, reducing enzyme activity.
c.904C>T (p.R302C)MissenseAmino acid substitution that impairs enzyme function.
c.403_404+2delAAGTSplicingDisrupts proper splicing of the pre-mRNA, leading to an abnormal protein product.
c.295C>T (p.R99X)NonsenseIntroduces a premature stop codon, resulting in a truncated protein.
c.84-2A>GSplicingAffects the splice acceptor site, leading to aberrant splicing.

Correlation of Genotype with Metabolite Levels

The deficiency of the GRHPR enzyme directly leads to the accumulation of specific metabolites, most notably L-glycerate and oxalate, in the urine. While a definitive quantitative correlation between each specific mutation and the precise level of these metabolites is an ongoing area of research, a clear pattern of significant elevation is consistently observed in affected individuals.

MetaboliteNormal Range (Urine)L-Glyceric Aciduria (PH2) Patient Range (Urine)
L-Glycerate < 5 µmol/LSignificantly elevated, often in the hundreds or thousands of µmol/L. For example, one patient showed a plasma L-glyceric acid level of 887 µmol/L.
Oxalate < 0.46 mmol/1.73 m²/24hTypically greater than 0.7 mmol/1.73 m²/24h.

It is important to note that the clinical presentation and the degree of metabolite elevation can vary among patients, even those with the same mutation, suggesting the influence of other genetic or environmental factors.

Experimental Protocols

Accurate diagnosis and research into L-Glyceric Aciduria rely on precise and validated experimental methods. Below are detailed methodologies for key experiments.

Quantification of Urinary L-Glycerate by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method allows for the sensitive and specific quantification of L-glycerate in urine samples.

1. Sample Preparation:

  • Centrifuge urine samples to remove particulate matter.

  • Dilute the supernatant with a solution containing an internal standard (e.g., a stable isotope-labeled L-glycerate).

  • Further dilute the sample with a mobile phase-compatible solution.

2. LC Separation:

  • Column: A chiral column capable of separating D- and L-glyceric acid enantiomers is essential. A common choice is a ristocetin A glycopeptide antibiotic silica gel bonded column.

  • Mobile Phase: A typical mobile phase consists of an aqueous component (e.g., water with a small percentage of formic acid or an acetate buffer) and an organic component (e.g., acetonitrile or methanol). The gradient is optimized to achieve baseline separation of the enantiomers.

  • Flow Rate: A standard flow rate for analytical LC columns is typically used (e.g., 0.2-0.5 mL/min).

  • Column Temperature: The column is maintained at a constant temperature to ensure reproducible retention times.

3. MS/MS Detection:

  • Ionization Mode: Electrospray ionization (ESI) in negative ion mode is commonly used for the detection of organic acids.

  • Multiple Reaction Monitoring (MRM): Specific precursor-to-product ion transitions for both L-glycerate and the internal standard are monitored to ensure high selectivity and accurate quantification.

    • Example Transition for Glyceric Acid: m/z 105 -> m/z 75

4. Data Analysis:

  • A calibration curve is generated using known concentrations of L-glycerate standards.

  • The concentration of L-glycerate in the urine samples is calculated based on the peak area ratio of the analyte to the internal standard, interpolated from the calibration curve.

GRHPR Enzyme Activity Assay in Liver Biopsy

This assay directly measures the functional activity of the GRHPR enzyme in liver tissue.

1. Tissue Homogenization:

  • A small liver biopsy sample is homogenized in a cold buffer solution (e.g., phosphate buffer) to release the cellular proteins.

  • The homogenate is then centrifuged to pellet cellular debris, and the supernatant (cytosolic fraction) is collected for the assay.

2. Reaction Mixture:

  • The assay is typically performed in a spectrophotometer-compatible cuvette.

  • The reaction mixture contains:

    • The liver cytosolic extract.

    • A buffer to maintain the optimal pH for the enzyme.

    • The substrate, either glyoxylate or hydroxypyruvate.

    • The cofactor, NADPH or NADH.

3. Assay Principle:

  • The activity of GRHPR is measured by monitoring the decrease in absorbance at 340 nm, which corresponds to the oxidation of NADPH to NADP⁺ or NADH to NAD⁺ as the substrate is reduced.

4. Data Analysis:

  • The rate of change in absorbance is used to calculate the enzyme activity, typically expressed as nanomoles of cofactor oxidized per minute per milligram of protein.

  • The protein concentration of the liver extract is determined using a standard protein assay (e.g., Bradford or BCA assay) to normalize the enzyme activity.

Visualizing the Metabolic Disruption

The following diagrams illustrate the metabolic pathway affected in L-Glyceric Aciduria and the workflow for its diagnosis.

L-Glyceric_Aciduria_Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate L_Glycerate L-Glycerate Hydroxypyruvate->L_Glycerate LDH D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR Oxalate Oxalate Glyoxylate->Oxalate LDH GRHPR GRHPR (Glyoxylate Reductase/ Hydroxypyruvate Reductase) LDH LDH (Lactate Dehydrogenase) Mutation GRHPR Gene Mutation Mutation->GRHPR Deficiency

Caption: Metabolic pathway disruption in L-Glyceric Aciduria.

Diagnostic_Workflow Clinical_Suspicion Clinical Suspicion (e.g., Nephrolithiasis) Urine_Metabolite_Screening Urine Metabolite Screening (Organic Acid Analysis) Clinical_Suspicion->Urine_Metabolite_Screening Elevated_Glycerate_Oxalate Elevated Glyceric Acid and Oxalate Urine_Metabolite_Screening->Elevated_Glycerate_Oxalate Chiral_Separation Chiral Separation of Glyceric Acid (LC-MS/MS) Elevated_Glycerate_Oxalate->Chiral_Separation L_Glyceric_Aciduria_Confirmed L-Glyceric Aciduria (PH2) Confirmed Chiral_Separation->L_Glyceric_Aciduria_Confirmed Genetic_Testing GRHPR Gene Sequencing L_Glyceric_Aciduria_Confirmed->Genetic_Testing Enzyme_Assay GRHPR Enzyme Assay (Liver Biopsy) L_Glyceric_Aciduria_Confirmed->Enzyme_Assay Mutation_Identified Pathogenic Mutation(s) Identified Genetic_Testing->Mutation_Identified Reduced_Activity Reduced Enzyme Activity Confirmed Enzyme_Assay->Reduced_Activity

Caption: Diagnostic workflow for L-Glyceric Aciduria.

A Comparative Guide to Animal Models for Studying L-Glyceric Acid Metabolism and Pathology

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides a comprehensive comparison of animal models used to investigate L-Glyceric acid metabolism and the pathology of L-Glyceric aciduria, also known as Primary Hyperoxaluria Type 2 (PH2). This resource is intended for researchers, scientists, and drug development professionals, offering objective comparisons, supporting experimental data, and detailed methodologies.

Introduction to L-Glyceric Aciduria

L-Glyceric aciduria is a rare autosomal recessive metabolic disorder characterized by the accumulation of L-Glyceric acid and oxalate in the urine.[1] The disease is caused by a deficiency of the enzyme glyoxylate reductase/hydroxypyruvate reductase (GRHPR).[2][3] This enzyme is responsible for the reduction of hydroxypyruvate to D-glycerate and glyoxylate to glycolate.[4] A deficiency in GRHPR leads to the accumulation of hydroxypyruvate, which is then alternatively reduced to L-Glyceric acid by lactate dehydrogenase (LDH). The buildup of glyoxylate leads to its conversion to oxalate, resulting in hyperoxaluria, which can cause recurrent kidney stones, nephrocalcinosis, and ultimately renal failure.[1][5]

Animal Models for L-Glyceric Aciduria Research

The primary animal model for studying L-Glyceric aciduria is the Glyoxylate reductase/hydroxypyruvate reductase (GRHPR) knockout (KO) mouse. A naturally occurring feline model has also been described.

GRHPR Knockout Mouse Model

The most widely used and characterized animal model for L-Glyceric aciduria is the Grhpr knockout mouse. These mice are genetically engineered to lack the Grhpr gene, thus mimicking the enzymatic deficiency seen in human PH2 patients.

Pathophysiology and Phenotype:

  • Nephrocalcinosis: Spontaneous nephrocalcinosis is not a prominent feature in Grhpr KO mice under a standard diet. However, when challenged with a diet high in hydroxyproline (a precursor of glyoxylate), these mice develop severe nephrocalcinosis, demonstrating their susceptibility to oxalate-induced kidney damage.[7][8]

  • Renal Function: Grhpr KO mice on a high hydroxyproline diet show a significant and severe loss of renal function over time.[7]

Feline Model of L-Glyceric Aciduria

A naturally occurring model of L-Glyceric aciduria has been identified in cats. These cats present with clinical signs that mirror the human disease.

Pathophysiology and Phenotype:

  • Clinical Presentation: Affected cats show intermittent hyperoxaluria and a remarkably increased concentration of L-Glyceric acid in their urine. Clinical signs include severe weakness and generalized muscle atrophy.

  • Pathology: Post-mortem examinations reveal intraluminal birefringent oxalate crystals in the kidneys, motor neuron degeneration, and accumulation of neurofilaments in the axons of spinal motor neurons.

Comparative Data of Animal Models

The following tables summarize the available quantitative data from studies on these animal models.

Table 1: Urinary Metabolite Levels in GRHPR KO Mice vs. Wild-Type (WT) Mice

MetaboliteAnimal ModelConditionUrinary Level (relative to WT or specific units)Reference
OxalateGrhpr KO MouseBaselineHigher than WT[6]
OxalateGrhpr KO Mouse1% Hydroxyproline Diet (7 days)~2-fold higher than WT on the same diet[8]
GlycolateGrhpr KO MouseBaselineNot detectable[6]
L-Glyceric AcidGrhpr KO MouseBaselineData not available in reviewed literature-

Table 2: Renal Pathology in Animal Models

Pathological FindingAnimal ModelConditionSeverity/ScoreReference
NephrocalcinosisGrhpr KO Mouse1% Hydroxyproline Diet (4 weeks)Severe[7]
Renal Oxalate LevelsGrhpr KO Mouse1% Hydroxyproline Diet (4 weeks)~150-fold increase compared to baseline[8]
Renal Function (Plasma Cystatin C)Grhpr KO Mouse1% Hydroxyproline Diet (4 weeks)Significant and severe loss of function[7]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the study of L-Glyceric aciduria animal models.

Measurement of L-Glyceric Acid in Urine and Plasma

This protocol is based on a High-Performance Liquid Chromatography (HPLC) method.

Principle: L-Glycerate is enzymatically oxidized to β-hydroxypyruvate by lactate dehydrogenase (LDH) in the presence of NAD+. The resulting β-hydroxypyruvate is then derivatized with phenylhydrazine to form a phenylhydrazone, which can be quantified by reversed-phase HPLC with UV detection.

Protocol:

  • Sample Preparation:

    • Urine: Dilute urine samples with water.

    • Plasma: Deproteinize plasma samples using an appropriate method (e.g., ultrafiltration or precipitation with acetonitrile).

  • Enzymatic Reaction:

    • Prepare a reaction mixture containing:

      • Sample (urine or deproteinized plasma)

      • Lactate Dehydrogenase (LDH)

      • Nicotinamide Adenine Dinucleotide (NAD+)

      • Phenylhydrazine

      • Phosphate buffer (pH 9.0)

    • Incubate the mixture at 37°C.

  • HPLC Analysis:

    • Inject the reaction mixture into a reversed-phase HPLC system.

    • Use a suitable C18 column.

    • Employ a mobile phase appropriate for the separation of the phenylhydrazone derivative.

    • Detect the derivative using a UV detector at a specific wavelength.

  • Quantification:

    • Create a standard curve using known concentrations of L-Glyceric acid.

    • Calculate the concentration of L-Glyceric acid in the samples by comparing their peak areas to the standard curve.

Assessment of Nephrocalcinosis

Principle: Histological staining of kidney sections allows for the visualization and quantification of calcium deposits.

Protocol:

  • Tissue Preparation:

    • Euthanize the animal and perfuse the kidneys with phosphate-buffered saline (PBS) followed by a fixative (e.g., 10% neutral buffered formalin).

    • Embed the fixed kidneys in paraffin.

    • Cut thin sections (e.g., 5-7 µm) and mount them on microscope slides.

  • Staining:

    • Yasue Method: This is a specific stain for calcium deposits. The exact composition of the Yasue staining solution can be found in specialized histology manuals. The staining results in black deposits where calcium is present.[8]

    • von Kossa Staining: This is another common method for detecting calcium. Sections are treated with a silver nitrate solution, and under light, the calcium salts are reduced to metallic silver, appearing as black deposits.

  • Scoring:

    • A semi-quantitative scoring system can be used to assess the severity of nephrocalcinosis. This can be based on the number and size of calcium deposits in different regions of the kidney (cortex, medulla, papilla). A common scoring scale ranges from 0 (no deposits) to 4 (severe, widespread deposits).

GRHPR Enzyme Activity Assay

Principle: The activity of GRHPR can be measured by monitoring the change in absorbance of NADH or NADPH at 340 nm as it is oxidized to NAD+ or NADP+ during the reduction of either glyoxylate or hydroxypyruvate.[6]

Protocol:

  • Tissue Homogenization:

    • Homogenize liver or other tissue samples in a suitable buffer (e.g., potassium phosphate buffer) on ice.

    • Centrifuge the homogenate to obtain a clear supernatant containing the cytosolic enzymes.

  • Glyoxylate Reductase Activity:

    • Prepare a reaction mixture in a cuvette containing:

      • Potassium phosphate buffer (pH 6.4)

      • Glyoxylic acid

      • NADH or NADPH

    • Initiate the reaction by adding the tissue supernatant.

    • Monitor the decrease in absorbance at 340 nm over time using a spectrophotometer.

  • Hydroxypyruvate Reductase Activity:

    • Prepare a reaction mixture in a cuvette containing:

      • Buffer (e.g., Tris-HCl, pH 7.5)

      • Hydroxypyruvate

      • NADH or NADPH

    • Initiate the reaction by adding the tissue supernatant.

    • Monitor the decrease in absorbance at 340 nm over time.

  • Calculation:

    • Calculate the enzyme activity based on the rate of change in absorbance and the molar extinction coefficient of NADH/NADPH. The activity is typically expressed as units per milligram of protein.

Signaling Pathways and Experimental Workflows

Metabolic Pathway of L-Glyceric Aciduria

The following diagram illustrates the metabolic pathway alterations in L-Glyceric aciduria (PH2).

L_Glyceric_Aciduria_Pathway Serine Serine Hydroxypyruvate Hydroxypyruvate Serine->Hydroxypyruvate Transamination L_Glyceric_Acid L-Glyceric Acid (Excreted in Urine) Hydroxypyruvate->L_Glyceric_Acid Lactate Dehydrogenase (LDH) D_Glycerate D-Glycerate Hydroxypyruvate->D_Glycerate GRHPR (Deficient in PH2) Glyoxylate Glyoxylate Glycolate Glycolate Glyoxylate->Glycolate GRHPR (Deficient in PH2) Oxalate Oxalate (Excreted in Urine) Glyoxylate->Oxalate Lactate Dehydrogenase (LDH) Glycine Glycine Glyoxylate->Glycine Alanine-Glyoxylate Aminotransferase (AGT) invis1 invis2

Caption: Metabolic pathway alterations in L-Glyceric Aciduria (PH2).

Experimental Workflow for Characterizing a GRHPR KO Mouse Model

The following diagram outlines a typical experimental workflow for the characterization of a Grhpr knockout mouse model.

Experimental_Workflow cluster_analysis Analysis start GRHPR KO and WT Mice diet Standard or High Hydroxyproline Diet start->diet urine_collection 24h Urine Collection diet->urine_collection blood_collection Blood Collection diet->blood_collection tissue_harvest Kidney and Liver Harvest diet->tissue_harvest urine_analysis Urine Metabolite Analysis (L-Glycerate, Oxalate, Glycolate) urine_collection->urine_analysis plasma_analysis Plasma Metabolite Analysis (L-Glycerate, Oxalate, Cystatin C) blood_collection->plasma_analysis histology Kidney Histology (Yasue/von Kossa Staining) tissue_harvest->histology enzyme_assay Liver GRHPR Enzyme Activity Assay tissue_harvest->enzyme_assay end Data Comparison and Pathology Assessment urine_analysis->end plasma_analysis->end histology->end enzyme_assay->end

Caption: Experimental workflow for Grhpr KO mouse characterization.

Conclusion

The Grhpr knockout mouse is an invaluable tool for studying the pathophysiology of L-Glyceric aciduria and for testing potential therapeutic interventions. While it effectively models the hyperoxaluria and renal pathology seen in human PH2, further studies are needed to fully characterize the L-Glyceric acid metabolism in this model. The feline model, though less accessible, provides a naturally occurring representation of the disease with neurological manifestations. This guide serves as a foundational resource for researchers aiming to utilize these models to advance our understanding and treatment of L-Glyceric aciduria.

References

Safety Operating Guide

Proper Disposal of L-Glyceric Acid Sodium Salt: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Reference: Key Safety and Disposal Information

Proper disposal of L-Glyceric acid sodium salt is crucial for laboratory safety and environmental protection. This compound is classified as harmful if swallowed and very toxic to aquatic life with long-lasting effects.[1] Therefore, it is imperative that this chemical is not released into the environment through drains or other improper disposal methods.[1][2] The primary disposal route for this compound salt is through an approved waste disposal plant.[1][2]

This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound salt, designed for researchers, scientists, and drug development professionals. By adhering to these protocols, laboratories can ensure compliance with safety regulations and minimize their environmental impact.

Chemical and Safety Data

The following table summarizes key quantitative data for this compound salt. Note that specific toxicity values such as LD50 were not available in the consulted resources.

PropertyValueSource
Molecular Formula C₃H₅NaO₄[1]
Molecular Weight 128.06 g/mol [1]
Appearance White solid[3]
GHS Hazard Classification Acute toxicity, Oral (Category 4), H302; Acute aquatic toxicity (Category 1), H400; Chronic aquatic toxicity (Category 1), H410[1]
Hazard Statements Harmful if swallowed. Very toxic to aquatic life with long lasting effects.[1]

Experimental Protocol: Disposal Procedure

The following protocol outlines the detailed methodology for the safe disposal of this compound salt.

1. Personal Protective Equipment (PPE): Before handling this compound salt for disposal, ensure the following PPE is worn:

  • Eye Protection: Safety goggles with side-shields.

  • Hand Protection: Protective gloves.

  • Skin and Body Protection: Impervious clothing.

  • Respiratory Protection: A suitable respirator should be used, especially if dust or aerosols may be generated.

2. Containment of Waste:

  • Collect all waste this compound salt, including contaminated materials such as paper towels or spill absorbents, into a suitable, clearly labeled, and tightly sealed container.

  • For liquid solutions, absorb with a finely-powdered liquid-binding material like diatomite or universal binders before placing in the waste container.[1]

3. Storage of Waste:

  • Store the sealed waste container in a cool, well-ventilated area, away from direct sunlight and sources of ignition.[1]

  • The storage area should be designated for hazardous waste.

4. Disposal:

  • Dispose of the contents and the container at an approved waste disposal plant.[1][2]

  • Strictly adhere to all federal, state, and local regulations regarding chemical waste disposal.[2]

  • Do not, under any circumstances, dispose of this compound salt down the drain or in the regular trash.[2]

5. Spill Response:

  • In the event of a spill, avoid inhalation and contact with skin and eyes.[1]

  • Ensure the area is well-ventilated.

  • Absorb spills with an inert material and place it into a suitable container for disposal as outlined above.

  • Decontaminate the affected surfaces by scrubbing with alcohol.[1]

Disposal Workflow

The following diagram illustrates the logical workflow for the proper disposal of this compound salt.

G cluster_prep Preparation cluster_containment Containment cluster_storage Storage cluster_disposal Disposal A Wear Appropriate PPE B Collect Waste in a Labeled, Sealed Container A->B D Store in a Cool, Well-Ventilated Area B->D C Absorb Liquid Waste with Inert Material C->B E Transport to an Approved Waste Disposal Plant D->E F Adhere to all Federal, State, and Local Regulations E->F

Caption: A workflow diagram for the proper disposal of this compound salt.

References

Personal protective equipment for handling L-Glyceric acid sodium

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, personal protective equipment (PPE) recommendations, and operational and disposal plans for handling L-Glyceric acid sodium. It is intended for researchers, scientists, and drug development professionals to ensure safe laboratory practices.

Hazard Identification and First Aid

This compound is harmful if swallowed and is very toxic to aquatic life with long-lasting effects.[1] In case of exposure, follow these first aid measures:

  • Eye Contact: Immediately flush eyes with large amounts of water, removing any contact lenses. Seek prompt medical attention.[1]

  • Skin Contact: Rinse the skin thoroughly with plenty of water. Remove contaminated clothing and shoes and consult a physician.[1]

  • Inhalation: Move the person to fresh air. If breathing is difficult, provide cardiopulmonary resuscitation (CPR). Avoid mouth-to-mouth resuscitation.[1]

  • Ingestion: Wash out the mouth with water. Do not induce vomiting and call a physician.[1]

Personal Protective Equipment (PPE)

The following table summarizes the required personal protective equipment when handling this compound. Always use PPE to minimize exposure.[2]

Body PartPPE RecommendationSpecifications & Rationale
Eyes/Face Safety goggles with side-shieldsTo protect against dust, aerosols, and splashes.[1] A face shield may be used for additional protection against significant splashes.[3]
Hands Protective glovesChemical-resistant gloves (e.g., nitrile) are suitable for splash hazards.[1][4]
Body Impervious clothing / Lab coatTo prevent skin contact.[1] An acid-resistant apron can provide additional protection.[4]
Respiratory Suitable respiratorUse in areas with appropriate exhaust ventilation to avoid inhalation of dust or aerosols.[1] A type N95 (US) respirator is a suitable option.[5]

Operational Plan: Handling and Storage

1. Preparation and Safe Handling:

  • Always work in a well-ventilated area, preferably within a fume hood, to minimize inhalation of dust.[1]

  • Ensure that an eyewash station and safety shower are accessible.[1]

  • Avoid contact with skin and eyes and prevent the formation of dust and aerosols.[1]

  • Do not eat, drink, or smoke in the handling area.[1]

  • Wash hands thoroughly after handling the substance.[1]

2. Storage:

  • Keep the container tightly sealed.[1]

  • Store in a cool, well-ventilated area away from direct sunlight and sources of ignition.[1]

  • The recommended storage temperature is -20°C for the powder.[1]

  • Avoid exposure to moisture as the material may be hygroscopic.[6]

  • Incompatible materials to avoid are strong acids/alkalis and strong oxidizing/reducing agents.[1]

Accidental Release and Disposal Plan

1. Accidental Release Measures:

  • Wear full personal protective equipment during cleanup.[1]

  • Prevent the substance from entering drains or water courses.[1]

  • For spills, sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal.[7]

  • Absorb any solutions with an inert, liquid-binding material.[1]

  • Decontaminate the affected surfaces by scrubbing with alcohol.[1]

2. Disposal:

  • Disposal of this compound and its container must be done at an approved waste disposal plant.[1]

  • Waste generators must comply with all federal, state, and local hazardous waste regulations to ensure complete and accurate classification and disposal.[7]

  • Do not reuse empty containers; they should be disposed of as unused product.[7]

Procedural Workflow for Handling this compound

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Storage cluster_disposal Disposal A 1. Don PPE (Goggles, Gloves, Lab Coat) B 2. Ensure Ventilation (Fume Hood) A->B C 3. Locate Safety Equipment (Eyewash, Shower) B->C D 4. Weigh Solid in Hood C->D E 5. Prepare Solution (if needed) D->E Optional F 6. Clean Work Area D->F E->F G 7. Store Securely (-20°C, Tightly Sealed) F->G H 8. Doff PPE G->H I 9. Wash Hands Thoroughly H->I J 10. Dispose of Waste (Approved Facility) I->J

Caption: Workflow for safe handling of this compound.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.